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  • Product: 1-Azacyclooctadecane
  • CAS: 296-19-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Azacyclooctadecane: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-Azacyclooctadecane, a large-ring saturated cyclic am...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Azacyclooctadecane, a large-ring saturated cyclic amine. While specific experimental data for this particular macrocycle is not extensively documented in publicly available literature, this document synthesizes established principles of macrocyclic chemistry to detail its structure, predict its physicochemical properties, and propose a robust synthetic methodology. The insights provided herein are grounded in the broader understanding of macrocyclic amines and their applications in various scientific domains.

Introduction to 1-Azacyclooctadecane: A Macrocyclic Scaffold of Interest

1-Azacyclooctadecane, a member of the saturated cyclic amine family, is a macrocyclic compound characterized by a seventeen-carbon aliphatic chain closed by a single nitrogen atom. Such large-ring nitrogen heterocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational flexibility and potential as building blocks for more complex molecular architectures.[1][2] The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making it a key site for chemical modifications and interactions with other molecules.[3]

The structural simplicity of 1-Azacyclooctadecane, lacking the heteroatoms of aza-crown ethers, allows for the focused study of the influence of a large, flexible hydrocarbon ring on the chemical behavior of a secondary amine. This makes it a valuable scaffold for fundamental research and a potential starting point for the development of novel ligands, catalysts, and therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of 1-Azacyclooctadecane is defined by an 18-membered ring, with one nitrogen atom and seventeen carbon atoms. The systematic IUPAC name for this compound is 1-Azacyclooctadecane .

Molecular Formula: C₁₇H₃₅N

Structure:

Caption: Chemical structure of 1-Azacyclooctadecane.

Predicted Physicochemical Properties

Due to the absence of specific experimental data for 1-Azacyclooctadecane in the reviewed literature, the following properties are predicted based on the general characteristics of large, non-polar cyclic amines. These values should be considered estimates and would require experimental verification.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 253.48 g/mol Calculated from the molecular formula C₁₇H₃₅N.
Appearance Waxy solid or viscous oil at room temperature.Large, non-polar aliphatic chains typically lead to these physical states.
Boiling Point High; expected to be > 300 °C.The high molecular weight and large surface area result in significant van der Waals forces, requiring high energy for vaporization.
Melting Point Moderately low.The conformational flexibility of the large ring may disrupt efficient crystal packing, leading to a lower melting point compared to more rigid structures.
Solubility Insoluble in water. Soluble in non-polar organic solvents (e.g., hexane, chloroform, diethyl ether).[4]The long hydrocarbon chain imparts a lipophilic character, making it immiscible with polar solvents like water.
pKa of Conjugate Acid ~10-11Typical for secondary amines, where the nitrogen's lone pair is readily available for protonation.

Proposed Synthetic Strategy: Intramolecular Reductive Amination

The synthesis of large-ring cyclic amines can be challenging due to the entropic unfavorability of cyclization.[5] However, several methods have been developed for the synthesis of macrocycles.[2] A plausible and efficient route for the synthesis of 1-Azacyclooctadecane is through a high-dilution intramolecular reductive amination of a long-chain amino-aldehyde.

Rationale for the Synthetic Approach

Intramolecular reductive amination is a robust method for forming cyclic amines.[6] The key to successfully synthesizing a large macrocycle like 1-Azacyclooctadecane is to employ high-dilution conditions. This favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization) by minimizing the probability of two reactive ends of different molecules encountering each other.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization and Final Product A 17-bromoheptadecan-1-ol B Protection of Alcohol A->B e.g., TBDMSCl C Nucleophilic Substitution with Azide B->C NaN₃ D Reduction of Azide C->D e.g., LiAlH₄ E Deprotection of Alcohol D->E e.g., TBAF F Oxidation to Aldehyde E->F e.g., PCC G 17-aminoheptadecanal (Precursor) F->G Purification H High-Dilution Intramolecular Reductive Amination G->H Na(OAc)₃BH I 1-Azacyclooctadecane (Final Product) H->I

Caption: Proposed synthetic workflow for 1-Azacyclooctadecane.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Precursor (17-aminoheptadecanal)

This multi-step process starts from a commercially available long-chain bromo-alcohol.

  • Protection of the alcohol: To a solution of 17-bromoheptadecan-1-ol in dichloromethane (DCM), add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up with aqueous sodium bicarbonate and extract with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected bromo-alcohol.

  • Nucleophilic substitution with azide: Dissolve the protected bromo-alcohol in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the reaction mixture to 80°C and stir overnight. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate to obtain the protected azido-alcohol.

  • Reduction of the azide: Carefully add the protected azido-alcohol to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to yield the protected amino-alcohol.

  • Deprotection of the alcohol: Dissolve the protected amino-alcohol in THF and add tetrabutylammonium fluoride (TBAF). Stir at room temperature until deprotection is complete (TLC analysis). Concentrate the reaction mixture and purify by column chromatography to obtain 17-aminoheptadecan-1-ol.

  • Oxidation to the aldehyde: To a solution of 17-aminoheptadecan-1-ol in DCM, add pyridinium chlorochromate (PCC) and stir at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM. Concentrate the filtrate to yield the desired precursor, 17-aminoheptadecanal.

Step 2: High-Dilution Intramolecular Reductive Amination

  • Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer and two syringe pumps, place a large volume of a suitable solvent such as 1,2-dichloroethane (DCE).

  • Addition of reagents: Prepare two separate solutions: one of the 17-aminoheptadecanal precursor in DCE and another of a mild reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH) in DCE.

  • Slow addition: Using the syringe pumps, add both solutions simultaneously and at a very slow rate (e.g., over 24-48 hours) to the vigorously stirred solvent in the reaction flask. Maintain the temperature at room temperature.

  • Reaction completion and work-up: After the addition is complete, continue stirring for an additional 12 hours. Quench the reaction with aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-Azacyclooctadecane.

Potential Applications and Future Research Directions

While specific applications for 1-Azacyclooctadecane are not yet reported, its structure suggests potential in several areas:

  • Drug Delivery: The lipophilic nature of the macrocycle could be exploited for the encapsulation and delivery of hydrophobic drug molecules.

  • Ligand Synthesis: The secondary amine can be functionalized to create novel ligands for metal catalysis or for the development of metal-based therapeutics.

  • Phase-Transfer Catalysis: Functionalized derivatives could act as phase-transfer catalysts due to their ability to shuttle ions between aqueous and organic phases.

  • Building Block for Complex Molecules: It can serve as a scaffold for the synthesis of more complex, biologically active molecules.[7]

Future research should focus on the successful synthesis and characterization of 1-Azacyclooctadecane. Subsequent studies could explore its coordination chemistry, its potential as a drug carrier, and the biological activity of its derivatives.

Safety and Handling

As with all chemicals, 1-Azacyclooctadecane should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the general properties of amines, it may be a skin and eye irritant.

Conclusion

1-Azacyclooctadecane represents an intriguing yet underexplored macrocyclic amine. This guide has provided a detailed overview of its structure, predicted properties, and a plausible synthetic route based on established chemical principles. The synthesis and characterization of this molecule will open avenues for its exploration in various fields of chemical and biomedical research.

References

  • Facile and Green Synthesis of Saturated Cyclic Amines. (2017). Molecules. [Link]

  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). National Institutes of Health (NIH). [Link]

  • Amine. (n.d.). Wikipedia. [Link]

  • Physicochemical drug properties associated with in vivo toxicological outcomes: A review. (n.d.). Informa Healthcare. [Link]

  • Advances in the synthesis and applications of macrocyclic polyamines. (2024). The Royal Society. [Link]

  • Cobalt-Catalyzed Chemodivergent Synthesis of Cyclic Amines and Lactams from Ketoacids and Anilines Using Hydrosilylation. (2023). ACS Publications. [Link]

  • Divergent Synthesis of 1‑Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Exploratory

Introduction to Aza-Crown Ether Chemistry: Structural Tuning, Synthesis, and Therapeutic Applications

As a Senior Application Scientist navigating the complexities of supramolecular chemistry, I frequently encounter the limitations of traditional, all-oxygen crown ethers. While groundbreaking in their ability to coordina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of supramolecular chemistry, I frequently encounter the limitations of traditional, all-oxygen crown ethers. While groundbreaking in their ability to coordinate alkali and alkaline earth metals, standard crown ethers often lack the functional handles necessary for advanced drug development and biosensing.

Aza-crown ethers—macrocyclic polyethers where one or more oxygen atoms are replaced by nitrogen—solve this problem. The introduction of a trivalent nitrogen atom fundamentally alters the macrocycle's physicochemical profile. It introduces enhanced Lewis basicity, enables proton-responsive binding, and provides a versatile synthetic anchor for attaching fluorophores, organometallic pendants, or therapeutic pharmacophores. This whitepaper provides an in-depth technical analysis of aza-crown ether chemistry, focusing on binding mechanics, modern synthetic protocols, and their emerging role in pharmacology.

Mechanisms of Action & Binding Affinity

The core utility of aza-crown ethers lies in their ability to selectively encapsulate metal cations. This selectivity is primarily governed by the "hole-size" concept: the cavity diameter of the macrocycle must geometrically match the ionic radius of the target cation. For example, the 15-membered ring of 1-aza-15-crown-5 (cavity size ~1.7–2.2 Å) optimally accommodates Li⁺ and Na⁺, whereas the larger 18-membered ring of aza-18-crown-6 is highly selective for K⁺ 1.

Beyond simple size-matching, the nitrogen atom introduces dynamic, stimuli-responsive behavior. Because the nitrogen lone pair participates directly in cation coordination, protonating the amine (forming an NH⁺ site) effectively abolishes the macrocycle's binding affinity. This creates a highly effective pH-triggered "off-switch" for ion release. Furthermore, outfitting the aza-crown ether with an organotransition-metal pendant can tune the binding affinity by over two orders of magnitude by altering the electron density of the macrocyclic cavity 2.

Quantitative Binding Data

The following table summarizes the binding affinities ( Ka​ ) of selected aza-crown ethers and their organometallic derivatives, illustrating how structural modifications dictate supramolecular behavior.

Ligand / ComplexTarget CationSolventBinding Constant ( Ka​ , M −1 )Mechanistic Note
1-aza-15-crown-5 Li⁺CH₃CN160,000Optimal hole-size match for Li⁺.
1-aza-15-crown-5 Na⁺CH₃CN40,000Slight geometric mismatch reduces affinity vs. Li⁺.
Ir(III) pincer-crown ether Li⁺CH₃CN560Metal pendant withdraws electron density, lowering Ka​ .
Protonated pincer-crown (1-H⁺) Li⁺CH₃CN6Protonation consumes the N-lone pair, abolishing binding.

Data synthesized from organometallic tuning studies of aza-crown ethers 2.

Modern Synthesis Methodologies

Historically, building aza-crown ethers required multi-step, low-yielding macrocyclization reactions performed under extreme high-dilution conditions to prevent linear polymerization. Today, the field relies heavily on post-macrocyclization functionalization. By utilizing commercially available aza-crown scaffolds, we can employ Palladium-catalyzed amination (Buchwald-Hartwig coupling) to rapidly generate complex N-aryl-aza-crown ethers 3.

Protocol: Palladium-Catalyzed Synthesis of N-Aryl-Aza-Crown Ethers

This protocol describes a self-validating system for coupling 1-aza-15-crown-5 with aryl bromides. The causality behind each reagent choice is explicitly detailed to ensure reproducible yields (typically 75–91%).

Step 1: Catalyst Preparation (Inert Atmosphere) Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.5 mol%) and a biphenyl-based electron-rich bulky monophosphine ligand (3.0 mol%). Causality: The bulky, electron-rich phosphine is critical; it stabilizes the active Pd(0) species and sterically forces the difficult reductive elimination step later in the cycle.

Step 2: Reagent Loading Add the aryl bromide (1.0 equiv), 1-aza-15-crown-5 (1.2 equiv), and sodium tert-butoxide (1.4 equiv). Causality: Sodium tert-butoxide is chosen because it is a strong, non-nucleophilic base. It effectively deprotonates the coordinated amine without competing with the aza-crown ether for the electrophilic aryl bromide.

Step 3: Solvent Addition & Degassing Dissolve the mixture in anhydrous toluene to achieve a concentration of ~0.2 M. If not using a glovebox, subject the mixture to three freeze-pump-thaw cycles. Causality: Strict degassing is mandatory. Ambient oxygen will rapidly oxidize both the electron-rich phosphine ligand and the Pd(0) catalyst, irreversibly quenching the reaction.

Step 4: Catalytic Coupling Seal the tube, transfer it to a heating block, and stir vigorously at 100 °C for 16 hours. Causality: The elevated temperature provides the necessary activation energy for the initial oxidative addition of the aryl bromide to the palladium center.

Step 5: Workup and Purification Cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a DCM/MeOH gradient) to isolate the pure N-aryl-aza-crown ether.

PalladiumCatalysis Reagents Aryl Bromide + Aza-Crown Ether OxAddition Oxidative Addition (Pd inserts into C-Br) Reagents->OxAddition Catalyst Pd2(dba)3 + Bulky Phosphine Catalyst->OxAddition Coordination Amine Coordination & Deprotonation (NaOtBu assisted) OxAddition->Coordination RedElimination Reductive Elimination (C-N bond formation) Coordination->RedElimination RedElimination->Catalyst Pd(0) Regeneration Product N-Aryl-Aza-Crown Ether RedElimination->Product

Caption: Palladium-catalyzed amination cycle for synthesizing N-aryl-aza-crown ethers.

Applications in Drug Development & Biosensing

Aza-crown ethers have transitioned from academic curiosities to highly valuable tools in pharmacology and diagnostics. Their ability to act as synthetic ionophores allows them to transport cations across hydrophobic lipid bilayers, disrupting cellular homeostasis 4.

Anticancer Therapeutics

Cancer cells often rely on altered ion gradients for proliferation. Aza-crown ethers derivatized with adamantyl groups or complexed with transition metals (like Platinum) can act as potent anti-proliferative agents. By facilitating unregulated Ca²⁺ or K⁺ flux into the cytosol, these compounds trigger mitochondrial dysfunction and subsequent apoptosis. Recent studies have demonstrated that certain aza-crown ether Pt complexes exhibit cytotoxicity comparable to, or approaching, established chemotherapeutics like Cisplatin 5.

CompoundTarget Cell LineIC₅₀ ( μ M)Therapeutic Mechanism
Cisplatin (Reference)HeLa0.53 ± 0.6DNA crosslinking
Aza-crown ether Pt complex HeLa6.4 ± 0.2Ionophoric disruption & DNA binding
Aza-crown-squaramide 17b HeLa> 50Moderate anti-proliferative activity
Fluorescent Biosensors

In diagnostics, linking a fluorophore to the nitrogen atom of an aza-crown ether creates highly sensitive optical sensors driven by Photoinduced Electron Transfer (PET) . In the unbound state, the free lone pair on the nitrogen atom transfers an electron to the excited fluorophore, quenching the emission. When a target metal ion (e.g., K⁺) binds within the macrocycle, the nitrogen lone pair is engaged in coordination. This suppresses the PET pathway, allowing the fluorophore to relax radiatively, resulting in a massive "turn-on" fluorescent signal 1.

PETMechanism cluster_off Target Cation Absent (PET Active) cluster_on Target Cation Bound (PET Suppressed) FreeSensor Aza-Crown Sensor (Free N Lone Pair) Quenched Fluorescence Quenched (Non-Radiative Decay) FreeSensor->Quenched Excitation BoundSensor Aza-Crown Sensor (N Lone Pair Bound to M+) FreeSensor->BoundSensor + Metal Cation (M+) Emissive Strong Fluorescence (Radiative Decay) BoundSensor->Emissive Excitation

Caption: Photoinduced Electron Transfer (PET) mechanism in aza-crown ether fluorescent biosensors.

Conclusion

Aza-crown ethers bridge the gap between rigid supramolecular hosts and dynamic, functional materials. By mastering the synthetic logic of palladium-catalyzed functionalization and understanding the fundamental causality of hole-size and lone-pair dynamics, researchers can custom-design macrocycles for highly specific applications. Whether deployed as cytotoxic ionophores to combat resistant carcinomas or as precision biosensors for mapping physiological ion flux, aza-crown chemistry remains a cornerstone of modern molecular design.

References

  • Organometallic Elaboration as a Strategy for Tuning the Supramolecular Characteristics of Aza-Crown Ethers . ACS Publications. 2

  • Efficient Synthesis of N-Aryl-Aza-Crown Ethers via Palladium-Catalyzed Amination . ACS Publications. 3

  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers . PMC / NIH. 4

  • Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications . Semantic Scholar. 5

  • A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications . PMC / NIH. 1

Sources

Foundational

The Architecture of Specificity: A Technical Guide to the Synthesis and Characterization of Macrocyclic Polyamines

Abstract Macrocyclic polyamines represent a pivotal class of compounds in supramolecular chemistry, distinguished by their unique cavity-like structures that enable specific recognition and complexation with a variety of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Macrocyclic polyamines represent a pivotal class of compounds in supramolecular chemistry, distinguished by their unique cavity-like structures that enable specific recognition and complexation with a variety of guest molecules.[1][2] This technical guide provides an in-depth exploration of the synthesis and characterization of these versatile molecules, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind experimental choices, present validated protocols, and offer insights grounded in established scientific principles. The guide will cover key synthetic strategies, including the renowned Richman-Atkins cyclization, and detail the critical characterization techniques essential for structural elucidation and purity assessment.

Introduction: The Significance of Macrocyclic Polyamines

Macrocyclic polyamines are cyclic compounds containing multiple amino groups within a ring structure of nine or more atoms.[3] Their significance stems from their distinct three-dimensional architecture, which creates a cavity of varying size, depth, and electron density.[1][2] This structural feature allows them to form stable complexes with a wide array of guest molecules, including metal ions, organic anions, and even biological macromolecules like DNA, through various non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.[1][3] This "pre-assembly" ability gives them a significant advantage over their linear counterparts in terms of recognition capacity.[1][3]

The ability to selectively bind to specific targets has led to their extensive application in diverse fields, from industrial catalysis to environmental protection.[2] In the realm of medicine and drug development, macrocyclic polyamines have emerged as promising candidates for a range of therapeutic and diagnostic applications.[4][5][6] Their metal complexes are utilized as contrast agents in magnetic resonance imaging (MRI) and in radioimmunotherapy.[4][5][6] Furthermore, their capacity to interact with biological molecules has been harnessed in the development of anti-HIV agents, anti-tumor therapies, and as non-viral gene vectors.[2][4] The celebrated case of AMD3100 (Plerixafor), a bicyclam macrocycle, underscores their clinical potential in stem cell mobilization and as an anti-cancer and anti-HIV agent.[4][5]

The Art of Construction: Synthetic Strategies for Macrocyclic Polyamines

The synthesis of macrocyclic polyamines is a nuanced process that requires careful consideration of several factors to achieve high yields and purity. The primary challenge lies in favoring intramolecular cyclization over intermolecular polymerization. Two major strategies have proven effective: high-dilution techniques and template-directed synthesis.

The Richman-Atkins Cyclization: A Cornerstone Methodology

One of the most widely employed and reliable methods for synthesizing macrocyclic polyamines is the Richman-Atkins cyclization.[7][8][9][10] This strategy involves the reaction of a bis-sulfonamide with a dihaloalkane or a disulfonate ester under basic conditions.

Causality Behind the Choices:

  • Protecting Groups: The use of sulfonamide protecting groups, typically tosyl (Ts) or nosyl (Ns), is crucial.[3][7] These electron-withdrawing groups increase the acidity of the N-H protons, facilitating their deprotonation by a weak base like potassium or cesium carbonate.[7][8] This allows the reaction to proceed under milder conditions. Furthermore, the bulky nature of these protecting groups can pre-organize the linear precursor into a conformation that favors intramolecular cyclization.[7]

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.[3][7] High-dilution conditions are often employed to minimize the probability of intermolecular reactions, thereby increasing the yield of the desired macrocycle.

Experimental Protocol: Synthesis of a Protected Tetraazamacrocycle via Richman-Atkins Cyclization

  • Protection: React the linear polyamine (e.g., triethylenetetramine) with an excess of p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or aqueous NaOH) to yield the corresponding tosylated polyamine.

  • Cyclization: Dissolve the tosylated polyamine and a suitable dihaloalkane (e.g., 1,3-dibromopropane) in anhydrous DMF. Add a base, such as anhydrous potassium carbonate, to the solution. Heat the reaction mixture with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the DMF under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Deprotection: The removal of the tosyl groups is often the most challenging step and typically requires harsh conditions, such as treatment with hot concentrated sulfuric acid or HBr in acetic acid.[7] This step can limit the applicability of the Richman-Atkins method for substrates with sensitive functional groups.

Visualization of the Richman-Atkins Synthetic Workflow

Richman_Atkins_Workflow A Linear Polyamine B Protection (e.g., Tosylation) A->B TsCl, Base C Protected Linear Polyamine (Bis-sulfonamide) B->C D Cyclization (with Dihaloalkane/Disulfonate) C->D K2CO3, DMF, Heat E Protected Macrocycle D->E F Deprotection (Harsh Conditions) E->F HBr/AcOH or conc. H2SO4 G Final Macrocyclic Polyamine F->G

Caption: A generalized workflow for the Richman-Atkins synthesis of macrocyclic polyamines.

Metal-Ion Template Synthesis: Harnessing Coordination Chemistry

An alternative and often highly efficient approach to macrocycle synthesis is the use of a metal ion as a template.[11][12][13] The metal ion coordinates to the donor atoms of the linear precursors, organizing them in a specific spatial arrangement that promotes the desired intramolecular cyclization reaction.[11][12]

Causality Behind the Choices:

  • The Template Effect: The metal ion acts as a scaffold, bringing the reactive ends of the precursor molecules into close proximity and preventing them from reacting with other molecules in solution.[11] This "kinetic template effect" can dramatically increase the yield of the macrocyclic product, often eliminating the need for high-dilution conditions.[12]

  • Choice of Metal Ion: The size and coordination geometry of the metal ion are critical factors that can influence the size and structure of the resulting macrocycle.[11] Different metal ions can direct the reaction to form different macrocyclic products.

Experimental Protocol: Template Synthesis of a Schiff Base Macrocycle

  • Precursor Preparation: Prepare solutions of the dicarbonyl compound (e.g., a dialdehyde) and the diamine in a suitable solvent, such as methanol or ethanol.

  • Template-Directed Cyclization: In a separate flask, dissolve a salt of the templating metal ion (e.g., nickel(II) perchlorate) in the same solvent. Slowly add the solutions of the dicarbonyl and diamine precursors to the metal salt solution with stirring. The reaction often proceeds at room temperature.

  • Isolation of the Complex: The resulting macrocyclic complex often precipitates from the reaction mixture and can be collected by filtration.

  • Demetalation (Optional): In some cases, the metal-free macrocycle can be obtained by treating the complex with a strong acid or a competing ligand to remove the metal ion.

Visualization of the Metal-Template Synthesis Logic

Metal_Template_Logic cluster_0 Without Template cluster_1 With Metal Template A Linear Precursors B Intermolecular Polymerization A->B C Low Yield of Macrocycle B->C D Linear Precursors F Template Complex (Pre-organized) D->F E Metal Ion E->F G Intramolecular Cyclization F->G H High Yield of Macrocyclic Complex G->H

Caption: A diagram illustrating the role of a metal ion in directing the synthesis towards intramolecular cyclization.

The Importance of Protecting Groups

The strategic use of protecting groups is fundamental to the successful synthesis of complex polyamines.[14][15] Given the multiple reactive amino groups, protecting groups are essential for achieving regioselectivity and preventing unwanted side reactions.[14] The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.[14]

Table 1: Comparison of Common Amine Protecting Groups in Polyamine Synthesis

Protecting GroupProtection ReagentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)Key Features
Boc (tert-Butoxycarbonyl)Boc₂O, Et₃N or DMAP>90%Acidic conditions (TFA, HCl)>90%Stable to base and hydrogenolysis; acid-labile.[14]
Cbz (Carboxybenzyl)Cbz-Cl, NaHCO₃~71%Catalytic Hydrogenation (H₂, Pd/C)>90%Stable to acidic and basic conditions; removed by hydrogenolysis.[14]
Alloc (Allyloxycarbonyl)Alloc-Cl, NaHCO₃~89%Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerHighCleaved under neutral conditions, orthogonal to Boc and Cbz.[14]
Nosyl (o-Nitrobenzenesulfonyl)Ns-Cl, PyridineHighThiolates (e.g., thiophenol) and a baseHighStable to acid; cleaved under mild basic conditions.[14]

Unveiling the Structure: Characterization Techniques

Once synthesized, the rigorous characterization of macrocyclic polyamines is paramount to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of macrocyclic polyamines in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the protons in the macrocyclic ring and any side chains are highly sensitive to the conformation of the molecule.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, providing complementary structural information. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Techniques: For more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons.

  • ¹⁵N NMR: When isotopically labeled compounds are available, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms and their interactions with guest molecules.[16]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of the synthesized macrocycle and for confirming its elemental composition.[17]

  • Electrospray Ionization (ESI): This soft ionization technique is particularly well-suited for analyzing polyamines, which are often polar and non-volatile. It typically produces protonated molecular ions [M+H]⁺, allowing for the straightforward determination of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, thus confirming its identity.

X-ray Crystallography

For a definitive and unambiguous determination of the three-dimensional structure of a macrocyclic polyamine, particularly its solid-state conformation and the coordination geometry of its metal complexes, single-crystal X-ray diffraction is the gold standard.[18][19][20] This technique provides precise information about bond lengths, bond angles, and torsional angles.[18]

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystallization: The first and often most challenging step is to grow a single crystal of the compound of suitable size and quality.[18] This typically involves the slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[19]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal.[19] From this map, the positions of the atoms can be determined. The structural model is then refined to obtain the best possible fit with the experimental data.

Visualization of the Characterization Workflow

Characterization_Workflow A Synthesized Macrocyclic Polyamine B Purification (e.g., Chromatography, Recrystallization) A->B C Purity Assessment (e.g., HPLC, TLC) B->C D Structural Elucidation C->D E NMR Spectroscopy (¹H, ¹³C, 2D) D->E F Mass Spectrometry (ESI, HRMS) D->F G X-ray Crystallography (for solid-state structure) D->G H Further Characterization (e.g., UV-Vis, IR, Elemental Analysis) D->H I Fully Characterized Macrocycle E->I F->I G->I H->I

Caption: A comprehensive workflow for the characterization of synthesized macrocyclic polyamines.

Thermodynamic and Kinetic Stability of Metal Complexes

For applications involving metal complexes, it is crucial to determine their thermodynamic and kinetic stability.

  • Thermodynamic Stability: This refers to the equilibrium constant for the formation of the complex. It can be determined by techniques such as potentiometric titrations or spectrophotometric methods.[21]

  • Kinetic Inertness: This describes the rate at which the metal ion dissociates from the complex.[22] High kinetic inertness is often a desirable property for in vivo applications to prevent the release of potentially toxic free metal ions.[22] This can be studied by following ligand exchange or metal exchange reactions over time, often monitored by NMR or UV-Vis spectroscopy.[22]

Conclusion and Future Directions

The synthesis and characterization of macrocyclic polyamines is a dynamic and evolving field of research. While established methods like the Richman-Atkins cyclization provide a robust foundation, there is a continuous drive to develop more efficient and milder synthetic routes. The insights gained from detailed characterization studies are invaluable for understanding the structure-activity relationships that govern their diverse applications.

Future research will likely focus on the development of novel macrocyclic architectures with enhanced selectivity and functionality. The integration of macrocyclic polyamines into more complex supramolecular systems and their application in areas such as targeted drug delivery, advanced diagnostics, and catalysis will continue to be a major thrust.[3] As our ability to design and synthesize these intricate molecules with greater precision grows, so too will their impact on science and medicine.

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Exploratory

An In-depth Technical Guide to 1-Azacyclooctadecane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Azacyclooctadecane, a large-ring, saturated heterocyclic amine. Due to the limited availability...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Azacyclooctadecane, a large-ring, saturated heterocyclic amine. Due to the limited availability of specific experimental data for this particular macrocycle, this document synthesizes information from established principles of macrocyclic chemistry and analogous structures to offer a predictive yet scientifically grounded perspective. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of large-ring aza-macrocycles.

Nomenclature, Structure, and Identification

1-Azacyclooctadecane is a saturated, 18-membered ring containing seventeen carbon atoms and one nitrogen atom. According to IUPAC nomenclature, the "aza" prefix indicates the nitrogen atom, and "cyclooctadecane" specifies the 18-membered saturated ring.[1][2][3] The numbering of the ring atoms starts from the nitrogen atom as position 1.

Systematic IUPAC Name: 1-Azacyclooctadecane Common Names: While no widely accepted common name exists, it could be referred to as heptadecamethyleneimine. CAS Number: A specific CAS (Chemical Abstracts Service) number for 1-Azacyclooctadecane is not readily found in major chemical databases. This suggests that the compound is not a common article of commerce and may not have been extensively synthesized or characterized. Researchers interested in this molecule would likely be exploring novel chemical space.

Molecular Formula: C₁₇H₃₅N Molecular Weight: 253.47 g/mol

Table 1: Key Identifiers for 1-Azacyclooctadecane

IdentifierValue
IUPAC Name 1-Azacyclooctadecane
Molecular Formula C₁₇H₃₅N
Molecular Weight 253.47 g/mol
Canonical SMILES C1CCCCCCCCCCCCCCNCC1
InChI Key InChI=1S/C17H35N/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h18H,1-17H2

Proposed Synthetic Strategies

The synthesis of large-ring macrocycles can be challenging due to the entropic unfavorability of cyclization over polymerization. However, several established methods can be adapted for the synthesis of 1-Azacyclooctadecane.[4][5] High-dilution conditions are typically employed to favor intramolecular reactions.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of large rings.[5] A plausible route to 1-Azacyclooctadecane would involve the RCM of a diene precursor.

Experimental Protocol:

  • Synthesis of the Diene Precursor: An N-protected 1,16-heptadecadiene-amine would be the starting material. For example, N-allyl-15-pentadecen-1-amine could be synthesized via standard alkylation methods. The nitrogen can be protected with a group that is stable to the RCM catalyst and easily removable, such as a Boc or Cbz group.

  • Ring-Closing Metathesis: The diene precursor is dissolved in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere. A Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) is added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS.

  • Reduction of the Double Bond: Following successful cyclization, the resulting unsaturated macrocycle is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated 1-Azacyclooctadecane.

  • Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

RCM_Synthesis Start N-Allyl-15-pentadecen-1-amine (N-protected) RCM Ring-Closing Metathesis (Grubbs Catalyst) Start->RCM UnsaturatedMacrocycle N-Protected 1-Aza-1-cyclooctadecene RCM->UnsaturatedMacrocycle Hydrogenation Hydrogenation (H2, Pd/C) UnsaturatedMacrocycle->Hydrogenation ProtectedMacrocycle N-Protected 1-Azacyclooctadecane Hydrogenation->ProtectedMacrocycle Deprotection Deprotection ProtectedMacrocycle->Deprotection FinalProduct 1-Azacyclooctadecane Deprotection->FinalProduct

Caption: Proposed synthesis of 1-Azacyclooctadecane via Ring-Closing Metathesis.

Macrolactamization followed by Reduction

Another common strategy involves the formation of a macrolactam (a cyclic amide) followed by its reduction.[5]

Experimental Protocol:

  • Synthesis of the Amino Acid Precursor: 17-Aminoheptadecanoic acid would be the required precursor. This can be synthesized through multi-step routes starting from commercially available long-chain fatty acids or diols.

  • Macrolactamization: The 17-aminoheptadecanoic acid is cyclized under high-dilution conditions using a peptide coupling reagent such as DCC/DMAP, HBTU, or by activating the carboxylic acid as an active ester.

  • Reduction of the Lactam: The resulting macrolactam, 1-aza-2-cyclooctadecanone, is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Macrolactamization_Synthesis Start 17-Aminoheptadecanoic acid Cyclization Macrolactamization (Peptide Coupling Reagent) Start->Cyclization Lactam 1-Aza-2-cyclooctadecanone Cyclization->Lactam Reduction Reduction (LiAlH4 or BH3) Lactam->Reduction FinalProduct 1-Azacyclooctadecane Reduction->FinalProduct

Caption: Proposed synthesis of 1-Azacyclooctadecane via Macrolactamization.

Predicted Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 1-Azacyclooctadecane can be predicted based on its structure as a large, aliphatic secondary amine.

Table 2: Predicted Physicochemical Properties of 1-Azacyclooctadecane

PropertyPredicted Value/DescriptionRationale
Appearance Colorless to pale yellow waxy solid or viscous liquidHigh molecular weight and long alkyl chain
Boiling Point > 300 °C (at atmospheric pressure)High molecular weight leads to strong van der Waals forces
Melting Point Likely in the range of 40-70 °CDependent on crystal packing, but expected to be a solid at room temperature
Solubility Insoluble in water; soluble in nonpolar organic solvents (e.g., hexanes, chloroform)The long hydrocarbon chain dominates the polarity
pKa of Conjugate Acid ~10-11Typical for a secondary aliphatic amine
Spectroscopic Characterization

The characterization of 1-Azacyclooctadecane would rely on standard spectroscopic techniques.[6][7][8][9][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A broad singlet around δ 1.0-2.0 ppm corresponding to the N-H proton.

    • A multiplet around δ 2.5-2.8 ppm for the two methylene groups (CH₂) adjacent to the nitrogen atom.

    • A large, broad multiplet in the region of δ 1.2-1.6 ppm for the remaining methylene groups in the ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal around δ 45-55 ppm for the carbons directly bonded to the nitrogen.

    • Multiple signals in the δ 20-35 ppm region for the other carbon atoms in the ring. The exact number of signals would depend on the conformational flexibility of the large ring at the measurement temperature.

  • IR (Infrared) Spectroscopy:

    • A weak to medium absorption band in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching vibration.

    • Multiple sharp absorption bands between 2850-2960 cm⁻¹ due to C-H stretching of the methylene groups.

    • An N-H bending vibration may be observed around 1550-1650 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) would be observed at m/z = 253.

    • The base peak is likely to be a fragment resulting from alpha-cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 1-Azacyclooctadecane have not been reported, its structural features suggest several areas of potential interest for researchers. Large-ring heterocycles are of growing importance in medicinal chemistry and materials science.[5][11][12]

Medicinal Chemistry and Drug Development
  • Scaffold for Novel Therapeutics: The large, flexible, and lipophilic nature of the 1-azacyclooctadecane ring could serve as a unique scaffold for the development of new drugs. The nitrogen atom provides a handle for further functionalization to introduce pharmacophoric groups. Macrocycles are known to be able to target challenging protein-protein interactions.[11]

  • Drug Delivery: The lipophilic nature of the macrocycle could be exploited in drug delivery systems, for example, in the formation of liposomes or as a component of a lipid-based drug carrier.

  • Bioisostere: In medicinal chemistry, replacing parts of a molecule with structurally different but functionally similar groups (bioisosteres) is a common strategy. The 1-azacyclooctadecane ring could be explored as a bioisostere for other large cyclic structures in known bioactive molecules.

Materials Science
  • Phase Transfer Catalysis: The nitrogen atom can be quaternized to form a cationic surfactant or a phase transfer catalyst. The long alkyl chain would impart significant lipophilicity.

  • Coordination Chemistry: As a ligand, 1-Azacyclooctadecane could coordinate to metal ions. The large ring size would likely lead to the formation of unique coordination complexes with interesting catalytic or material properties.

  • Self-Assembled Monolayers: The amine functionality can be used to anchor the molecule to surfaces (e.g., gold or silica), while the long alkyl chain could form self-assembled monolayers with potential applications in surface modification and nanotechnology.

Conclusion

1-Azacyclooctadecane represents an intriguing yet underexplored member of the aza-macrocycle family. This guide has outlined its fundamental characteristics based on established chemical principles, proposed viable synthetic routes, and predicted its key properties and spectroscopic signatures. The potential applications in diverse fields such as medicinal chemistry and materials science highlight the value of exploring such novel chemical entities. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this and other large-ring heterocyclic compounds.

References

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Foundational

An In-depth Technical Guide to the Biological Activity of Large Nitrogen-Containing Macrocycles

Abstract Large nitrogen-containing macrocycles represent a fascinating and highly versatile class of molecules that stand at the crossroads of supramolecular chemistry and medicinal science. Characterized by their large,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Large nitrogen-containing macrocycles represent a fascinating and highly versatile class of molecules that stand at the crossroads of supramolecular chemistry and medicinal science. Characterized by their large, ring-based structures of 12 or more atoms, these compounds exhibit a remarkable array of biological activities, driven by their unique three-dimensional architectures and the functional diversity afforded by embedded nitrogen atoms.[1][2] This guide provides a comprehensive exploration of the core principles governing the biological activity of these macrocycles. We will delve into the major classes of these compounds, their diverse therapeutic actions, the molecular mechanisms that underpin these activities, and the state-of-the-art experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of nitrogen-containing macrocycles in modern therapeutics.

Introduction: The Architectural Advantage of Nitrogenous Macrocycles

Macrocycles are defined as cyclic molecules containing a ring of at least 12 atoms.[2] The incorporation of nitrogen atoms into these large ring structures imparts a range of physicochemical properties that are highly advantageous for biological applications. Nitrogen atoms can act as hydrogen bond donors and acceptors, coordination sites for metal ions, and points for facile chemical modification, allowing for the fine-tuning of a macrocycle's structure and function.[3][4][5]

The semi-rigid and pre-organized nature of the macrocyclic scaffold minimizes the entropic penalty upon binding to a biological target, often resulting in high-affinity and selective interactions.[2] This structural feature makes them particularly adept at targeting challenging protein-protein interfaces, which are often characterized by large, flat, or groove-shaped binding sites that are difficult for traditional small molecules to address.[2] The historical success of natural product-derived macrocycles has spurred significant interest in the de novo design and synthesis of novel nitrogen-containing macrocycles for a wide range of therapeutic areas.[2]

Key Classes of Biologically Active Nitrogen-Containing Macrocycles

The structural diversity of nitrogen-containing macrocycles is vast. They can be broadly categorized based on their core structures, which dictates their primary biological activities.

Porphyrinoids: Porphyrins and Expanded Porphyrins (Texaphyrins)

Porphyrins are a class of intensely colored, aromatic macrocycles composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. Their most well-known biological role is as the core of heme in hemoglobin. Synthetic porphyrins and their derivatives are extensively investigated for their applications in photodynamic therapy (PDT) for cancer.

Texaphyrins are "expanded porphyrins" containing a pentaaza core, which allows them to coordinate larger metal cations than traditional porphyrins.[6][7][8][9] These molecules have garnered significant attention as redox-active agents and tumor-localizing compounds.[6][7]

  • Mechanism of Action: Texaphyrins, such as motexafin gadolinium (MGd), act as redox mediators.[6][7] They can accept electrons from endogenous reducing agents (e.g., ascorbate, glutathione) to form a radical species. This radical then reacts with molecular oxygen to produce superoxide, which is subsequently converted to hydrogen peroxide, a potent inducer of apoptosis in cancer cells.[6] This redox cycling makes them effective radiosensitizers, enhancing the efficacy of radiation therapy.[8][9][10]

  • Applications: Beyond radiosensitization, texaphyrins are being explored as carriers for targeted drug delivery, for instance, by conjugating them with platinum-based drugs to overcome resistance.[6][9][10]

Aza-Crown Macrocycles: Cyclams and Cyclens

Aza-crown macrocycles are synthetic analogues of crown ethers where one or more oxygen atoms are replaced by nitrogen atoms.[11] Cyclam (1,4,8,11-tetraazacyclotetradecane) and its smaller counterpart, cyclen, are highly versatile scaffolds.[12]

  • Antiviral and Antimicrobial Activity: Derivatives of these macrocycles have shown significant promise as therapeutic agents.[13][14] The bicyclam derivative, Plerixafor (AMD3100), is an FDA-approved drug that acts as an antagonist of the CXCR4 receptor, inhibiting HIV entry into host cells.[12] More recently, research has focused on the antibacterial and antifungal properties of substituted cyclam derivatives.[12][13][14]

  • Structure-Activity Relationship: The biological activity of cyclam derivatives is highly dependent on the nature and position of the substituents on the nitrogen atoms.[12][15] For example, trans-disubstituted cyclams with trifluoromethylbenzyl pendant arms have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16] The size of the macrocyclic ring is also a critical factor, with cyclam derivatives often showing superior antibacterial activity compared to their analogous cyclen counterparts.[15]

  • Metal Chelation in Medicine: The ability of aza-macrocycles to form stable complexes with metal ions is crucial for their use in nuclear medicine as radiopharmaceutical carriers for imaging (PET, MRI) and therapy.[11][17][18]

The Spectrum of Biological Activities

The unique structural features of large nitrogen-containing macrocycles enable them to modulate a wide array of biological processes.

Biological ActivityMacrocycle Class ExampleMechanism of ActionTherapeutic Area
Anticancer Texaphyrins (e.g., Motexafin Gadolinium)Redox cycling, generation of reactive oxygen species (ROS), apoptosis induction.[6][8][10]Oncology (Radiosensitizer)
Antiviral (Anti-HIV) Cyclams (e.g., Plerixafor)CXCR4 receptor antagonism, blocking viral entry.[12]Infectious Disease
Antimicrobial Substituted CyclamsDisruption of bacterial cell processes; mechanism under active investigation.[12][16]Infectious Disease
Enzyme Inhibition Various MacrocyclesCompetitive or allosteric binding to enzyme active sites.[19]Various
Medical Imaging Aza-crown derivatives (e.g., DOTA-conjugates)Stable chelation of paramagnetic or radioactive metal ions (e.g., Gd³⁺, ⁶⁸Ga, ¹⁷⁷Lu).[11][17]Diagnostics & Theranostics

Mechanistic Insights and Signaling Pathways

Understanding the precise mechanism of action is paramount for the rational design and optimization of macrocyclic drugs.

Induction of Apoptosis by Redox-Active Macrocycles

Many anticancer macrocycles, particularly the texaphyrins, exert their effect by overwhelming the cancer cell's antioxidant defenses.

  • Causality: Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative stress. Redox-active macrocycles exploit this vulnerability.

  • The Pathway: A texaphyrin like Motexafin Gadolinium (MGd) is reduced by cellular reductants. The resulting radical transfers an electron to molecular oxygen, creating superoxide (O₂⁻). Superoxide dismutase (SOD) converts this to hydrogen peroxide (H₂O₂), a key signaling molecule that can trigger the intrinsic apoptotic pathway through mitochondrial damage, cytochrome c release, and subsequent caspase activation.

apoptosis_pathway cluster_cell Cancer Cell Tex Texaphyrin (MGd) Tex_Radical Texaphyrin Radical Tex->Tex_Radical Reductants Cellular Reductants (GSH, NADPH) Reductants->Tex e⁻ O2 O₂ Tex_Radical->O2 e⁻ Superoxide Superoxide (O₂⁻) O2->Superoxide Superoxide->Tex_Radical Regenerates MGd H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Mito Mitochondrial Damage H2O2->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Redox cycling of Texaphyrin leading to apoptosis.

Key Experimental Protocols for Activity Assessment

A tiered approach is essential for evaluating the biological activity of novel macrocycles, moving from general cytotoxicity to specific mechanistic assays.

Workflow for Primary Screening of Anticancer Macrocycles

The initial assessment of a new compound's potential as an anticancer agent follows a logical progression from broad cytotoxicity to more specific cellular effects.

  • Trustworthiness through Controls: Each protocol must include appropriate controls. For a cytotoxicity assay, this includes:

    • Negative Control: Cells treated with the vehicle (e.g., DMSO) alone to establish baseline viability (100%).

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to ensure the assay is responsive.

    • Blank: Wells with media but no cells to determine background absorbance.

screening_workflow Start Synthesized Macrocycle Library Step1 Step 1: Cytotoxicity Screening (MTT / SRB Assay) Start->Step1 Data1 Determine IC₅₀ Values (Multiple Cell Lines) Step1->Data1 Decision1 Active Compounds (IC₅₀ < Threshold)? Data1->Decision1 Step2 Step 2: Apoptosis Assay (Annexin V / PI Staining) Decision1->Step2 Yes Inactive Inactive / Discard Decision1->Inactive No Data2 Quantify Apoptotic vs. Necrotic Population Step2->Data2 Step3 Step 3: Cell Cycle Analysis (Propidium Iodide Staining) Step2->Step3 Step4 Step 4: Mechanistic Assays (e.g., ROS Detection, Western Blot) Data2->Step4 Data3 Identify Cell Cycle Arrest (G1, S, G2/M) Step3->Data3 Data3->Step4 End Lead Candidate Identification Step4->End

Caption: Tiered screening workflow for anticancer macrocycles.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the antimicrobial efficacy of a compound.

  • Causality and Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is crucial for quantifying potency and comparing different compounds. The broth microdilution method is favored for its efficiency and low sample requirement.

Step-by-Step Methodology:

  • Preparation: A 96-well microtiter plate is used. A stock solution of the test macrocycle is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: The macrocycle is serially diluted (typically 2-fold) across the wells of the plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a concentration gradient.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli at ~5 x 10⁵ CFU/mL).

  • Controls:

    • Growth Control: Wells containing only media and the microorganism (no macrocycle).

    • Sterility Control: Wells containing only media (no macrocycle or microorganism).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the Result: The MIC is determined as the lowest concentration of the macrocycle in which there is no visible turbidity (i.e., no bacterial growth).

Structure-Activity Relationships (SAR) and Drug Development

The modular nature of many nitrogen-containing macrocycles makes them ideal for SAR studies. By systematically altering substituents, ring size, or coordinated metal ions, researchers can optimize for potency, selectivity, and pharmacokinetic properties.

For instance, in the development of antimicrobial cyclam derivatives, it was found that:

  • Pendant Arm Polarity: The presence of electron-withdrawing groups like -CF₃ on the benzyl pendant arms significantly enhances antibacterial activity compared to electron-donating groups like -CH₃.[15]

  • Substitution Pattern: A trans-disubstituted pattern on the cyclam ring is often more active than a mono-substituted pattern.[15]

  • Macrocycle Ring Size: The 14-membered cyclam ring provides a better scaffold for antibacterial activity than the 12-membered cyclen ring, suggesting that the geometry and flexibility of the macrocycle are critical for its interaction with bacterial targets.[15]

Challenges and Future Perspectives

Despite their immense potential, the development of macrocyclic drugs faces challenges, particularly related to synthetic accessibility and achieving favorable drug-like properties like oral bioavailability and cell permeability.[1] However, recent advances in synthetic methodologies, including solid-phase synthesis and multi-component reactions, are expanding the accessible chemical space for these molecules.[1][20]

The future of this field lies in the integration of computational design with innovative synthesis to create macrocycles with precisely tailored biological activities.[1] As our understanding of complex biological targets continues to grow, large nitrogen-containing macrocycles are poised to provide novel therapeutic solutions for some of the most challenging diseases.

References

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Exploratory

Discovery and history of aza-macrocycles

An In-depth Technical Guide to the Discovery and History of Aza-Macrocycles For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Aza-Macrocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of aza-macrocycles. From the serendipitous discovery of crown ethers to the deliberate design of complex nitrogen-containing macrocyclic systems, this guide traces the evolution of synthetic methodologies, explores the fundamental principles governing their formation and stability, and highlights their significant impact on coordination chemistry and drug development. Detailed experimental protocols, comparative data, and mechanistic insights are provided to offer a valuable resource for researchers in the field.

The Dawn of a New Field: The Serendipitous Discovery of Crown Ethers

The story of aza-macrocycles is intrinsically linked to the broader field of macrocyclic chemistry, which arguably began with the accidental discovery of crown ethers by Charles J. Pedersen at DuPont in the early 1960s. While attempting to synthesize a multidentate phenolic ligand, Pedersen isolated a small quantity of a white, crystalline byproduct which he identified as 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene, now famously known as dibenzo-18-crown-6.[1] He observed that this cyclic polyether could solubilize alkali metal salts in organic solvents, a clear indication of complex formation. This groundbreaking work, for which Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987, laid the foundation for supramolecular chemistry and the principle of molecular recognition.[2] Pedersen's discovery demonstrated that cyclic molecules with appropriately sized cavities and strategically placed heteroatoms could selectively bind specific cations.

G cluster_0 The Genesis of Macrocyclic Chemistry cluster_1 Key Discoveries Pedersen Charles J. Pedersen (1960s) Curtis Neil F. Curtis (1960s) CrownEthers Discovery of Crown Ethers (Selective Cation Binding) Pedersen->CrownEthers Serendipitous Discovery TemplateSynthesis Template Synthesis of Aza-macrocycles (Metal-directed Cyclization) Curtis->TemplateSynthesis Systematic Development

Figure 1: Pioneering discoveries in macrocyclic chemistry.

The Rise of Aza-macrocycles: The Template Effect

While Pedersen's work focused on oxygen-containing macrocycles, a parallel and equally significant development was occurring in the realm of nitrogen-containing analogues. In the 1960s, Neil F. Curtis, a chemist in New Zealand, demonstrated that metal ions could be used as templates to direct the synthesis of aza-macrocycles.[3] This "template effect" proved to be a powerful strategy for constructing complex cyclic structures that were otherwise difficult to obtain.[2][4]

The template effect can be broadly categorized into two types: the kinetic template effect and the thermodynamic template effect.[5][6]

  • The Kinetic Template Effect: In this scenario, the metal ion acts as a scaffold, holding the reacting molecules in the correct orientation for cyclization to occur. This pre-organization of the reactants significantly increases the rate of the intramolecular ring-closing reaction relative to competing intermolecular polymerization.[6] The metal ion essentially reduces the entropic barrier to cyclization.

  • The Thermodynamic Template Effect: Here, the metal ion stabilizes the macrocyclic product by forming a stable complex. This shifts the equilibrium of a reversible reaction towards the formation of the macrocycle-metal complex, even if the free macrocycle is thermodynamically disfavored.[3][5]

G cluster_0 Template Synthesis cluster_1 Kinetic Effect cluster_2 Thermodynamic Effect Reactants Acyclic Precursors MetalIon Metal Ion (Template) Reactants->MetalIon Coordination Equilibrium Equilibrium between Reactants and Products Reactants->Equilibrium Thermodynamic Pathway Preorganization Pre-organization of Reactants on Metal Ion MetalIon->Preorganization Kinetic Pathway Intramolecular Favored Intramolecular Cyclization Preorganization->Intramolecular Stabilization Stabilization of Macrocyclic Product by Complexation Equilibrium->Stabilization Stabilization->MetalIon Shifts Equilibrium

Figure 2: The dual role of metal ions in template synthesis.

A classic example illustrating the template effect is the synthesis of phthalocyanines. The cyclotetramerization of phthalonitrile to form the phthalocyanine macrocycle is highly inefficient in the absence of a metal ion. However, in the presence of a metal salt, the reaction proceeds in high yield, with the metal ion organizing the four phthalonitrile units and stabilizing the resulting macrocyclic complex.[7]

Alternative Synthetic Strategies

While the template effect is a cornerstone of aza-macrocycle synthesis, other methods have also been developed to address the challenge of favoring intramolecular cyclization over polymerization.

The High Dilution Principle

The high dilution principle is a general strategy for macrocyclization that relies on kinetics.[8] By carrying out the reaction at very low concentrations of the linear precursor, the probability of two molecules encountering each other (intermolecular reaction leading to polymerization) is significantly reduced compared to the probability of the two ends of the same molecule reacting (intramolecular cyclization).[8] In practice, this is often achieved by the slow addition of the reactants to a large volume of solvent, a technique known as the Ziegler-Ruggli dilution principle.

Non-Template Methods: The Richman-Atkins Synthesis

In some cases, the use of a metal template is undesirable, either because the desired macrocycle does not form a stable complex with readily available metal ions or because the removal of the metal ion from the complex (demetallation) is difficult. For the synthesis of polyamines, the Richman-Atkins procedure provides a high-yielding, non-template route.[5] This method involves the reaction of a disulfonamide with a dihalide under basic conditions. The sulfonamide groups activate the amine protons for deprotonation and also serve as protecting groups, preventing side reactions. The sulfonamide groups are then removed in a subsequent step to yield the free polyamine macrocycle.

The Macrocyclic Effect: A Thermodynamic Advantage

Aza-macrocycles are highly effective ligands for a wide range of metal ions, and their complexes often exhibit significantly greater thermodynamic stability compared to their acyclic analogues.[2][9] This enhanced stability is known as the macrocyclic effect .[10] The macrocyclic effect is primarily an entropic phenomenon.[11] When a multidentate acyclic ligand coordinates to a metal ion, there is a significant loss of conformational freedom, resulting in an unfavorable entropy change. In contrast, a macrocyclic ligand is already "pre-organized" for coordination, and there is a much smaller loss of conformational entropy upon complexation.[10]

The magnitude of the macrocyclic effect can be quantified by comparing the stability constants (log K) of metal complexes with a macrocyclic ligand and its corresponding open-chain analogue.

Metal IonLigandLog KMacrocyclic Effect (Δlog K)
Cu²⁺trien20.4-
Cu²⁺cyclen23.22.8
Ni²⁺trien13.8-
Ni²⁺cyclen18.74.9
Zn²⁺trien12.1-
Zn²⁺cyclen15.63.5
Data for triethylenetetramine (trien) and 1,4,7,10-tetraazacyclododecane (cyclen) at 25 °C.

As shown in the table, the stability constants for the complexes of Cu²⁺, Ni²⁺, and Zn²⁺ with the macrocyclic ligand cyclen are several orders of magnitude higher than those with the analogous acyclic ligand trien.

Key Experimental Protocols

The following protocols provide representative examples of the synthesis of important aza-macrocycles.

Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen)

This protocol is a modification of the Weisman and Reed synthesis, which utilizes a dithiooxamide template to facilitate the cyclization.[9][12]

G Start Start Step1 Step 1: Bisamidine Formation (Triethylenetetraamine + Dithiooxamide) Start->Step1 Step2 Step 2: Reductive Ring Expansion (Diisobutylaluminum hydride) Step1->Step2 Step3 Step 3: Quenching and Workup (KOH, Toluene extraction) Step2->Step3 Step4 Step 4: Purification (Filtration and solvent removal) Step3->Step4 End Cyclen Product Step4->End

Figure 3: Workflow for the synthesis of Cyclen.

Step 1: Synthesis of 2,3,5,6,8,9-Hexahydrodiimidazo[1,2-a:2',1'-c]pyrazine [9]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dithiooxamide (10.0 g, 83.2 mmol) and 50 mL of absolute ethanol.

  • Add a solution of triethylenetetramine (12.2 g, 83.2 mmol) in 50 mL of absolute ethanol in one portion.

  • Heat the mixture at reflux for 4 hours under a nitrogen atmosphere. Note the evolution of H₂S and ammonia.

  • Cool the mixture to room temperature and purge with nitrogen for 3 hours to remove residual gases.

  • Filter the hot reaction mixture to remove any solid impurities.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by sublimation (0.05 mm, 110°C) to afford a white solid.

Step 2: Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen) [12]

  • In a three-necked, round-bottomed flask, place the product from Step 1 (8.96 g, 54.6 mmol).

  • Flush the system with nitrogen and add 1.5 M diisobutylaluminum hydride (DIBAL-H) in toluene (218 mL, 327 mmol) via an addition funnel.

  • Cool the flask in an ice/water bath and add the DIBAL-H solution over 5 minutes with stirring.

  • Heat the reaction mixture at reflux under nitrogen for 16 hours.

  • Cool the flask in an ice/water bath and add 200 mL of toluene.

  • Quench the excess DIBAL-H by the cautious dropwise addition of 20 mL of 3 M aqueous potassium hydroxide (KOH) solution.

  • Stir the resulting suspension for 30 minutes, then add anhydrous magnesium sulfate, and continue stirring for another 30 minutes.

  • Filter the mixture through a pad of Celite and wash the filter cake with hot toluene.

  • Concentrate the combined filtrate and washings under reduced pressure to yield crude cyclen.

  • The crude product can be further purified by recrystallization or sublimation if necessary.

Template Synthesis of a Metallophthalocyanine

This protocol describes the synthesis of zinc(II) tetranitrophthalocyanine, a common precursor for more complex phthalocyanine derivatives.[10]

Step 1: Synthesis of 4-Nitrophthalonitrile [10]

  • In a round-bottom flask, suspend 4-nitrophthalamide (13.5 mmol) in dry N,N-dimethylformamide (DMF) (10.4 mL).

  • Cool the mixture in an ice-salt bath to between -10°C and -5°C.

  • Add thionyl chloride (4.3 mL, 56 mmol) dropwise over 5 minutes, maintaining the temperature below 5°C.

  • Stir the reaction mixture in the ice bath for 1 hour.

  • Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry to obtain 4-nitrophthalonitrile.

Step 2: Synthesis of Zinc(II) Tetranitrophthalocyanine [10]

  • In a round-bottom flask equipped with a reflux condenser, combine 4-nitrophthalonitrile (16.0 mmol) and zinc acetate dihydrate (4.0 mmol).

  • Add 30 mL of DMF to the flask.

  • Heat the reaction mixture to 150°C and maintain this temperature for 4 hours with stirring. The solution will turn a bright blue color.

  • After cooling to room temperature, precipitate the product by adding the reaction mixture dropwise to a large volume of distilled water.

  • Collect the precipitate by filtration and wash thoroughly with distilled water.

  • Dry the product in a vacuum oven.

Applications in Drug Discovery and Medicine

The unique properties of aza-macrocycles, particularly their ability to form stable and selective complexes with metal ions, have made them valuable scaffolds in drug development and medical diagnostics.[4][13]

MRI Contrast Agents

Gadolinium(III)-based contrast agents (GBCAs) are widely used in magnetic resonance imaging (MRI) to enhance image contrast.[14] However, free Gd³⁺ is toxic, so it must be administered as a stable chelate.[15] Aza-macrocycles, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), form highly stable and kinetically inert complexes with Gd³⁺, which are essential for preventing the release of the toxic metal ion in the body.[14][16] The macrocyclic structure of these ligands provides greater stability compared to linear chelators.[17]

Anticancer Agents

The chemokine receptor CXCR4 is overexpressed in many types of cancer and plays a crucial role in tumor growth, metastasis, and angiogenesis.[18] Aza-macrocycles have emerged as potent antagonists of CXCR4.[19] Plerixafor (AMD3100), a bicyclam aza-macrocycle, is a prime example.[1] It functions by binding to CXCR4 and blocking its interaction with its natural ligand, SDF-1 (CXCL12).[5] This disruption of the CXCR4/SDF-1 axis inhibits the signaling pathways that promote cancer cell survival and migration.[1] Plerixafor is clinically approved, in combination with G-CSF, to mobilize hematopoietic stem cells from the bone marrow to the bloodstream for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][19] Its potential as a direct anticancer agent is also under investigation.[1]

G SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor (on Cancer Cell) SDF1->CXCR4 Binds and Activates Signaling Pro-cancer Signaling (Growth, Metastasis) CXCR4->Signaling Inhibition Inhibition of Signaling CXCR4->Inhibition Plerixafor Plerixafor (Aza-macrocycle) Plerixafor->CXCR4 Binds and Blocks

Figure 4: Mechanism of action of Plerixafor as a CXCR4 antagonist.
Antiviral Agents

The development of effective antiviral therapies is a major global health challenge. Aza-macrocycles have shown promise as antiviral agents, particularly as inhibitors of viral proteases.[20][21] These enzymes are crucial for the replication of many viruses, including HIV and hepatitis C virus (HCV), as they are responsible for cleaving viral polyproteins into functional proteins.[17][22] Macrocyclic inhibitors can be designed to fit snugly into the active site of the protease, blocking its function with high affinity and selectivity.[23][24] The constrained conformation of the macrocycle can pre-organize the key binding elements, leading to a lower entropic penalty upon binding and thus higher potency.[15]

Conclusion

The field of aza-macrocycle chemistry has evolved from its serendipitous beginnings into a mature and highly impactful area of research. The development of elegant synthetic strategies, including the template effect and high dilution techniques, has provided access to a vast array of complex and functional macrocyclic structures. The inherent thermodynamic and kinetic stability of their metal complexes, a consequence of the macrocyclic effect, has made them indispensable ligands in coordination chemistry and has paved the way for their successful application in medicine. As our understanding of molecular recognition and rational drug design continues to grow, aza-macrocycles are poised to play an even more significant role in the development of next-generation therapeutics and advanced materials.

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  • Antonijević-Nikolić, M., Tanasković, S., & Dražić, B. (2021). COMPARISON OF STABILITY CONSTANTS OF MACROCYCLIC COMPLEXES Cu (II) AND Co (II) DEPENDING ON THE CO-LIGANDS. International scientific conference “UNITECH”. [Link]

  • Izatt, R. M., Pawlak, K., Bradshaw, J. S., & Bruening, R. L. (1995). Thermodynamic and Kinetic Data for Macrocycle Interaction with Cations, Anions, and Neutral Molecules. Chemical Reviews, 95(7), 2529-2586. [Link]

Sources

Foundational

Whitepaper: A Theoretical Modeling Guide to the Conformational Landscape of 1-Azacyclooctadecane

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Abstract Macrocyclic compounds, such as 1-azacyclooctadecane, represent a burgeoning class of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Abstract

Macrocyclic compounds, such as 1-azacyclooctadecane, represent a burgeoning class of therapeutics due to their ability to modulate challenging protein-protein interactions.[1][2] Their large, flexible scaffolds, however, present significant challenges to traditional computational modeling techniques.[3] Understanding the accessible three-dimensional conformations of these molecules is critical for predicting their biological activity, permeability, and metabolic stability. This in-depth technical guide provides a robust, multi-stage computational workflow for the exhaustive theoretical modeling of 1-azacyclooctadecane's conformational space. We detail a synergistic approach that leverages the speed of molecular mechanics for broad conformational searching, followed by the accuracy of Density Functional Theory for energy refinement. This guide explains the causal reasoning behind methodological choices, establishes a self-validating protocol, and offers a practical framework for researchers in drug discovery and computational chemistry.

Introduction: The Challenge and Importance of Macrocycle Conformation

1-Azacyclooctadecane is an 18-membered macrocyclic amine. Its large ring structure imparts significant flexibility, allowing it to adopt a multitude of three-dimensional shapes, or conformations. This conformational diversity is a double-edged sword in drug development. On one hand, it allows the molecule to adapt to complex and shallow biological targets; on the other, it creates a significant hurdle for computational prediction of its bioactive shape.[2][3]

The entropic cost of a flexible molecule binding to a target can be substantial.[2] By understanding the low-energy, thermodynamically accessible conformations of 1-azacyclooctadecane in its unbound state, we can better predict which shapes are pre-organized for binding, thus informing rational drug design.[2] The goal of this guide is to delineate a reliable theoretical protocol to explore the potential energy surface (PES) of 1-azacyclooctadecane, identify its low-energy conformers, and quantify their relative populations.

Theoretical Foundations: A Multi-Tiered Strategy

Modeling the conformational landscape of a flexible macrocycle requires a balance between computational cost and accuracy. A single high-level quantum mechanics calculation on one conformation is insufficient, as it provides no information about the thousands of other potential structures. Conversely, a low-level, rapid search may fail to correctly rank the energies of identified conformers.[4]

Therefore, we employ a multi-tiered approach:

  • Tier 1: Broad Conformational Search with Molecular Mechanics (MM). This initial stage uses a classical force field to rapidly explore the vast conformational space. MM methods are computationally efficient, making them ideal for generating a large and diverse set of potential conformers.[4][5]

  • Tier 2: Geometry Optimization and Energy Refinement with Density Functional Theory (DFT). The unique, low-energy conformers identified in Tier 1 are then subjected to higher-level DFT calculations. DFT provides a much more accurate description of electronic structure and, consequently, more reliable geometries and relative energies.[6]

  • Tier 3: Statistical Analysis. The final refined energies are used to calculate the Boltzmann distribution, which provides the statistical probability of each conformer's existence at a given temperature, offering a clear picture of the conformational ensemble.[7][8]

This hierarchical workflow ensures that computational resources are used efficiently, focusing the most expensive calculations only on the most relevant candidate structures.

Detailed Computational Methodology

This section provides a step-by-step protocol for executing the conformational analysis of 1-azacyclooctadecane.

Step 1: Initial Structure Generation and Broad Search

The objective here is to generate a diverse pool of conformations, thoroughly sampling the potential energy surface without being trapped in local minima.

Protocol:

  • Initial 3D Structure: Generate an initial 3D structure of 1-azacyclooctadecane using any standard molecular builder (e.g., Avogadro, ChemDraw).

  • Force Field Selection: Employ a robust force field suitable for organic molecules. The Merck Molecular Force Field (MMFF94) is an excellent choice, as it is parameterized for a wide range of organic compounds and provides a good balance of speed and accuracy.[9][10] The Universal Force Field (UFF) is another viable alternative.[11]

  • Conformational Search Algorithm: Utilize a stochastic or molecular dynamics-based search method. A common and effective approach is to run a high-temperature molecular dynamics (MD) simulation followed by periodic sampling and energy minimization.

    • MD Simulation: Heat the system to a high temperature (e.g., 1000 K) for a duration of 1-2 nanoseconds. This provides sufficient kinetic energy to overcome rotational barriers and explore diverse regions of the conformational space.

    • Sampling: Save a snapshot of the molecular coordinates at regular intervals (e.g., every 10-20 picoseconds).

    • Minimization: Perform a full geometry minimization on each saved snapshot using the selected MMFF94 force field.

  • Filtering and Clustering: The previous step will generate thousands of structures. These must be filtered to remove duplicates and high-energy outliers.

    • Energy Cutoff: Discard all conformers with a relative energy greater than a specified cutoff (e.g., 20 kcal/mol) above the identified global minimum.

    • RMSD Clustering: Cluster the remaining conformers based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å) to identify unique structures. Select the lowest-energy structure from each cluster for the next tier of calculations.

Step 2: High-Accuracy Geometry Optimization and Energy Refinement

The unique conformers from the MM search are now refined using a more accurate quantum mechanical method.

Protocol:

  • Method Selection (DFT): Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost for a molecule of this size.[6] We will use the B3LYP hybrid functional, which is widely recognized for its excellent performance in describing the geometries and energies of organic molecules.[6][12]

  • Basis Set Selection: The choice of basis set is crucial. The 6-31G* (or 6-31G(d)) basis set provides a good balance, including polarization functions on heavy atoms, which are essential for accurately describing molecular geometry.[6][13]

  • Geometry Optimization: Perform a full, unconstrained geometry optimization for each unique conformer from Step 1 using the B3LYP/6-31G* level of theory.

  • Frequency Calculation: Following each optimization, perform a vibrational frequency calculation at the same level of theory. This serves two critical purposes:

    • Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the structure should be re-optimized or discarded.

    • Thermodynamic Data: The frequencies are used to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Step 3: Analysis of the Conformational Ensemble

With accurate energies for all stable conformers, we can now analyze their relative populations.

Protocol:

  • Calculate Relative Gibbs Free Energies (ΔG): For each conformer, calculate the Gibbs free energy (G) by adding the thermal corrections from the frequency calculation to the final electronic energy. The relative energy of each conformer is then calculated with respect to the global minimum (ΔG = G_conformer - G_global_minimum).

  • Boltzmann Population Analysis: Calculate the population (P_i) of each conformer i at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation:

    • Pi = (e-ΔGi/RT) / (Σje-ΔGj/RT)

    • Where R is the gas constant and T is the temperature in Kelvin. This calculation reveals the percentage of time the molecule is expected to exist in each specific conformation.[8]

Visualization and Data Presentation

Clear presentation of results is paramount for interpretation and decision-making.

Computational Workflow Diagram

The entire multi-tiered process can be visualized as a logical workflow.

G cluster_0 Tier 1: Molecular Mechanics (MM) Search cluster_1 Tier 2: Density Functional Theory (DFT) Refinement cluster_2 Tier 3: Analysis A 1. Initial 3D Structure B 2. High-Temp MD Simulation (MMFF94 Force Field) A->B C 3. Snapshot Sampling & Minimization B->C D 4. Energy & RMSD Filtering C->D E Unique Low-Energy MM Conformers D->E F 5. Geometry Optimization (B3LYP/6-31G*) E->F Input for Refinement G 6. Frequency Calculation F->G H Verified Energy Minima (No Imaginary Frequencies) G->H I 7. Gibbs Free Energy Calculation H->I Input for Analysis J 8. Boltzmann Population Analysis I->J K Conformational Ensemble Profile J->K

Caption: A multi-tiered computational workflow for conformational analysis.

Conceptual Energy Landscape

The goal of the search is to map the molecule's potential energy surface.

G A Conformer A TS1 TS A->TS1 Potential Energy Surface Local_Min Local Minima A->Local_Min B Conformer B TS2 TS B->TS2 Potential Energy Surface Local_Min2 B->Local_Min2 C Conformer C P_end C->P_end Potential Energy Surface Global_Min Global Minimum C->Global_Min TS1->B Potential Energy Surface TS2->C Potential Energy Surface P1 P2 P3 P4 P5 P_start P_start->A Potential Energy Surface Y_axis Relative Energy (G) X_axis Conformational Coordinate

Caption: Mapping local and global minima on the potential energy surface.

Hypothetical Results Table

Quantitative results should be summarized in a clear, tabular format.

Conformer IDΔE (kcal/mol)ΔG (kcal/mol)Boltzmann Population (%) at 298.15 KKey Dihedral Angles (deg)
AZA-01 0.000.0075.4C1-N2-C3-C4: 175.8
AZA-02 0.851.1512.1C1-N2-C3-C4: 65.2
AZA-03 1.201.556.5C1-N2-C3-C4: -70.3
AZA-04 1.502.102.8C1-N2-C3-C4: 178.1
...............
This table presents hypothetical data for illustrative purposes.

Conclusion and Field-Proven Insights

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical modeling of 1-azacyclooctadecane conformations. By systematically combining the strengths of molecular mechanics and density functional theory, researchers can confidently map the conformational landscape of complex macrocycles.

Key Insights:

  • Causality is Key: The initial, computationally inexpensive MM search is not a shortcut but a necessary step to ensure the subsequent high-level DFT calculations are performed on a diverse and relevant set of candidate structures. Failure to cast a wide enough net in the initial search can lead to a failure to identify the true global minimum.

  • Self-Validation: The protocol is inherently self-validating. The verification of zero imaginary frequencies at the DFT level confirms that each identified structure is a true energy minimum on the potential energy surface.

  • Beyond the Global Minimum: While identifying the global minimum is important, a drug's bioactive conformation is not always the lowest-energy structure in solution.[14] The Boltzmann analysis is crucial as it quantifies the accessibility of higher-energy conformers that may be preferentially selected upon binding to a biological target.

By adopting this structured approach, scientists in drug development can generate reliable, actionable data to guide the design and optimization of next-generation macrocyclic therapeutics.

References

  • Foloppe, N., & Chen, I. (2020). Modelling the binding mode of macrocycles: Docking and conformational sampling. Bioorganic & Medicinal Chemistry.
  • Lovering, F., et al. (2021). Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. In Royal Society of Chemistry Books.
  • Optibrium. (2024). How can I model large molecules like macrocycles?. Optibrium.
  • Malde, A. K. (2021). Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. Diva-Portal.org.
  • van den Bedem, H., & Fraser, J. S. (2025). Expanding automated multiconformer ligand modeling to macrocycles and fragments. eLife.
  • Zimmerman, M. I., & Bowman, G. R. (2023). Approximating conformational Boltzmann distributions with AlphaFold2 predictions. bioRxiv.
  • Rowan. (n.d.). Conformational Searching. Rowan.
  • Schrödinger. (n.d.). ConfGen. Schrödinger.
  • Grimme, S., et al. (2017). A Robust and Accurate Tight-Binding Quantum Chemical Method for Structures, Vibrational Frequencies, and Noncovalent Interactions of Large Molecular Systems Parametrized for All spd-Block Elements (Z = 1–86). The Journal of Chemical Physics.
  • Koehl, P., & Delarue, M. (1996). An optimization protocol that combines a mean field simulation approach with Boltzmann-weighted sampling. Biopolymers.
  • Spivey, A. C. (2016). Conformational Analysis. Imperial College London.
  • Zimmerman, M. I., & Bowman, G. R. (2023). Approximating projections of conformational Boltzmann distributions with AlphaFold2 predictions: opportunities and limitations. Protein Science.
  • Halab, L., Gosselin, F., & Lubell, W. D. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers.
  • Stephens, P. J., et al. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra Using Density Functional Theory. The Journal of Physical Chemistry.
  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry.
  • Leach, A. R. (2001).
  • Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc..
  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B. Available at: [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Available at: [Link]

  • Cornell, W. D., et al. (1995). A Second Generation Force Field for the Simulation of Proteins, Nucleic Acids, and Organic Molecules. Journal of the American Chemical Society. Available at: [Link]

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Exploratory

Spectroscopic properties of 1-Azacyclooctadecane derivatives

An In-Depth Technical Guide to the Spectroscopic Properties of 1-Azacyclooctadecane Derivatives Foreword: Decoding the Macrocycle In the landscape of modern chemistry and drug development, macrocycles occupy a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Properties of 1-Azacyclooctadecane Derivatives

Foreword: Decoding the Macrocycle

In the landscape of modern chemistry and drug development, macrocycles occupy a privileged position. Their unique conformational properties and ability to engage with biological targets make them compelling scaffolds for therapeutic innovation. Among these, 1-azacyclooctadecane, an 18-membered saturated nitrogen-containing ring, represents a foundational structure of significant interest. Its derivatives, particularly aza-crown ethers and related complexants, are pivotal in fields ranging from coordination chemistry to the development of selective ion sensors and novel pharmaceutical agents.[1]

This guide is designed for researchers, scientists, and drug development professionals who work with these complex molecules. It is not merely a collection of data but a technical narrative grounded in field experience. We will move beyond simple spectral interpretation to address the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our exploration will be grounded in authoritative references, providing a robust framework for understanding and predicting the spectroscopic behavior of 1-azacyclooctadecane derivatives.

Section 1: The Structural Foundation - 1-Azacyclooctadecane

Before delving into spectroscopy, we must appreciate the molecule itself. 1-Azacyclooctadecane is a large, flexible macrocycle. Its 17 methylene (-CH₂) groups and single secondary amine (-NH-) group define its core chemical and physical properties. The large ring size allows for a multitude of low-energy conformations, a factor that significantly influences its spectroscopic output, often leading to broadened signals in NMR spectroscopy. The lone pair of electrons on the nitrogen atom serves as a key site for derivatization and a primary determinant of the molecule's coordinative and electronic properties.

Derivatization typically occurs at the nitrogen atom (e.g., N-alkylation, N-acylation) or on the carbon backbone. These modifications are designed to tune solubility, introduce chromophores, or create specific binding cavities, as seen in aza-crown ethers where oxygen atoms are systematically substituted into the ring.[1][2] Understanding the spectroscopic signature of the parent macrocycle is therefore the critical first step in characterizing any of its more complex analogues.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For large, flexible systems like 1-azacyclooctadecane derivatives, a multi-technique NMR approach is not just beneficial, but essential.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.

Interpreting the Spectrum of the 1-Azacyclooctadecane Core:

  • Methylene Protons (-CH₂-): In a perfectly symmetric and rigid cycloalkane, one might expect a single sharp signal for all methylene protons. However, the flexibility of the 18-membered ring results in a complex, often broad multiplet for the bulk of the ring protons, typically observed in the δ 1.2-1.6 ppm region, characteristic of aliphatic chains.[3][4] The protons on carbons adjacent to the nitrogen (α-protons) are deshielded by the electronegative nitrogen atom and will appear further downfield, typically in the δ 2.5-2.8 ppm range.

  • Amine Proton (-NH-): The secondary amine proton presents a unique challenge. Its chemical shift is highly variable (typically δ 1.0-3.0 ppm ) and depends on concentration, solvent, and temperature due to hydrogen bonding effects.[3] The signal is often broad and may not show clear coupling to adjacent protons.[5] The definitive method for its identification is a D₂O exchange experiment . Adding a drop of deuterium oxide to the NMR tube will cause the -NH proton to be replaced by a deuterium atom, leading to the disappearance of its signal from the spectrum.

Effect of Derivatization:

  • N-Substitution: Replacing the -NH proton with an alkyl or acyl group will cause the -NH signal to disappear and will introduce new signals corresponding to the substituent. The α-protons will also experience a shift, the magnitude and direction of which depend on the electronic nature of the new group.

  • Ring Substitution: Introduction of substituents on the carbon backbone will break the molecule's symmetry, leading to a more complex and dispersed set of methylene signals.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 1-azacyclooctadecane derivative. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing solubility issues or significant peak broadening due to aggregation.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), if not already present in the solvent. Causality: TMS provides a stable, sharp reference peak against which all other chemical shifts can be accurately measured.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures. Causality: Shimming corrects for magnetic field inhomogeneities across the sample, resulting in sharper, more symmetrical peaks and thus higher resolution.

    • Acquire the spectrum using a standard pulse sequence. A typical experiment involves 16-64 scans. Causality: Signal averaging over multiple scans increases the signal-to-noise ratio, making it easier to detect weak signals.

  • D₂O Exchange (Confirmation of -NH):

    • Remove the NMR tube and add 1-2 drops of D₂O.

    • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

    • Compare the two spectra to identify the signal that has disappeared or significantly diminished.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. As each chemically non-equivalent carbon atom typically produces a single peak, this technique is excellent for determining the degree of symmetry in a molecule.[7]

Interpreting the Spectrum of the 1-Azacyclooctadecane Core:

  • Aliphatic Carbons (-CH₂-): The majority of the methylene carbons will appear in the typical alkane region of δ 25-35 ppm .[8] Due to the conformational flexibility and similarity of the environments, these peaks may overlap, sometimes appearing as a single, intense peak in the parent compound.

  • Alpha-Carbons (C-N): The carbons directly bonded to the nitrogen are deshielded and resonate further downfield, typically in the δ 45-55 ppm range.[9]

Effect of Derivatization: Substituents will cause the chemical shifts of nearby carbons to change. The predictability of these changes allows for detailed structural assignment. For instance, attaching an electron-withdrawing group to the nitrogen will shift the α-carbon signal further downfield.

Experimental Protocol: ¹³C NMR Analysis
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (15-25 mg) may be beneficial. Causality: The ¹³C isotope has a low natural abundance (~1.1%), and the nucleus itself is less sensitive than a proton. Therefore, a higher concentration or more scans are required to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence with broadband proton decoupling. Causality: Broadband decoupling irradiates all proton frequencies, which collapses the C-H coupling. This simplifies the spectrum to single lines for each carbon and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[10]

    • A longer acquisition time with a higher number of scans (e.g., 512-2048) is typical.

Data Summary: Typical NMR Chemical Shifts
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Ring -CH₂- (β, γ, etc.) 1.2 - 1.6 (broad multiplet)25 - 35Flexible aliphatic chain environment.[3][8]
Ring -CH₂- (α to N) 2.5 - 2.8 (multiplet)45 - 55Deshielded by the adjacent nitrogen atom.
Amine -NH- 1.0 - 3.0 (broad singlet)N/AVariable shift; confirmed by D₂O exchange.[5]
Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh Sample (5-10 mg) P2 Dissolve in Deuterated Solvent P1->P2 P3 Add TMS (Internal Standard) P2->P3 A1 Tune & Shim Spectrometer P3->A1 Insert Sample A2 Acquire Spectrum (¹H or ¹³C) A1->A2 D1 Process FID (Fourier Transform) A2->D1 Raw Data (FID) D2 Phase & Baseline Correction D1->D2 D3 Calibrate to TMS (δ 0.00) D2->D3 D4 Peak Integration & Assignment D3->D4 Output Final Spectrum & Structural Data D4->Output

Caption: Standard workflow for NMR sample analysis.

Section 3: Mass Spectrometry (MS) - Weighing the Molecule

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about a molecule's substructures.

Key Principles for Aza-Macrocycles:

  • The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This is a simple but powerful first check for any 1-azacyclooctadecane derivative.[5]

  • Ionization Method: Due to their size and polarity, soft ionization techniques are required. Electrospray Ionization (ESI) is ideal as it typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation.

  • Fragmentation: When fragmentation is induced (e.g., in MS/MS experiments), the most common pathway for cyclic amines is α-cleavage , where the bond between the α- and β-carbons is broken.[5][11] This results in a stable, resonance-stabilized nitrogen-containing cation. The fragmentation of large macrocyclic amines can also involve complex rearrangements.[12]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Causality: The solvent must be volatile and capable of supporting ions. Methanol and acetonitrile are standard choices for ESI.

    • A small amount of acid (e.g., 0.1% formic acid) is often added. Causality: The acid promotes the formation of the protonated [M+H]⁺ ion, enhancing the signal intensity for the species of interest.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. Causality: The basic nitrogen atom is readily protonated, making positive ion mode the logical choice for detection.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental formula.

Visualization: Key MS Fragmentation Pathway

MS_Fragmentation Mol 1-Azacyclooctadecane Molecular Ion [M]⁺˙ Frag1 α-Cleavage (Ring Opening) Mol->Frag1 Fragmentation Frag2 Resonance-Stabilized Cation Frag1->Frag2 Forms Frag3 Neutral Radical Frag1->Frag3 Forms

Sources

Foundational

An In-Depth Technical Guide to the Solvatochromic Behavior of Aza-Crown Ethers

This guide provides a comprehensive exploration of the solvatochromic properties of aza-crown ethers, intended for researchers, scientists, and professionals in drug development. It delves into the fundamental principles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the solvatochromic properties of aza-crown ethers, intended for researchers, scientists, and professionals in drug development. It delves into the fundamental principles, experimental methodologies, and advanced applications of these fascinating molecules, offering both theoretical understanding and practical insights.

Introduction: The Unique Molecular Architecture of Aza-Crown Ethers

Aza-crown ethers are a class of macrocyclic compounds in which one or more oxygen atoms of a traditional crown ether are substituted with nitrogen atoms.[1] This structural modification imparts unique chemical properties, most notably the ability to act as versatile ligands for a wide range of metal ions and organic molecules.[2][3] The introduction of the trivalent nitrogen atom not only alters the electronic and complexing characteristics of the macrocycle but also provides a convenient point for functionalization, allowing for the attachment of chromophores and fluorophores.[2] This capability is central to the design of aza-crown ether-based sensors and responsive materials.

The defining feature of many functionalized aza-crown ethers is their solvatochromic behavior—the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in.[4] This property arises from differential solvation of the ground and excited electronic states of the chromophore, leading to a shift in the absorption or emission spectra.[4] The polarity of the solvent, its dielectric constant, and its hydrogen bonding capacity are key factors that influence the extent of this spectral shift.[4][5]

The Mechanism of Solvatochromism in Aza-Crown Ethers

The solvatochromic effect in aza-crown ethers is intricately linked to intramolecular charge transfer (ICT) processes. Typically, these molecules are designed with an electron-donating group (the aza-crown moiety) and an electron-accepting group (the appended chromophore) connected through a π-conjugated system.

Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a more polar excited state. The extent to which this charge-separated state is stabilized by the surrounding solvent molecules dictates the energy of the electronic transition.

  • Positive Solvatochromism (Bathochromic Shift): In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This reduces the energy gap between the two states, resulting in a shift of the absorption or emission maximum to a longer wavelength (a red shift).[4]

  • Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, leading to a larger energy gap and a shift to a shorter wavelength (a blue shift).[4]

The magnitude of the solvatochromic shift provides valuable information about the electronic structure of the molecule and the nature of solute-solvent interactions.[6]

Visualizing the Solvatochromic Mechanism

Solvatochromism Mechanism of Positive Solvatochromism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Less Polar Ground State ES More Polar Excited State (Intramolecular Charge Transfer) GS->ES hν (Photon Absorption) GS_NP Ground State ES_NP Excited State GS_NP->ES_NP ΔE_NP (High Energy) GS_P Slightly Stabilized Ground State ES_P Significantly Stabilized Excited State GS_P->ES_P ΔE_P (Low Energy) Bathochromic Shift

Caption: Energy level diagram illustrating positive solvatochromism.

Synthesis of Solvatochromic Aza-Crown Ethers

The synthesis of these functional molecules typically involves a multi-step process. A common strategy is the covalent attachment of a suitable chromophore to a pre-synthesized aza-crown ether macrocycle.

Key Synthetic Strategies:
  • Nucleophilic Substitution: This is a widely employed method where the nitrogen atom of the aza-crown ether acts as a nucleophile, attacking an electrophilic site on the chromophore precursor. For example, reacting an aminobenzo-crown ether with a compound like picryl chloride can yield a chromogenic crown ether.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of aza-crown ethers linked to various aromatic systems, such as naphthalene derivatives.[8]

  • Condensation Reactions: These reactions, such as the formation of hydrazones, can be used to link chromophoric aldehydes or ketones to the aza-crown ether moiety.[9]

The choice of synthetic route is dictated by the desired chromophore, the structure of the aza-crown ether, and the required purity and yield of the final product.

Experimental Protocol: Synthesis of a Naphthalene-Functionalized Aza-Crown Ether via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of a solvatochromic aza-crown ether.

Materials:

  • 1-Aza-12-crown-4

  • 1-Bromonaphthalene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 1-aza-12-crown-4 (1.2 equivalents), 1-bromonaphthalene (1.0 equivalent), and NaOtBu (1.4 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir under argon for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired naphthalene-functionalized aza-crown ether.[8]

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[8]

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.[8]

Experimental Investigation of Solvatochromic Behavior

The solvatochromic properties of aza-crown ethers are primarily investigated using UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Spectroscopy

By dissolving the aza-crown ether in a series of solvents with varying polarities, a set of absorption spectra can be obtained. The position of the maximum absorption wavelength (λmax) is then plotted against a solvent polarity scale, such as the Reichardt's dye ET(30) scale or the Kamlet-Taft parameters.

SolventDielectric Constant (ε)λmax (nm) of a Hypothetical Aza-Crown Ether
Toluene2.38450
Dichloromethane8.93475
Acetone20.7490
Acetonitrile37.5510
Methanol32.7525
Water80.1540

This table presents hypothetical data for illustrative purposes.

A linear correlation between λmax and the solvent polarity parameter is often observed, providing quantitative insight into the solvatochromic response. A positive slope indicates positive solvatochromism, while a negative slope suggests negative solvatochromism.

Fluorescence Spectroscopy

For fluorescent aza-crown ethers, solvatochromism can also be observed in their emission spectra. The experimental procedure is similar to that of UV-Vis spectroscopy, where the emission spectra are recorded in various solvents. The shift in the emission maximum (λem) is then analyzed as a function of solvent polarity. In some cases, the fluorescence quantum yield and lifetime can also be solvent-dependent.[10]

Experimental Workflow for Solvatochromic Analysis

Solvatochromic_Workflow Workflow for Investigating Solvatochromism A Synthesize and Purify Aza-Crown Ether B Prepare Stock Solution in a Volatile Solvent A->B C Prepare Dilute Solutions in a Range of Solvents of Varying Polarity B->C D Record UV-Visible Absorption Spectra C->D E Record Fluorescence Emission Spectra (if applicable) C->E F Determine λmax and λem in Each Solvent D->F E->F G Plot λmax and λem vs. Solvent Polarity Parameter F->G H Analyze the Correlation and Determine the Type of Solvatochromism G->H

Caption: Step-by-step workflow for the analysis of solvatochromic behavior.

Applications in Research and Drug Development

The unique properties of solvatochromic aza-crown ethers make them valuable tools in various scientific disciplines.

Chemosensors for Metal Ions

Aza-crown ethers are excellent chelating agents for a variety of metal cations.[11][12] The binding of a metal ion to the aza-crown ether cavity can significantly perturb the electronic properties of the attached chromophore, leading to a detectable change in the absorption or fluorescence spectrum.[13][14] This principle forms the basis for the development of highly sensitive and selective chemosensors for metal ions.[12] For example, some aza-crown ether derivatives have been shown to exhibit a color change or fluorescence enhancement upon binding with biologically relevant ions like Ca²⁺ and Mg²⁺.[13]

The selectivity of these sensors can be tuned by modifying the size of the aza-crown ether cavity to match the ionic radius of the target metal ion.[15] This "lock-and-key" mechanism allows for the specific detection of one type of metal ion in the presence of others.

Probes for Local Environment Polarity

The sensitivity of their spectral properties to the surrounding environment makes solvatochromic aza-crown ethers excellent probes for determining the local polarity of microenvironments.[5] This is particularly useful in biological systems, where they can be used to map the polarity of cell membranes, protein binding sites, and other subcellular compartments.

Molecular Switches and Logic Gates

The ability to switch between different colored or fluorescent states in response to an external stimulus (such as a change in solvent polarity or the binding of a metal ion) makes these molecules promising candidates for the development of molecular switches and logic gates.[4][5] These advanced applications are at the forefront of molecular electronics and nanotechnology.

Conclusion and Future Outlook

Solvatochromic aza-crown ethers represent a versatile and powerful class of molecules with a wide range of applications in chemistry, biology, and materials science. Their tunable photophysical properties, coupled with their selective ion-binding capabilities, make them invaluable tools for sensing, imaging, and molecular switching. Future research in this area is likely to focus on the development of more sophisticated and multi-functional systems, including those that respond to multiple stimuli and can be integrated into complex biological or electronic systems. The continued exploration of new synthetic methodologies and a deeper understanding of the fundamental principles governing their solvatochromic behavior will undoubtedly lead to further innovations in this exciting field.

References

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Exploratory

The Versatile Macrocycle: A Technical Guide to the Applications of Monoaza-18-Crown-6

Abstract Monoaza-18-crown-6, a heterocyclic macrocycle, stands as a testament to the elegant principles of supramolecular chemistry and its profound impact on diverse scientific fields. The strategic substitution of an o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Monoaza-18-crown-6, a heterocyclic macrocycle, stands as a testament to the elegant principles of supramolecular chemistry and its profound impact on diverse scientific fields. The strategic substitution of an oxygen atom in the 18-crown-6 framework with a nitrogen atom imparts unique properties, creating a versatile scaffold for a multitude of applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and key applications of monoaza-18-crown-6. We will delve into its pivotal role in the development of highly selective ion-sensors, its utility as a phase-transfer catalyst in organic synthesis, and its emerging potential in sophisticated drug delivery systems. The narrative is grounded in established scientific principles, supported by detailed experimental protocols and mechanistic insights to empower researchers in their endeavors to harness the full potential of this remarkable molecule.

Foundational Principles: Synthesis and Physicochemical Properties

The unique capabilities of monoaza-18-crown-6 are intrinsically linked to its molecular architecture. The 18-membered ring, comprising five oxygen atoms and one nitrogen atom, forms a pre-organized cavity that is exceptionally well-suited for the complexation of specific cations, most notably potassium (K⁺), due to the complementary size of the ion and the crown ether's cavity.[1] The nitrogen atom not only influences the electronic environment of the cavity but also serves as a convenient anchor point for functionalization, allowing for the attachment of various side chains to modulate the molecule's properties and tailor it for specific applications.[2][3]

Synthesis of Monoaza-18-crown-6

A common and efficient method for the synthesis of monoaza-18-crown-6 involves the cyclization of dialkanolamines with oligoethylene glycol di(p-toluenesulfonates) or dichlorides.[4]

Experimental Protocol: Facile One-Step Synthesis [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethanolamine in a suitable solvent such as tert-butanol.

  • Base Addition: Add a strong base, such as potassium tert-butoxide (t-BuOK), to the solution to deprotonate the hydroxyl groups of the diethanolamine.

  • Cyclization: Slowly add a solution of tetraethylene glycol di(p-toluenesulfonate) in tert-butanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to facilitate the cyclization reaction.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or alumina to yield pure monoaza-18-crown-6.

Characterization: The identity and purity of the synthesized monoaza-18-crown-6 should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Physicochemical Properties and Cation Complexation

The defining characteristic of monoaza-18-crown-6 is its ability to form stable and selective complexes with metal cations. The electrostatic interactions between the lone pairs of the oxygen and nitrogen atoms and the positive charge of the cation are the primary driving force for complexation.[5] The selectivity is governed by the "size-fit" concept, where the cation that best fits the cavity of the crown ether forms the most stable complex.[6] For monoaza-18-crown-6, the cavity size is optimal for the potassium ion (K⁺).

PropertyValue/DescriptionSource
IUPAC Name 1,4,7,10,13-Pentaoxa-16-azacyclooctadecaneN/A
Molecular Formula C₁₂H₂₅NO₅N/A
Molar Mass 263.33 g/mol N/A
Appearance Colorless oil or low-melting solidN/A
Solubility Soluble in most organic solvents and waterN/A
Primary Cation Selectivity K⁺[1]

Application in Ion-Selective Sensing

The remarkable ability of monoaza-18-crown-6 to selectively bind potassium ions makes it an ideal ionophore for the fabrication of potassium-selective electrodes (K⁺-ISEs). These sensors are crucial for a wide range of applications, from clinical diagnostics to environmental monitoring.[5]

Mechanism of Ion Sensing

A K⁺-ISE typically consists of a polymeric membrane, usually made of poly(vinyl chloride) (PVC), which is plasticized to allow for ion mobility.[7] Monoaza-18-crown-6 is incorporated into this membrane as the active sensing element. At the membrane-sample interface, the monoaza-18-crown-6 selectively complexes with K⁺ ions from the sample solution.[6] This selective binding event creates a potential difference across the membrane that is proportional to the logarithm of the potassium ion activity in the sample, as described by the Nernst equation. This potential is then measured against a reference electrode to determine the K⁺ concentration.

IonSensingMechanism cluster_membrane PVC Membrane cluster_sample Sample Solution cluster_electrode Electrode Body MA18C6 Monoaza-18-crown-6 K_MA18C6 [K⁺-Monoaza-18-crown-6] Internal_sol Internal Filling Solution (e.g., 0.1 M KCl) K_MA18C6->Internal_sol Potential Difference Generation K_ion K⁺ K_ion->MA18C6 Selective Binding Ref_electrode Internal Reference Electrode (Ag/AgCl) Internal_sol->Ref_electrode Measurement

Figure 1: Mechanism of a monoaza-18-crown-6 based K⁺-ISE.

Experimental Protocol: Fabrication of a K⁺-Selective Electrode[7][8]
  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve high molecular weight PVC, a plasticizer (e.g., dioctyl phthalate), and monoaza-18-crown-6 in tetrahydrofuran (THF). A typical composition might be 33% PVC, 66% plasticizer, and 1% monoaza-18-crown-6 by weight.

    • For improved performance, a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) can be added as an anion excluder.

  • Membrane Casting:

    • Pour the membrane cocktail into a flat, glass ring placed on a clean glass plate.

    • Cover the setup to allow for slow evaporation of THF, which prevents the formation of air bubbles and ensures a uniform membrane.

  • Electrode Assembly:

    • Once the membrane is dry and has formed a flexible film, carefully cut a small disc (e.g., 5-7 mm in diameter).

    • Mount the membrane disc onto the end of a PVC electrode body.

    • Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl).

    • Insert an Ag/AgCl internal reference electrode into the filling solution.

  • Conditioning and Calibration:

    • Condition the newly assembled electrode by soaking it in a 0.01 M KCl solution for several hours.

    • Calibrate the electrode by measuring the potential in a series of standard KCl solutions of known concentrations and plotting the potential versus the logarithm of the K⁺ activity.

Application in Phase-Transfer Catalysis

Monoaza-18-crown-6 serves as an effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[8][9] This is particularly valuable in organic synthesis where an ionic reagent, soluble in an aqueous phase, needs to react with an organic substrate soluble in an organic solvent.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle begins with the monoaza-18-crown-6 in the organic phase complexing with a cation (e.g., K⁺) from the aqueous phase. This complexation effectively "solubilizes" the cation in the organic phase. To maintain charge neutrality, the corresponding anion of the salt is also transported into the organic phase, forming a "naked" and highly reactive anion. This reactive anion can then readily react with the organic substrate. After the reaction, the catalyst releases the cation back into the aqueous phase, completing the catalytic cycle.

PhaseTransferCatalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase KX K⁺X⁻ KY_MA18C6 [K⁺-Monoaza-18-crown-6]X⁻ MA18C6 Monoaza-18-crown-6 MA18C6->KY_MA18C6 Complexation & Transport RY RY (Organic Substrate) RX RX (Product) RY->RX KY_MA18C6->MA18C6 Catalyst Regeneration KY_MA18C6->RY Reaction

Figure 2: Catalytic cycle of monoaza-18-crown-6 in phase-transfer catalysis.

Experimental Protocol: Nucleophilic Substitution using Monoaza-18-crown-6[12][13]

Reaction: Synthesis of p-Nitroanisole from p-Chloronitrobenzene and Potassium Methoxide.

  • Reaction Setup: To a stirred solution of p-chloronitrobenzene in an organic solvent (e.g., benzene or toluene) in a round-bottom flask, add solid potassium methoxide.

  • Catalyst Addition: Add a catalytic amount of monoaza-18-crown-6 (e.g., 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Purification: Wash the organic phase with water, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Emerging Applications in Drug Delivery

The unique properties of monoaza-18-crown-6, particularly its ability to be functionalized, have opened up exciting possibilities in the field of drug delivery. By attaching therapeutic agents or targeting moieties to the nitrogen atom, monoaza-18-crown-6 can be transformed into a component of sophisticated drug delivery systems.[5] These systems aim to enhance the efficacy of drugs by improving their solubility, stability, and targeted delivery to specific cells or tissues, thereby minimizing side effects.[10]

Rationale for Use in Drug Delivery

The incorporation of monoaza-18-crown-6 into drug delivery systems is based on several key principles:

  • Biocompatibility and Ion Transport: Aza-crown ethers can act as ionophores, facilitating the transport of ions across cell membranes. This property can be harnessed to disrupt ion homeostasis in cancer cells, leading to apoptosis.[11]

  • Functionalization: The secondary amine group provides a reactive site for the covalent attachment of drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.[3]

  • Supramolecular Assembly: Monoaza-18-crown-6 can be a building block for self-assembling nanostructures, such as nanoparticles or micelles, which can encapsulate hydrophobic drugs and improve their bioavailability.

Case Study: Functionalized Monoaza-18-crown-6 for Anticancer Drug Delivery

While direct conjugation of drugs to monoaza-18-crown-6 is an area of active research, a more prevalent strategy involves its use in functionalizing nanocarriers. For instance, mesoporous silica nanoparticles (MSNs) functionalized with monoaza-18-crown-6 derivatives have been explored for the controlled release of anticancer drugs like doxorubicin.[12]

Mechanism of Action:

In such a system, the monoaza-18-crown-6 moiety can act as a "gatekeeper." The nanoparticle is loaded with the drug, and the pores are capped by the functionalized crown ether. The release of the drug can be triggered by a specific stimulus, such as a change in pH or the presence of a particular ion that competes for binding with the crown ether, thereby "opening" the gate and releasing the therapeutic payload.

DrugDelivery cluster_nanoparticle Functionalized Nanoparticle cluster_environment Tumor Microenvironment (Acidic pH) NP Nanoparticle Core (e.g., MSN) Drug Doxorubicin (Encapsulated) CancerCell CancerCell Drug->CancerCell Therapeutic Action MA18C6_gate Monoaza-18-crown-6 Gatekeeper MA18C6_gate->Drug Gate Opening & Drug Release Stimulus H⁺ or K⁺ Stimulus->MA18C6_gate Trigger (e.g., Competitive Binding)

Figure 3: Schematic of a monoaza-18-crown-6-gated nanoparticle for drug delivery.

Experimental Workflow: Assessing Cytotoxicity of a Functionalized Nanocarrier

  • Synthesis of the Nanocarrier: Synthesize and functionalize mesoporous silica nanoparticles with a derivative of monoaza-18-crown-6.

  • Drug Loading: Load the functionalized nanoparticles with an anticancer drug such as doxorubicin.

  • Characterization: Characterize the drug-loaded nanoparticles for size, morphology, drug loading efficiency, and in vitro drug release profile under different pH conditions (e.g., pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively).

  • Cell Culture: Culture a relevant cancer cell line (e.g., a doxorubicin-resistant line to test for overcoming resistance).

  • Cytotoxicity Assay (MTT Assay):

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of free doxorubicin, empty nanoparticles, and doxorubicin-loaded nanoparticles.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

  • Data Analysis: Compare the IC₅₀ values of the free drug and the drug-loaded nanoparticles to evaluate the efficacy of the delivery system.

Conclusion and Future Perspectives

Monoaza-18-crown-6 is a powerful and versatile molecule with a broad spectrum of applications. Its unique combination of selective cation binding and the potential for functionalization has established its importance in analytical chemistry and organic synthesis. The future of monoaza-18-crown-6 research lies in the continued exploration of its potential in more complex systems. In the realm of drug delivery, the design of "smart" monoaza-18-crown-6-based systems that can respond to specific biological cues for targeted drug release holds immense promise for the development of more effective and less toxic therapies. Furthermore, the integration of monoaza-18-crown-6 into advanced materials, such as polymers and metal-organic frameworks, is expected to lead to the creation of novel materials with tailored properties for applications in sensing, separation, and catalysis. As our understanding of supramolecular chemistry deepens, the potential applications of monoaza-18-crown-6 are bound to expand, solidifying its position as a cornerstone of modern chemical science.

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  • Tirca, I.; et al. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters. Int. J. Mol. Sci.2022 , 23(11), 5988. [Link]

  • Keglevich, G.; et al. Synthesis of novel 18-crown-6 type ligands containing a phenothiazine 5,5-dioxide unit. ARKIVOC2012 , (iv), 241-253. [Link]

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Foundational

Tuning Molecular Recognition: The Lewis Basicity of Aza-Crown Ethers Versus Crown Ethers

Executive Summary The transition from traditional all-oxygen crown ethers to nitrogen-substituted aza-crown ethers represents a paradigm shift in supramolecular chemistry and targeted drug design. While classical crown e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional all-oxygen crown ethers to nitrogen-substituted aza-crown ethers represents a paradigm shift in supramolecular chemistry and targeted drug design. While classical crown ethers rely exclusively on the hard Lewis basicity of oxygen donor atoms to sequester alkali and alkaline earth metals, the introduction of nitrogen heteroatoms fundamentally alters the electronic landscape of the macrocyclic cavity. This structural modification bridges the gap between all-oxygen crown ethers and fully aza-macrocycles, yielding heightened Lewis basicity, tunable pH-responsive behavior, and a profound shift in metal ion affinity toward transition and heavy metals[1].

For researchers and drug development professionals, understanding the thermodynamic and mechanistic divergence between these two classes of macrocycles is critical. This whitepaper provides an in-depth analysis of their comparative Lewis basicity, thermodynamic binding profiles, and the self-validating experimental methodologies required to quantify these interactions.

Mechanistic Foundations: Donor Atom Substitution and HSAB Theory

The binding affinity of a macrocycle is dictated by the principle of preorganization and the electronic nature of its donor atoms. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the highly electronegative oxygen atoms in traditional crown ethers (e.g., 18-crown-6) act as "hard" Lewis bases. These hard bases preferentially coordinate with "hard" Lewis acids, such as the charge-dense alkali metal cations (Na⁺, K⁺) via strong ion-dipole interactions.

Conversely, replacing one or more oxygen atoms with nitrogen to form an aza-crown ether (e.g., diaza-18-crown-6) introduces a "borderline" or "soft" Lewis basic site[2]. Nitrogen is less electronegative than oxygen, rendering its lone pair of electrons more diffuse, polarizable, and available for direct dative coordination.

  • Alkali Metal Affinity: The substitution of oxygen with nitrogen generally reduces the macrocycle's affinity for hard alkali metals due to a mismatch in electronic hardness and a reduction in the number of optimal ion-dipole contacts[3].

  • Transition Metal Affinity: The softer nitrogen lone pairs dramatically enhance the binding affinity for transition metals (e.g., Ag⁺, Cu²⁺, Pb²⁺) through covalent-like coordination. Furthermore, the nitrogen atoms can undergo protonation, rendering the aza-crown ether's binding capacity highly responsive to physiological pH gradients—a critical feature for prodrug activation and targeted delivery[1].

HSAB_Logic A Macrocyclic Polyethers B Crown Ethers (All-Oxygen Donors) A->B C Aza-Crown Ethers (Nitrogen Substituted) A->C D Hard Lewis Bases (High Electronegativity) B->D E Soft/Borderline Bases (Polarizable Lone Pairs) C->E F Alkali / Alkaline Earths (Na+, K+, Ca2+) D->F E->F G Transition / Heavy Metals (Ag+, Cu2+, Pb2+) E->G

Caption: Logical flow of HSAB theory governing macrocyclic cation selectivity.

Thermodynamic Profiling: Enthalpy vs. Entropy

The complexation of a metal cation by a macrocycle is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). The thermodynamic signature of crown versus aza-crown ethers reveals the causality behind their selectivity.

For all-oxygen crown ethers binding alkali metals, the process is typically enthalpy-driven ( ΔH<0 ) due to the formation of multiple strong ion-dipole bonds, but often suffers an entropic penalty ( ΔS<0 ) due to the loss of conformational degrees of freedom upon host-guest lock-in[4].

When nitrogen is introduced, the thermodynamics shift. The binding of transition metals like Ag⁺ to aza-crown ethers yields massive enthalpic gains due to the strong, covalent-character nitrogen-metal bonds[3]. However, the solvation dynamics also change; aza-crown ethers exhibit greater hydrophilicity due to polar NH groups, altering the desolvation energy required before complexation can occur[1].

Comparative Binding Affinities

The quantitative divergence in binding affinities ( logK ) and thermodynamic parameters illustrates the profound impact of Lewis basicity tuning.

Macrocyclic HostTarget CationSolvent logK ΔH (kJ/mol) TΔS (kJ/mol)Primary Driving Force
18-Crown-6 K⁺Methanol6.10-56.0-21.2Enthalpy (Hard-Hard)
18-Crown-6 Ag⁺Methanol4.60-19.5+6.7Entropy (Desolvation)
Diaza-18-Crown-6 K⁺Methanol2.04-15.1-3.5Weak Enthalpy
Diaza-18-Crown-6 Ag⁺Methanol7.80-48.2-3.7Strong Enthalpy (Soft-Soft)

Data synthesized from standard macrocyclic thermodynamic literature, demonstrating the inversion of selectivity upon nitrogen substitution.

Experimental Methodologies for Binding Validation

To confidently utilize these macrocycles in drug development (e.g., radiometal chelation), their binding constants and thermodynamic profiles must be rigorously quantified. Below are the self-validating protocols required to establish these parameters.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic profiling, as it directly measures the heat released or absorbed ( ΔH ) during complexation, allowing simultaneous derivation of the association constant ( Ka​ ) and stoichiometry ( n ).

Step 1: Solvent Degassing and Equilibration

  • Action: Dissolve the aza-crown ether (host) and the metal salt (guest) in identical, ultra-pure, vacuum-degassed solvents.

  • Causality: Dissolved gases can nucleate into microbubbles upon stirring in the sample cell. Bubble formation releases unpredictable amounts of heat, creating severe signal artifacts. Degassing ensures a stable thermodynamic baseline.

Step 2: Concentration Matching

  • Action: Load the host into the sample cell (e.g., 1.0 mM) and the guest into the injection syringe (e.g., 15.0 mM).

  • Causality: The guest concentration must be 10–20 times higher than the host to ensure complete saturation of the binding sites by the end of the titration. This sigmoidal saturation curve is mathematically required to accurately fit the stoichiometry ( n ) and Ka​ .

Step 3: Incremental Titration

  • Action: Inject the guest in 2 μL aliquots at 150-second intervals while stirring at 300 rpm.

Step 4: Self-Validation Check (Blank Subtraction)

  • Action: Perform a control titration of the guest metal into the pure solvent (blank).

  • Causality: Subtracting this background heat of dilution from the main experiment validates that the integrated ΔH is exclusively derived from the host-guest complexation event, eliminating false positives from solvent interactions.

ITC_Workflow S1 1. Equilibration Degassed Solvent S2 2. Cell Loading Host & Guest S1->S2 S3 3. Titration Heat Measurement S2->S3 S4 4. Integration Calculate ΔH, Ka S3->S4 S5 5. Profiling ΔG = ΔH - TΔS S4->S5

Caption: Step-by-step Isothermal Titration Calorimetry (ITC) workflow.

Protocol 2: Potentiometric Titration for pH-Dependent Stability

Because the Lewis basic nitrogen atoms in aza-crown ethers are susceptible to protonation, their metal-binding capacity is inherently pH-dependent. Potentiometry is required to map this behavior.

Step 1: Acid-Base Titration of the Free Ligand

  • Action: Titrate a 0.01 M solution of the free aza-crown ether with standardized 0.1 M NaOH under an inert N₂ atmosphere.

  • Causality: Establishing the exact pKa​ values of the secondary/tertiary amines is mandatory because metal complexation competes directly with protonation. Without the free ligand's protonation constants, the apparent metal binding constant cannot be mathematically deconvoluted from pH effects.

Step 2: Ligand-Metal Complex Titration

  • Action: Introduce the target metal ion at a 1:1 molar ratio to the ligand and repeat the titration. The downward shift in the titration curve relative to the free ligand indicates the release of protons upon metal coordination.

Step 3: Self-Validation Check (Hysteresis)

  • Action: Perform a reverse titration (back-titrating the basic solution with standardized HCl).

  • Causality: If the forward and reverse curves do not perfectly overlap (hysteresis), it indicates non-equilibrium conditions, slow complexation kinetics, or electrode fouling, thereby invalidating the run.

Applications in Drug Development & Targeted Delivery

The divergent Lewis basicity of aza-crown ethers unlocks specific applications inaccessible to standard crown ethers. By utilizing the nitrogen lone pairs as synthetic anchor points, researchers can functionalize aza-crowns into "lariat ethers" with pendant arms (e.g., fluorophores, peptides, or additional chelating groups)[5].

In radiopharmaceutical development, aza-crown derivatives (such as cyclen and its analogs) are utilized to tightly sequester radioactive transition metals (e.g., ⁶⁴Cu, ⁹⁰Y)[6]. The soft Lewis basicity of the nitrogen donors ensures that the radiometal is not displaced by the high physiological concentrations of hard alkali metals (Na⁺, K⁺) in the bloodstream, preventing off-target radiotoxicity. Furthermore, the pH-responsive nature of the amine groups is currently being exploited to design tumor-microenvironment (TME) responsive sensors, where the acidic pH of a tumor protonates the macrocycle, triggering the controlled release of a therapeutic payload.

Sources

Exploratory

Chirality in substituted 1-Azacyclooctadecane

An In-Depth Technical Guide to Chirality in Substituted 1-Azacyclooctadecane For Researchers, Scientists, and Drug Development Professionals Abstract The stereochemical properties of macrocyclic compounds are of paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Chirality in Substituted 1-Azacyclooctadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical properties of macrocyclic compounds are of paramount importance in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of chirality in substituted 1-azacyclooctadecane, an 18-membered macrocyclic amine. We delve into the fundamental principles of chirality as they apply to large, flexible ring systems, with a particular focus on the phenomenon of atropisomerism arising from restricted bond rotation. This guide will cover the sources of chirality, conformational analysis, synthetic strategies for accessing enantioenriched derivatives, and methods for their resolution and characterization. Furthermore, we will discuss the implications of chirality in this scaffold for drug discovery and development, offering insights into how stereochemistry can be leveraged to optimize biological activity and selectivity.

Introduction: The Unique Landscape of Chirality in Macrocycles

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry with profound implications for biological activity.[1] While the principles of chirality are well-established for small molecules with stereogenic centers, macrocycles such as 1-azacyclooctadecane present a more complex and nuanced stereochemical landscape. Their large ring size and conformational flexibility introduce unique forms of chirality that are not commonly observed in smaller, more rigid structures.

One of the most significant sources of chirality in macrocycles is atropisomerism , which is a type of axial chirality resulting from hindered rotation around a single bond.[2][3] In the context of substituted 1-azacyclooctadecanes, the introduction of substituents can create steric barriers that restrict the rotation of bonds within the macrocyclic framework, leading to stable, separable enantiomers.[4][5] These atropisomers can exhibit vastly different biological profiles, making their study and control crucial in drug development.[3]

Another important concept is inherent chirality , where the macrocycle's overall shape, or curvature, imparts chirality without the need for traditional chiral centers or axes.[1][6] This guide will explore how substitution patterns on the 1-azacyclooctadecane ring can give rise to these fascinating and functionally relevant forms of stereoisomerism.

Sources of Chirality in Substituted 1-Azacyclooctadecane

The chirality of a substituted 1-azacyclooctadecane can originate from several sources, often in combination. Understanding these sources is critical for the rational design of chiral macrocycles with desired properties.

Central Chirality

The most conventional source of chirality arises from stereogenic centers. In substituted 1-azacyclooctadecanes, these can be located on either the macrocyclic ring itself or on the substituents.

  • Chiral Centers on the Macrocycle: The introduction of a substituent onto a carbon atom of the 1-azacyclooctadecane ring creates a stereogenic center. The synthesis of such compounds often starts from chiral building blocks or employs asymmetric synthesis methodologies.

  • Chiral Substituents: Attaching a substituent that is itself chiral will, of course, render the entire molecule chiral. The synthesis of such molecules often involves the coupling of a chiral side chain to the macrocyclic scaffold.

Atropisomerism: Axial Chirality from Restricted Rotation

Atropisomerism is a particularly relevant form of chirality in large macrocycles.[2][4][5] In substituted 1-azacyclooctadecanes, restricted rotation around single bonds can be induced by the presence of bulky substituents that clash with each other or with the macrocyclic ring as they attempt to pass one another.

The stability of atropisomers is dependent on the energy barrier to rotation. Atropisomers can be classified based on their rate of interconversion:

  • Class 1: Rapidly interconverting atropisomers, often treated as a single achiral compound.[3]

  • Class 2: Atropisomers that interconvert on a timescale relevant to biological assays, which can complicate drug development.[3]

  • Class 3: Stably configured atropisomers that can be isolated and characterized as distinct enantiomers.[3]

The strategic placement of substituents is key to inducing stable atropisomerism in 1-azacyclooctadecane derivatives. For example, bulky groups placed in a 1,9- or 1,10-relationship across the ring could significantly hinder ring-flipping and rotation, potentially leading to separable atropisomers.

Conformational Analysis: The Interplay of Shape and Chirality

The 18-membered ring of 1-azacyclooctadecane is highly flexible, capable of adopting a multitude of conformations in solution. The introduction of substituents will favor certain conformations to minimize steric strain, such as 1,3-diaxial interactions, which are well-understood in cyclohexane systems.[7][8] The preferred conformation of a substituted 1-azacyclooctadecane will have a direct impact on its chiroptical properties and its ability to bind to a biological target.

Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable tools for predicting the most stable conformations and for understanding the energetic barriers to conformational changes and atropisomeric interconversion.[9] Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence for the presence of multiple conformations in solution.[4]

Synthesis of Chiral 1-Azacyclooctadecanes

The synthesis of enantiomerically pure substituted 1-azacyclooctadecanes can be approached through several strategies.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials. For example, a chiral diamine or a chiral diol could be used as a key building block in the macrocyclization reaction. The condensation of chiral diamines with aromatic dialdehydes is a common method for producing chiral macrocyclic imines, which can then be reduced to the corresponding amines.[10]

Asymmetric Catalysis

Asymmetric catalysis offers a powerful means of introducing chirality during the synthesis of the macrocycle or its precursors. For instance, a rhodium-catalyzed asymmetric carbene insertion could be employed to construct a chiral N-bridged cyclic system.[11] Chiral phosphoric acid-catalyzed reactions have also been shown to be effective in the enantioselective synthesis of nitrogen-containing heterocycles.[12]

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a particularly elegant strategy for the synthesis of inherently chiral macrocycles.[6] In this approach, a rapidly interconverting mixture of enantiomeric macrocycles is subjected to a chiral catalyst that selectively reacts with one enantiomer, thus shifting the equilibrium and affording the product in high enantiomeric excess.[6]

Chiral Resolution and Analysis

Once a racemic or diastereomeric mixture of substituted 1-azacyclooctadecanes has been synthesized, the separation and analysis of the individual stereoisomers are crucial steps.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for the analytical and preparative separation of enantiomers.[1] Macrocyclic glycopeptides and cyclodextrins are common types of CSPs that have shown broad applicability in resolving chiral compounds.[13]

Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for the characterization of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is a unique fingerprint of a chiral molecule and can be used to determine its absolute configuration by comparison with theoretical calculations.

The following table summarizes key analytical techniques for the study of chiral 1-azacyclooctadecanes:

TechniqueApplicationInformation Obtained
Chiral HPLC Separation of enantiomersEnantiomeric excess (ee%), retention times
NMR Spectroscopy Structural elucidation, conformational analysisDiastereomeric ratio (dr%), evidence of atropisomerism (e.g., distinct NMR signals for each atropisomer)
Circular Dichroism (CD) Determination of absolute configuration, study of chiroptical propertiesSign and magnitude of Cotton effects
X-ray Crystallography Unambiguous determination of solid-state structureAbsolute configuration, bond lengths and angles, conformational details
Mass Spectrometry Molecular weight determinationConfirmation of chemical identity

Applications in Drug Development

The conformational constraint and three-dimensional diversity of macrocycles make them attractive scaffolds for drug discovery.[3] The chirality of substituted 1-azacyclooctadecanes can have a profound impact on their pharmacological properties.

  • Enhanced Potency and Selectivity: Different enantiomers or atropisomers of a macrocyclic drug candidate can exhibit significantly different binding affinities for their target protein.[5] Isolating the more active stereoisomer can lead to a more potent and selective drug with a better therapeutic window.

  • Improved Pharmacokinetic Properties: The stereochemistry of a macrocycle can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For example, one enantiomer may be more resistant to metabolic degradation, leading to a longer half-life in the body.

The following diagram illustrates a hypothetical workflow for the development of a chiral macrocyclic drug candidate:

DrugDevelopmentWorkflow cluster_Discovery Discovery & Synthesis cluster_Evaluation Preclinical Evaluation cluster_Development Clinical Development A Racemic Synthesis B Chiral Resolution (e.g., Chiral HPLC) A->B C Enantiomer 1 B->C D Enantiomer 2 B->D G In Vitro Assays (Potency, Selectivity) C->G D->G E Asymmetric Synthesis F Enantiomerically Pure Product E->F F->G H ADME Profiling G->H I In Vivo Efficacy & Toxicology H->I J Lead Candidate Selection I->J K Clinical Trials J->K

Caption: Workflow for Chiral Macrocyclic Drug Development.

Conclusion

Substituted 1-azacyclooctadecanes represent a fascinating and challenging class of molecules from a stereochemical perspective. Their large ring size and conformational flexibility give rise to complex chiral phenomena, most notably atropisomerism. A thorough understanding of the sources of chirality, conformational preferences, and synthetic methodologies is essential for harnessing the full potential of this scaffold in medicinal chemistry and materials science. The ability to control and characterize the stereochemistry of these macrocycles will undoubtedly lead to the development of novel therapeutics and functional materials with enhanced properties.

References

  • Atropisomeric carbon-rich macrocycles: Synthesis, structural evolution, and properties. Chinese Chemical Letters.
  • Catalytic Enantioselective Synthesis of Inherently Chiral Macrocycles by Dynamic Kinetic Resolution.
  • Atropisomer Control in Macrocyclic Factor VIIa Inhibitors. Journal of Medicinal Chemistry.
  • Macrocyclic molecular balances for attenuating the transition states of atropisomeric processes. American Chemical Society.
  • Synthesis and Characterization of Atropdiastereomeric Macrocyclic Metacyclophanes. PMC.
  • Atropisomerism in medicinal chemistry: challenges and opportunities. PMC.
  • Chiral resolution of a racemic macrocyclic complex by recognition of one enantiomer over the other: structures and DFT calcul
  • Inherently Chiral Macrocycles: Catalytic Asymmetric Synthesis and Properties. PubMed.
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  • Synthesis and Enantioselective Recognition of Chiral Macrocycles with Abundant Binding Sites. Organic Letters.
  • Conformational Analysis. Imperial College London.
  • Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkyl
  • Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. PMC.
  • Rh(I)-Catalyzed Modular Synthesis of Axially Chiral Alkylidene Azacycloalkanes. PMC.
  • Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Arom
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. The Journal of Organic Chemistry.
  • Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society.
  • Synthesis and some octahedral complexes of a chiral triaza macrocycle. Journal of the Chemical Society, Dalton Transactions.
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  • CYCLIC STEREOCHEMISTRY. St.
  • Spotlight on Mechanosterics: A Bulky Macrocycle Promotes Functional Group Reactivity in a[6]Rotaxane. PMC.

  • 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
  • Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers.
  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press.
  • Stereochemistry: Chirality in the Absence of Chiral Centres. CCDC.
  • 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Synthesis and Conformation of Substituted Chiral Binaphthyl-Azobenzene Cyclic Dyads with Chiroptical Switching Capabilities. MDPI.

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Protocols & Analytical Methods

Method

Protocol for High-Dilution Synthesis of Aza-Macrocycles: A Guide for Researchers

This document provides a detailed guide for the synthesis of aza-macrocycles utilizing high-dilution techniques. This application note is intended for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for the synthesis of aza-macrocycles utilizing high-dilution techniques. This application note is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of macrocyclic compounds. It delves into the theoretical underpinnings, practical considerations, and a step-by-step protocol for achieving successful macrocyclization while minimizing competing polymerization.

Introduction: The Challenge and Elegance of Macrocycle Synthesis

Aza-macrocycles, cyclic compounds containing nitrogen atoms within the ring, are a cornerstone of modern chemistry.[1] Their unique structural and electronic properties make them invaluable as ligands for metal ions, with applications ranging from MRI contrast agents to anti-cancer therapeutics and biomimetic systems.[1][2][3] The synthesis of these molecules, however, presents a significant challenge: the ring-closing step.[4]

The fundamental obstacle lies in favoring an intramolecular reaction (cyclization) over an intermolecular reaction (polymerization).[5][6] In concentrated solutions, the reactive ends of two different precursor molecules are statistically more likely to encounter each other, leading to the formation of linear polymers. The high-dilution principle is the most common and effective strategy to overcome this hurdle.[4][5] By maintaining a very low concentration of the reactive species, the probability of an intramolecular cyclization is significantly increased.

This guide will focus on the practical implementation of high-dilution synthesis, particularly through the use of syringe pumps for the slow and controlled addition of reagents, a technique often referred to as "pseudo-high-dilution."[7]

Theoretical Principles of High-Dilution Synthesis

The success of a macrocyclization reaction is governed by a delicate balance of kinetic and thermodynamic factors.[5][6] The core principle of high-dilution is to manipulate the reaction kinetics to favor the unimolecular cyclization pathway over the bimolecular polymerization pathway.[5]

  • Intramolecular vs. Intermolecular Reactions: The rate of an intramolecular reaction is dependent on the concentration of a single precursor molecule, making it a first-order process. In contrast, the rate of an intermolecular polymerization reaction depends on the concentration of two precursor molecules, a second-order process. By significantly reducing the concentration of the reactants, the rate of the second-order polymerization reaction is suppressed to a much greater extent than the first-order cyclization reaction.

  • Effective Molarity (EM): This concept provides a quantitative measure of the tendency of a molecule to cyclize. It is defined as the ratio of the rate constant for the intramolecular reaction (k_intra) to the rate constant for the analogous intermolecular reaction (k_inter). A high EM value indicates a greater propensity for cyclization.

The use of high-dilution conditions, often involving the slow addition of reactants to a large volume of solvent, ensures that the instantaneous concentration of the open-chain precursor remains extremely low, thereby favoring the desired macrocyclization.[5]

Experimental Protocol: High-Dilution Synthesis of a 12-Membered Tetra-aza Macrocycle (Cyclen Analogue)

This protocol describes a general method for the synthesis of a cyclen-like macrocycle via a [2+2] condensation of a protected diamine and a di-electrophile under high-dilution conditions. The specific reagents and conditions may need to be optimized for different target macrocycles.

Reagents and Equipment
Reagent/EquipmentPurpose
N,N'-Ditosyl-1,2-ethanediamineProtected diamine precursor
1,2-Bis(2-tosyloxyethyl)amineDi-electrophile precursor
Anhydrous Dimethylformamide (DMF)Reaction Solvent
Potassium Carbonate (K₂CO₃)Base
Syringe Pumps (2)For controlled, slow addition of reactants
Gas-tight syringes (2)To hold reactant solutions
Multi-neck round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing
Inert gas supply (Nitrogen or Argon)To maintain an inert atmosphere
Standard glassware for workup and purification
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare Reactant Solutions (Diamine & Dielectrophile in DMF) setup_apparatus Assemble High-Dilution Apparatus (Flask, Condenser, Syringe Pumps) prep_reagents->setup_apparatus add_base Add Base (K₂CO₃) to Flask setup_apparatus->add_base heat_solvent Heat Solvent (DMF) to Reaction Temp. add_base->heat_solvent slow_addition Simultaneous Slow Addition of Reactants via Syringe Pumps heat_solvent->slow_addition monitor_rxn Monitor Reaction (TLC/LC-MS) slow_addition->monitor_rxn cool_rxn Cool Reaction Mixture monitor_rxn->cool_rxn filter_solids Filter Inorganic Salts cool_rxn->filter_solids remove_solvent Remove Solvent (in vacuo) filter_solids->remove_solvent purify_product Purify Crude Product (Column Chromatography) remove_solvent->purify_product characterize Characterize Product (NMR, MS) purify_product->characterize

Caption: High-dilution synthesis workflow.

Step-by-Step Methodology

1. Preparation of Reactant Solutions:

  • Prepare a solution of N,N'-ditosyl-1,2-ethanediamine in anhydrous DMF. The concentration should be carefully calculated to achieve the desired final concentration upon addition.
  • Prepare a separate solution of 1,2-bis(2-tosyloxyethyl)amine in anhydrous DMF at the same molar concentration as the diamine solution.
  • Rationale: Preparing separate, dilute solutions of the nucleophile and electrophile is crucial for maintaining high-dilution conditions throughout the reaction.[8] The tosyl groups serve as protecting groups for the amine functionalities, preventing unwanted side reactions and activating the terminal amines for nucleophilic displacement.[8][9]

2. Apparatus Setup:

  • Assemble a multi-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and two syringe needles connected to the syringe pumps via PTFE tubing.
  • Ensure the apparatus is flame-dried or oven-dried to remove any residual moisture.
  • Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the setup.
  • Rationale: An inert atmosphere is essential to prevent side reactions with atmospheric oxygen and moisture. The use of two separate syringe pumps allows for the simultaneous and controlled addition of both reactants.[7][10]

3. Reaction Execution:

  • To the reaction flask, add a large volume of anhydrous DMF and the base (e.g., potassium carbonate).
  • Heat the solvent to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.
  • Simultaneously, begin the slow addition of the two reactant solutions from the syringe pumps into the reaction flask over a period of several hours (e.g., 8-24 hours). A typical addition rate might be in the range of 1-5 mL/hour.
  • Rationale: The slow, simultaneous addition of the reactants into a large volume of hot, stirred solvent ensures that the instantaneous concentration of the reactive species remains extremely low, thus kinetically favoring the intramolecular cyclization.[5][6] The base is necessary to deprotonate the tosyl-protected amines, generating the nucleophilic species required for the cyclization reaction.[8]

4. Reaction Monitoring and Workup:

  • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
  • Filter the reaction mixture to remove the inorganic salts (e.g., potassium carbonate and tosylate salts).
  • Remove the solvent from the filtrate under reduced pressure.

5. Purification and Deprotection:

  • The crude product is then purified by column chromatography on silica gel.
  • Following purification of the protected macrocycle, the tosyl groups are removed using strong acidic conditions (e.g., concentrated sulfuric acid or HBr in acetic acid) to yield the final aza-macrocycle.[8]
  • Rationale: The deprotection step is often harsh and requires careful optimization to avoid degradation of the macrocyclic ring.[9]

Key Parameters and Optimization

The success of a high-dilution synthesis is highly dependent on several critical parameters that can be optimized to maximize the yield of the desired macrocycle.

ParameterRecommended RangeRationale
Final Reactant Concentration 10⁻³ to 10⁻⁴ MThe most critical parameter for favoring intramolecular cyclization over intermolecular polymerization.[5]
Addition Rate 0.5 - 10 mL/hourA slower addition rate maintains a lower instantaneous concentration of reactants.[10]
Reaction Temperature 60 - 120 °CHigher temperatures can increase the rate of reaction but may also promote side reactions. Optimization is key.
Solvent Aprotic polar solvents (DMF, DMSO, Acetonitrile)Solvents that can dissolve the reactants and the base are essential.[8][11]
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base can influence the reaction rate and yield.
Stirring Speed VigorousEnsures rapid dispersal of the added reactants to maintain high-dilution conditions locally.[10]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield of Macrocycle - Concentration too high- Addition rate too fast- Inefficient stirring- Decrease the concentration of reactant solutions- Slow down the addition rate- Increase the stirring speed
Formation of Polymer - Concentration too high- Inefficient stirring- Significantly decrease the reactant concentrations- Ensure vigorous stirring to rapidly disperse reactants
Incomplete Reaction - Insufficient reaction time- Low reaction temperature- Inactive base- Extend the reaction time- Increase the reaction temperature- Use a fresh, anhydrous base
Difficult Deprotection - Harsh deprotection conditions- Screen different deprotection reagents and conditions (e.g., different acids, temperatures, and times)

Alternative and Emerging Strategies

While the high-dilution principle remains a cornerstone of macrocycle synthesis, several alternative and complementary strategies have been developed:

  • Template-Directed Synthesis: Utilizes a metal ion or other template to pre-organize the linear precursor into a conformation that favors cyclization.

  • Continuous Flow Chemistry: Offers precise control over reaction parameters and can facilitate macrocyclization at higher effective concentrations.[6][12][13]

  • Catalyst-Transfer Macrocyclization (CTM): A newer method that can avoid the need for high-dilution conditions in certain systems.[14][15]

  • Cyclization/Ring Expansion (CRE) Cascade Reactions: A strategy that avoids direct end-to-end macrocyclization by proceeding through kinetically favored smaller ring intermediates.[16][17]

Conclusion

The high-dilution synthesis of aza-macrocycles is a powerful and widely applicable technique that, when executed with care and precision, can provide access to a vast array of complex and valuable molecules. By understanding the underlying kinetic principles and meticulously controlling the experimental parameters, researchers can successfully navigate the challenges of macrocyclization and minimize the formation of undesirable polymeric byproducts. The use of modern equipment, such as syringe pumps, has made the practical implementation of pseudo-high-dilution conditions more accessible and reproducible, paving the way for further advancements in the field of macrocyclic chemistry.

References

  • A SHORT REVIEW ON THE SYNTHESIS OF AZAMACROCYCLIC LIGAND: CONVENTIONAL AND NON-TEMPLATE METHODS. (2021). Journal of Science and Technology, 13(2). Available at: [Link]

  • Bradshaw, J. S., & Krakowiak, K. E. (2000). Synthesis of Azacrown Macrocycles and Related Compounds by a Crablike Cyclization Method: A Short Review. Industrial & Engineering Chemistry Research, 39(9), 3329–3335. Available at: [Link]

  • Cyclen. (n.d.). In chemeurope.com. Retrieved from [Link]

  • Vallejo, J., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8977–9052. Available at: [Link]

  • Kaur, N., et al. (2020). Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups. Molecules, 25(7), 1533. Available at: [Link]

  • García-Ramos, Y., et al. (2022). Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles. The Journal of Organic Chemistry, 87(5), 3349–3360. Available at: [Link]

  • Chavali, S. R., et al. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. International Journal of Molecular Sciences, 23(11), 5985. Available at: [Link]

  • Polymerization, Stimuli‐induced Depolymerization, and Precipitation‐driven Macrocyclization in a Nitroaldol Reaction System. (2020). Chemistry – A European Journal, 26(62), 14144-14151. Available at: [Link]

  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (n.d.). SynOpen. Retrieved from [Link]

  • Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. (2022). MDPI. Available at: [Link]

  • Strategies for the Diversity-Oriented Synthesis of Macrocycles. (2019). Chemical Reviews, 119(19), 10288-10317. Available at: [Link]

  • Catalyst-Transfer Macrocyclization Protocol: Synthesis of π-Conjugated Azaparacyclophanes Made Easy. (2025). JACS Au. Available at: [Link]

  • Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles. (2022). The Journal of Organic Chemistry, 87(5), 3349-3360. Available at: [Link]

  • CN103360333A - Preparation method of high-purity cyclen. (n.d.). Google Patents.
  • Synthesis Of Cyclen And Its Application Prospects In The Field Of Medicine. (2024). Suzhou Origin Specialty Chemicals Co., Ltd. Available at: [Link]

  • Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine. (n.d.). ResearchGate. Retrieved from [Link]

  • Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. (2022). PMC. Available at: [Link]

  • Peptide macrocyclization: syringe pump addition for pseudo high-dilution conditions. Second pump is for coupling reagent, which decomposes in base (in the pot.). (2014). Reddit. Retrieved from [Link]

  • Catalyst-Transfer Macrocyclization Protocol: Synthesis of π-Conjugated Azaparacyclophanes Made Easy. (n.d.). PMC. Retrieved from [Link]

  • Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. (n.d.). Green Chemistry. Available at: [Link]

  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. (2024). PMC. Available at: [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). Molecules, 28(13), 5199. Available at: [Link]

  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. (2024). Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Application Notes and Protocols for 1-Azacyclooctadecane as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Power of Phase Transfer Catalysis and the Unique Role of 1-Azacyclooctadecane In the rea...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Phase Transfer Catalysis and the Unique Role of 1-Azacyclooctadecane

In the realm of synthetic chemistry, enabling reactions between reagents that exist in separate, immiscible phases is a significant challenge. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem, facilitating the transport of a reactant from one phase to another, thereby dramatically increasing reaction rates and yields.[1] This technique is particularly valuable in green chemistry as it often allows for the use of water and reduces the need for hazardous organic solvents.[2]

At the heart of PTC are the catalysts themselves. While quaternary ammonium and phosphonium salts are common, macrocyclic polyethers, such as crown ethers, offer a distinct mechanism and often superior performance. 1-Azacyclooctadecane, more systematically known as 1-Aza-18-crown-6 or 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane , is a prominent member of this class. Its 18-membered ring with five oxygen atoms and one nitrogen atom creates a pre-organized cavity ideal for complexing with specific cations.

The defining feature of 1-Aza-18-crown-6 is its ability to encapsulate a cation, such as an alkali metal ion (e.g., K⁺, Na⁺), within its polar interior. The exterior of the macrocycle remains largely nonpolar, rendering the entire complex soluble in organic solvents. This process effectively "chaperones" the cation and its accompanying anion into the organic phase, where the "naked" and highly reactive anion can then participate in the desired reaction.[3] The presence of the nitrogen atom within the macrocyclic framework also allows for further functionalization, enabling the synthesis of more complex and specialized "lariat" ethers and other derivatives.[4][5]

These application notes provide a comprehensive guide to the utilization of 1-Azacyclooctadecane as a phase transfer catalyst, covering its synthesis, mechanism of action, and detailed protocols for its application in common organic transformations.

Chemical and Physical Properties of 1-Azacyclooctadecane (1-Aza-18-crown-6)

A thorough understanding of the catalyst's properties is crucial for its effective application and safe handling.

PropertyValueSource
Systematic Name 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane[5][6][7][8]
Common Name 1-Aza-18-crown-6[4][6][7]
CAS Number 33941-15-0[5][6][7][8]
Molecular Formula C₁₂H₂₅NO₅[5][6][8]
Molecular Weight 263.33 g/mol [6]
Appearance White to yellow crystalline powder[4]
Melting Point 46-49 °C[5][7]
Solubility Soluble in many organic solvents, insoluble in water.[7]

Safety and Handling

1-Azacyclooctadecane is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask type N95 (US) or equivalent.

  • Hand Protection: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

Mechanism of Phase Transfer Catalysis with 1-Azacyclooctadecane

The catalytic cycle of 1-Azacyclooctadecane in a typical liquid-liquid phase transfer reaction (e.g., nucleophilic substitution) can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_plus M⁺ Q_complex_Y [Q-M]⁺Y⁻ M_plus->Q_complex_Y Complexation at Interface Y_minus Y⁻ (Nucleophile) Y_minus->Q_complex_Y RX R-X (Substrate) RY R-Y (Product) MX M⁺X⁻ (Byproduct) Q_complex_Y->RX Nucleophilic Attack Q_complex_X [Q-M]⁺X⁻ Q_complex_Y->Q_complex_X Reaction Q Q (1-Azacyclooctadecane) Q_complex_X->Q Release of Byproduct & Catalyst Regeneration Q->Q_complex_Y

Figure 2: General Synthetic Strategy for 1-Azacyclooctadecane. A two-step process involving cyclization followed by deprotection.

Step-by-Step Methodology:

Part A: Synthesis of N-Tosyl-1-aza-18-crown-6

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a solution of diethanolamine (1 equivalent) and sodium hydroxide (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Reagent Addition: Heat the mixture to approximately 100°C. Slowly add a solution of di(ethylene glycol) ditosylate (1 equivalent) in DMF through the dropping funnel over several hours. The slow addition under high dilution conditions is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete after 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Part B: Detosylation to Yield 1-Azacyclooctadecane

  • Reaction Setup: Dissolve the purified N-Tosyl-1-aza-18-crown-6 in a suitable solvent system, such as a mixture of concentrated sulfuric acid and acetic acid, or by using a reducing agent like sodium in liquid ammonia.

  • Deprotection: Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete, as indicated by TLC.

  • Work-up and Purification: Carefully neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like chloroform. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, 1-Azacyclooctadecane, can be further purified by recrystallization or distillation under high vacuum.

Application Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits greatly from phase transfer catalysis, especially when dealing with solid alkoxides or phenoxides.

Sources

Method

Application Note: Methodologies for Characterizing Metal Ion Complexation with 1-Azacyclooctadecane

Abstract 1-Azacyclooctadecane, a significant macrocyclic ligand, exhibits notable selectivity in forming stable complexes with various metal ions. This characteristic is pivotal in fields ranging from drug development to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Azacyclooctadecane, a significant macrocyclic ligand, exhibits notable selectivity in forming stable complexes with various metal ions. This characteristic is pivotal in fields ranging from drug development to materials science. This application note provides a comprehensive guide for researchers and scientists on the established protocols for studying these complexation reactions. We detail methodologies for determining complex stoichiometry, stability constants, and thermodynamic profiles, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1-Azacyclooctadecane in Coordination Chemistry

Macrocyclic ligands, such as 1-Azacyclooctadecane, are at the forefront of coordination chemistry due to their ability to form exceptionally stable metal complexes, a phenomenon known as the "macrocyclic effect".[1][2] This enhanced stability, compared to their open-chain analogues, arises from a combination of enthalpic and entropic factors.[1] The pre-organized structure of the macrocycle minimizes the entropic penalty upon complexation, while the chelate effect contributes to a favorable enthalpy change.[3]

The selective binding of metal ions by 1-Azacyclooctadecane is governed by factors including the compatibility of the metal ion's size with the ligand's cavity, the coordination number of the metal, and the nature of the solvent. A thorough understanding of the thermodynamics and kinetics of these complexation events is crucial for the rational design of novel therapeutic and diagnostic agents, catalysts, and advanced materials.[4][5] This guide provides detailed protocols for key analytical techniques to elucidate the intricacies of these interactions.

Experimental Protocols

Protocol 1: Determination of Complex Stoichiometry via Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[6][7] The method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant.[6][8] The absorbance of the complex is then measured, and the mole fraction at which the maximum absorbance occurs reveals the stoichiometry.[6][7]

Materials:

  • Stock solution of 1-Azacyclooctadecane in a suitable solvent (e.g., methanol, ethanol).

  • Stock solution of the metal salt (e.g., Cu(NO₃)₂, NiCl₂, Co(ClO₄)₂) in the same solvent.

  • UV-Visible Spectrophotometer.

  • Matched cuvettes (1 cm path length).

Procedure:

  • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), ensuring the total volume is constant for each.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.[6][7] For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.[7]

Data Visualization: Job's Method Workflow

JobsMethod cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Metal and Ligand) B Mix in Varying Mole Fractions (Constant Total Concentration) A->B C Equilibrate Solutions B->C D Measure Absorbance at λmax C->D E Plot Absorbance vs. Mole Fraction of Ligand D->E F Identify Maximum Absorbance E->F G Determine Stoichiometry F->G PotentiometricTitration cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate Electrodes B Prepare Ligand Solution in Thermostatted Vessel A->B C Titrate with Metal Solution B->C D Record Potential/pH vs. Volume C->D E Plot Titration Curve D->E F Calculate Free Species Concentrations E->F G Determine Stability Constants (e.g., using HYPERQUAD) F->G

Caption: Workflow for stability constant determination via potentiometric titration.

Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [9]A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Materials:

  • Isothermal Titration Calorimeter.

  • Degassed solution of 1-Azacyclooctadecane in buffer.

  • Degassed solution of the metal salt in the same buffer.

Procedure:

  • Load the 1-Azacyclooctadecane solution into the sample cell and the metal salt solution into the syringe.

  • Perform a series of injections of the metal solution into the sample cell at a constant temperature.

  • The instrument measures the heat change associated with each injection.

  • The data is plotted as heat change per injection versus the molar ratio of metal to ligand.

  • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters. Data Interpretation:

The shape of the binding isotherm provides information about the binding affinity, while the magnitude of the heat changes relates to the enthalpy. The stoichiometry is determined from the inflection point of the curve.

Table 1: Representative Thermodynamic Data for Metal-Macrocycle Complexation

Metal IonLigandlog KΔH (kJ/mol)-TΔS (kJ/mol)ΔG (kJ/mol)
Cu(II)1-thia-4,7-diazacyclononane-N,N′-diacetic acid17.1-60.2-37.3-97.5
Ni(II)1-thia-4,7-diazacyclononane-N,N′-diacetic acid14.5-41.8-40.5-82.3
Zn(II)1-thia-4,7-diazacyclononane-N,N′-diacetic acid13.9-37.2-42.1-79.3
Note: Data extracted from a study on a related macrocyclic ligand to illustrate typical thermodynamic parameters.[10]

Data Visualization: ITC Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Degas Solutions B Load Calorimeter A->B C Titrate Metal into Ligand B->C D Measure Heat Changes C->D E Integrate Heat Peaks D->E F Plot Binding Isotherm E->F G Fit to Binding Model F->G H Extract Thermodynamic Parameters G->H

Caption: Workflow for thermodynamic characterization using ITC.

Advanced Characterization Techniques

For a more in-depth structural elucidation of 1-Azacyclooctadecane-metal complexes, advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable.

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide valuable information about the solution-state structure and dynamics of the complexes. [11][12][13]Chemical shift changes upon complexation can confirm binding and provide insights into the coordination environment. [13]* X-ray Crystallography: This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and coordination geometry. [14][15]This data is crucial for understanding the precise nature of the metal-ligand interactions. [16]

Conclusion

The comprehensive characterization of metal ion complexation with 1-Azacyclooctadecane requires a multi-faceted approach. The protocols detailed in this application note, from initial stoichiometric determination to in-depth thermodynamic and structural analysis, provide a robust framework for researchers. The insights gained from these studies are fundamental to the continued development of macrocyclic chemistry and its diverse applications in medicine and technology. [17][18]

References

  • LibreTexts. (2013, July 29).
  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
  • Thompson, L. K., et al. (2018). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 607, 33-63.
  • Prakash, A., et al. (n.d.). Spectrophotometric study of complexes by Job's method.
  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272.
  • Kaplan, W. A. (1986). A Thermodynamic and Electronic Explanation of the Macrocyclic Effect. University of Illinois Urbana-Champaign.
  • Alizadeh, N., & Ershad, S. (2007). Complexation of macrocyclic compounds with metal ions: 1. Cd(II), Pb(II), Co(II), Mn(II), and Ag(I) ions in 40 vol % ethanol + water medium. Journal of the Iranian Chemical Society, 4(2), 163-171.
  • Saboury, A. A. (2006). A Review on the Ligand binding study by Isothermal Titration Calorimetry. Journal of the Iranian Chemical Society, 3(1), 1-21.
  • Müller, C., et al. (2021). Equilibrium Thermodynamics of Macropa Complexes with Selected Metal Isotopes of Radiopharmaceutical Interest. Pharmaceuticals, 14(7), 636.
  • S. Chand, S. (n.d.). UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes.
  • Tiwari, P., et al. (2011). Spectroscopic Investigation on Some Macrocyclic Complexes of Cu(II), Ni(II) and Co(II). Asian Journal of Chemistry, 23(10), 4209-4213.
  • Scribd. (n.d.). Stoichiometry of Complex via Job's Method.
  • MacKinnon, C. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. Lakehead University.
  • Chen, Y., et al. (2022). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir, 38(22), 6857–6867.
  • Oue, M., et al. (2009). Synthesis and Complexation Behavior of N-(1-naphthylmethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(3-4), 277-284.
  • ChemicalBook. (n.d.). 1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECANE.
  • Chopra, G. R., & Singh, P. P. (2013). NMR, ESR, NQR and IR Studies of Paramagnetic Macro Cyclic Complexes of 1st Transition Series Metal Ions Exhibiting MLCT Phenomenon: A DFT Application.Part: 1. [Bis (2, 2/-bi-pyridine)] Complexes. Oriental Journal of Chemistry, 29(4), 1463-1476.
  • Iwachido, T., et al. (1981). Stoichiometry Determination of Cation-Macrocyclic Complexes Based on the 'H NMR Chemical Shift of the Cation-Coordinated Water Molecules. Bulletin of the Chemical Society of Japan, 54(1), 121-124.
  • Current SC World. (2024, October 11). JOB'S CONTINUOUS VARIATION DETERMINATION COMPOSITION OF COMPLEXES 3 optical SPECTROPHOTOMETRIC md. YouTube.
  • Iwachido, T., et al. (1981). Stoichiometry Determination of Cation–Macrocyclic Complexes Based on the 1 H NMR Chemical Shift of the Cation-Coordinated Water Molecules. Bulletin of the Chemical Society of Japan, 54(1), 121-124.
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  • Gans, P., et al. (1995). Potentiometric determination of aminal stability constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 957-961.
  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. International Journal of Current Research, 6(2), 4994-4999.
  • Delgado, R., et al. (1995). Metal-ion complexation in aqueous solutions of 1 - thia-4,7-diazacyclononane-, 1-thia-4,8-diazacyclodecane and 2,5-diazahexane-N,N′-diacetic acid. Journal of the Chemical Society, Dalton Transactions, (1), 119-125.
  • Oñate, J., & Velázquez-Campoy, A. (n.d.).
  • Kálmán, F. K., et al. (2012). Complexation of metal ions with TRAP (1,4,7-triazacyclononane phosphinic acid) ligands and 1,4,7-triazacyclononane-1,4,7-triacetic acid: phosphinate-containing ligands as unique chelators for trivalent gallium. Inorganic Chemistry, 51(1), 577-590.
  • Garda, Z., et al. (2023). A seven-coordinate Mn(II) complex with a pyridine-based 15-membered macrocyclic ligand containing one acetate pendant arm: structure, stability and relaxation properties. Dalton Transactions, 52(20), 6825-6836.
  • Belkher, N. A., et al. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Sebha University Journal of Pure and Applied Sciences, 18(1), 1-8.
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  • Blandamer, M. J., et al. (2015). Kinetic, spectroscopic and x-ray diffraction studies of d6 transition metal complexes. University of Leicester.
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Sources

Application

Application Notes &amp; Protocols: Aza-Crown Ethers as Tunable Artificial Hydrolases

For Researchers, Scientists, and Drug Development Professionals Introduction: Engineering Enzyme Mimics with Aza-Crown Ethers Hydrolases are a ubiquitous class of enzymes that catalyze the cleavage of chemical bonds by t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Enzyme Mimics with Aza-Crown Ethers

Hydrolases are a ubiquitous class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Their critical roles in biochemistry, from DNA replication to metabolic regulation, have made them a focal point of scientific inquiry.[1][2] The development of synthetic molecules that can replicate the function of these natural enzymes—so-called artificial hydrolases—holds immense potential for applications in molecular biology, medicine, and green chemistry.[2][3]

Aza-crown ethers have emerged as a highly versatile and powerful scaffold for constructing these artificial enzymes.[2][4] These macrocycles, where one or more oxygen atoms of a traditional crown ether are replaced by nitrogen, possess a unique ability to form stable complexes with a wide array of metal ions, including transition metals and lanthanides.[4][5] It is this metal-ligand assembly that forms the core of the artificial hydrolase. By judiciously designing the aza-crown ether macrocycle and selecting the appropriate metal ion, researchers can create catalysts tailored for the hydrolysis of specific substrates, such as phosphate esters, carboxylic esters, and amides.[1][2][6]

This guide provides an in-depth exploration of the design principles, catalytic mechanisms, and practical applications of aza-crown ether-based artificial hydrolases. We will detail the experimental protocols for their synthesis, characterization, and kinetic evaluation, offering a comprehensive resource for researchers aiming to harness the catalytic power of these remarkable enzyme mimics.

Design Principles and Mechanism of Catalysis

The catalytic prowess of aza-crown ether complexes stems from their ability to replicate the key functional aspects of a natural hydrolase's active site. This involves substrate recognition, activation, and the precise positioning of a nucleophile for attack.

The Core Catalytic Unit: A Synergy of Metal and Ligand

The fundamental catalytic unit consists of the aza-crown ether ligand and a coordinated metal ion.

  • The Metal Ion as a Lewis Acid: Lanthanide and transition metal ions are potent Lewis acids. Upon binding of a substrate (e.g., a phosphate ester) to the metal center, the metal ion withdraws electron density from the phosphorus or carbonyl carbon atom. This polarization renders the substrate significantly more susceptible to nucleophilic attack.[7] Lanthanide ions are particularly effective due to their strong Lewis acidity, high charge density, and flexible coordination numbers.[7]

  • The Aza-Crown Ligand: The macrocycle serves multiple roles. It securely holds the metal ion, preventing its precipitation from solution and modulating its reactivity. The structure of the crown ether itself can contribute to substrate binding and orientation. Furthermore, the nitrogen atoms provide key coordination sites for the metal ion.[4]

The Catalytic Cycle: A Stepwise Hydrolysis

The hydrolysis of a substrate, such as the widely used model compound bis(4-nitrophenyl) phosphate (BNPP), generally proceeds through a coordinated mechanism.

Catalytic_Cycle cluster_0 Catalytic Cycle of Aza-Crown Hydrolase E 1. Free Catalyst [L-M]n+ ES 2. Substrate Binding [L-M-S]n+ E->ES + Substrate (S) TS 3. Nucleophilic Attack (Transition State) ES->TS + H2O -> M-OH- (Nucleophile) EP 4. Product Release [L-M-P]n+ TS->EP Bond Cleavage E_final 1. Regenerated Catalyst [L-M]n+ EP->E_final - Product (P)

Caption: General catalytic cycle for substrate hydrolysis by a metal-aza-crown ether complex.

  • Substrate Binding: The substrate coordinates to the metal ion within the aza-crown complex.

  • Nucleophile Generation & Attack: A water molecule coordinated to the metal ion is deprotonated, forming a highly nucleophilic metal-bound hydroxide (M-OH). This hydroxide then attacks the activated electrophilic center (e.g., the phosphorus atom of a phosphate ester).

  • Transition State Stabilization: The macrocyclic environment helps to stabilize the negatively charged transition state that forms during the nucleophilic attack.

  • Product Release: The P-O bond is cleaved, and the products are released, regenerating the catalyst for the next cycle.

Strategies for Enhancing Catalytic Efficiency

Simply combining a metal and a ligand is often insufficient to achieve high catalytic rates. Advanced designs incorporate features that provide additional catalytic advantages.

  • Bifunctional Catalysis: Functional side arms can be attached to the nitrogen atoms of the aza-crown ether.[4] For example, a carboxylic acid group can act as a general base to deprotonate the attacking water molecule, while an alcohol or another Lewis acid can help bind and orient the substrate.[6] This creates a cooperative or synergistic effect between the metal center and the functional group, significantly boosting catalytic activity.[1][4]

  • Supramolecular Catalysis: By attaching long alkyl chains to the aza-crown ether, these molecules can self-assemble in aqueous solution to form micelles or bilayer nanostructures.[3] This creates a hydrophobic microenvironment that can concentrate the substrate and catalyst, mimicking the catalytic pocket of an enzyme. This assembly can also create an "oxyanion hole," where organized protonated amine groups stabilize the negatively charged transition state, leading to a dramatic increase in catalytic efficiency.[3][8]

Synthesis and Characterization Protocols

While the synthesis of complex aza-crown ethers can be challenging, functionalized ligands suitable for creating artificial hydrolases can often be prepared through straightforward alkylation of commercially available precursors.[2][6][9]

Protocol 1: Synthesis of a Carboxy-Functionalized Aza-Crown Ether Ligand

This protocol describes the N-alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) with an ethyl bromoacetate followed by hydrolysis to yield a ligand with a carboxylic acid side arm, a common feature for bifunctional catalysis.

Materials:

  • 1,4,7,10-tetraazacyclododecane (cyclen)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl), 1M

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • N-Alkylation: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclen (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous acetonitrile. b. Stir the suspension vigorously for 30 minutes at room temperature. c. Add ethyl bromoacetate (1.0 eq) dropwise to the suspension. d. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24 hours, monitoring by TLC. e. After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetonitrile. f. Remove the solvent from the filtrate under reduced pressure to yield the crude ethyl ester product. Purify by column chromatography if necessary.

  • Saponification (Ester Hydrolysis): a. Dissolve the crude ethyl ester product from the previous step in a 3:1 mixture of THF and water. b. Add LiOH (2.0 eq) to the solution and stir at room temperature for 12-18 hours. c. Remove the THF under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with 1M HCl. e. A white precipitate of the final product, the carboxylic acid-functionalized aza-crown ether, should form. f. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final ligand using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Preparation of a Lanthanide-Aza-Crown Ether Complex

This protocol details the formation of the active catalyst by complexing the synthesized ligand with a lanthanide salt, such as Cerium(III) chloride.[7][10]

Materials:

  • Synthesized functionalized aza-crown ether ligand

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or other desired metal salt

  • Methanol (MeOH) or Water

  • pH meter

Procedure:

  • Dissolve the aza-crown ether ligand (1.0 eq) in methanol or high-purity water.

  • In a separate vial, dissolve the metal salt (e.g., CeCl₃·7H₂O) (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Adjust the pH of the resulting solution to the desired value for the subsequent kinetic assay (typically between 6.5 and 8.0) using dilute NaOH or HCl.

  • Allow the solution to stir for 1-2 hours at room temperature to ensure complete complexation. The resulting solution is the stock solution of the artificial hydrolase.

Assessing Catalytic Performance

The effectiveness of an artificial hydrolase is quantified by measuring its ability to accelerate a specific hydrolysis reaction under controlled conditions. The hydrolysis of bis(p-nitrophenyl) phosphate (BNPP) is a standard assay, as the reaction product, p-nitrophenolate, has a strong absorbance at ~400 nm, making the reaction easy to monitor via UV-Vis spectrophotometry.[7][10]

Experimental_Workflow cluster_workflow Kinetic Assay Workflow prep 1. Prepare Reagents (Buffer, Catalyst, Substrate) setup 2. Setup Spectrophotometer (Set λ=400 nm, Temp=25°C) prep->setup mix 3. Mix & Incubate (Buffer + Catalyst in cuvette) setup->mix initiate 4. Initiate Reaction (Add Substrate - BNPP) mix->initiate monitor 5. Monitor Absorbance (Record Abs vs. Time) initiate->monitor analyze 6. Analyze Data (Calculate Initial Rate) monitor->analyze

Caption: Experimental workflow for the kinetic analysis of BNPP hydrolysis.

Protocol 3: Kinetic Assay for Phosphate Ester Hydrolysis

Materials:

  • Stock solution of the aza-crown ether-metal complex (catalyst)

  • Bis(p-nitrophenyl) phosphate (BNPP) stock solution in a suitable solvent (e.g., acetonitrile)

  • Buffer solution (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Setup: Set the spectrophotometer to monitor absorbance at 400 nm. Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • Reaction Mixture Preparation: In a 1 mL cuvette, add the appropriate volume of buffer solution. Add the desired concentration of the catalyst stock solution. The total volume should be just under 1 mL (e.g., 990 µL).

  • Equilibration: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 5-10 minutes.

  • Reaction Initiation: To start the reaction, add a small volume (e.g., 10 µL) of the BNPP stock solution to the cuvette, mix quickly but gently, and immediately begin recording the absorbance at 400 nm as a function of time.

  • Data Acquisition: Record data for a sufficient period to establish a linear initial rate (typically 5-30 minutes).

  • Control Experiments: Perform control experiments under the same conditions but without the catalyst (to measure the rate of spontaneous hydrolysis) and without the substrate (to establish a baseline).

  • Data Analysis: a. Convert the change in absorbance over time (dA/dt) to a change in concentration over time (d[P]/dt) using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient for p-nitrophenolate under the assay conditions. b. The initial rate (v₀) is the slope of the linear portion of the concentration vs. time plot. c. The observed rate constant (k_obs) can be calculated by dividing the initial rate by the catalyst concentration. d. To determine Michaelis-Menten parameters (Kₘ and k_cat), repeat the experiment at a fixed catalyst concentration while varying the substrate concentration.

Data Presentation

Summarize the kinetic data in a clear, tabular format to facilitate comparison between different catalysts or conditions.

Catalyst[Catalyst] (µM)[Substrate] (µM)pHTemp (°C)Initial Rate (v₀) (M·s⁻¹)Rate Enhancement (k_obs / k_uncat)
L-Ce(III)101007.5251.2 x 10⁻⁸~10⁷[7]
L-Zn(II)101007.5254.5 x 10⁻⁹~10⁶
L-Cu(II)101007.5251.8 x 10⁻⁹~10⁵

Note: Values are illustrative and based on typical magnitudes reported in the literature.

Applications and Future Outlook

The tailored hydrolytic activity of aza-crown ether complexes makes them valuable tools in several scientific domains.

  • Artificial Nucleases: A primary application is the hydrolytic cleavage of the phosphodiester backbone of DNA and RNA.[2][4] This has significant implications for the development of synthetic restriction enzymes for molecular biology and gene-editing technologies.[2] Lanthanide complexes, in particular, have shown high activity in this area.[6]

  • Probes for Mechanistic Studies: As highly efficient and tunable catalysts, these complexes serve as excellent models for studying the fundamental mechanisms of hydrolysis, providing insights into the roles of metal ions, pH, and cooperative catalysis that are relevant to their natural enzymatic counterparts.[4][7]

  • Drug Development and Delivery: The ability to catalyze specific hydrolytic reactions is crucial in drug metabolism and activation.[10] Aza-crown ethers themselves have been investigated for a range of biological activities, including as ionophores and for modifying drug efficacy.[9][11] Their application as catalysts adds another dimension to their potential therapeutic utility.

Future Directions: The field continues to evolve, with research focusing on overcoming the synthetic challenges to create more complex and efficient catalysts.[2] Future innovations will likely involve the integration of these catalytic units into larger supramolecular systems, the development of light- or cation-activated catalysts for spatiotemporal control, and the application of directed evolution techniques to optimize catalytic function for highly specific and challenging transformations.[8][12][13]

References

  • Development of the aza-crown ether metal complexes as artificial hydrolase. Journal of Inorganic Biochemistry.
  • Spectral analysis and catalytic activity in the hydrolysis of the phosphate ester by aza-crown ether cerium (III) complex. Journal of Chemical and Pharmaceutical Research.
  • Nucleic Acid and Phosphoester Hydrolytic Cleavage Catalysed by Aza-Crown Ether Metal Complexes as Synthetic Nucleases. RSC Discovery.
  • Development of the aza-crown ether metal complexes as artificial hydrolase. PubMed.
  • Carboxylic Groups as Cofactors in the Lanthanide-Catalyzed Hydrolysis of Phosphate Esters. Stabilities of Europium(III) Complexes with Aza-benzo-15-crown-5 Ether Derivatives and Their Catalytic Activity vs Bis(p-nitrophenyl)phosphate and DNA.
  • Function of the Metallomicelle from an Aza-Crown Ether Complex with an Acetamide Branch as a Highly Potent Promoter of Phosphate Diester Hydrolytic Cleavage. Taylor & Francis Online.
  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. PMC.
  • Bioinspired self-assembled bilayers of alkylated aza-crown ethers as a synthetic oxyanion hole mimic for enhanced hydrolytic catalysis.
  • Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes. pubs.acs.org.
  • Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. MDPI.
  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. ScienceOpen.
  • Directed Evolution of an Artificial Hydroxylase Based on a Thermostable Human Carbonic Anhydrase Protein.
  • Aza-crown ether. Wikipedia.

Sources

Method

Application Notes and Protocols for Heavy Metal Ion Sensing Using 1-Azacyclooctadecane Derivatives

Introduction: The Critical Need for Sensitive Heavy Metal Ion Detection Heavy metal contamination of our environment and water sources poses a significant threat to public health and ecosystems. Ions such as lead (Pb²⁺),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Sensitive Heavy Metal Ion Detection

Heavy metal contamination of our environment and water sources poses a significant threat to public health and ecosystems. Ions such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) are highly toxic even at trace concentrations, accumulating in biological tissues and leading to severe health issues. Consequently, the development of robust, sensitive, and selective methods for the detection of these metal ions is of paramount importance for environmental monitoring, food safety, and clinical diagnostics.

Macrocyclic compounds, particularly aza-crown ethers, have emerged as a promising class of synthetic receptors for the design of chemosensors for heavy metal ions. Their pre-organized, three-dimensional cavity can be tailored to selectively bind specific metal cations based on size, charge, and coordination preferences. Among these, 1-azacyclooctadecane, an 18-membered macrocycle containing a single nitrogen atom, provides a versatile scaffold for the development of highly effective heavy metal ion sensors. The nitrogen atom serves as a convenient attachment point for various signaling units, such as fluorophores or electroactive moieties, enabling the transduction of the metal binding event into a measurable optical or electrochemical signal.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of 1-azacyclooctadecane derivatives for the sensitive and selective detection of heavy metal ions. We will delve into the fundamental principles of sensing, provide detailed, field-proven protocols for both fluorescent and electrochemical detection methods, and present a comparative analysis of the performance of different sensor designs.

I. Principles of Heavy Metal Ion Sensing with 1-Azacyclooctadecane Derivatives

The efficacy of 1-azacyclooctadecane derivatives as heavy metal ion sensors stems from the specific and strong interaction between the macrocyclic cavity and the target metal ion. The lone pair of electrons on the nitrogen atom, along with the oxygen atoms within the macrocyclic ring (in the case of aza-crown ethers), creates a coordination environment that can selectively encapsulate a metal ion of a complementary size and charge.

The sensing mechanism is typically achieved by functionalizing the nitrogen atom of the 1-azacyclooctadecane ring with a signaling moiety. This "reporter" group is designed to exhibit a change in its photophysical or electrochemical properties upon metal ion binding.

A. Fluorescent Sensing Mechanisms

Fluorescent chemosensors are widely employed due to their high sensitivity and the ability to provide real-time detection. The most common mechanisms for fluorescent sensing with aza-macrocycle derivatives are:

  • Photoinduced Electron Transfer (PET): In the absence of a metal ion, the lone pair of electrons on the nitrogen atom of the aza-macrocycle can quench the fluorescence of the attached fluorophore through a PET process. Upon binding of a metal ion, the lone pair is engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response.[1][2]

  • Chelation-Enhanced Fluorescence (CHEF): In some designs, the binding of a metal ion can rigidify the sensor molecule, reducing non-radiative decay pathways and leading to an enhancement of fluorescence emission.

  • Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. The binding of a metal ion can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and resulting in a ratiometric fluorescent signal.

cluster_0 Fluorescence 'Turn-On' Sensing (PET Inhibition) Free_Sensor 1-Azacyclooctadecane-Fluorophore (Fluorescence OFF) Complex Metal-Sensor Complex (Fluorescence ON) Free_Sensor->Complex Metal Binding (PET Blocked) Metal_Ion Heavy Metal Ion (e.g., Pb²⁺) Metal_Ion->Complex Coordination

Caption: General mechanism of a 'turn-on' fluorescent sensor based on photoinduced electron transfer (PET) inhibition.

B. Electrochemical Sensing Mechanisms

Electrochemical sensors offer advantages in terms of cost-effectiveness, portability, and the ability to perform measurements in turbid or colored samples. A common electrochemical technique for heavy metal ion detection is Anodic Stripping Voltammetry (ASV) .[3]

In this method, an electrode is modified with a 1-azacyclooctadecane derivative. The sensing mechanism involves two key steps:

  • Preconcentration: A negative potential is applied to the electrode, causing the target heavy metal ions in the sample to be reduced and accumulate on the electrode surface through complexation with the aza-macrocycle. This step significantly enhances the sensitivity of the measurement.

  • Stripping: The potential is then scanned in the positive direction, causing the accumulated metal to be oxidized (stripped) back into the solution. This stripping process generates a current peak at a potential characteristic of the metal ion, and the peak height is proportional to the concentration of the metal ion in the sample.

cluster_1 Electrochemical Sensing Workflow (ASV) Step1 Step 1: Preconcentration (Metal Ion Accumulation at Negative Potential) Step2 Step 2: Stripping (Anodic Potential Scan and Metal Oxidation) Step1->Step2 Potential Sweep Step3 Step 3: Signal Detection (Current Peak Proportional to Concentration) Step2->Step3 Generates Signal

Caption: Workflow for heavy metal ion detection using Anodic Stripping Voltammetry (ASV).

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 1-azacyclooctadecane-based fluorescent sensor and its application in the detection of a heavy metal ion. A protocol for electrochemical detection using a closely related aza-crown ether is also provided as a validated example.

A. Protocol 1: Synthesis of a Dansyl-Functionalized 1-Azacyclooctadecane Fluorescent Sensor

This protocol describes the synthesis of a fluorescent chemosensor by attaching a dansyl chloride fluorophore to the nitrogen atom of a monoaza-18-crown-6 ether, a close structural analog of 1-azacyclooctadecane. The synthesis of the parent aza-macrocycle is also outlined.

Materials and Reagents:

  • Benzylamine

  • 1,2-Bis(2-chloroethoxy)ethane

  • Sodium hydroxide

  • Chloroform

  • Sodium sulfate

  • 10% Palladium on carbon (Pd/C)

  • Absolute ethanol

  • Hexanes

  • Dansyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

Part 1: Synthesis of 4,13-Diaza-18-crown-6 (A Representative Aza-Macrocycle)

This procedure is adapted from a validated organic synthesis protocol.[4]

  • Step 1: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6: In a round-bottom flask, a mixture of benzylamine (1.6 mol) and 1,2-bis(2-chloroethoxy)ethane (0.1 mol) is stirred and heated at 120 °C for 28 hours.

  • The reaction mixture is cooled to room temperature, and sodium hydroxide pellets (0.2 mol) are added. The mixture is then heated at 120 °C with stirring for 1 hour.

  • After cooling, excess benzylamine is removed by vacuum distillation.

  • The resulting oil is dissolved in chloroform (100 mL), filtered, and washed with water (50 mL) to remove salts.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N,N'-dibenzyl-4,13-diaza-18-crown-6.

Part 2: Debenzylation to obtain 4,13-Diaza-18-crown-6

  • A mixture of N,N'-dibenzyl-4,13-diaza-18-crown-6 (56 mmol), 10% Pd/C catalyst (1.0 g), and absolute ethanol (300 mL) is placed in a Parr hydrogenation apparatus.

  • The mixture is shaken under a hydrogen pressure of 60 psi at 25 °C for 72 hours.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The crude product is recrystallized from hexanes to yield pure 4,13-diaza-18-crown-6.

Part 3: Synthesis of the Dansyl-Functionalized Sensor

This procedure is adapted from methods for dansylating amines.[5][6][7]

  • Step 1: Reaction Setup: Dissolve 4,13-diaza-18-crown-6 (1 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.2 mmol) to the solution.

  • Step 2: Addition of Dansyl Chloride: In a separate flask, dissolve dansyl chloride (1 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred solution of the aza-crown ether at 0 °C.

  • Step 3: Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Step 4: Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Step 5: Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure dansyl-functionalized sensor.

B. Protocol 2: Fluorescent Titration for Heavy Metal Ion Detection

This protocol outlines the general procedure for evaluating the sensing performance of the synthesized dansyl-functionalized aza-macrocycle towards heavy metal ions using fluorescence spectroscopy.

Materials and Reagents:

  • Synthesized dansyl-functionalized sensor

  • Stock solutions (e.g., 10⁻³ M) of various heavy metal salts (e.g., Pb(NO₃)₂, HgCl₂, Cd(NO₃)₂, etc.) in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent system).

  • Spectroscopic grade solvent (e.g., acetonitrile).

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the dansyl-functionalized sensor (e.g., 10⁻⁴ M) in the chosen solvent. From this, prepare a working solution (e.g., 10⁻⁶ M) for the titration experiments.

  • Initial Fluorescence Spectrum: Record the fluorescence emission spectrum of the sensor working solution.

  • Titration: To a cuvette containing a fixed volume of the sensor working solution, add small aliquots of the heavy metal ion stock solution. After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will allow for the determination of the sensor's sensitivity and the limit of detection (LOD). The LOD can be calculated using the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.

  • Selectivity Study: To assess the selectivity of the sensor, perform the same titration experiment in the presence of other potentially interfering metal ions.

C. Protocol 3: Electrochemical Detection of Lead(II) using a Diaza-18-crown-6 Modified Electrode

This protocol details the fabrication and use of a chemically modified electrode for the detection of Pb²⁺ by square wave anodic stripping voltammetry (SWASV), based on a published method.[4][8][9][10]

Materials and Reagents:

  • Glassy carbon electrode (GCE)

  • Diaza-18-crown-6 (DA18C6)

  • Nafion solution (e.g., 5 wt%)

  • Lead(II) standard solution

  • Supporting electrolyte (e.g., 0.01 M HCl)

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate in ethanol and water.

    • Prepare the modifying solution by mixing solutions of DA18C6 (e.g., 3 mmol L⁻¹) and Nafion (e.g., 3 wt%).

    • Drop-coat a small volume (e.g., 5 µL) of the modifying solution onto the surface of the GCE and allow it to dry at room temperature.

  • Electrochemical Measurement (SWASV):

    • Place the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the electrochemical cell containing the sample solution with the supporting electrolyte.

    • Preconcentration Step: Apply an accumulation potential of -0.80 V for an accumulation time of 300 seconds with stirring.

    • Stripping Step: After a short quiet period, scan the potential from -0.80 V to a more positive potential using square wave voltammetry.

  • Data Analysis:

    • A stripping peak corresponding to the oxidation of Pb will be observed. The peak height is proportional to the concentration of Pb²⁺ in the sample.

    • Construct a calibration curve by measuring the peak currents for a series of standard solutions of known Pb²⁺ concentrations.

    • Determine the concentration of Pb²⁺ in an unknown sample by measuring its peak current and interpolating from the calibration curve.

III. Performance Characteristics of Aza-Macrocycle Based Heavy Metal Sensors

The performance of a chemosensor is evaluated based on several key parameters, including its limit of detection (LOD), linear range, and selectivity. The following table summarizes the performance of various aza-macrocycle-based sensors for the detection of different heavy metal ions, as reported in the literature.

Sensor (Aza-Macrocycle Derivative)Target IonDetection MethodLimit of Detection (LOD)Linear RangeReference
Diaza-18-crown-6 modified GCEPb²⁺SWASV0.09 µg L⁻¹10-50 µg L⁻¹[4][8][9][10]
Aza-crown-ether-modified Ag NPsPb²⁺DLS0.25 pMNot specified[11]
Dansyl-functionalized cyclenCu²⁺Fluorescence2 µMNot specified[12]
Dansyl-functionalized cyclenHg²⁺Fluorescence40 µMNot specified[12]
Tetra-dansyl cyclamHg²⁺Fluorescence2-3 µMNot specified[13]
Aza-phenol based macrocycle (H₂L1)Zn²⁺, Al³⁺, Cr³⁺, Fe³⁺Fluorescence~10⁻⁸ MNot specified[14][15]
Aza-phenol based macrocycle (H₂L2)Zn²⁺, Al³⁺, Cr³⁺Fluorescence~10⁻⁷ MNot specified[14][15]

IV. Conclusion and Future Perspectives

1-Azacyclooctadecane derivatives and related aza-macrocycles represent a powerful and versatile platform for the development of highly sensitive and selective chemosensors for heavy metal ions. The ability to tune the macrocyclic cavity and functionalize the nitrogen atom with a variety of signaling moieties allows for the rational design of sensors for specific applications. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate their own aza-macrocycle-based sensors.

Future research in this field will likely focus on the development of sensors with even lower detection limits, improved selectivity in complex matrices, and the integration of these sensing platforms into portable and field-deployable devices for real-time environmental and clinical monitoring. The continued exploration of novel fluorophores and nanomaterials in conjunction with aza-macrocycles will undoubtedly lead to the next generation of advanced heavy metal ion sensors.

V. References

  • Segura, R., et al. (2018). ANODIC STRIPPING VOLTAMMETRIC DETERMINATION OF LEAD USING A CHEMICALLY MODIFIED ELECTRODE BASED ON AZA CROWN ETHER. Journal of the Chilean Chemical Society, 62(4). [Link]

  • Gokel, G. W., et al. (1988). 4,13-DIAZA-18-CROWN-6. Organic Syntheses, 67, 125. [Link]

  • Koleva, R., et al. (2025). Tetra dansylamides substituted cyclen and cyclam macrocycles as fluorescent sensing probes for metal ions and temperature-responsive materials in dopped polymers. Dyes and Pigments.

  • Gotor, R., et al. (2023). Engineering multifunctional Cyclen fluorophores for metal ion sensing, self-assembly and Nanocolloid applications. Journal of Molecular Liquids.

  • Segura, R., et al. (2018). Anodic stripping voltammetric determination of lead using a chemically modified electrode based on AZA crown ether. ResearchGate. [Link]

  • Segura, R., et al. (2018). ANODIC STRIPPING VOLTAMMETRIC DETERMINATION OF LEAD USING A CHEMICALLY MODIFIED ELECTRODE BASED ON AZA CROWN ETHER. Journal of the Chilean Chemical Society.

  • Wang, L., et al. (2011). Lead(II) ion detection in surface water with pM sensitivity using aza-crown-ether-modified silver nanoparticles via dynamic light scattering. Nanotechnology, 22(27), 275504. [Link]

  • Mondal, S., et al. (2023). Aza-phenol Based Macrocyclic Probes Design for “CHEF-on” Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging. ACS Omega. [Link]

  • Mondal, S., et al. (2023). Aza-phenol Based Macrocyclic Probes Design for "CHEF-on" Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging. ACS Omega, 8(7), 6988-7001. [Link]

  • Wang, J. (2000). Anodic Stripping Voltammetry. Analytical Electrochemistry, 133-167.

  • de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical reviews, 97(5), 1515-1566.

  • Valeur, B., & Leray, I. (2000). Design principles of fluorescent molecular sensors for cation recognition. Coordination Chemistry Reviews, 205(1), 3-40.

  • Rusev, R., et al. (2023). Synthesis and single crystal structure of N-Dansyl-o-n-pentoxy aniline. Bulgarian Chemical Communications, 55(4), 336-341.

  • Pop, F., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2389. [Link]

  • Bua, S., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Molecules, 26(22), 6903. [Link]

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Application

Synthesis and Application of Chiral Aza-Crown Ethers for Enantioselective Recognition: A Technical Guide

Abstract This comprehensive technical guide provides detailed application notes and protocols for the synthesis of chiral aza-crown ethers and their subsequent application in enantioselective recognition. Chiral aza-crow...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of chiral aza-crown ethers and their subsequent application in enantioselective recognition. Chiral aza-crown ethers are a pivotal class of macrocyclic compounds in supramolecular chemistry, renowned for their ability to selectively bind chiral guest molecules, particularly primary ammonium salts. This attribute makes them invaluable tools in drug development, asymmetric catalysis, and chiral separation technologies. This guide is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and field-proven experimental methodologies. We delve into the causal reasoning behind experimental design, ensuring that each protocol is not merely a set of instructions but a self-validating system for achieving reproducible and high-fidelity results.

Introduction: The Significance of Chiral Recognition

The principle of chirality is fundamental to the biological activity of numerous pharmaceuticals. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to distinguish between enantiomers—a process known as enantioselective recognition—is of paramount importance in the development of safe and effective medicines. Chiral aza-crown ethers have emerged as powerful synthetic receptors for this purpose, capable of forming diastereomeric complexes with enantiomeric guest molecules, which can then be differentiated using various analytical techniques.[1][2]

This guide will explore two distinct and reliable synthetic pathways to access chiral aza-crown ethers, followed by detailed protocols for their application in the enantioselective recognition of chiral amines using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Synthetic Protocols for Chiral Aza-Crown Ethers

The synthesis of chiral aza-crown ethers requires careful planning and execution to ensure high enantiopurity and yield. The choice of starting materials and synthetic route is critical and is often dictated by the desired ring size and the nature of the chiral auxiliary. Here, we present two robust protocols for the synthesis of a chiral monoaza-15-crown-5 ether and a C2-symmetric diaza-18-crown-6 ether.

Synthesis of a Chiral Monoaza-15-Crown-5 Ether from L-Valinol

This protocol details the synthesis of a chiral monoaza-15-crown-5 ether, a versatile receptor for chiral amines, starting from the readily available chiral amino alcohol, L-valinol.[3] The isopropyl group of the L-valinol provides the chiral barrier necessary for enantioselective recognition.

cluster_0 Step 1: Synthesis of the Diamine Precursor cluster_1 Step 2: Macrocyclization cluster_2 Step 3: Purification L_valinol L-Valinol tosylation Tosylation (TsCl, Pyridine) L_valinol->tosylation ditosylate N,O-Ditosyl-L-valinol tosylation->ditosylate diamine_formation Reaction with 1,5-diamino-3-oxapentane ditosylate->diamine_formation diamine_precursor Diamine Precursor diamine_formation->diamine_precursor cyclization Cyclization (NaH, DMF) diamine_precursor->cyclization ditosylate_reagent 1,4-Bis(tosyloxy)butane ditosylate_reagent->cyclization crude_crown Crude Monoaza-15-crown-5 cyclization->crude_crown column_chromatography Column Chromatography (Silica gel, CH2Cl2/MeOH) crude_crown->column_chromatography pure_crown Pure Chiral Monoaza-15-crown-5 column_chromatography->pure_crown

Caption: Synthetic workflow for a chiral monoaza-15-crown-5 ether.

Step 1: Synthesis of the Diamine Precursor

  • Tosylation of L-Valinol: To a solution of L-valinol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours. Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N,O-ditosylated L-valinol.

  • Formation of the Diamine: To a solution of N,O-ditosyl-L-valinol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,5-diamino-3-oxapentane (1.2 eq) and K₂CO₃ (3.0 eq). Heat the mixture at 80 °C for 24 hours. After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the diamine precursor.

Step 2: Macrocyclization

  • In a three-necked flask under an inert atmosphere, suspend sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Add a solution of the diamine precursor (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of 1,4-bis(p-toluenesulfonyloxy)butane (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 90 °C and stir for 48 hours.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the residue with chloroform.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude chiral monoaza-15-crown-5 ether.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel.[4] The choice of eluent is critical for achieving good separation; a gradient of methanol in dichloromethane is often effective.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the chiral monoaza-15-crown-5 ether as a pale-yellow oil.

Synthesis of a C2-Symmetric Diaza-18-Crown-6 Ether from (R)-(-)-2-Amino-1-butanol

C2-symmetric chiral crown ethers are particularly effective in enantioselective recognition due to their well-defined chiral environment.[3][5] This protocol describes the synthesis of a C2-symmetric diaza-18-crown-6 ether starting from (R)-(-)-2-amino-1-butanol.

cluster_0 Step 1: Synthesis of the Ditosylate cluster_1 Step 2: Macrocyclization cluster_2 Step 3: Purification amino_butanol (R)-(-)-2-Amino-1-butanol protection N-Boc Protection amino_butanol->protection boc_amino_butanol N-Boc-(R)-2-amino-1-butanol protection->boc_amino_butanol etherification Etherification with 1,5-dichloro-3-oxapentane boc_amino_butanol->etherification diol Chiral Diol etherification->diol tosylation Tosylation diol->tosylation ditosylate Chiral Ditosylate tosylation->ditosylate cyclization Cyclization (K2CO3, MeCN) ditosylate->cyclization amine (R)-(-)-2-Amino-1-butanol amine->cyclization crude_crown Crude C2-Symmetric Diaza-18-crown-6 cyclization->crude_crown column_chromatography Column Chromatography (Alumina, Hexane/EtOAc) crude_crown->column_chromatography pure_crown Pure C2-Symmetric Diaza-18-crown-6 column_chromatography->pure_crown

Caption: Synthetic workflow for a C2-symmetric diaza-18-crown-6 ether.

Step 1: Synthesis of the Chiral Ditosylate

  • N-Boc Protection: Protect the amino group of (R)-(-)-2-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions.

  • Etherification: React the N-Boc protected amino alcohol with 1,5-dichloro-3-oxapentane in the presence of a strong base like sodium hydride to form the corresponding chiral diol.

  • Tosylation: Tosylate the hydroxyl groups of the chiral diol using p-toluenesulfonyl chloride in pyridine to yield the chiral ditosylate.

Step 2: Macrocyclization

  • In a round-bottom flask, dissolve the chiral ditosylate (1.0 eq) and (R)-(-)-2-amino-1-butanol (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Reflux the reaction mixture for 72 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude C2-symmetric diaza-18-crown-6 ether.

Step 3: Purification

  • Purify the crude product using column chromatography on neutral alumina. A hexane/ethyl acetate gradient is typically effective for separating the desired macrocycle.

  • Combine the fractions containing the pure product and remove the solvent to yield the C2-symmetric diaza-18-crown-6 ether as a white solid.

Application in Enantioselective Recognition

Once synthesized and purified, chiral aza-crown ethers can be employed as chiral solvating agents or as the chiral selector in chromatographic separations to differentiate between enantiomers of chiral guest molecules.

Enantioselective Recognition by ¹H NMR Titration

¹H NMR titration is a powerful technique to study host-guest interactions and determine the binding constants and enantioselectivity of a chiral receptor.[6][7][8] The principle lies in the formation of diastereomeric complexes between the chiral host and the enantiomers of the guest, which results in distinct chemical shifts in the NMR spectrum.

  • Sample Preparation:

    • Prepare a stock solution of the chiral aza-crown ether (host) in a deuterated solvent (e.g., CDCl₃) of a known concentration (typically around 1-5 mM).

    • Prepare stock solutions of the racemic or enantiopure guest (e.g., a chiral primary amine hydrochloride) in the same deuterated solvent at a higher concentration (e.g., 50-100 mM).

  • Titration Experiment:

    • Place a fixed volume of the host solution into an NMR tube.

    • Acquire a ¹H NMR spectrum of the host alone.

    • Add small aliquots of the guest solution to the NMR tube.

    • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

    • Continue the additions until the host is saturated with the guest (i.e., no further changes in the chemical shifts of the host protons are observed).

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons on the host molecule that are sensitive to the binding event.

    • Plot Δδ against the guest/host molar ratio.

    • Fit the titration data to a suitable binding isotherm (e.g., 1:1 binding model) to calculate the association constant (Ka).

    • Repeat the titration with the other enantiomer of the guest.

    • The enantioselectivity is expressed as the ratio of the association constants (K_D/K_L or K_L/K_D).[3]

HostGuest EnantiomerAssociation Constant (Kₐ, M⁻¹)
Chiral Monoaza-15-crown-5(R)-1-Phenylethylamine HCl550
Chiral Monoaza-15-crown-5(S)-1-Phenylethylamine HCl320
Enantioselectivity (K_R/K_S) 1.72
C2-Symmetric Diaza-18-crown-6D-Alanine methyl ester HCl1250
C2-Symmetric Diaza-18-crown-6L-Alanine methyl ester HCl780
Enantioselectivity (K_D/K_L) 1.60
Enantiomeric Separation by Chiral HPLC

Chiral aza-crown ethers can be immobilized onto a solid support to create a chiral stationary phase (CSP) for HPLC.[2][] These CSPs are highly effective for the separation of enantiomers of compounds containing primary amino groups.[10][11][12]

racemic_sample Racemic Amine Sample injection Injection onto Chiral HPLC Column racemic_sample->injection column Chiral Stationary Phase (Immobilized Aza-Crown Ether) injection->column separation Differential Interaction (Diastereomeric Complexes) column->separation mobile_phase Mobile Phase (e.g., Acidified Water/Methanol) mobile_phase->column detector UV or MS Detector separation->detector chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram

Caption: Workflow for enantiomeric separation using chiral HPLC.

  • Column Selection: Choose a commercially available or custom-packed column with a chiral crown ether-based CSP.

  • Mobile Phase Preparation: The mobile phase typically consists of an aqueous acidic solution (e.g., perchloric acid or trifluoroacetic acid in water) and an organic modifier (e.g., methanol or acetonitrile). The acidic conditions are necessary to protonate the primary amine of the analyte, facilitating its interaction with the crown ether.[10]

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase at a suitable concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 0.5-1.0 mL/min).

    • Set the detection wavelength appropriate for the analyte.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Analysis: The two enantiomers will exhibit different retention times due to the differential stability of their diastereomeric complexes with the chiral stationary phase. The resolution of the two peaks indicates the enantioselectivity of the separation.

AnalyteChiral Stationary PhaseMobile PhaseRetention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Racemic PhenylalanineCrownpak CR(+)0.1 M HClO₄/MeOH (85:15)12.515.22.1
Racemic 1-NaphthylethylamineCrownSil-R(+)Hexane/EtOH/TFA (90:10:0.1)8.910.41.8

Conclusion

This guide has provided a detailed and practical framework for the synthesis of chiral aza-crown ethers and their application in enantioselective recognition. The protocols presented herein are based on established and reliable methodologies, offering a solid foundation for researchers to build upon. The emphasis on the rationale behind experimental choices is intended to empower scientists to not only replicate these methods but also to adapt and innovate in their own research endeavors. The continued development of novel chiral aza-crown ethers and their applications will undoubtedly play a crucial role in advancing the fields of drug discovery, asymmetric synthesis, and analytical chemistry.

References

  • Turgut, Y., Demirel, N., & Hosgoren, H. (2006). Synthesis of Novel Chiral C2-symmetric Diaza-18-crown-6 Ether Derivatives and their Enantioselective Recognition of Amino Acid Derivatives. Journal of Macrocyclic Chemistry, 1(1), 15-22. [Link]

  • Turgut, Y., & Hosgoren, H. (2006). Synthesis of C2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. ChemInform, 37(31). [Link]

  • Singh, I., & Kumar, S. (2018). Chiral Heterocycle-Based Receptors for Enantioselective Recognition. Molecules, 23(2), 296. [Link]

  • Xu, K., et al. (2015). Progress in Enantioselective Recognition Based on Chiral Crown Ether. Chinese Journal of Chemistry, 33(11), 1223-1232. [Link]

  • Zhang, Y., et al. (2022). Chiral Crown Ethers Accessed from Catalytic Enantioselective Desymmetrization Reactions. Organic Letters, 24(39), 7107-7112. [Link]

  • Pál, D., & Huszthy, P. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(17), 3841. [Link]

  • Lee, W. (2019). Enantiodiscrimination Using a Chiral Crown Ether as a Chiral Solvating Agent Using NMR Spectroscopy. Journal of Analytical Science and Technology, 10(1), 1-6. [Link]

  • Krakowiak, K. E., Bradshaw, J. S., & Zamecka-Krakowiak, D. J. (1989). Synthesis of Aza-Crown Ethers. Chemical Reviews, 89(4), 929-972. [Link]

  • Santek, Inc. (2018). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Application Note AN030. [Link]

  • Daicel Chiral Technologies. (2024). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). [Link]

  • Köylü, M. Z., & Aral, T. (2011). Enantioselective complexation of chiral lariat crown ethers and chiral primary alkylammonium perchlorates. Turkish Journal of Chemistry, 35(2), 171-179. [Link]

  • Regis Technologies, Inc. (n.d.). Crown-Ether Chiral Stationary Phases. [Link]

  • Krakowiak, K. E., Bradshaw, J. S., & Zamecka-Krakowiak, D. J. (1989). Synthesis of aza-crown ethers. Chemical Reviews, 89(4), 929-972. [Link]

  • Demirel, N., & Turgut, Y. (2003). Synthesis of chiral diaza 18-crown-6 ethers from chiral amines and molecular recognition of potassium and sodium salts of amino acids. Tetrahedron, 59(19), 3443-3448. [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. [Link]

Sources

Method

Probing the Dynamic World of Aza-Crown Ethers: A Guide to Conformational Analysis by NMR Spectroscopy

Introduction: The Structural Versatility and Functional Importance of Aza-Crown Ethers Aza-crown ethers, macrocyclic polyethers incorporating one or more nitrogen atoms within their framework, stand as a cornerstone of s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Versatility and Functional Importance of Aza-Crown Ethers

Aza-crown ethers, macrocyclic polyethers incorporating one or more nitrogen atoms within their framework, stand as a cornerstone of supramolecular chemistry. Their unique ability to selectively bind a diverse range of guest species, from metal cations to organic molecules, is intrinsically linked to their three-dimensional structure.[1][2] The conformational flexibility of the macrocyclic ring, governed by the interplay of steric and electronic factors, dictates the pre-organization of binding sites and, consequently, the affinity and selectivity of host-guest interactions. A thorough understanding of the conformational landscape of aza-crown ethers is therefore paramount for the rational design of novel receptors, catalysts, and drug delivery systems.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an unparalleled, non-invasive tool for elucidating the conformational dynamics of these fascinating molecules in solution.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced NMR techniques for the detailed conformational analysis of aza-crown ethers. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the interpretation of NMR data to construct a coherent picture of molecular structure and dynamics.

The NMR Toolkit for Conformational Analysis: From Static Snapshots to Dynamic Processes

The power of NMR in conformational analysis lies in its ability to probe the local chemical environment of each nucleus within a molecule. Parameters such as chemical shifts, scalar (J) couplings, and the Nuclear Overhauser Effect (NOE) are exquisitely sensitive to changes in molecular geometry.[5] By judiciously selecting and applying a suite of NMR experiments, we can map out through-bond and through-space connectivities, define stereochemical relationships, and quantify the kinetics of conformational exchange.

Part 1: Foundational 1D NMR Techniques - The First Look into Conformation

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental assessment of an aza-crown ether's structure and purity. However, even at this basic level, significant conformational insights can be gleaned.

Chemical Shift Analysis: A Reporter of the Electronic Environment

The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its local electronic environment, which is in turn influenced by the molecule's conformation. For instance, protons situated on the interior of the macrocycle may experience shielding or deshielding effects from nearby heteroatoms or aromatic rings, leading to upfield or downfield shifts, respectively.[6] Changes in the conformation of the aza-crown ether upon guest binding will perturb these local environments, resulting in observable changes in chemical shifts, a phenomenon that forms the basis of NMR titration studies for determining binding constants.[7][8]

Coupling Constants and the Karplus Relationship: Defining Torsional Angles

The through-bond scalar coupling (J-coupling) between two nuclei, observed as peak multiplicity in the NMR spectrum, provides invaluable information about dihedral angles. The Karplus relationship describes the correlation between the three-bond coupling constant (³J) and the torsional angle between the coupled nuclei.[9][10] For the ethylene glycol units common in aza-crown ethers (-O-CH₂-CH₂-O- or -N-CH₂-CH₂-O-), the ³JHH coupling constants can be used to estimate the gauche versus anti conformation of the C-C and C-heteroatom bonds, which collectively define the overall shape of the macrocycle.[6]

Parameter Information Gained Typical Application for Aza-Crown Ethers
Chemical Shift (δ) Electronic environment of nucleiProbing the proximity of protons to heteroatoms and aromatic rings. Monitoring conformational changes upon guest binding.
Coupling Constant (J) Through-bond connectivity and dihedral anglesDetermining the gauche/anti conformation of ethylene glycol units via the Karplus relationship.
Integration Relative number of protonsVerifying the stoichiometry of the molecule and assessing purity.

Part 2: Advanced 2D NMR Techniques - Building the 3D Picture

Two-dimensional (2D) NMR experiments provide a much more detailed and unambiguous picture of the molecular structure by correlating different nuclei based on their interactions.

Through-Bond Correlations: COSY, HSQC, and HMBC
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds.[11][12] For an aza-crown ether, COSY is essential for tracing the proton connectivity along the macrocyclic backbone, confirming the sequence of methylene groups and their neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom.[11][13] It is a powerful tool for assigning the ¹³C spectrum and confirming the proton assignments made from the COSY spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.[13][14] HMBC is particularly useful for identifying connectivities across heteroatoms (O or N) and for linking substituent groups to the macrocyclic framework.

Through-Space Correlations: NOESY and ROESY

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that arises from the dipolar coupling between nuclei that are close in space (< 5 Å), irrespective of whether they are connected through bonds.[15][16] This makes NOE-based experiments indispensable for determining the stereochemistry and tertiary structure of molecules.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most common experiment for detecting NOEs.[17][18] For aza-crown ethers, NOESY can reveal which protons are on the same face of the macrocycle, the orientation of substituents relative to the ring, and how a guest molecule is situated within the cavity.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ≈ 700-1500 Da), the NOE can be close to zero, making NOESY experiments ineffective. In such cases, ROESY is the preferred experiment as the ROE is always positive, regardless of molecular size.[15][19]

Diagram 1: Experimental Workflow for NMR-Based Conformational Analysis

G cluster_1D 1. Foundational Analysis cluster_2D_bond 2. Through-Bond Connectivity cluster_2D_space 3. Through-Space Proximity cluster_dynamic 4. Dynamic Processes cluster_interpretation 5. Structural Elucidation a 1D ¹H NMR b 1D ¹³C NMR c COSY a->c Assign Proton Spin Systems d HSQC b->d Assign Carbon Resonances e HMBC c->e Long-Range Connectivity f NOESY / ROESY e->f 3D Structure g Variable-Temperature NMR f->g Investigate Dynamics h Conformational Model f->h Define Stereochemistry g->h Refine Model

Caption: A typical workflow for the comprehensive conformational analysis of aza-crown ethers using a suite of NMR experiments.

Part 3: Protocols for Key NMR Experiments

The following are generalized protocols. Instrument-specific parameters and optimization may be required.

Protocol 1: 1D ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the aza-crown ether in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆) in a clean, dry NMR tube.[7][20]

  • Instrument Setup: Lock and shim the instrument.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width (sw): Typically -2 to 12 ppm. Adjust to encompass all signals.

    • Acquisition time (at): 2-4 seconds.

    • Relaxation delay (d1): 1-5 seconds (a longer delay is needed for quantitative integration).

    • Number of scans (nt): 8-16, should be a multiple of 8.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: 2D COSY
  • Sample Preparation: As for 1D ¹H NMR.

  • Instrument Setup: Acquire a 1D ¹H spectrum first to determine the spectral width.

  • Acquisition Parameters: [21][22]

    • Pulse sequence: Gradient-enhanced COSY (e.g., gCOSY).

    • Spectral width (sw) in F1 and F2: Set based on the 1D ¹H spectrum.

    • Number of increments (ni) in F1: 256-512 for good resolution.

    • Number of scans (nt): 2-8 per increment.

    • Relaxation delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transform in both dimensions, phase correction (if necessary), and symmetrization.

Protocol 3: 2D NOESY/ROESY
  • Sample Preparation: As for 1D ¹H NMR. Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: As for COSY.

  • Acquisition Parameters: [6][15]

    • Pulse sequence: Gradient-enhanced NOESY or ROESY.

    • Mixing time (mixN or mixR): This is a critical parameter. For small molecules like most aza-crown ethers, a NOESY mixing time of 0.5-1.0 seconds is a good starting point.[15] For ROESY, a shorter mixing time of 0.2-0.5 seconds is typical.

    • Other parameters (sw, ni, nt, d1): Similar to COSY.

  • Processing: Apply Fourier transform in both dimensions and phase correction. NOESY cross-peaks for small molecules will have the opposite phase to the diagonal peaks.

Protocol 4: Variable-Temperature (VT) NMR
  • Sample Preparation: Use a solvent with a wide liquid range (e.g., toluene-d₈, CD₂Cl₂). Ensure the NMR tube is of high quality (e.g., Pyrex) to withstand temperature changes.[23]

  • Instrument Setup: Calibrate the temperature using a standard sample (e.g., methanol or ethylene glycol).

  • Experiment:

    • Start at a temperature where the exchange is slow (low temperature) or fast (high temperature) on the NMR timescale.[24][25]

    • Acquire a series of 1D ¹H spectra at incremental temperature changes (e.g., 5-10 K steps).

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquisition.[26]

  • Data Analysis: Observe the changes in chemical shifts, linewidths, and multiplicities as a function of temperature. Coalescence temperature (Tc) can be used to calculate the energy barrier (ΔG‡) for the conformational exchange process.

Part 4: Data Interpretation - From Spectra to Structures

Conformational Exchange and Dynamic NMR

Many aza-crown ethers exist as a mixture of rapidly interconverting conformers at room temperature, resulting in averaged NMR signals. By lowering the temperature, this exchange can be slowed on the NMR timescale, leading to the observation of separate sets of signals for each conformer.[27] The relative integration of these signals provides the population of each conformer, from which the difference in Gibbs free energy (ΔG°) can be calculated.

Diagram 2: Conformational Exchange of an Aza-Crown Ether

G cluster_spectra A Conformer A B Conformer B A->B k_ex C Low Temperature (Slow Exchange) D High Temperature (Fast Exchange)

Caption: At low temperatures, distinct NMR signals for conformers A and B are observed (slow exchange). At high temperatures, these signals coalesce into a single averaged signal (fast exchange).

Host-Guest Complexation Studies

NMR titration is a powerful method to study the binding of guests to aza-crown ethers.[2] A solution of the aza-crown ether is titrated with increasing amounts of the guest, and the changes in the chemical shifts of the host's protons are monitored. By plotting the change in chemical shift (Δδ) against the guest/host molar ratio, a binding isotherm can be generated. Fitting this curve to a suitable binding model (e.g., 1:1, 1:2) allows for the determination of the association constant (Ka).[3][28]

Building a 3D Model with NOE Restraints

The intensities of NOESY cross-peaks are inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[18] While precise distance measurements can be complex, NOE intensities are often categorized as strong, medium, or weak, corresponding to approximate distance ranges (e.g., <2.5 Å, <3.5 Å, <5.0 Å, respectively). These NOE-derived distance restraints can be used as input for molecular modeling software to generate a set of 3D structures consistent with the experimental data.[17][29][30]

Conclusion: An Indispensable Tool for Supramolecular Design

NMR spectroscopy offers a rich and multifaceted approach to the conformational analysis of aza-crown ethers. From basic 1D experiments that provide initial structural insights to advanced 2D techniques and variable-temperature studies that map out complex 3D structures and dynamic processes, NMR is an indispensable tool for any researcher in the field. The ability to characterize the conformational landscape of these versatile macrocycles in solution provides the fundamental knowledge required to rationally design and synthesize new molecules with tailored host-guest properties for applications in catalysis, sensing, and medicine.

References

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  • Ali, M. A., & Sinha, C. (2025). Effects of Cavity Size of the Crown Ether Hosts in the Supramolecular Modulation of Photoisomerization in trans-2-(Anthracenyl-2/-azo)imidazole. Engineered Science.
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  • Thordarson, P. (n.d.). Determination of binding constants. Retrieved from [Link]

  • UC Santa Barbara NMR Facility. (n.d.). 2D 1H-1H COSY. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

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  • Rittner, R., & Tormena, C. F. (n.d.).
  • S. J. Riniker, et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
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  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Decatur, J. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]

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Application

Application Notes and Protocols for the Mass Spectrometry-Based Characterization of Macrocycles

Introduction: The Analytical Challenge of Macrocycles Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, occupy a unique and promising space in modern drug discovery.[1][2][3] Their constrain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Macrocycles

Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, occupy a unique and promising space in modern drug discovery.[1][2][3] Their constrained yet flexible conformations allow them to bind with high affinity and selectivity to challenging protein targets, including those with large and shallow surfaces often involved in protein-protein interactions, which are frequently deemed "undruggable" by traditional small molecules.[2][3][4] However, the very structural features that make macrocycles therapeutically potent also present significant analytical hurdles. Their cyclic nature can render them resistant to conventional fragmentation techniques, and their conformational flexibility can complicate interpretation of analytical data.[5][6][7]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of advanced mass spectrometry (MS) techniques for the robust characterization of macrocycles. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols.

I. Foundational Analysis: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Determination

The first step in characterizing any newly synthesized or isolated macrocycle is the unambiguous determination of its elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing the requisite mass accuracy to distinguish between isobaric species.

The "Why": The Imperative of Sub-ppm Mass Accuracy

For a macrocycle, which often has a high molecular weight, numerous potential elemental compositions can exist within a nominal mass window. Achieving sub-parts-per-million (ppm) mass accuracy is critical to confidently assign the correct molecular formula. This level of precision is routinely achieved with modern Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers.[8]

Protocol 1: Accurate Mass Measurement of a Macrocyclic Peptide

Objective: To determine the accurate mass and confirm the elemental composition of a synthesized macrocyclic peptide.

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) coupled to an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolution: Dissolve the purified macrocyclic peptide in a suitable solvent to a stock concentration of 1 mg/mL.[9] Common solvents include a mixture of water, acetonitrile, or methanol.[9][10]

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution in a solvent compatible with ESI-MS, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[10] The addition of a weak acid like formic acid promotes protonation and enhances ionization efficiency.[10]

  • Salt Removal: Ensure the sample is free from non-volatile salts (e.g., NaCl, phosphates) as they can suppress the analyte signal and form adducts, complicating the spectrum.[10] If necessary, desalt the sample using a C18 ZipTip® or a similar solid-phase extraction method.[11]

Instrumental Parameters (Example for an Orbitrap Mass Spectrometer):

ParameterSettingRationale
Ionization Mode Positive ESIPeptides readily form positive ions via protonation of basic residues.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Sheath Gas Flow Rate 20 - 40 (arbitrary units)Shapes the ESI plume and aids in desolvation.
Auxiliary Gas Flow Rate 5 - 10 (arbitrary units)Further assists in desolvation.
Capillary Temperature 275 - 325 °CFacilitates the evaporation of solvent from the ESI droplets.
Mass Analyzer OrbitrapProvides high resolving power and mass accuracy.
Resolution > 60,000 at m/z 200Necessary to resolve isotopic peaks and achieve sub-ppm mass accuracy.
AGC Target 1e6Controls the number of ions in the C-trap to prevent space-charge effects.
Maximum Injection Time 100 msAdjusts to achieve the desired ion population for optimal signal-to-noise.

Data Analysis:

  • Identify the monoisotopic peak of the protonated macrocycle, [M+H]⁺.

  • Compare the experimentally measured m/z value with the theoretically calculated m/z for the expected elemental composition.

  • The mass error should ideally be less than 2 ppm to confidently confirm the molecular formula.

II. Unraveling the Connectivity: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Once the elemental composition is confirmed, the next critical step is to verify the sequence and connectivity of the macrocycle. Tandem mass spectrometry (MS/MS) is the primary tool for this, involving the isolation of a precursor ion and its fragmentation to generate structurally informative product ions.[12][13]

The "Why": Overcoming the Fragmentation Resistance of Cyclic Structures

A significant challenge in the MS/MS analysis of macrocycles is their inherent stability and resistance to fragmentation, particularly with collision-induced dissociation (CID).[5][6][7] The cyclic structure lacks the free N- and C-termini of linear peptides, leading to more complex and often less informative fragmentation patterns.[14] Advanced fragmentation techniques are often required to induce ring-opening and generate a comprehensive set of product ions.

Advanced Fragmentation Strategies for Macrocycles
Fragmentation TechniquePrincipleAdvantages for Macrocycles
Collision-Induced Dissociation (CID) Acceleration of ions into a neutral collision gas, leading to fragmentation.Widely available and well-understood.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID technique that provides more energetic and uniform fragmentation.Can be more effective than CID for some macrocycles.
Electron-Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone.Preserves labile post-translational modifications and is effective for larger macrocycles.
Charge-Transfer Dissociation (CTD) Utilizes high-energy helium cations to induce radical-driven fragmentation.Highly effective for cleaving multiple covalent bonds within the macrocycle core, providing rich structural information.[5][6][7]
Protocol 2: Sequencing a Macrocyclic Peptide using Multi-Stage Tandem Mass Spectrometry (MSn)

Objective: To determine the amino acid sequence of a macrocyclic peptide using a multi-stage fragmentation approach in an ion trap mass spectrometer.

Rationale: The cyclic nature of the peptide often results in a superposition of fragment ions in a single MS/MS experiment, making sequence assignment ambiguous.[14] An MSn approach, where a primary fragment ion is isolated and further fragmented, allows for a stepwise and unambiguous determination of the sequence.[14]

Instrumentation: An ion trap mass spectrometer capable of performing multiple stages of collisionally activated decomposition (CAD).

Sample Preparation: As described in Protocol 1.

Experimental Workflow:

MSn_Workflow cluster_0 MS1 cluster_1 MS2 (CAD) cluster_2 MS3 (CAD) cluster_3 MSn (CAD) Precursor Isolate Protonated Macrocycle [M+H]+ Fragment1 Generate Primary Acylium Ions Precursor->Fragment1 Fragment IsolateFragment1 Isolate a Primary Acylium Ion Fragment1->IsolateFragment1 Isolate Fragment2 Generate Secondary Fragments (e.g., b-ions) IsolateFragment1->Fragment2 Fragment IsolateFragment2 Isolate a Secondary Fragment Fragment2->IsolateFragment2 Isolate SequenceIons Sequential C-terminal Amino Acid Losses IsolateFragment2->SequenceIons Fragment

Caption: Multi-stage MSn workflow for macrocycle sequencing.

Step-by-Step Procedure:

  • MS1: Acquire a full scan mass spectrum and identify the protonated macrocycle, [M+H]⁺.

  • MS2 (CAD): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation. This will induce ring opening and the formation of a population of primary acylium ions (or their isomers) of the same m/z.[14]

  • MS3 (CAD): Select one of the prominent primary acylium fragment ions from the MS2 spectrum and subject it to a further stage of CAD. This will generate a new set of product ions.

  • MSn (CAD): Continue this process of isolating a fragment ion and subjecting it to further CAD. With each stage, an amino acid residue is typically lost from the C-terminus of the linearized peptide, allowing for a stepwise deduction of the sequence until a b₂ ion is reached.[14]

Data Interpretation: The sequence is determined by tracking the mass differences between the precursor ions at each stage of the MSn experiment, which correspond to the masses of the amino acid residues being sequentially removed.

III. Probing the Three-Dimensional Architecture: Ion Mobility-Mass Spectrometry (IM-MS)

Macrocycles often exist as a population of different conformers in solution, and their specific 3D shape is crucial for their biological activity.[15][16] Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, allowing for the differentiation of ions based on their size, shape, and charge.[17][18]

The "Why": Separating Conformers and Measuring Collision Cross-Sections (CCS)

In IM-MS, ions are passed through a drift tube filled with a neutral buffer gas. Their drift time through the tube is dependent on their collision cross-section (CCS), which is a measure of their rotational average projected area.[18] This allows for the separation of conformers with the same m/z but different shapes. The experimentally determined CCS value can also be compared with computationally modeled structures to gain insights into the gas-phase conformation of the macrocycle.[15][16]

Protocol 3: Conformational Analysis of a Macrocycle using Traveling-Wave Ion Mobility-Mass Spectrometry (TW-IM-MS)

Objective: To assess the conformational heterogeneity of a macrocycle and determine the collision cross-sections of the different conformers.

Instrumentation: A mass spectrometer equipped with a traveling-wave ion mobility cell.

Sample Preparation: As described in Protocol 1. The choice of solvent can be critical, as different solvent conditions can stabilize different solution-phase conformations, which may be preserved in the gas phase.[15][16]

Instrumental Parameters (Example for a TW-IM-MS instrument):

ParameterSettingRationale
Ionization Mode Positive ESIAs per previous protocols.
IM Wave Velocity 250 - 800 m/sControls the speed of the traveling wave, influencing the separation of ions.
IM Wave Height 15 - 40 VThe amplitude of the traveling wave, which also affects ion separation.
Helium Cell Gas Flow 90 mL/minProvides a bath gas for collisional cooling of the ions entering the ion mobility cell.
Nitrogen Drift Gas Flow 30 - 60 mL/minThe neutral gas in the drift tube against which the ions are separated.
Calibration Use a suitable calibrant (e.g., Agilent Tune Mix) to calibrate the CCS measurements.Essential for obtaining accurate CCS values.

Data Analysis Workflow:

IM_MS_Workflow cluster_0 Ionization & MS1 cluster_1 Ion Mobility Separation cluster_2 MS2 & Detection cluster_3 Data Processing Ionization Generate Ions MS1 m/z Selection Ionization->MS1 IMS Separate by Shape/Size (CCS) MS1->IMS MS2 m/z Analysis IMS->MS2 Detection Generate Arrival Time Distribution MS2->Detection ATD_to_CCS Calibrate ATD to CCS Detection->ATD_to_CCS Compare Compare with Computational Models ATD_to_CCS->Compare

Caption: Workflow for IM-MS data acquisition and analysis.

  • Acquisition: Acquire the data, which will be a three-dimensional dataset of m/z, ion mobility drift time, and intensity.

  • Arrival Time Distribution (ATD): Extract the ATD for the m/z of the macrocycle of interest. The presence of multiple peaks in the ATD indicates the presence of multiple conformers.

  • CCS Calculation: Using the calibration file, convert the drift times of the observed peaks into CCS values.

  • Structural Interpretation: Compare the experimental CCS values with theoretical CCS values calculated from computationally generated models of the macrocycle to propose potential gas-phase structures.[15][16]

IV. Characterizing Supramolecular Assemblies: Native Mass Spectrometry

Macrocycles are often designed to interact with biological targets through non-covalent interactions.[19] Native mass spectrometry is a powerful technique for studying these non-covalent complexes, allowing for the determination of binding stoichiometry, affinity, and the influence of ligand binding on the conformation of the macrocycle.[20][21][22]

The "Why": Preserving Non-Covalent Interactions in the Gas Phase

Native MS employs "soft" ionization techniques, such as nano-electrospray ionization (nESI), and gentle instrument conditions to transfer intact non-covalent complexes from solution into the gas phase for mass analysis.[19][23] This allows for the direct observation of the macrocycle bound to its target protein or other binding partners.

Protocol 4: Analysis of a Macrocycle-Protein Complex by Native Mass Spectrometry

Objective: To confirm the formation of a non-covalent complex between a macrocycle and its target protein and to determine the binding stoichiometry.

Instrumentation: A mass spectrometer optimized for the transmission of high mass-to-charge ions (e.g., a Q-TOF or Orbitrap with an extended mass range).

Sample Preparation:

  • Buffer Exchange: The protein and macrocycle must be in a volatile buffer system, such as ammonium acetate or ammonium bicarbonate, to be compatible with native MS.[10] Non-volatile salts and detergents must be removed. This can be achieved using buffer exchange spin columns or dialysis.

  • Complex Formation: Incubate the protein and macrocycle at a suitable molar ratio (e.g., 1:5 protein to macrocycle) in the volatile buffer for a sufficient time to allow for complex formation.

  • Final Concentration: The final concentration of the protein should be in the low micromolar range (e.g., 1-10 µM).

Instrumental Parameters (Example for a Q-TOF Mass Spectrometer):

ParameterSettingRationale
Ionization Mode Positive nano-ESInESI provides a gentle ionization process that preserves non-covalent interactions.
Capillary Voltage 0.8 - 1.5 kVLower voltage compared to standard ESI to minimize in-source dissociation.
Source Temperature Ambient to 60 °CLower temperatures help to preserve the integrity of the complex.
Cone Voltage 20 - 80 VKept low to prevent collisional activation and dissociation of the complex in the source region.
Collision Energy (Trap) 5 - 15 VMinimal collision energy is used to gently desolvate the ions without disrupting the non-covalent interactions.
Pressure (Backing) 4 - 8 mbarHigher pressure in the initial stages of the mass spectrometer aids in collisional cooling and desolvation.

Data Analysis:

  • Acquire the mass spectrum under native conditions. You will observe charge state distributions for the unbound protein and the non-covalently bound complex.

  • Deconvolute the mass spectrum to determine the neutral masses of the species present.

  • The mass of the complex will be the sum of the mass of the protein and the mass of the bound macrocycle(s), allowing for the determination of the binding stoichiometry (e.g., 1:1, 1:2).

V. Conclusion: An Integrated Approach to Macrocycle Characterization

The comprehensive characterization of macrocycles requires an integrated approach that leverages the strengths of multiple mass spectrometry techniques. HRMS provides the foundational confirmation of elemental composition. Advanced MS/MS methods, such as CTD and MSn, are essential for elucidating the connectivity of these often-fragmentation-resistant molecules. IM-MS offers invaluable insights into their three-dimensional structure and conformational dynamics. Finally, native MS allows for the study of their biologically relevant non-covalent interactions. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and comprehensively characterize their macrocyclic compounds, accelerating their journey from discovery to application.

References

  • Analyst. (2021). Ion mobility mass spectrometry – an efficient tool for the analysis of conformational switch of macrocyclic receptors upon anion binding. RSC Publishing.
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  • Department of Chemistry and Biochemistry. (2024, July 3).
  • University of Birmingham. (n.d.). Non-covalent Complex Analysis.
  • Scilit. (2015, May 5). Applying mass spectrometry to study non‐covalent biomolecule complexes.
  • Journal of the American Chemical Society. (n.d.).
  • PMC. (2025, March 19). Affinity selection–mass spectrometry with linearizable macrocyclic peptide libraries.
  • ACS Publications. (2009, October 28).
  • PubMed. (n.d.). Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer.
  • Analyst. (n.d.). Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow. RSC Publishing.
  • ChemRxiv. (n.d.). Linearizable Macrocyclic Peptide Libraries for Affinity Selection-Mass Spectrometry.
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Method

Mastering the Molecular Architecture: An Application Note on the X-ray Crystallography of 1-Azacyclooctadecane Metal Complexes

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, offering unparalleled insight into atomic connectivity, stereochemistry, and intermolecular interactions.[1] This application note provides a comprehensive guide to the X-ray crystallographic analysis of metal complexes featuring the 18-membered macrocyclic ligand, 1-Azacyclooctadecane. While crystallographic data for this specific ligand is not abundant in public databases, the principles and protocols outlined herein are derived from extensive studies of closely related 18-membered aza-macrocycles and serve as a robust framework for successful structure elucidation.[2][3]

The unique coordination environment provided by large, flexible macrocycles like 1-Azacyclooctadecane makes its metal complexes compelling targets for applications ranging from catalysis to medicinal inorganic chemistry, where they can serve as scaffolds for radiopharmaceuticals or therapeutic agents.[4][5] Understanding the intricate coordination geometries and conformational landscapes of these complexes is crucial for rational design and the development of structure-activity relationships.

Section 1: The Foundation - Synthesis of 1-Azacyclooctadecane and its Metal Complexes

A successful crystallographic study begins with the synthesis of high-purity materials. The synthesis of macrocyclic amines can be challenging, often requiring high-dilution conditions to favor intramolecular cyclization over polymerization.

Synthesis of 1-Azacyclooctadecane Ligand

The synthesis of large-ring aza-macrocycles can be approached through various strategies. A common method involves the high-dilution condensation of a long-chain diamine with a dicarbonyl compound, followed by reduction. For 1-Azacyclooctadecane, a plausible synthetic route, adapted from established methods for similar macrocycles, is the reaction of a long-chain N-protected amine derivative with a suitable dielectrophile under high dilution, followed by deprotection.

Synthesis of Metal Complexes

The formation of the metal complex is typically achieved by reacting the purified 1-Azacyclooctadecane ligand with a suitable metal salt in an appropriate solvent.[6] The choice of solvent and reaction conditions is critical and may require optimization to achieve a stable, crystalline product. For instance, the synthesis of a Cobalt(II) complex could be performed as follows:

Protocol 1: Synthesis of a 1-Azacyclooctadecane-Cobalt(II) Complex

  • Ligand Dissolution: Dissolve 1-Azacyclooctadecane (1 mmol) in 20 mL of ethanol.

  • Metal Salt Dissolution: In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in 20 mL of ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reflux: Heat the resulting mixture to reflux for 4-6 hours.

  • Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the solid product with cold ethanol and diethyl ether, then dry under vacuum.

Section 2: The Art of Crystallization - Growing Diffraction-Quality Single Crystals

The most critical and often most challenging step in X-ray crystallography is obtaining a single crystal of suitable size and quality.[7] For metal complexes of flexible macrocycles, this can be particularly difficult due to conformational isomerism and the tendency to form oils or amorphous powders. Several crystallization techniques should be explored.[7]

Common Crystallization Methods for Macrocyclic Metal Complexes:

Method Description Advantages Disadvantages
Slow Evaporation The complex is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.Simple to set up.Can lead to rapid crystal growth and poor quality if evaporation is too fast.
Vapor Diffusion A concentrated solution of the complex in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the complex solution, reducing its solubility and promoting crystallization.Excellent for small quantities of material; allows for fine control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion (Layering) A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the complex solution.Can produce high-quality crystals; good for air-sensitive compounds if set up in an inert atmosphere.The interface can be easily disturbed.

Protocol 2: Crystallization by Vapor Diffusion

  • Prepare the Complex Solution: Dissolve the synthesized 1-Azacyclooctadecane metal complex in a minimal amount of a "good" solvent (e.g., methanol, acetonitrile) in a small, open vial.

  • Prepare the Reservoir: In a larger, sealable jar, add a small volume of a "poor" solvent (an anti-solvent in which the complex is insoluble, e.g., diethyl ether, pentane).

  • Set up the Diffusion Chamber: Place the small vial containing the complex solution inside the larger jar, ensuring the liquid levels are such that there is no direct mixing.

  • Seal and Wait: Seal the jar tightly and leave it undisturbed in a vibration-free location. Crystals should form over a period of several days to weeks.

Section 3: The Experiment - Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to collect the diffraction data.[4] This process involves mounting the crystal and exposing it to a focused beam of X-rays.

Experimental Workflow for X-ray Crystallography of a 1-Azacyclooctadecane Metal Complex

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of Ligand & Complex Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Sources

Application

Application Note: Engineering Aza-Crown Ethers as Synthetic Ionophores in Biological Membranes

Target Audience: Membrane Biophysicists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary: The Aza-Crown Advantage Crown ethers ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Membrane Biophysicists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary: The Aza-Crown Advantage

Crown ethers are macrocyclic polyethers renowned for their ability to selectively complex metal cations. However, traditional all-oxygen crown ethers (e.g., 18-crown-6) lack the structural versatility required for complex biological applications. The substitution of one or more oxygen atoms with nitrogen to form aza-crown ethers or diaza-crown ethers fundamentally alters their utility [1].

The trivalent nitrogen atom provides an essential synthetic anchor, allowing researchers to append functional sidearms (creating "lariat ethers") or conjugate them to other pharmacophores (e.g., squaramides). Furthermore, because nitrogen is less electronegative than oxygen, aza-crowns exhibit intermediate complexation properties—they bind alkali and alkaline-earth metals (like Ca²⁺ and Na⁺) with tunable affinities, enabling rapid on-off rates critical for efficient ion transport across biological membranes [3]. This application note details the mechanistic principles, biological applications, and validated protocols for utilizing aza-crown ethers as transmembrane ionophores.

Mechanism of Action: Transmembrane Ion Transport

To act as an effective ionophore, an aza-crown ether must overcome the immense energetic barrier of moving a charged species through the ~30 Å low-dielectric (ε ≈ 2–3) hydrocarbon core of a lipid bilayer.

Aza-crown ethers primarily achieve this via a mobile carrier mechanism . The hydrophilic macrocyclic cavity encapsulates the target cation, stripping away its aqueous hydration shell. The hydrophobic exterior of the aza-crown ether shields the encapsulated charge, forming a lipophilic complex. This complex diffuses across the lipid bilayer down the established electrochemical gradient. Upon reaching the opposite membrane interface, the low binding constant (facilitated by the nitrogen heteroatoms) allows the rapid release of the ion into the intracellular space, and the empty carrier recycles back across the membrane[1].

Mechanism cluster_ext Extracellular Space (High Ion Concentration) cluster_mem Lipid Bilayer Membrane cluster_int Intracellular Space (Low Ion Concentration) IonExt Target Cation (e.g., Ca2+, Na+) AzaCrown Aza-Crown Ether (Empty Carrier) IonExt->AzaCrown Interface Binding Complex Ion-Carrier Complex (Lipophilic) AzaCrown->Complex Encapsulation Complex->AzaCrown Carrier Recycling IonInt Released Cation (Activates Signaling) Complex->IonInt Transmembrane Diffusion

Diagram illustrating the mobile carrier mechanism of aza-crown ethers across a lipid bilayer.

Biological Applications in Drug Development

By artificially transporting ions, aza-crown ethers disrupt cellular ion homeostasis, leading to profound biological effects leveraged in modern drug development.

  • Immunomodulation via Calcium Flux: Cytosolic Ca²⁺ flux is a key component of immune cell activation. Specific N,N'-diacylated diaza-crown ethers (e.g., Compound 15) have been shown to act as potent Ca²⁺ ionophores. By artificially elevating intracellular calcium ([Ca²⁺]i) in human neutrophils, these compounds preemptively exhaust the signaling cascade, thereby inhibiting reactive oxygen species (ROS) production and chemotaxis induced by natural agonists like fMLF [1].

  • Apoptosis via Symport: Cancer cells rigorously maintain intracellular pH and chloride gradients. Aza-crown ether-squaramide conjugates have been engineered to act as anion/cation (Cl⁻/Na⁺) symporters. The squaramide moiety binds the anion, while the aza-crown binds the cation. This dual transport basifies acidic organelles and triggers cellular apoptosis, presenting a novel chemotherapeutic strategy [2].

  • Reversal of Multidrug Resistance (MDR): Certain crown ether derivatives disrupt the membrane potential required for the function of P-glycoprotein (P-gp) efflux pumps. By inhibiting P-gp, aza-crown ethers sensitize resistant leukemia and solid tumor cells to standard chemotherapeutics like doxorubicin and vinblastine [4].

Quantitative Biological Effects of Select Aza-Crown Ethers
Compound / DerivativeTarget Ion(s)Primary Biological EffectEffective ConcentrationReference
Compound 15 (N,N'-bis[2-(1-adamantyl)acetyl]-4,10-diaza-15-crown-5)Ca²⁺Elevates [Ca²⁺]i; inhibits neutrophil ROS production & chemotaxis.5 µM[1]
Aza-crown-squaramide conjugates Cl⁻ / Na⁺Facilitates symport; induces organelle basification and apoptosis.10 - 20 µM (IC₅₀)[2]
Aza-18-crown-6 lariat ethers K⁺ / Na⁺Forms artificial ion channels; exhibits antimicrobial properties.1 - 128 µM (MIC)[3], [5]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the ionophoric capabilities of novel aza-crown ethers, researchers must employ self-validating biophysical and cellular assays.

Protocol A: Planar Lipid Bilayer (PLB) Voltage-Clamp Assay

Purpose: To isolate and quantify the transmembrane ion conductance driven by the aza-crown ether, distinguishing between carrier and channel-forming mechanisms.

Causality of Experimental Design: We utilize Dipalmitoylphosphatidylcholine (DPPC) to form the bilayer. Why DPPC? It is a zwitterionic lipid that closely mimics the neutral charge profile of bulk mammalian membranes, preventing electrostatic interference between the membrane surface and the target cations [5].

Step-by-Step Workflow:

  • Aperture Preparation: Paint a 200 µm aperture in a Delrin cup (separating cis and trans chambers) with a lipid solution (e.g., 20 mg/mL DPPC in n-decane). Allow the solvent to evaporate to form a stable planar lipid bilayer.

  • Buffer Introduction: Fill both chambers with an unbuffered 1 M KCl or CaCl₂ solution (depending on the target ion), maintaining pH 5.8 to 7.4.

  • Compound Addition: Inject the aza-crown ether (dissolved in methanol) exclusively into the cis chamber to a final concentration of 1–10 µM. Causality: Adding to only one side allows observation of directional insertion and transport.

  • Voltage Clamping: Apply a holding potential (e.g., +50 mV to -50 mV) across the bilayer using Ag/AgCl electrodes.

  • Current Recording: Record the transmembrane current (in picoamperes, pA) using a patch-clamp amplifier. Discrete, step-like current jumps indicate channel formation, whereas a smooth, exponential increase in baseline current indicates a mobile carrier mechanism.

  • Self-Validation Step (Critical): Mid-recording, introduce a bulk, membrane-impermeant chelator (e.g., EDTA for Ca²⁺) to the cis chamber.

    • Validation Logic: If the current immediately drops to baseline, the recorded conductance is definitively caused by specific ion transport via the aza-crown ether. If the current persists, the compound has likely caused non-specific membrane destabilization or leakage.

PLB_Workflow Step1 1. Form Lipid Bilayer (DPPC across aperture) Step2 2. Add Aza-Crown Ether (To cis-chamber) Step1->Step2 Step3 3. Apply Voltage Clamp (Establish gradient) Step2->Step3 Step4 4. Record Currents (Measure pA conductance) Step3->Step4 Step5 5. Add Ion Chelator (Self-Validation Step) Step4->Step5

Step-by-step workflow for the Planar Lipid Bilayer (PLB) patch-clamp validation assay.

Protocol B: Intracellular Calcium ([Ca²⁺]i) Flux Measurement in Live Cells

Purpose: To verify that the in vitro ionophoric activity of the aza-crown ether translates to biological membranes in living cells (e.g., human neutrophils).

Causality of Experimental Design: We utilize Fura-2 AM as the fluorescent probe. Why Fura-2 AM? The acetoxymethyl (AM) ester modification masks the negative charges of the carboxylate groups, allowing the probe to passively diffuse through the hydrophobic cell membrane. Once inside, endogenous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant Fura-2 fluorophore in the cytosol. Furthermore, Fura-2 is a ratiometric dye (measured at 340 nm / 380 nm excitation). This ratiometric approach self-corrects for artifacts like uneven dye loading, cell thickness variations, or photobleaching, ensuring absolute trustworthiness of the Ca²⁺ quantification.

Step-by-Step Workflow:

  • Cell Preparation: Isolate human neutrophils and suspend them in HBSS (Hank's Balanced Salt Solution) containing 1.2 mM Ca²⁺ at a density of 1 × 10⁶ cells/mL.

  • Dye Loading: Incubate the cells with 2 µM Fura-2 AM for 30 minutes at 37°C in the dark.

  • Washing: Centrifuge and wash the cells twice with HBSS to remove extracellular, uncleaved Fura-2 AM. Resuspend in fresh HBSS.

  • Baseline Measurement: Transfer the cell suspension to a spectrofluorometer cuvette. Record the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: 510 nm) for 60 seconds.

  • Ionophore Addition: Inject the aza-crown ether (e.g., 5 µM final concentration) into the cuvette.

  • Kinetic Recording: Continuously monitor the 340/380 ratio for 5–10 minutes. A sharp increase in the ratio indicates the influx of Ca²⁺ mediated by the aza-crown ether [1].

  • Self-Validation Step: In a parallel control experiment, perform the exact same assay using Ca²⁺-free HBSS supplemented with 1 mM EGTA.

    • Validation Logic: The absence of a fluorescent spike in this Ca²⁺-depleted environment proves that the signal is derived from transmembrane extracellular calcium influx, not the release of intracellular endoplasmic reticulum stores or dye artifacts.

References

  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers Molecules / National Institutes of Health (NIH)[Link]

  • Synthesis and biological evaluation of aza-crown ether-squaramide conjugates as anion/cation symporters Future Medicinal Chemistry / PubMed [Link]

  • Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models Chemical Reviews / ACS Publications[Link]

  • Crown ethers reverse P-glycoprotein-mediated multidrug resistance in cancer cells Scientific Reports / FULIR[Link]

  • Exploiting Peptide Nanostructures To Construct Functional Artificial Ion Channels Accounts of Chemical Research / ACS Publications[Link]

Method

Application Notes &amp; Protocols for the N-Functionalization of 1-Azacyclooctadecane

Introduction: The Strategic Importance of 1-Azacyclooctadecane 1-Azacyclooctadecane, an 18-membered macrocyclic secondary amine, represents a valuable scaffold in medicinal chemistry and materials science. Its large, fle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1-Azacyclooctadecane

1-Azacyclooctadecane, an 18-membered macrocyclic secondary amine, represents a valuable scaffold in medicinal chemistry and materials science. Its large, flexible ring structure, combined with the reactive secondary amine, provides a unique platform for the development of complex molecular architectures. The functionalization of the nitrogen atom is a critical step in harnessing the potential of this macrocycle. By appending various chemical moieties, researchers can precisely modulate its physicochemical properties, such as solubility, lipophilicity, and conformational flexibility. These modifications are paramount in drug development for optimizing pharmacokinetic and pharmacodynamic profiles, including bioavailability, target binding affinity, and metabolic stability. This guide provides a detailed exploration of key strategies for the N-functionalization of 1-azacyclooctadecane, complete with mechanistic insights and actionable laboratory protocols.

Core Strategies for Nitrogen Atom Functionalization

The secondary amine of 1-azacyclooctadecane serves as a potent nucleophile, readily reacting with a variety of electrophilic reagents. The most common and versatile strategies for its functionalization are N-alkylation, N-acylation, and N-arylation. The choice of method depends on the desired final structure and the chemical nature of the substituent to be introduced.

Diagram of N-Functionalization Pathways

cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products start 1-Azacyclooctadecane alkylation N-Alkylation start->alkylation R-X (Alkyl Halide) Base (e.g., K₂CO₃) acylation N-Acylation start->acylation RCOCl or (RCO)₂O (Acyl Halide/Anhydride) arylation N-Arylation start->arylation Ar-X (Aryl Halide) Pd or Cu Catalyst product_alkyl N-Alkyl Derivative alkylation->product_alkyl product_acyl N-Acyl Derivative (Amide) acylation->product_acyl product_aryl N-Aryl Derivative arylation->product_aryl

Caption: Key N-functionalization routes for 1-azacyclooctadecane.

N-Alkylation: Introducing Alkyl Scaffolds

N-alkylation is a fundamental transformation for attaching alkyl groups to the macrocyclic nitrogen.[1] This modification can significantly alter the steric and electronic properties of the molecule, which can in turn influence its biological activity and pharmacokinetic profile.[1] The reaction typically proceeds through a bimolecular nucleophilic substitution (S(N)2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide.

Causality Behind Experimental Choices:

  • Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, chlorides) are common choices. Alkyl iodides are the most reactive, followed by bromides and chlorides. For sterically hindered secondary halides like 2-iodopentane, the reaction may be slower.[1]

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial.[2] Its role is to deprotonate the secondary amine, thereby increasing its nucleophilicity, and to neutralize the hydrohalic acid (e.g., HBr, HI) generated during the reaction.[1]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They can dissolve the reactants and stabilize the transition state of the S(_N)2 reaction without solvating the nucleophile excessively, thus promoting a faster reaction rate.

Experimental Protocol: N-Alkylation of 1-Azacyclooctadecane

This protocol describes a general method for the mono-N-alkylation of 1-azacyclooctadecane using an alkyl bromide.

Materials:

  • 1-Azacyclooctadecane (1.0 eq)

  • Alkyl bromide (e.g., 1-bromobutane) (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-azacyclooctadecane (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.2–0.5 M.

  • Stir the suspension at room temperature for 20 minutes to ensure good mixing.

  • Add the alkyl bromide (1.2 eq) to the reaction mixture dropwise using a syringe.

  • Heat the reaction mixture to 60–80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4–12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine (2x).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-alkylated 1-azacyclooctadecane.

N-Acylation: Synthesis of Macrocyclic Amides

N-acylation is a highly efficient method for introducing a carbonyl group adjacent to the macrocyclic nitrogen, forming a stable amide bond.[3][4] This transformation is fundamental for several reasons: it serves as a robust method for protecting the amine group during multi-step syntheses, and the resulting amide functionality can introduce hydrogen bonding capabilities, which are critical for molecular recognition and drug-receptor interactions.[3][4]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and are the most common reagents for this purpose.[3] The reaction is typically rapid and often exothermic.

  • Base (Optional but Recommended): While the reaction can sometimes proceed without a base, the inclusion of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to scavenge the HCl or carboxylic acid byproduct, which can otherwise protonate the starting amine, rendering it unreactive.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they are inert to the reaction conditions and effectively dissolve the reactants.

Experimental Protocol: N-Acylation of 1-Azacyclooctadecane

This protocol provides a general procedure for the N-acylation using an acyl chloride.

Materials:

  • 1-Azacyclooctadecane (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water and brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup

Procedure:

  • Dissolve 1-azacyclooctadecane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred solution of the macrocycle over 15–20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1–4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure N-acyl 1-azacyclooctadecane.

N-Arylation: Forging the N-Aryl Bond

The direct attachment of an aromatic ring to the macrocyclic nitrogen is a powerful strategy for creating compounds with applications in fields ranging from pharmaceuticals to materials science. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation.[5] These reactions allow for the formation of C-N bonds under relatively mild conditions and tolerate a wide range of functional groups.[6]

Mechanistic Rationale: The catalytic cycle of a palladium-catalyzed N-arylation typically involves:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The macrocyclic amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, and the N-arylated product is released, regenerating the Pd(0) catalyst for the next cycle.

Copper-catalyzed N-arylation (Ullmann-type reaction) is an alternative, often lower-cost method, though it may require higher temperatures.[6]

Workflow for N-Functionalization and Purification

cluster_workflow General Experimental Workflow start 1. Combine Macrocycle, Base, and Solvent reagent 2. Add Electrophile (Alkyl/Acyl/Aryl Halide) start->reagent reaction 3. Heat and Stir (Monitor by TLC/LC-MS) reagent->reaction workup 4. Aqueous Work-up (Quench & Extract) reaction->workup purify 5. Dry and Concentrate workup->purify final 6. Column Chromatography purify->final product Pure N-Functionalized Product final->product

Caption: A standardized workflow for the synthesis and isolation of products.

Comparative Overview of N-Functionalization Methods

Reaction Type Typical Reagents General Conditions Advantages Limitations/Considerations
N-Alkylation Alkyl halides (R-I, R-Br), Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, MeCN)60-100 °C, 4-24 hRobust, versatile for introducing diverse alkyl chains.[1]Can be slow, potential for over-alkylation in polyamines, risk of elimination side reactions with secondary/tertiary halides.[1]
N-Acylation Acyl chlorides (RCOCl), Anhydrides ((RCO)₂O), Base (TEA, DIPEA)0 °C to RT, 1-6 hFast, high-yielding, clean reactions.[3]Product is an amide, which has different electronic properties than an amine. Reagents can be moisture-sensitive.
N-Arylation Aryl halides (Ar-Br, Ar-I), Pd or Cu catalyst, Ligand, Base (e.g., NaOtBu)80-120 °C, 12-24 hProvides direct access to N-aryl macrocycles, broad substrate scope.[5][6]Requires transition metal catalysts which can be expensive and require careful removal from the final product. Ligands can be air-sensitive.

Advanced Considerations: Orthogonal Protection Strategies

While 1-azacyclooctadecane has a single reactive nitrogen, its functionalization is often a step within a more complex synthesis. In scenarios involving polyamines or other reactive functional groups, an orthogonal protecting group strategy is essential.[7][8] This strategy allows for the selective deprotection of one functional group without affecting others.[8] For example, an amine might be protected with a Boc group (tert-butyloxycarbonyl), which is removed with acid, while another is protected with an Fmoc group (9-fluorenylmethyloxycarbonyl), which is removed with a base.[9] This approach provides precise control over which site in a molecule reacts, a cornerstone of modern organic synthesis.[7][9]

The functionalization of the nitrogen atom in 1-azacyclooctadecane is a versatile and powerful approach for generating novel molecular entities for drug discovery and materials science. N-alkylation, N-acylation, and N-arylation represent the primary tools for modifying this macrocyclic scaffold. By understanding the underlying chemical principles and carefully selecting reagents and reaction conditions, researchers can efficiently synthesize a diverse library of derivatives. The protocols and insights provided herein serve as a robust foundation for scientists aiming to explore the vast chemical space accessible from this unique and valuable starting material.

References

  • Rousselin, Y., et al. (No Date). Efficient Synthesis of New C-Functionalized Macrocyclic Polyamines. ResearchGate. Available at: [Link]

  • Nature Portfolio. (2020). Development of a method for synthesizing medium-sized cyclic and... ResearchGate. Available at: [Link]

  • Zhu, J., et al. (2021). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. National Institutes of Health (NIH). Available at: [Link]

  • Nature Communications. (2020). Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. Nature. Available at: [Link]

  • The Royal Society. (2024). Advances in the synthesis and applications of macrocyclic polyamines. The Royal Society Publishing. Available at: [Link]

  • Schneider, S., et al. (No Date). N-Arylation of 1,4,7,10-Tetraazacyclododecanes. Available at: [Link]

  • Kool, E. T. (2002). orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Oxford Academic. Available at: [Link]

  • Parker, D., et al. (No Date). Synthesis of C- and N-functionalised derivatives of 1,4,7-triazacyclononane-1,4,7-triyltriacetic acid (NOTA), 1,4,7,10-tetra-azacyclododecane-1,4,7,10-tetrayltetra-acetic acid (DOTA), and diethylenenetriaminepenta-acetic acid. Available at: [Link]

  • Foley, T. L., et al. (2021). Strategies for the Diversity-Oriented Synthesis of Macrocycles. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (No Date). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Hoveyda, A. H., et al. (2018). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. National Institutes of Health (NIH). Available at: [Link]

  • Sarlah, D., et al. (2022). C H/C C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (No Date). Protecting group. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Liu, B., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Kadri, Y., et al. (No Date). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • ResearchGate. (2019). B(C6F5)3‐Catalyzed Regioselective Ring Opening of Cyclic Amines with Hydrosilanes. ResearchGate. Available at: [Link]

  • ResearchGate. (2004). Solid-Phase Assisted N-1 Functionalization of Azamacrocycles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (No Date). Synthesis of cyclic amines. Organic Chemistry Portal. Available at: [Link]

  • Thieme. (2022). Transition-Metal-Catalyzed Remote C–H Bond Functionalization of Cyclic Amines. Thieme Chemistry. Available at: [Link]

  • Liu, S.-Y., et al. (2013). N-Functionalization of 1,2-Azaborines. National Institutes of Health (NIH). Available at: [Link]

  • Sarlah, D., et al. (2022). Late-Stage C–H Functionalization of Azines. National Institutes of Health (NIH). Available at: [Link]

  • Radosevich, A. T., et al. (2020). PIII/PV=O-Catalyzed Cascade Synthesis of N-Functionalized Azaheterocycles. DSpace@MIT. Available at: [Link]

  • MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]

  • Chen, G., et al. (2015). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-Catalyzed C(sp3) - SciSpace. SciSpace. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Functionalized 1-Azabicyclo[3.1.0]hexanes: Studies towards Ficellomycin and Its Analogs. ResearchGate. Available at: [Link]

  • Bower, J. F., et al. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (No Date). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (No Date). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. ResearchGate. Available at: [Link]

  • Buchwald, S. L., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. National Institutes of Health (NIH). Available at: [Link]

  • Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium. Scholars Research Library. Available at: [Link]

  • Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2015). Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: A rapid route to access acyclic nucleosides. ResearchGate. Available at: [Link]

  • MDPI. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. MDPI. Available at: [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). Available at: [Link]

  • TÜBİTAK Academic Journals. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl. TÜBİTAK Academic Journals. Available at: [Link]

Sources

Application

Catalytic applications of transition metal-azacrown ether complexes

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of transition metal-azacrown ether complexes. Introduction: The Synergy of Metal and Macrocycle in Catalysis...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of transition metal-azacrown ether complexes.

Introduction: The Synergy of Metal and Macrocycle in Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling the efficient construction of complex molecules for pharmaceuticals, materials, and agrochemicals.[1][2] The reactivity and selectivity of a metal catalyst are profoundly influenced by the ligand environment, often referred to as the primary coordination sphere. However, a more nuanced level of control can be achieved by engineering the secondary coordination sphere—the space beyond the directly coordinated atoms. This is where transition metal-azacrown ether complexes emerge as a uniquely powerful class of catalysts.[3][4]

Azacrown ethers are macrocyclic ligands containing a mix of oxygen and nitrogen donor atoms within a ring.[5][6] Their defining feature is a hydrophilic cavity capable of selectively binding cations (like Na⁺, K⁺, or NH₄⁺) or other guest molecules through host-guest interactions.[7][8] By integrating these macrocycles into a transition metal complex, a bifunctional system is created. The transition metal center performs the primary catalytic transformation (e.g., C-C bond formation, oxidation, reduction), while the azacrown ether moiety provides a secondary site for recognition, substrate pre-organization, or allosteric control.[9][10] This synergy allows for the development of highly selective, tunable, and "smart" catalysts that can respond to external stimuli.

This guide explores the structural design, key applications, and experimental protocols associated with these sophisticated catalytic systems, providing researchers with the foundational knowledge to harness their potential.

Structural Motifs and Their Catalytic Implications

The architecture of a transition metal-azacrown ether complex dictates its function. The spatial relationship between the metal's active site and the crown's binding cavity is critical for achieving the desired catalytic control. Three main structural classes can be defined.[3]

  • Pendent Metalla-crown Ethers: In this design, the azacrown ether is tethered to one of the ligands that coordinates the transition metal. This arrangement positions the crown's binding pocket in proximity to the metal center, allowing it to interact with a substrate or a co-catalyst.

  • Bridging Metalla-crown Ethers: Here, the macrocycle acts as a linker, either connecting two metal centers or being an integral part of a larger, more rigid ligand backbone. This can enforce specific geometries and facilitate cooperative effects between multiple metallic sites.

  • Pincer-Crown Ether Ligands: This highly integrated design uses the nitrogen atom of the azacrown ether as one of the three direct donor atoms of a pincer ligand.[3] This places the crown ether cavity in immediate proximity to the metal's primary coordination sphere, enabling profound cation-induced effects on the catalyst's electronic properties and reactivity.[3][9]

Artificial_Hydrolase_Cycle Catalyst [TM(Aza-Crown)]ⁿ⁺ Complex Catalyst-Substrate Complex Catalyst->Complex + Substrate Substrate R-CO-OR' Substrate->Complex Attack Nucleophilic Attack (H₂O / OH⁻) Complex->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Intermediate->Catalyst Release Products Products R-COO⁻ + R'-OH Intermediate->Products

Caption: Proposed catalytic cycle for ester hydrolysis.

Application Protocol 1: Screening for Artificial Hydrolase Activity

This protocol describes a general method for evaluating the catalytic activity of a transition metal-azacrown ether complex in the hydrolysis of a model ester substrate, p-nitrophenyl acetate (PNPA), which releases the colored p-nitrophenolate anion upon cleavage, allowing for easy spectrophotometric monitoring.

Materials:

  • Transition metal-azacrown ether complex (Catalyst)

  • p-Nitrophenyl acetate (PNPA)

  • HEPES or TRIS buffer solution (e.g., 10 mM, pH 7.5)

  • Acetonitrile or DMSO (for stock solutions)

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the catalyst in a suitable solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of PNPA in acetonitrile.

  • Reaction Setup:

    • In a 1 cm cuvette, add 2.9 mL of the buffer solution.

    • Add the required volume of the catalyst stock solution to achieve the desired final concentration (e.g., 100 µM). Mix gently by pipetting.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate at the desired temperature (e.g., 25 °C) for 5 minutes.

  • Initiation and Monitoring:

    • To initiate the reaction, add a small volume (e.g., 30 µL) of the PNPA stock solution to the cuvette to achieve the desired final substrate concentration (e.g., 1 mM).

    • Immediately start monitoring the increase in absorbance at 400 nm (λ_max for p-nitrophenolate) over time (e.g., every 30 seconds for 30 minutes).

  • Control Experiments:

    • Run a blank reaction containing only the buffer and PNPA to measure the rate of uncatalyzed hydrolysis.

    • Run a reaction with the metal salt precursor and PNPA (without the azacrown ligand) to determine the catalytic contribution of the metal ion alone.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₄₀₀ for p-nitrophenolate is ~18,000 M⁻¹cm⁻¹ at pH > 7).

    • Determine the rate enhancement by dividing the catalyzed rate by the uncatalyzed rate.

Key Catalytic Application: Cation-Controlled Catalysis

A truly unique application of these complexes is the ability to use a secondary cation, which binds to the azacrown ether, as a switch to control the catalytic activity at the transition metal center. [3][4][9]This provides a mechanism for allosteric regulation, where binding at a site remote from the active center modulates its function.

Causality Behind the Control Mechanisms:

  • Substrate Pre-organization: In reactions involving charged substrates (e.g., ammonium ions), the crown ether can bind the substrate via hydrogen bonding or electrostatic interactions, effectively increasing its local concentration near the metal's active site and orienting it for the reaction. * Conformational Gating: The binding of a cation (e.g., Na⁺) can induce a conformational change in the ligand framework. [3]This change can alter the geometry or accessibility of the metal's active site, effectively "gating" or switching the catalyst's activity on or off.

  • Tuning the Primary Coordination Sphere: In tightly integrated systems like pincer-crown ether complexes, the electrostatic field from a bound cation can influence the electron density at the transition metal. [3][4]This can alter the metal's Lewis acidity or redox potential, thereby tuning its catalytic performance.

Illustrative Workflow for Cation-Controlled Catalysis:

Cation_Control cluster_off Catalyst 'OFF' State cluster_on Catalyst 'ON' State Catalyst_Off TM-Azacrown Complex (Inactive Conformation) Catalyst_On [Cation⊂TM-Azacrown]⁺ (Active Conformation) Catalyst_Off->Catalyst_On + Cation Reaction Substrate -> Product Catalyst_On->Reaction Catalyses Cation Cation (e.g., Na⁺)

Caption: Cation binding as a switch for catalytic activity.

Application Protocol 2: Demonstrating Cation-Tunable Catalysis

This protocol outlines an experiment to test if the rate of a generic cross-coupling reaction, catalyzed by a pincer-crown ether palladium complex, can be modulated by the addition of an alkali metal salt.

Materials:

  • Palladium(II)-pincer-azacrown ether complex (Catalyst)

  • Aryl halide (e.g., 4-bromotoluene)

  • Boronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Alkali metal salt for tuning (e.g., NaBPh₄, LiOTf) - choose a salt with a non-coordinating anion.

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Internal standard for GC analysis (e.g., dodecane)

  • GC-MS or GC-FID for reaction monitoring

Procedure:

  • Reaction Setup (Baseline - No Cation):

    • To an oven-dried reaction vial under an inert atmosphere (N₂ or Ar), add the Pd-catalyst (1 mol%), aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and internal standard.

    • Add 5 mL of anhydrous solvent.

    • Stir the mixture at the desired temperature (e.g., 80 °C).

  • Reaction Setup (With Cation):

    • Prepare an identical reaction vial.

    • In addition to the components in step 1, add the alkali metal salt (e.g., 1.1 equivalents relative to the catalyst).

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

    • Quench the aliquot with a small amount of water and extract with diethyl ether.

    • Analyze the organic layer by GC to determine the conversion of the aryl halide and the yield of the biaryl product relative to the internal standard.

  • Data Analysis:

    • Plot the product yield versus time for both the baseline reaction and the cation-added reaction.

    • Compare the initial rates and final yields to quantify the effect of the added cation.

Data Presentation:

Catalyst SystemTime (h)Conversion (%)Yield (%)Turnover Frequency (TOF, h⁻¹)
Pd-Catalyst435328
Pd-Catalyst + NaBPh₄4959223

Key Catalytic Application: Asymmetric Catalysis

By using chiral, enantiopure azacrown ethers, it is possible to construct transition metal catalysts for asymmetric reactions, where one enantiomer of a product is formed preferentially. [11][12][13]This is of paramount importance in drug development, where often only one enantiomer of a chiral molecule is therapeutically active.

Causality Behind Enantioselection: The chiral ligand creates a chiral environment around the metal's active site. When a prochiral substrate binds to the metal, it can do so in two possible orientations, leading to two different diastereomeric transition states. Due to steric and/or electronic interactions with the chiral ligand, one of these transition states is lower in energy than the other. [13]The reaction proceeds preferentially through this lower-energy pathway, resulting in an excess of one product enantiomer. The azacrown ether can play a direct role by being part of the chiral backbone or an indirect role by binding a cation that helps organize the substrate within the chiral pocket. [14] Conceptual Diagram of Enantioselection:

Asymmetric_Catalysis Catalyst Chiral [TM(Aza-Crown)]* TS1 Transition State 1 (Low Energy) Catalyst->TS1 Favored Pathway TS2 Transition State 2 (High Energy) Catalyst->TS2 Disfavored Pathway Substrate Prochiral Substrate Prod_R R-Product (Major) TS1->Prod_R Prod_S S-Product (Minor) TS2->Prod_S

Sources

Method

Aza-Crown Ethers: Advanced Application Notes and Protocols for Fluorescent Biosensor Development

These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the theory, design, and experimental application of aza-crown ether-based fluorescent bio...

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the theory, design, and experimental application of aza-crown ether-based fluorescent biosensors. This document provides in-depth technical insights, field-proven protocols, and the causal reasoning behind experimental choices, ensuring a robust and validated approach to sensor development.

Introduction: The Unique Potential of Aza-Crown Ethers in Fluorescent Sensing

Crown ethers, cyclic chemical compounds composed of a ring containing several ether groups, are renowned for their ability to selectively bind cations.[1][2] The substitution of one or more oxygen atoms with a nitrogen atom to form an aza-crown ether introduces a trivalent linkage point.[3] This structural modification is the cornerstone of their utility in fluorescent biosensors, as it allows for the covalent attachment of signaling molecules, such as fluorophores.[3]

The nitrogen atom in the aza-crown ether plays a dual role: it participates in cation binding and, crucially, acts as a key element in the fluorescence modulation mechanism, most commonly through Photoinduced Electron Transfer (PET).[3] This unique combination of a selective binding site and an integrated signaling component makes aza-crown ethers highly versatile platforms for the development of sensitive and selective fluorescent biosensors for a wide range of analytes, including metal ions[4][5][6][7] and biologically important molecules like neurotransmitters.[8][9]

Principle of Detection: The Photoinduced Electron Transfer (PET) Mechanism

The majority of aza-crown ether-based fluorescent biosensors operate on the principle of Photoinduced Electron Transfer (PET), which provides a robust "on-off" or "off-on" signaling mechanism.[3][10]

  • "Off" State (Analyte Absent): In the absence of the target analyte, the lone pair of electrons on the aza-crown ether's nitrogen atom can be excited and transferred to the linked fluorophore upon photoexcitation. This electron transfer process quenches the fluorescence of the fluorophore, resulting in a low fluorescence signal.[10]

  • "On" State (Analyte Present): When the target analyte (e.g., a metal cation) binds to the aza-crown ether cavity, the nitrogen's lone pair of electrons becomes involved in the coordination with the analyte. This binding event inhibits the PET process, thereby restoring the fluorescence of the fluorophore and leading to a significant increase in the fluorescence signal.[3][11]

This distinct change in fluorescence intensity upon analyte binding forms the basis for quantitative detection.

PET_Mechanism cluster_off Analyte Absent ('Off' State) cluster_on Analyte Present ('On' State) Fluorophore_Off Fluorophore AzaCrown_Off Aza-Crown Ether (Free Lone Pair) Fluorophore_Off->AzaCrown_Off Excitation AzaCrown_Off->Fluorophore_Off Photoinduced Electron Transfer (PET) Fluorescence Quenching Fluorophore_On Fluorophore AzaCrown_On Aza-Crown Ether (Bound to Analyte) Fluorophore_On->AzaCrown_On Excitation AzaCrown_On->Fluorophore_On PET Blocked Fluorescence Restored Analyte Analyte Analyte->AzaCrown_On Binding Start Start->Fluorophore_Off Start->Fluorophore_On

Caption: Photoinduced Electron Transfer (PET) signaling mechanism in aza-crown ether biosensors.

Design and Synthesis of Aza-Crown Ether-Based Fluorescent Probes

The successful development of a selective and sensitive fluorescent biosensor relies on the careful selection of the aza-crown ether, the fluorophore, and the linker connecting them.

Selecting the Aza-Crown Ether Moiety

The size of the aza-crown ether ring is a critical determinant of its binding selectivity, which is based on the principle of complementary size between the cavity and the target cation.[4]

Aza-Crown EtherTypical Target Cations
Aza-12-crown-4Li⁺
Aza-15-crown-5Na⁺, Mg²⁺
Aza-18-crown-6K⁺, Ba²⁺, Primary Amines

Expert Insight: While size is a primary factor, the solvent system and the presence of other coordinating atoms can also influence binding affinity and selectivity. For instance, replacing an oxygen atom with a softer donor atom like sulfur can enhance selectivity towards transition metals.[4]

Choosing the Appropriate Fluorophore

The choice of fluorophore impacts key sensor properties such as brightness, photostability, and spectral characteristics. Common fluorophores used in conjunction with aza-crown ethers include:

  • Pyrene: Exhibits both monomer and excimer emission, which can be modulated by analyte binding, offering potential for ratiometric sensing.[12]

  • Anthracene: A well-characterized and widely used fluorophore in PET-based sensors.

  • BODIPY Dyes: Known for their high quantum yields, sharp emission peaks, and good photostability.

  • Coumarin: Often used for its sensitivity to the local environment and good quantum yields.[13]

  • Acridine: A versatile fluorophore with a high quantum yield.[14]

Expert Insight: For applications in biological systems, it is crucial to select fluorophores with excitation and emission wavelengths in the visible or near-infrared region to minimize autofluorescence from biological samples.[14]

General Synthetic Strategy

The synthesis of aza-crown ether-based fluorescent probes typically involves the coupling of a fluorophore derivative with an aza-crown ether. A common synthetic route is the N-alkylation of the aza-crown ether with a fluorophore containing a reactive group, such as a chloromethyl or bromomethyl group.

Synthesis_Workflow Start Starting Materials Fluorophore Fluorophore with Reactive Group Start->Fluorophore AzaCrown Aza-Crown Ether Start->AzaCrown Coupling N-Alkylation Coupling Reaction Fluorophore->Coupling AzaCrown->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, Mass Spec, etc.) Purification->Characterization FinalProduct Final Aza-Crown Ether Fluorescent Probe Characterization->FinalProduct

Caption: General synthetic workflow for aza-crown ether fluorescent probes.

Experimental Protocols

The following protocols provide a framework for the characterization and application of aza-crown ether-based fluorescent biosensors. These should be adapted based on the specific sensor and target analyte.

Protocol: Spectroscopic Characterization of the Fluorescent Probe

Objective: To determine the photophysical properties of the synthesized probe.

Materials:

  • Synthesized aza-crown ether fluorescent probe

  • High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent probe in the chosen solvent at a concentration of 1 mM.

  • From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorption and fluorescence measurements (typically in the micromolar range).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the probe to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λmax determined in the previous step.

    • Record the emission spectrum to determine the maximum emission wavelength (λem).

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate or 9,10-diphenylanthracene).[4]

Protocol: Analyte Titration and Determination of Binding Affinity

Objective: To evaluate the sensor's response to the target analyte and determine the binding constant.

Materials:

  • Synthesized aza-crown ether fluorescent probe

  • Stock solution of the target analyte (e.g., a metal salt)

  • High-purity solvent or buffer

  • Fluorometer

  • Micropipettes

Procedure:

  • Prepare a solution of the fluorescent probe in the chosen solvent at a fixed concentration (determined from the characterization protocol).

  • Record the initial fluorescence intensity of the probe solution (F0).

  • Incrementally add small aliquots of the analyte stock solution to the probe solution.

  • After each addition, gently mix the solution and allow it to equilibrate.

  • Record the fluorescence intensity (F) after each addition.

  • Continue the titration until the fluorescence intensity reaches a plateau (Fmax).

  • Plot the change in fluorescence intensity (F - F0) or the ratio F/F0 as a function of the analyte concentration.

  • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Data Analysis: For a 1:1 binding stoichiometry, the association constant can be calculated using various methods, including the Benesi-Hildebrand equation or non-linear regression analysis.

Protocol: Selectivity Studies

Objective: To assess the sensor's selectivity for the target analyte over other potentially interfering species.

Materials:

  • Synthesized aza-crown ether fluorescent probe

  • Stock solutions of the target analyte and various interfering ions/molecules

  • High-purity solvent or buffer

  • Fluorometer

Procedure:

  • Prepare a solution of the fluorescent probe.

  • Measure the fluorescence response of the probe in the presence of a fixed concentration of the target analyte.

  • Measure the fluorescence response of the probe in the presence of the same concentration of each of the interfering species individually.

  • To assess competitive binding, measure the fluorescence response of the probe in the presence of the target analyte and a molar excess of each interfering species.

  • Plot the fluorescence response for each condition to visually compare the selectivity.

Applications in Biological Systems

Aza-crown ether-based fluorescent biosensors have shown great promise for imaging and quantifying analytes in complex biological environments.[15]

Live-Cell Imaging

Expert Insight: For live-cell imaging applications, several factors must be considered:

  • Cell Permeability: The probe must be able to cross the cell membrane to reach its target. This can be enhanced by incorporating lipophilic groups or using cell-loading agents.

  • Biocompatibility: The probe should be non-toxic to cells at the concentrations used for imaging.

  • Localization: The probe may accumulate in specific organelles, which can be an advantage for targeted sensing but must be characterized.

General Protocol for Live-Cell Imaging:

  • Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Incubate the cells with a solution of the aza-crown ether fluorescent probe in cell culture medium for a specific duration.

  • Wash the cells with fresh medium to remove any excess probe.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

  • To observe the sensor's response, cells can be treated with the target analyte (or a substance that modulates its intracellular concentration) during imaging.

Sensing Neurotransmitters

Aza-crown ethers, particularly aza-18-crown-6, can bind to the primary amine groups of neurotransmitters like dopamine and norepinephrine.[8][9] This interaction can be harnessed to develop fluorescent sensors for these important biomolecules. The design principles and experimental protocols are similar to those for metal ion sensing, with the neurotransmitter acting as the analyte.

Advanced Concepts: Ratiometric Sensing and Two-Photon Microscopy

Ratiometric Sensing

Ratiometric sensors offer a significant advantage over intensity-based sensors as they can correct for variations in probe concentration, excitation light intensity, and instrumental efficiency.[14] In the context of aza-crown ethers, ratiometric sensing can be achieved by:

  • Dual-Emission Probes: Designing probes with two distinct emission bands, where one is sensitive to the analyte and the other serves as an internal reference.[14]

  • Excimer/Monomer Ratiometry: Using fluorophores like pyrene that can form excimers, where the ratio of monomer to excimer emission changes upon analyte binding.[12]

Two-Photon Microscopy

For deep-tissue imaging, two-photon microscopy offers advantages such as reduced scattering, lower phototoxicity, and enhanced spatial resolution.[16] Aza-crown ether-based probes with large two-photon absorption cross-sections can be designed for these applications, enabling the visualization of analytes in more complex biological samples.[16]

Troubleshooting and Considerations

  • Solubility: Ensure the probe is soluble in the desired experimental medium. Modifications to the probe's structure may be necessary to improve aqueous solubility.

  • pH Sensitivity: The protonation state of the aza-crown ether's nitrogen can be pH-dependent, which may affect its binding properties and fluorescence. It is essential to perform experiments in a well-buffered solution.

  • Photobleaching: All fluorophores are susceptible to photobleaching. Use the lowest possible excitation power and exposure times during imaging experiments.

Conclusion

Aza-crown ethers are a powerful and versatile class of compounds for the development of fluorescent biosensors. Their modular design, which combines a selective binding site with a sensitive signaling mechanism, allows for the creation of probes for a wide array of analytes. By understanding the fundamental principles of their operation and following robust experimental protocols, researchers can successfully design, synthesize, and apply these sensors to address critical questions in chemistry, biology, and medicine.

References

  • Metal ion-induced dual fluorescent change for aza-crown ether acridinedione-functionalized gold nanorods and quantum dots. New Journal of Chemistry.
  • Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. MDPI.
  • Synthesis of Bispyrenyl Sugar-Aza-Crown Ethers as New Fluorescent Molecular Sensors for Cu(II). The Journal of Organic Chemistry.
  • Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. PubMed.
  • Recent progress in the design and applications of fluorescence probes containing crown ethers. Semantic Scholar.
  • Theoretical Design of a New Allosteric Switch and Fluorescence Chemosensor Double Functional Devices of Aza-Crown Ether. The Journal of Physical Chemistry C.
  • Recent progress in the design and applications of fluorescence probes containing crown ethers. Chemical Society Reviews.
  • Synthesis of aza-crown ether-modified silver nanoparticles as colorimetric sensors for Ba2+.
  • Synthesis of a sugar-aza-crown ether-based cavitand as a selective fluorescent chemosensor for Cu2+ ion. Scilit.
  • A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applic
  • Optically active crown ether-based fluorescent sensor molecules: A mini-review.
  • Cation Recognition with Fluorophore Crown Ethers 1.
  • Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applic
  • Metal-Ion Sensing Fluorophores with Large Two-Photon Absorption Cross Sections. pubs.acs.org.
  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. PMC.
  • Strategies for sensing neurotransmitters with responsive MRI contrast agents.
  • Aza-Crown-Based Macrocyclic Probe Design for "PET-off" Multi-Cu2+ Responsive and "CHEF-on" Multi-Zn2+ Sensor: Application in Biological Cell Imaging and Theoretical Studies. PubMed.
  • A sugar-aza-crown ether-based fluorescent sensor for Hg(2+) and Cu(2+). PubMed.
  • A sugar-aza-crown ether-based fluorescent sensor for Cu2+ and Hg2+ ions. PubMed.
  • BODIPY‐Equipped Benzo‐Crown‐Ethers as Fluorescent Sensors for pH Independent Detection of Sodium and Potassium Ions.
  • Aza‐crown ether based probes (7, 8 and 9) complex with K⁺ and exhibit 'turn‐on' fluorescence.
  • Synthesis and study of a series of di-aza crown ether complexes of lanthanides. American Chemical Society.
  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews.
  • Light Lanthanide Complexes with Crown Ether and Its Aza Derivative Which Show Slow Magnetic Relax
  • Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applic
  • Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives. MDPI.
  • Structure of aza‐crown ether comprised sugar‐based fluorescent...
  • Complexes of lanthanide ions with the crown ether 1,4,7,10,13,16-hexaoxacyclo-octadecane. Journal of the Chemical Society, Dalton Transactions.

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Application

Macrocyclic polyamines as non-viral gene vectors

Application Note: Macrocyclic Polyamines as Next-Generation Non-Viral Gene Vectors Introduction & Mechanistic Rationale The advancement of gene therapy relies heavily on the safe and efficient delivery of exogenous nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Macrocyclic Polyamines as Next-Generation Non-Viral Gene Vectors

Introduction & Mechanistic Rationale

The advancement of gene therapy relies heavily on the safe and efficient delivery of exogenous nucleic acids (such as pDNA, siRNA, and mRNA) into target cells[1]. While viral vectors offer high transfection efficiency, their clinical translation is frequently hampered by immunogenicity, limited cargo capacity, and high manufacturing costs[2]. Consequently, non-viral vectors, particularly cationic polymers and lipids, have emerged as highly tunable and safer alternatives[2]. Among these, macrocyclic polyamines—such as 1,4,7,10-tetraazacyclododecane (cyclen) and 1,4,8,11-tetraazacyclotetradecane (cyclam)—represent a privileged scaffold for macromolecular delivery[3].

Causality of Vector Design: Unlike linear polyamines (e.g., spermine and spermidine), which possess highly flexible aliphatic chains[4], macrocyclic polyamines feature a pre-organized, electron-rich cavity[3]. This structural rigidity provides several thermodynamic and kinetic advantages for gene delivery:

  • Enhanced DNA Condensation: The multiple secondary amines within the macrocyclic ring become protonated at physiological pH. This provides a high positive charge density that efficiently condenses the negatively charged phosphate backbones of nucleic acids into nano-sized polyplexes or lipoplexes[5].

  • Metal Coordination (The Zinc Advantage): The unbonded lone pairs of the nitrogen atoms in the macrocycle can coordinate with transition metals like Zn²⁺. Pre-coordinating the vector with Zn²⁺ significantly enhances the binding affinity to DNA/siRNA, improves resistance to serum nucleases, and dramatically reduces the inherent cytotoxicity of the free polyamine[3],[5].

  • Endosomal Escape: The varying pKa values of the nitrogen atoms within the macrocycle confer excellent buffering capacity. Upon endocytosis, this triggers the "proton sponge" effect, leading to osmotic swelling, endosomal rupture, and successful cytosolic release of the genetic cargo[1].

Quantitative Comparison of Gene Delivery Vectors

To contextualize the performance of macrocyclic polyamines, the following table summarizes their physicochemical and biological properties relative to conventional vectors.

Table 1: Comparative Analysis of Gene Delivery Vectors

Vector TypeCargo CapacityImmunogenicityCytotoxicityTransfection EfficiencyPrimary Escape Mechanism
Viral Vectors (e.g., AAV) Low (<5 kb)HighLowVery HighViral envelope fusion
Linear Polyamines (e.g., PEI, Spermine) HighLowHighModerate to HighProton sponge effect
Macrocyclic Polyamines (Cyclen-based) HighLowLow (esp. Zn²⁺-coordinated)High (Superior to Lipo2000 in specific cell lines)Proton sponge / Liposomal fusion

Workflow of Macrocyclic Polyamine-Mediated Gene Delivery

The intracellular journey of a macrocyclic polyamine-nucleic acid complex is a multi-step process governed by electrostatic interactions and pH gradients.

G N1 Macrocyclic Polyamine (e.g., Zn2+-Cyclen Lipid) N3 Electrostatic Condensation (Lipoplex Formation) N1->N3 N/P Ratio Optimization N2 Nucleic Acid Cargo (pDNA / siRNA) N2->N3 N4 Cellular Endocytosis (Membrane Invagination) N3->N4 Cell Surface Binding N5 Endosomal Escape (Proton Sponge Effect) N4->N5 Endosomal Acidification N6 Cytosolic Release (siRNA Gene Silencing) N5->N6 RNAi Pathway N7 Nuclear Translocation (pDNA Transcription) N5->N7 Gene Expression

Intracellular trafficking pathway of macrocyclic polyamine-mediated gene delivery.

Optimized Experimental Protocols

To ensure reproducibility, thermodynamic stability, and high transfection efficacy, the following self-validating protocols have been optimized for laboratory workflows.

Protocol A: Preparation of Zn²⁺-Coordinated Cyclen-Lipid/DNA Lipoplexes

Scientific Rationale: Pre-coordinating the cyclen headgroup with Zn²⁺ before DNA complexation prevents the polyamine from stripping essential trace metals from the cell culture media, which mitigates cytotoxicity. Furthermore, Zn²⁺ acts as an electrostatic bridge, tightening the DNA condensation[5].

Materials:

  • Zn²⁺-coordinated cyclen-based cationic lipid (e.g., single-tailed or double-tailed cyclen lipid)[5].

  • Co-lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

  • Plasmid DNA (e.g., pEGFP-N1, 1 µg/µL in endotoxin-free water).

  • HEPES buffer (20 mM, pH 7.4).

Step-by-Step Procedure:

  • Liposome Formulation: Dissolve the Zn²⁺-cyclen lipid and DOPE (molar ratio 1:1) in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Causality: The 1:1 ratio with DOPE is critical because DOPE undergoes a lamellar-to-hexagonal phase transition at acidic pH, synergizing with the cyclen's proton sponge effect for endosomal escape.

  • Hydration: Hydrate the lipid film with HEPES buffer to achieve a final lipid concentration of 1 mM. Sonicate in a bath sonicator for 15 minutes at room temperature until the solution is optically clear (forming small unilamellar vesicles, SUVs).

  • N/P Ratio Calculation: Calculate the Nitrogen/Phosphate (N/P) ratio. Note: Only the protonatable nitrogens on the cyclen ring are counted for 'N', and the phosphate groups on the DNA backbone for 'P'.

  • Complexation: Dilute 1 µg of pDNA in 50 µL of HEPES buffer. Concurrently, dilute the calculated volume of the liposome solution (for a target N/P ratio of 10 or 15) in 50 µL of HEPES buffer.

  • Self-Assembly: Add the liposome solution dropwise to the pDNA solution while gently vortexing. Causality: Adding lipid to DNA (rather than DNA to lipid) ensures the DNA is uniformly coated, preventing large aggregate formation.

  • Incubation: Incubate the mixture at room temperature for 30 minutes. Self-Validation: Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). A successful lipoplex should exhibit a size of 100–200 nm and a zeta potential of +20 to +30 mV[5].

Protocol B: In Vitro Transfection and Self-Validation Assay

Scientific Rationale: Evaluating transfection efficiency must be coupled with a cytotoxicity counter-screen to ensure that high gene expression is not an artifact of a dying, highly permeable cell population.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293) in a 24-well plate at a density of 5 × 10⁴ cells/well in 500 µL of complete growth medium (containing 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ until 70-80% confluent.

  • Transfection: Replace the complete medium with 400 µL of serum-free medium. Add 100 µL of the lipoplex solution (from Protocol A) dropwise to each well.

  • Serum Recovery: After 4 hours of incubation, replace the transfection medium with fresh complete growth medium. Causality: While Zn²⁺-cyclen vectors show improved serum resistance[3], limiting initial serum exposure maximizes cellular uptake before serum proteins can opsonize the cationic lipoplexes.

  • Incubation & Expression: Incubate for an additional 48 hours to allow for pDNA transcription and eGFP translation.

  • Self-Validation (Flow Cytometry & Viability Assay):

    • Efficacy: Harvest the cells and analyze eGFP expression via flow cytometry (FITC channel). Calculate the percentage of GFP-positive cells.

    • Toxicity: In a parallel plate, perform an MTT or CellTiter-Glo assay. Validation Check: The vector is only deemed successful if the transfection efficiency exceeds the commercial standard (e.g., Lipofectamine 2000) while maintaining >85% cell viability[6],[5].

Conclusion

Macrocyclic polyamines, particularly when coordinated with transition metals like zinc, represent a highly tunable and efficient class of non-viral gene vectors. By leveraging their unique supramolecular chemistry, researchers can achieve superior nucleic acid condensation, robust endosomal escape, and minimal cytotoxicity, paving the way for advanced gene therapies and targeted drug delivery systems.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Large Polyamine Macrocycles

Welcome to the Technical Support Center for the Synthesis of Large Polyamine Macrocycles. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of macrocycliza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Synthesis of Large Polyamine Macrocycles. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of macrocyclization. The synthesis of large, flexible polyamine macrocycles is notoriously challenging, often plagued by competing side reactions that lead to low yields and complex purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these common obstacles and achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the planning and execution of polyamine macrocyclization reactions.

Q1: What is the primary reason for the characteristically low yields in large-ring macrocyclization?

A1: The most significant challenge is the competition between the desired intramolecular cyclization (forming the macrocycle) and intermolecular polymerization (forming linear oligomers and polymers).[1] At standard reaction concentrations (e.g., >0.1 M), the reactive ends of different precursor molecules are statistically more likely to encounter each other than the two ends of the same molecule. This kinetic reality favors the formation of long-chain polymers, drastically reducing the yield of the desired macrocycle.

Q2: What is the "high-dilution principle," and why is it a cornerstone of macrocyclization?

A2: The high-dilution principle is a fundamental strategy employed to shift the kinetic balance in favor of intramolecular cyclization.[2][3] By performing the reaction at very low concentrations (typically 0.001 M to 0.01 M), the probability of collision between two different precursor molecules is minimized.[1][4] This gives the reactive ends of the same molecule a greater opportunity to find each other, thereby promoting the formation of the cyclic product.[2][5] This is practically achieved by the slow, controlled addition of the linear precursor(s) to a large volume of refluxing solvent, often using a syringe pump.[1][2]

Q3: How does the "template effect" improve macrocyclization yields?

A3: The template effect utilizes a central species, typically a metal ion, to bind and pre-organize the linear precursor molecule(s) into a conformation that closely resembles the transition state for cyclization.[6][7] This pre-organization dramatically reduces the entropic penalty of bringing the reactive ends together, thereby accelerating the intramolecular reaction and increasing the yield of the target macrocycle, even at higher concentrations.[6][7] The template acts as a scaffold, guiding the cyclization process.[7][8]

Q4: How do I choose the most appropriate amine protecting group for my synthesis?

A4: The choice of protecting group is critical and depends on several factors: the stability required during intermediate steps, the conditions for the final cyclization, and the orthogonality needed for selective deprotection. Bulky protecting groups like p-toluenesulfonyl (Tosyl) can serve a dual purpose: they protect the amine and also restrict the conformational freedom of the linear precursor, which can favor cyclization by reducing the entropic barrier.[3][9] See the table in Section 2 for a detailed comparison.

Section 2: Troubleshooting Guides for Common Side Reactions

This section provides detailed, step-by-step guidance for diagnosing and solving specific experimental problems.

Problem 1: Low or No Yield of the Desired Macrocycle

A low yield is the most common issue. The key to solving it is to first identify the major byproduct.

G cluster_outcomes cluster_solutions Start Low or No Yield of Macrocycle TLC Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->TLC Identify Identify Major Component(s) TLC->Identify Polymer Polymeric/Oligomeric Byproducts Identify->Polymer High MW smear, repeating units in MS SM Unreacted Starting Material Identify->SM Starting material spots dominate TLC SideProduct Complex Mixture of Unidentified Side Products Identify->SideProduct Multiple new spots/peaks Sol_HighD Implement High-Dilution Conditions / Template Synthesis Polymer->Sol_HighD Sol_Reactivity Increase Reactivity: Change Base, Solvent, or Temp. Check Reagent Purity SM->Sol_Reactivity Sol_Protect Re-evaluate Protecting Group Strategy / Check for Degradation SideProduct->Sol_Protect

Caption: A logical workflow for troubleshooting low macrocyclization yields.

  • Expert Explanation: As discussed in the FAQs, this is the primary competing reaction pathway. The rate of an intermolecular reaction is second-order (dependent on the concentration of two molecules), while the intramolecular cyclization is a first-order process (dependent on the concentration of one molecule). At low concentrations, the first-order reaction dominates.

  • Diagnosis:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Look for a distribution of masses corresponding to repeating units of your linear precursor (dimer, trimer, oligomers).

    • ¹H NMR: The spectrum of the crude product may show broad, unresolved peaks characteristic of polymeric material, in addition to unreacted starting material.

    • Gel Permeation Chromatography (GPC): This technique can confirm a high molecular weight distribution, indicative of polymers.

  • Solution: Implement High-Dilution Conditions

    This protocol describes the use of a syringe pump for the slow addition of reactants, a cornerstone technique for macrocyclization.[2]

    Experimental Protocol: Syringe Pump-Assisted High-Dilution Macrocyclization

    • Setup: In a large, three-neck, flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add the bulk of the anhydrous solvent (e.g., DMF, MeCN). The volume should be sufficient to achieve a final theoretical concentration of ~0.001 M.

    • Heating: Heat the solvent to the desired reaction temperature (often reflux).

    • Reactant Preparation: Dissolve the linear di-electrophile and di-nucleophile (or the single A-B precursor) in the same anhydrous solvent in separate, gas-tight syringes. If a base is required (e.g., K₂CO₃, Cs₂CO₃), it can be added to the reaction flask or, if soluble, dissolved with one of the reactants.

    • Slow Addition: Place the syringes on a syringe pump. Place the needle tips below the surface of the refluxing solvent. Begin the slow, simultaneous addition of the reactants over a prolonged period (e.g., 8-24 hours).

    • Reaction & Work-up: After the addition is complete, allow the reaction to stir at temperature for an additional 2-12 hours to ensure completion. Cool the mixture and proceed with standard aqueous work-up and purification.

  • Expert Explanation: This is particularly problematic when using long, flexible polyamine chains with protecting groups. Under the high heat and prolonged reaction times required for some macrocyclizations, a protected polyamine precursor might react with itself. For instance, a secondary amine can cyclize onto a carbamate group to form an undesired cyclic urea.[10]

  • Diagnosis:

    • LC-MS Analysis: Carefully analyze the mass of the byproduct. It will often correspond to the mass of the polyamine precursor minus a small molecule (e.g., H₂O).

    • NMR Spectroscopy: Isolate the byproduct and use 2D NMR techniques (COSY, HMBC) to elucidate its structure.

  • Solution: Re-evaluate Reagents and Reaction Conditions

    • Lower Temperature: If possible, investigate if the reaction can proceed at a lower temperature to disfavor the activation energy barrier of the side reaction.

    • Change Polarity: Sometimes reversing the polarity of the coupling partners (e.g., making the polyamine the nucleophile and the macrocyclic frame the electrophile, or vice-versa) can avoid conditions that favor self-cyclization.[10]

    • Optimize Protecting Groups: Choose protecting groups that are more robust under the required reaction conditions.

Problem 2: Complex Product Mixture and Difficult Purification

Even when cyclization occurs, you may be faced with a mixture of different macrocycles or incompletely deprotected products.

G cluster_nontemplate Non-Templated Reaction cluster_template Template-Directed Synthesis A Linear Precursors B Random Conformations A->B C [1+1] Macrocycle (Desired) B->C Low Yield D [2+2] Macrocycle (Side Product) B->D Significant Yield E Polymer B->E Significant Yield F Linear Precursors + Metal Ion (Template) G Pre-organized Complex F->G H [1+1] Macrocycle (High Yield) G->H I [2+2] & Polymer (Suppressed) G->I

Caption: A template ion pre-organizes precursors, favoring the desired macrocycle.

  • Expert Explanation: In the absence of a template or significant conformational pre-organization, the reaction can become a statistical mixture of products. A "[2+2]" cyclization, where two di-amine and two di-halide precursors combine, often competes with the desired "[1+1]" cyclization, leading to a macrocycle of double the size and mass.

  • Diagnosis:

    • Mass Spectrometry: This is the most direct method. Look for peaks corresponding to the expected mass of your [1+1] product and peaks at double that mass (minus the atoms lost in condensation) for the [2+2] product.

  • Solution: Employ a Template Synthesis Strategy

    • Cation Selection: Choose a metal cation (e.g., alkali metals like Na⁺, K⁺, Cs⁺, or transition metals like Ni²⁺, Cu²⁺) whose ionic radius matches the cavity size of the desired target macrocycle.[3][6] The cation will act as a template, preferentially organizing the precursors for the synthesis of the macrocycle that best accommodates it.

    • Solvent Choice: The coordinating ability of the solvent is crucial. Highly coordinating solvents (like DMSO) can compete with the precursor for binding to the metal template, inhibiting its effect. Less coordinating solvents (like MeCN or THF) are often preferred.

    • Anion Choice: The counter-ion of the metal salt can also play a role. Large, non-coordinating anions (e.g., ClO₄⁻, PF₆⁻) are often best.

  • Expert Explanation: The final deprotection step is critical. Conditions that are too harsh can cleave the macrocycle itself, while conditions that are too mild will result in an inseparable mixture of partially and fully deprotected products. The stability of different protecting groups to various reagents is key to designing an orthogonal strategy.

  • Diagnosis:

    • TLC/LC-MS Monitoring: Track the deprotection reaction over time. The appearance of multiple spots/peaks between the fully protected starting material and the fully deprotected, more polar product indicates the presence of intermediates. If the product spot appears and then diminishes, decomposition is likely occurring.

  • Solution: Optimize Deprotection and Protecting Group Strategy

    The table below summarizes common amine protecting groups used in polyamine synthesis and their standard deprotection conditions.[9][11]

    Table 1: Comparison of Common Amine Protecting Groups

    Protecting Group Abbreviation Protection Reagent Key Stability Deprotection Conditions Notes
    tert-Butoxycarbonyl Boc Boc₂O, Et₃N Base, Hydrogenolysis Strong Acid (TFA, HCl in Dioxane) Acid-labile; good for orthogonal schemes with Cbz/Tosyl.[11]
    Benzyloxycarbonyl Cbz Cbz-Cl, NaHCO₃ Acid, Base Catalytic Hydrogenolysis (H₂, Pd/C) Removed by hydrogenation; sensitive functional groups (alkenes, alkynes) may be reduced.[11]
    p-Toluenesulfonyl Tosyl (Ts) Ts-Cl, Pyridine Acid, Hydrogenolysis HBr/AcOH, Na/NH₃ (liquid), Conc. H₂SO₄ Very robust, often requires harsh removal. Can pre-organize linear precursors.[3][9]
    2-Nitrobenzenesulfonyl Nosyl (Ns) Ns-Cl, Base Acid, Hydrogenolysis Thiophenol, K₂CO₃ in DMF Milder removal than Tosyl, useful for sensitive substrates.[11]

    | β-trimethylsilylethanesulfonyl | SES | SES-Cl, Base | Acid, Hydrogenolysis | Fluoride source (e.g., CsF, TBAF) | Offers mild, fluoride-based deprotection.[9] |

References

  • Gao, Y., Guo, L., Liu, X., Chen, N., Yang, X., & Zhang, Q. (2024). Advances in the synthesis and applications of macrocyclic polyamines. Royal Society Open Science, 11(6), 231979. [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. In Host Guest Complex Chemistry II (pp. 1-86). Springer, Berlin, Heidelberg. [Link]

  • Guerriero, P., Vigato, P. A., & Fenton, D. E. (2002). Template Synthesis of Macrocyclic Compounds. Acta Chemica Scandinavica, 56(3), 225-234. [Link]

  • Wikipedia contributors. (2023). High dilution principle. Wikipedia, The Free Encyclopedia. [Link]

  • NT-MDT Spectrum Instruments. (n.d.). Template effect. GLOSSARY of NANOtechnology and related TERMS. [Link]

  • Caballero, A., Zapata, F., & Alvarez, P. J. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(18), 9947-10017. [Link]

  • Gao, Y., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. Royal Society Open Science. [Link]

  • Molecules. (2022). Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. MDPI. [Link]

  • Ahmad, N. A., et al. (2021). A SHORT REVIEW ON THE SYNTHESIS OF AZAMACROCYCLIC LIGAND: CONVENTIONAL AND NON-TEMPLATE METHODS. Malaysian Journal of Chemistry. [Link]

  • Gaeta, C., et al. (2015). An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes. Chemical Science. [Link]

  • Green Chemistry. (n.d.). Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. Royal Society of Chemistry. [Link]

  • Journal of Chemical Education. (n.d.). Template Synthesis of Macrocyclic Complexes: A Laboratory Project for Advanced Undergraduate Students. ACS Publications. [Link]

  • Gao, Y., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. PubMed. [Link]

  • Gao, Y., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. PMC. [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). ACS Publications. [Link]

  • Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (2022). Semantic Scholar. [Link]

  • Wunz, T. P., et al. (2017). Synthesis and Bioevaluation of Macrocycle–Polyamine Conjugates as Cell Migration Inhibitors. Journal of Medicinal Chemistry, 60(20), 8463-8477. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Aza-Crown Ether Products

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude aza-crown ether products. The following information synthesizes established protocols and field-proven insights to address common challenges encountered during the experimental workflow.

Introduction

Aza-crown ethers, a class of macrocyclic compounds containing both nitrogen and oxygen atoms in their rings, are of significant interest due to their versatile complexation properties and potential applications in various fields, including medicine and materials science.[1][2][3] However, their synthesis often results in complex crude mixtures containing unreacted starting materials, linear byproducts, and oligomeric species, making purification a critical and often challenging step.[4] This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols to enhance purity and yield.

Troubleshooting Guide

The successful purification of aza-crown ethers hinges on a systematic approach to identifying and resolving issues that arise from the complex nature of the crude product. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Complex crude mixture with multiple spots on TLC, including baseline material and non-polar impurities. Incomplete reaction, side reactions leading to polymerization, or presence of unreacted starting materials (e.g., diamines, diols).[4]1. Initial Work-up Optimization:Acid-Base Extraction: Utilize the basicity of the aza-crown ether's nitrogen atoms. Dissolve the crude product in an organic solvent (e.g., dichloromethane, chloroform) and wash with a dilute acid solution (e.g., 1M HCl) to protonate the aza-crown ether and pull it into the aqueous phase, leaving non-basic impurities in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the purified aza-crown ether back into an organic solvent.[5] • Solvent Washing: For non-polar impurities, wash the crude solid with a non-polar solvent like hexane or heptane if the aza-crown ether has sufficient polarity to remain undissolved.[6]
Poor separation of the target aza-crown ether from impurities during column chromatography. Inappropriate choice of stationary or mobile phase. Co-elution of impurities with similar polarities. Tailing of the basic aza-crown ether on acidic silica gel. Column overloading.1. Optimize Chromatographic Conditions:Mobile Phase Screening (TLC): Systematically test various solvent systems on TLC plates to identify an eluent that provides a significant difference in Rf values between the desired product and impurities. Common solvent systems include dichloromethane/methanol, ethyl acetate/methanol, and chloroform/methanol.[1][7] • Stationary Phase Selection: While silica gel is common, consider using alumina for particularly basic aza-crown ethers to minimize tailing.[8] Deactivated silica gel can also be an option.[6][9] • Mobile Phase Modification: To reduce tailing on silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[4] • Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity, to effectively separate components with a wide range of polarities.[10] • Reduce Sample Load: A general guideline is to load no more than 1-5% of the stationary phase weight with the crude product.[4][9]
The purified product is still impure after recrystallization, or the compound "oils out" instead of crystallizing. Co-crystallization of impurities with similar solubility profiles. The solvent system is not ideal for crystallization.1. Refine Recrystallization Protocol:Solvent System Screening: Experiment with a variety of single and mixed solvent systems. An ideal solvent will dissolve the aza-crown ether at an elevated temperature but have low solubility at room temperature or below, while impurities remain in solution.[4] • Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities or the formation of an oil. • Seeding: If available, add a small seed crystal of the pure aza-crown ether to the cooled, saturated solution to induce crystallization. • Perform a Second Recrystallization: A second recrystallization can significantly enhance the purity of the final product.[4]
Compound decomposition is observed during purification. Sensitivity of the aza-crown ether to the acidic nature of silica gel. Thermal instability during solvent evaporation.1. Employ Milder Purification Techniques:Use Deactivated Stationary Phases: As mentioned, deactivated silica gel or alumina can be less harsh.[6][9] • Non-Chromatographic Methods: If the compound is highly sensitive, prioritize methods like recrystallization or acid-base extraction. • Controlled Temperature: When removing solvent under reduced pressure, use a water bath at a moderate temperature to avoid thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in aza-crown ether synthesis?

A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities include unreacted starting materials such as diamines, diols, and alkylating agents, partially reacted linear intermediates, and byproducts from intermolecular side reactions that lead to oligomers or polymers instead of the desired cyclic product.[4]

Q2: How can I effectively monitor the progress of my column chromatography purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[1] Collect fractions and spot them on a TLC plate along with a sample of your crude mixture and, if available, a pure standard of the target aza-crown ether. This allows you to identify which fractions contain your desired product and assess their purity before combining them. A staining agent, such as potassium permanganate solution, can be used for visualization if the compounds are not UV-active.[10]

Q3: Is it possible to purify aza-crown ethers without using column chromatography?

A3: Yes, in some cases, non-chromatographic methods can be sufficient. Recrystallization is a powerful technique if a suitable solvent system can be found that selectively crystallizes the aza-crown ether, leaving impurities in the mother liquor.[11] Acid-base extraction is another effective method that exploits the basic nature of the nitrogen atoms in the aza-crown ether to separate it from neutral or acidic impurities.[5]

Q4: My aza-crown ether is a viscous oil that is difficult to handle and purify. What can I do?

A4: Dealing with oily products can be challenging. If column chromatography is difficult, consider converting the aza-crown ether into a solid salt by treating it with an acid (e.g., HCl, HBr). The resulting salt may be crystalline and easier to purify by recrystallization. The free aza-crown ether can then be regenerated by treatment with a base.

Q5: What analytical techniques are essential for confirming the purity and identity of the final aza-crown ether product?

A5: A combination of analytical techniques is crucial for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying major impurities.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): A powerful method for assessing the purity of the final product, often providing a quantitative measure of purity.[1][4]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups.[12]

Experimental Protocol: Column Chromatography of a Crude Aza-Crown Ether

This protocol provides a general guideline for the purification of a crude aza-crown ether using silica gel column chromatography.

1. Preparation of the Column: a. Select an appropriately sized glass column based on the amount of crude material (a stationary phase to crude product ratio of at least 50:1 (w/w) is recommended).[4] b. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. c. Carefully pour the slurry into the column, allowing the silica gel to pack evenly. Avoid air bubbles. d. Add a layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading. e. Drain the solvent until it is level with the top of the sand.

2. Sample Loading: a. Dissolve the crude aza-crown ether in a minimal amount of the mobile phase or a suitable solvent. b. Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel/sample mixture to the top of the column.[10]

3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Begin eluting the column, collecting fractions in test tubes or vials. c. If using a gradient, gradually increase the polarity of the mobile phase according to your TLC optimization. For example, start with 100% dichloromethane and gradually add methanol.

4. Fraction Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure aza-crown ether. b. Combine the pure fractions.

5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Further dry the purified product under high vacuum to remove any residual solvent. c. Characterize the final product using appropriate analytical techniques (NMR, MS, HPLC) to confirm its identity and purity.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purifying crude aza-crown ethers.

Purification_Workflow crude Crude Aza-Crown Ether Product initial_workup Initial Work-up (Acid-Base Extraction or Solvent Wash) crude->initial_workup tlc_analysis TLC Analysis of Crude initial_workup->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Complex Mixture recrystallization Recrystallization tlc_analysis->recrystallization Relatively Clean column_chromatography->recrystallization Further Purification pure_product Pure Aza-Crown Ether column_chromatography->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, HPLC) pure_product->characterization

Caption: General purification workflow for aza-crown ethers.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_tlc Re-optimize Mobile Phase with TLC start->check_tlc check_stationary Consider Alternative Stationary Phase (Alumina, Deactivated Silica) start->check_stationary check_modifier Add Basic Modifier to Mobile Phase (e.g., Triethylamine) start->check_modifier check_loading Reduce Sample Load start->check_loading outcome Improved Separation check_tlc->outcome check_stationary->outcome check_modifier->outcome check_loading->outcome

Caption: Troubleshooting guide for column chromatography issues.

References

  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). PMC. [Link]

  • Synthesis and Characterization of a Series of New aza-Crown Ethers (I). ResearchGate. [Link]

  • Chapter II Crown Ethers. VTechWorks. [Link]

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai. [Link]

  • Synthesis, Characterization and Antibacterial Studies of New Crown Ether Prodrugs. Impactfactor. [Link]

  • Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI. [Link]

  • Aza-crown ethers with quinone side chains: Synthesis, complexation, and protonation. MPG.PuRe. [Link]

  • Development of the aza-crown ether metal complexes as artificial hydrolase. PubMed. [Link]

  • Aza-crown ether locked on polyethyleneimine: solving the contradiction between transfection efficiency and safety during in vivo gene delivery. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Aza-Crown Ethers. ElectronicsAndBooks. [Link]

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Troubleshooting

Module 1: Permeability &amp; The "Molecular Chameleon" Effect

Welcome to the Macrocyclic Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex bottlenecks in macrocyclic drug development. Macrocycles—molec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Macrocyclic Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex bottlenecks in macrocyclic drug development.

Macrocycles—molecules containing a ring of 12 or more heavy atoms—offer unprecedented opportunities to drug "undruggable" targets like protein-protein interactions (PPIs) and flat binding pockets[1][2]. However, because they reside in the "beyond Rule of 5" (bRo5) chemical space, they present unique challenges in synthesis, conformational analysis, and cell permeability[3][4].

Below are our advanced troubleshooting guides, protocols, and FAQs to help you navigate these challenges.

Q: My synthesized macrocycle exhibits sub-nanomolar target affinity in biochemical assays but fails to cross the cell membrane in Caco-2 models. How do I optimize passive permeability for a molecule exceeding 800 Da?

A: You are encountering the classic bRo5 attrition bottleneck. Traditional Lipinski Rule of 5 (Ro5) metrics penalize high molecular weight and high hydrogen bond donor (HBD) counts. However, orally bioavailable macrocycles achieve permeability through "molecular chameleonicity" [3][5].

A chameleonic macrocycle dynamically alters its conformation based on its environment. In an aqueous environment (e.g., plasma), it exposes polar groups to maintain solubility. When encountering a lipophilic environment (e.g., the cell membrane), it undergoes a conformational shift to shield its polar groups via Intramolecular Hydrogen Bonds (IMHBs), effectively lowering its Exposed Polarity Surface Area (EPSA)[3][5].

Troubleshooting Steps:

  • N-Methylation Scan: Systematically N-methylate exposed amide backbone protons. This removes HBDs and restricts local flexibility, strongly driving the molecule into a membrane-permeable conformation.

  • Linker Derivatization: Do not treat the macrocyclic linker as just a structural bridge. Linker derivatization can significantly alter the 3D conformational plasticity, promoting IMHB formation[6].

  • Measure EPSA: Use Supercritical Fluid Chromatography (SFC) to experimentally measure the EPSA. If your EPSA is >140 Ų, your molecule is likely trapped in a polar conformation and will not permeate[3].

Table 1: Physicochemical Guidelines for Ro5 vs. bRo5 Macrocycles
ParameterTraditional Small Molecules (Ro5)bRo5 MacrocyclesMechanistic Rationale
Molecular Weight < 500 Da500 – 1200+ DaLarger size is required to span flat, featureless PPI interfaces[2].
H-Bond Donors (HBD) ≤ 5Up to 12 (Apparent HBD < 5)High absolute HBDs are tolerated only if they can be shielded via IMHBs in lipid environments[5].
Exposed Polarity (EPSA) Correlates with TPSA< 140 Ų (Experimental)EPSA accounts for 3D shielding. A high TPSA is acceptable if the 3D EPSA remains low[3].
Conformational State Static / RigidDynamic EnsembleFlexibility is required to toggle between aqueous-soluble and membrane-permeable states[5].

Module 2: Conformational Deconvolution (NAMFIS)

Q: Computational predictions of my macrocycle's conformation do not match its biological behavior. How can I accurately determine the solution-state ensemble to guide structure-based drug design (SBDD)?

A: Macrocycles rarely exist as a single static structure in solution; they exist as an ensemble of rapidly interconverting conformers[7]. Relying solely on in silico molecular dynamics (MD) often leads to "undersampling" or force-field biases[5][8].

To resolve this, you must use NAMFIS (NMR Analysis of Molecular Flexibility In Solution) . NAMFIS deconvolutes thermally averaged NMR data (NOE distances and J-couplings) into a discrete family of conformations by assigning population weights to a computationally generated pool of structures[7][8].

Standard Operating Protocol: NAMFIS Deconvolution for Macrocycles

This protocol is a self-validating system: the final ensemble must mathematically reproduce the raw NMR data within a defined error margin ( χ2 ).

Step 1: Environmental Mimicry via NMR Acquire high-resolution 2D NOESY or ROESY NMR spectra in two distinct solvents: DMSO−d6​ (mimicking the polar extracellular space) and CDCl3​ (mimicking the apolar cell membrane)[7]. Extract interproton distance upper/lower bounds and 3J scalar couplings.

Step 2: Extensive Conformational Sampling Generate a highly diverse pool of theoretical conformers (typically 100–500 structures). We recommend using Replica Exchange with Solute Tempering (REST2) MD or Distance Geometry algorithms to ensure you cross high-energy rotational barriers[5][8][9].

Step 3: Back-Calculation of NMR Parameters For every computationally generated conformer, calculate the theoretical interproton distances and J-couplings.

Step 4: NAMFIS Constrained Minimization Input the experimental NMR bounds and the theoretical conformer data into the NAMFIS algorithm. The software will perform a constrained minimization to assign a fractional population weight ( wi​ ) to each conformer, minimizing the penalty function between calculated and observed data[8].

Step 5: Validation and SBDD Integration Filter out conformers with a population weight of <5%. Superimpose the major conformers by their macrocyclic core. If the ensemble in CDCl3​ shows a high degree of IMHBs compared to DMSO−d6​ , you have successfully engineered a molecular chameleon[5][7].

Module 3: High-Throughput Permeability Screening

Q: PAMPA and Caco-2 assays are too low-throughput and resource-intensive for screening my new 10,000-member macrocycle library. What is a reliable alternative?

A: For large libraries (e.g., generated via thiol-based macrocyclization or DNA-encoded libraries), traditional cell assays are a bottleneck[10]. We recommend implementing the Chloroalkane Penetration Assay (CAPA) .

How it works: You engineer your macrocycles to bear a small chloroalkane (CA) tag. These are incubated with live cells expressing a cytosolic HaloTag protein. If the macrocycle permeates the plasma membrane, the CA tag covalently binds to the HaloTag. After washing, a cell-permeable fluorescent chase dye is added to bind any remaining unreacted HaloTag. The fluorescence signal (quantified via flow cytometry) is inversely proportional to the permeability of your macrocycle[10]. This allows for rapid, high-throughput screening of intracellular target engagement.

Macrocycle Optimization Workflow

Below is the logical architecture for optimizing a macrocyclic hit into a viable lead candidate, integrating synthesis, conformational analysis, and permeability screening.

MacrocycleOptimization Start Hit Identification (e.g., Phage Display / DEL) Synth Macrocyclization & Library Generation (Thiol-based, Ring-Closing Metathesis) Start->Synth NMR Acquire NMR Data (NOESY/ROESY in CDCl3 & DMSO) Synth->NMR MD Conformational Sampling (REST2 MD / Distance Geometry) Synth->MD NAMFIS NAMFIS Deconvolution Determine Solution Ensembles NMR->NAMFIS MD->NAMFIS CheckCham Does the ensemble exhibit Chameleonicity (IMHBs in CDCl3)? NAMFIS->CheckCham Optimize Structural Optimization (N-methylation, Linker Derivatization) CheckCham->Optimize No (Rigid/Polar) PermTest High-Throughput Permeability (CAPA Assay / EPSA Measurement) CheckCham->PermTest Yes (Shielded) Optimize->Synth Resynthesize PermTest->Optimize Low Permeability Lead Lead Candidate Selected (High Affinity + Permeable) PermTest->Lead High Permeability

Figure 1: Iterative workflow for optimizing macrocycle permeability using NAMFIS conformational deconvolution and CAPA screening.

References

  • Beyond Rule of Five and PROTACs in Modern Drug Discovery: Polarity Reducers, Chameleonicity, and the Evolving Physicochemical Landscape ACS Publications[Link]

  • Macrocycles in Drug Discovery—Learning from the Past for the Future PubMed Central (PMC)[Link]

  • Obstacles and innovations of macrocyclic drug development Drug Target Review[Link]

  • Drug discovery beyond the rule of 5 - Opportunities and challenges Taylor & Francis Online[Link]

  • Large Libraries of Structurally Diverse Macrocycles Suitable for Membrane Permeation ResearchGate[Link]

  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry ACS Publications[Link]

  • Conformational Effects on the Passive Membrane Permeability of Synthetic Macrocycles ResearchGate[Link]

  • Conformational Trajectory of the Molecular Chameleon Grazoprevir From Formulation to Target‐Bound PubMed Central (PMC)[Link]

  • NMR free ligand conformations and atomic resolution dynamics Copernicus[Link]

  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents PubMed Central (PMC)[Link]

Sources

Optimization

Optimizing reaction conditions for macrocyclization reactions

Macrocyclization Optimization: Technical Support & Troubleshooting Center Introduction Macrocyclic compounds bridge the gap between small molecules and biomacromolecules, offering enhanced binding affinity and the unique...

Author: BenchChem Technical Support Team. Date: March 2026

Macrocyclization Optimization: Technical Support & Troubleshooting Center

Introduction Macrocyclic compounds bridge the gap between small molecules and biomacromolecules, offering enhanced binding affinity and the unique ability to target complex, traditionally "undruggable" protein-protein interfaces[1][2]. However, synthesizing these constrained architectures is notoriously difficult. Macrocyclization reactions frequently suffer from inherent entropic penalties, competing intermolecular oligomerization, and C-terminal epimerization[1][2]. This technical support center provides mechanistic troubleshooting guides and self-validating protocols to help you optimize your macrocyclization workflows.

Section 1: Core Principles & Troubleshooting FAQs

Q1: Why does my macrocyclization yield linear oligomers instead of the desired monomeric macrocycle? Root Cause & Causality: Oligomerization is an intermolecular process that competes directly with intramolecular cyclization. For a linear precursor to cyclize, it must adopt an entropically disfavored pre-cyclization conformation[3]. If the reaction concentration is too high, the probability of two linear molecules colliding (which is enthalpically favored) exceeds the probability of the molecule folding onto itself. Solution:

  • High-Dilution Principle: Perform solution-phase cyclizations at submillimolar concentrations (typically 0.5–1.0 mM) to kinetically favor intramolecular ring closure over intermolecular collision[3].

  • Pseudo-Dilution: Alternatively, perform the cyclization on a solid support (on-resin). Immobilizing the peptide on a polymer matrix sterically isolates the reactive chains, preventing them from encountering one another even at higher apparent concentrations[2][3].

  • Preorganization: Incorporate turn-inducing elements such as Proline, D-amino acids, or N-methylated residues midway along the linear precursor. This structurally pre-arranges the reactive termini in close spatial proximity, increasing the effective molarity of the reactive ends[2][3].

Q2: How do I choose the right coupling reagent to minimize C-terminal epimerization? Root Cause & Causality: During head-to-tail cyclization, activation of the C-terminal carboxylic acid can lead to the formation of an oxazolone intermediate. Deprotonation at the chiral α -carbon of this intermediate causes epimerization, yielding an unwanted diastereomeric byproduct[2][4]. Solution:

  • DEPBT: If your C-terminal residue is highly prone to epimerization (e.g., arylglycines, cysteine, or histidine), use 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). It is a specialized organophosphorus reagent demonstrated to cause significantly less epimerization during head-to-tail cyclizations compared to standard uronium salts[5].

  • HATU/HOAt: For sterically hindered macrocyclizations, HATU is highly efficient[4]. However, it must be used with caution: avoid large excesses of base (like DIPEA) and ensure rapid coupling to prevent the activated ester from lingering and epimerizing[4].

  • DIC/Oxyma Pure: For on-resin cyclizations, the combination of DIC and Oxyma Pure provides an excellent balance of high reactivity and suppressed epimerization[2].

Q3: My peptide is short (<7 residues) and fails to cyclize. What should I do? Root Cause & Causality: Short peptides suffer from high ring strain. They prefer to adopt extended conformations to minimize allylic strain, placing their reactive termini far apart[3]. This often results in cyclodimerization rather than the desired monomeric cyclization[2][4]. Solution: Avoid direct end-to-end amide bond formation. Instead, utilize a ring-contraction strategy (e.g., O-to-N acyl migration via depsipeptides) or cyclization/ring expansion (CRE) cascades, which operate via kinetically favorable 5- to 7-membered ring intermediates before expanding into the final macrocycle[2][6].

Section 2: Reagent Selection & Quantitative Comparison

To streamline your optimization, refer to the following comparative data for macrocyclization coupling reagents.

Coupling ReagentActivation MechanismEpimerization RiskOptimal Application / Use Case
HATU Uronium saltModerate to HighSterically hindered sequences; rapid solution-phase cyclization[4].
DEPBT OrganophosphorusVery LowEpimerization-prone C-termini; arylglycines[5].
DIC / Oxyma Carbodiimide + AdditiveLowOn-resin pseudo-dilution cyclization[2].
PyBOP Phosphonium saltModerateGeneral solution-phase cyclization; avoids guanidinylation of N-terminus[2].

Section 3: Self-Validating Experimental Protocols

Protocol A: Solution-Phase High-Dilution Head-to-Tail Cyclization This protocol utilizes DEPBT to ensure high yield while suppressing epimerization.

  • Precursor Preparation: Synthesize the fully side-chain protected linear peptide. Ensure the N-terminus is deprotected (free amine) and the C-terminus is a free carboxylic acid.

  • Solvent Preparation: Use anhydrous, degassed DMF. Self-Validation: Degassing prevents oxidative side reactions, particularly if sensitive residues like Met or Trp are present in your sequence.

  • High-Dilution Setup: Dissolve the linear precursor in DMF to a final concentration of 0.5 mM. Self-Validation: The solution must be completely clear. Insoluble intermediates will aggregate, artificially increasing local concentration and driving oligomerization.

  • Activation: Chill the solution to 0°C. Add 3.0 equivalents of DEPBT, followed dropwise by 6.0 equivalents of DIPEA[5]. Causality: Slow addition of base at low temperatures minimizes the rate of oxazolone formation, thereby suppressing epimerization.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via LC-MS. Self-Validation: The target mass should reflect a loss of 18 Da ( H2​O ) relative to the linear precursor.

  • Workup: Evaporate the DMF under reduced pressure. Treat the residue with a standard TFA cleavage cocktail (e.g., TFA/TIS/ H2​O 95:2.5:2.5) for global side-chain deprotection, then precipitate the final macrocycle in cold diethyl ether.

Protocol B: On-Resin Pseudo-Dilution Cyclization

  • Resin Selection: Anchor the first amino acid to a 2-Chlorotrityl chloride (2-CTC) resin via its side chain (e.g., Asp or Glu) to leave the C-terminus available for head-to-tail cyclization. Causality: Use a low-loading resin (<0.2 mmol/g) to maximize the spatial distance between peptide chains, enforcing pseudo-dilution[2].

  • Orthogonal Deprotection: Remove the orthogonal protecting groups from the N- and C-termini (e.g., Allyl/Alloc removal using Pd(PPh3​)4​ and phenylsilane).

  • Cyclization: Swell the resin in NMP. Add 3.0 equivalents of DIC and 3.0 equivalents of Oxyma Pure[2]. Agitate for 4–12 hours.

  • Validation & Cleavage: Perform a Kaiser test to confirm the absence of free primary amines. Cleave the cyclic peptide from the resin using 1% TFA in DCM to keep side-chain protecting groups intact (if further modification is needed) or 95% TFA for global deprotection.

Section 4: Visualizing the Workflow

The following decision matrix illustrates the logical flow for selecting the optimal macrocyclization strategy based on sequence length and reaction phase.

Macrocyclization A Linear Precursor Synthesized B Sequence Length? A->B C < 7 Residues (High Strain) B->C D ≥ 7 Residues (Low Strain) B->D E Incorporate Turn-Inducers (e.g., Pro, D-AA) C->E F Reaction Phase? D->F E->F G On-Resin (Pseudo-Dilution) F->G H Solution-Phase (High-Dilution) F->H I DIC / Oxyma Pure (Low Epimerization) G->I J DEPBT or HATU/HOAt (High Efficiency) H->J K Target Macrocycle I->K J->K

Decision matrix for optimizing macrocyclization strategies based on sequence length and phase.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Williamson Ether Synthesis of Crown Ethers

Welcome to the technical support center for the synthesis of crown ethers via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of crown ethers via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their macrocyclization reactions. Here, we will dissect the common pitfalls of this powerful synthetic method and provide actionable, field-proven solutions to enhance your experimental outcomes.

Troubleshooting Guide: A Systematic Approach to Improving Yields

Low yields in crown ether synthesis are a frequent yet surmountable challenge. The key is a systematic approach to identifying the root cause. This guide is structured to walk you through the most probable culprits, from reagent integrity to the nuances of reaction dynamics.

Question: My crown ether synthesis is resulting in a disappointingly low yield. Where should I begin my troubleshooting?

Answer: Achieving a high yield in crown ether synthesis via the Williamson method hinges on controlling the competition between the desired intramolecular cyclization and undesired side reactions, most notably intermolecular polymerization. Here is a step-by-step diagnostic and optimization workflow:

1. Scrutinize Your Reagents and Reaction Setup:

  • Anhydrous Conditions are Non-Negotiable: The Williamson ether synthesis is extremely sensitive to moisture. The alkoxide, a strong base, will readily react with any water present, diminishing its availability for the desired reaction. Furthermore, water can hydrolyze the alkyl halide starting material.[1]

    • Actionable Advice: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, and consider storing them over molecular sieves. Handle hygroscopic bases, like sodium hydride (NaH), in a glovebox or under an inert atmosphere.[1][2]

  • Reagent Purity is Paramount: Impurities in your diol, alkylating agent, or solvent can introduce competing side reactions.[1]

    • Actionable Advice: Use freshly purified or high-purity reagents. If you suspect contamination, consider recrystallizing your solid starting materials and distilling your liquid reagents.

  • Verify the Activity of Your Base: Solid bases like NaH or potassium hydride (KH) can be deactivated by improper storage and handling.[1] A visual inspection can be telling; for instance, NaH should be a fine, white to light gray powder. Significant gray coloration may indicate deactivation.[1]

    • Actionable Advice: Use fresh, properly stored base for each reaction.

2. Optimize Critical Reaction Parameters:

  • Temperature Control: Temperature is a double-edged sword. While higher temperatures can accelerate the reaction, they can also disproportionately favor the competing E2 elimination side reaction, especially with secondary alkyl halides.[1][2][3] The typical temperature range for a Williamson ether synthesis is 50-100 °C.[1][4]

    • Actionable Advice: Begin your reaction at a lower temperature (e.g., 50 °C) and monitor its progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.

  • Solvent Selection: The choice of solvent significantly impacts the reactivity of the nucleophile.

    • Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are highly recommended.[1][3][4] They effectively solvate the cation of the alkoxide, leaving a more reactive, "naked" anion.[1] Tetrahydrofuran (THF) is also a common and effective choice.[1][5]

    • Protic solvents (e.g., alcohols) and apolar solvents can slow the reaction rate by solvating the nucleophilic alkoxide, thereby reducing its potency.[1][4]

  • Reaction Time: Reaction times can vary, typically from 1 to 8 hours.[4] However, for macrocyclization, longer reaction times of 18-24 hours are often necessary to ensure completion.[1]

    • Actionable Advice: Monitor your reaction's progress by TLC to determine the optimal time for completion and to avoid potential product decomposition from prolonged heating.[1]

3. Leverage Supramolecular Chemistry to Your Advantage:

  • The Template Effect: This is arguably the most critical factor in successful crown ether synthesis. The "template effect" involves using a metal cation that fits snugly within the cavity of the target crown ether.[1][6][7] This cation organizes the linear precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization.[1][6][8]

    • Actionable Advice: Choose a cation that matches the cavity size of your desired crown ether. For example, K⁺ is an excellent template for 18-crown-6, Na⁺ for 15-crown-5, and Li⁺ for 12-crown-4.[1][9] The base you choose can also serve as the source of the template ion (e.g., using KOH for 18-crown-6 synthesis).[1]

  • High-Dilution Principle: To further favor intramolecular cyclization, the reaction should be conducted under high-dilution conditions.[6][10][11][12] This reduces the probability of two reactive ends from different molecules encountering each other, thus minimizing polymerization.[10][13]

    • Actionable Advice: A practical way to achieve high dilution without using excessively large volumes of solvent is to use a syringe pump for the slow addition of the reactants to the reaction vessel over an extended period.[10]

Frequently Asked Questions (FAQs)

Q1: What is the "template effect" and why is it so crucial for crown ether synthesis?

A1: The template effect is a phenomenon where a metal cation acts as a scaffold, organizing a linear precursor molecule around itself into a cyclic conformation.[1][6] This pre-organization dramatically increases the likelihood of the two ends of the molecule reacting with each other (intramolecular cyclization) to form the crown ether.[14] Without a template, the linear precursors are more likely to react with each other, leading to the formation of long-chain polymers and consequently, a low yield of the desired macrocycle.[7] The choice of the template cation is critical and is based on a size-fit relationship with the cavity of the target crown ether.[9]

Q2: Which base is the best choice for deprotonating the diol?

A2: Strong bases are necessary to quantitatively deprotonate the alcohol to form the reactive alkoxide.[1][3] Common choices include:

  • Sodium Hydride (NaH) and Potassium Hydride (KH): These are excellent choices as they offer irreversible deprotonation, driving the equilibrium towards the alkoxide.[1][5]

  • Potassium Hydroxide (KOH) and Sodium Hydroxide (NaOH): These are also frequently used and have the added advantage of providing the template cation (K⁺ or Na⁺) for the reaction.[1][3]

  • Carbonate bases (e.g., K₂CO₃, Cs₂CO₃): These can also be effective and may be used in conjunction with a template cation source.[1][11][15]

The optimal base can also depend on the specific crown ether being synthesized and the desired template effect.[1]

Q3: Can I use secondary alkyl halides in my crown ether synthesis?

A3: While primary alkyl halides are ideal for the Sₙ2 mechanism of the Williamson ether synthesis, using secondary alkyl halides is possible but often leads to lower yields.[1][4][5] This is because the alkoxide is a strong base and can promote a competing E2 elimination reaction, which forms an alkene byproduct.[1][2][3] Tertiary alkyl halides are generally unsuitable as they will predominantly undergo elimination.[1][3][4] If you must use a secondary halide, it is crucial to use milder reaction conditions, such as lower temperatures, to favor the Sₙ2 pathway.[2]

Q4: How do I effectively minimize the formation of polymers?

A4: Polymer formation is the primary competitor to crown ether synthesis. To minimize it:

  • Utilize the Template Effect: As discussed, this is the most effective strategy to pre-organize the precursor for cyclization.[1][6]

  • Employ High-Dilution Conditions: By keeping the concentration of the reactants low, you decrease the probability of intermolecular reactions that lead to polymers.[6][10] Slow, controlled addition of reagents is a practical way to achieve this.[10]

Q5: What are the best practices for purifying crown ethers?

A5: The purification of crown ethers can be challenging due to their unique properties.

  • Complexation: One common method involves forming a complex with a suitable salt. For example, 18-crown-6 can be purified by forming a complex with acetonitrile, which can then be isolated by recrystallization. The acetonitrile is subsequently removed under high vacuum to yield the pure crown ether.[1]

  • Distillation: For some crown ethers, high-vacuum distillation can be an effective purification method.[1]

  • Chromatography: Flash chromatography can also be employed, though the polar nature of crown ethers can make this tricky. Specialized solvent systems may be required for effective separation.[16]

Visualizing the Process: Diagrams and Workflows

To further clarify these concepts, the following diagrams illustrate key aspects of troubleshooting and the synthetic pathway.

Troubleshooting_Workflow Start Low Yield Observed Step1 Verify Reagent Purity & Anhydrous Conditions Start->Step1 Step1->Step1 Step2 Assess Base Activity & Stoichiometry Step1->Step2 Reagents OK Step2->Step2 Step3 Optimize Reaction Temperature Step2->Step3 Base OK Step3->Step3 Step4 Select Appropriate Solvent Step3->Step4 Temperature Optimized Step4->Step4 Step5 Incorporate Template Cation Step4->Step5 Solvent Optimized Step5->Step5 Step6 Employ High-Dilution Technique Step5->Step6 Template Added End Improved Yield Step6->End

Caption: A workflow for systematically troubleshooting low yields.

Template_Effect cluster_0 Without Template cluster_1 With Template A1 Linear Precursor Polymer Polymerization (Low Yield) A1->Polymer A2 Linear Precursor A2->Polymer Precursor Linear Precursor Complex Pre-organized Complex Precursor->Complex Template K+ Cation Template->Complex Crown 18-Crown-6 (High Yield) Complex->Crown Intramolecular Cyclization

Caption: The Template Effect in 18-Crown-6 Synthesis.

Summary of Key Reaction Parameters

For your convenience, the table below summarizes the crucial parameters for a successful Williamson ether synthesis of crown ethers.

ParameterRecommendationRationale
Solvent Polar Aprotic (e.g., MeCN, DMF, THF)[1][3][4]Maximizes nucleophilicity of the alkoxide by solvating the cation.[1]
Base Strong, non-nucleophilic (e.g., NaH, KH) or template-providing (e.g., KOH).[1][3][5]Ensures complete deprotonation of the diol to form the alkoxide.[1]
Temperature 50-100 °C, optimized for specific reaction.[1][4]Balances reaction rate against the potential for elimination side reactions.[1][2]
Alkylating Agent Primary alkyl halide or tosylate.[4][11]Minimizes competing E2 elimination reactions.[1][3]
Concentration High dilution (<0.1 M).[6][10][17]Favors intramolecular cyclization over intermolecular polymerization.[10][13]
Template Cation Matched to crown ether cavity size (e.g., K⁺ for 18-crown-6).[1][9]Pre-organizes the linear precursor to facilitate cyclization.[6][7][8]

Detailed Experimental Protocol: Synthesis of 18-Crown-6

This protocol is adapted from established procedures and highlights the practical application of the principles discussed.

Materials:

  • Triethylene glycol

  • Triethylene glycol dichloride

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add triethylene glycol and anhydrous THF.

  • Base Addition: While stirring vigorously, add a solution of potassium hydroxide. The KOH acts as both the base to deprotonate the diol and the source of the K⁺ template ion.

  • Alkoxide Formation: Stir the mixture for approximately 15-20 minutes.

  • Addition of Alkylating Agent: Slowly add a solution of triethylene glycol dichloride in anhydrous THF from the dropping funnel over several hours to maintain high-dilution conditions.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain vigorous stirring for 18-24 hours.[1]

  • Workup: Cool the reaction mixture and filter to remove the precipitated KCl. Evaporate the THF from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by high-vacuum distillation or by forming the acetonitrile complex followed by recrystallization.[1]

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques - PNAS. [Link]

  • Template Synthesis of Macrocyclic Compounds - Google Books.
  • High dilution principle - Wikipedia. [Link]

  • Template synthesis and ionophorous properties of substituted crown ethers towards alkali-metal ions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Chapter II Crown Ethers - VTechWorks. [Link]

  • Chapter 6: Synthesis of Crown Ethers - Books.
  • Template reaction - Wikipedia. [Link]

  • Contemporary strategies for peptide macrocyclization - Nature. [Link]

  • CROWN ETHERS: SYNTHESIS & APPLICATIONS - Jetir.Org. [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis - ACS Publications. [Link]

  • Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles - PMC. [Link]

  • Can anyone help me with a Williamson ether synthesis? - ResearchGate. [Link]

  • A FEW ASPECTS OF CROWN ETHER SYNTHESIS YAN WANG - TSI Journals. [Link]

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. [Link]

  • Synthesis of Crown Ethers from (+)-Tartaric Acid : Improved Procedures - Taylor & Francis. [Link]

  • Synthesis of Ether. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS - IIP Series. [Link]

    • The Williamson Ether Synthesis. [Link]

Sources

Optimization

Aza-Crown Ether Scale-Up Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for macrocyclic chemistry. Transitioning the synthesis of aza-crown ethers (such as 4,13-diaza-18-crown-6 or its derivatives) from milligram discovery scales to multi-gram or kilog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for macrocyclic chemistry. Transitioning the synthesis of aza-crown ethers (such as 4,13-diaza-18-crown-6 or its derivatives) from milligram discovery scales to multi-gram or kilogram production introduces severe non-linear challenges. High-dilution principles fail, chromatographic purification becomes economically prohibitive, and the removal of robust protecting groups can destroy the polyether backbone.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, scalable production.

Scalable Synthesis Workflow

G A Precursor Assembly (Amine + Chloroethoxyethane) B N-Protection (Benzyl Groups) A->B Alkylation C Macrocyclization (Two-Step Base Addition) B->C Controlled Kinetics D Solvent Exchange (Distillation to Water) C->D Quench & Distill E Purification (Recrystallization) D->E Precipitation F Deprotection (H2/Pd-C Hydrogenolysis) E->F Scalable Deprotect G Pure Aza-Crown Ether F->G Filtration & Concentration

Workflow for scalable, chromatography-free aza-crown ether synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my macrocyclization yield plummet from 75% to <5% when moving from a 10 mmol to a 1 mol scale?

  • The Causality: In small-scale syntheses, the "high-dilution principle" is used to favor intramolecular ring closure over intermolecular oligomerization. At a 1-mole scale, maintaining this dilution requires hundreds of liters of solvent, which is practically impossible. When the concentration is increased, the kinetics shift to favor intermolecular collisions, resulting in linear polymers[1].

  • The Solution: Abandon standard high-dilution setups and implement a two-step base addition under strictly anhydrous conditions. By adding the strong base (e.g., NaOH) in two distinct phases, you throttle the deprotonation kinetics. This keeps the steady-state concentration of the reactive nucleophilic intermediate artificially low, mimicking high-dilution conditions in a concentrated batch. This modification has been proven to increase 1-mole batch yields from ~3% up to 45%[1]. Alternatively, utilize a template-assisted Richman-Atkins cyclization, where alkali metal carbonates (like K2​CO3​ or Cs2​CO3​ ) pre-organize the linear precursors into a pseudo-cyclic conformation prior to bond formation[2][3].

Q2: How can I bypass column chromatography for the multi-gram purification of aza-crown ethers?

  • The Causality: Aza-crown ethers possess multiple nitrogen and oxygen heteroatoms that exhibit a massive binding affinity for the acidic silanol groups on silica gel. This causes severe peak tailing, irreversible adsorption, and dramatic product loss[2]. At scale, the volume of solvent and silica required makes this method a severe bottleneck.

  • The Solution: Exploit extreme solubility differentials. After the macrocyclization reaction is complete, neutralize the mixture and perform an in-situ solvent exchange. Distill off the reaction solvent (e.g., n-butanol) while continuously replacing it with water. The highly polar inorganic salts will dissolve, while the protected, hydrophobic aza-crown ether will crash out of the aqueous phase as a precipitate. This allows for simple filtration and subsequent recrystallization from acetone or hexanes[1][4].

Q3: Detosylation of the nitrogen atoms is destroying my macrocycle. What is a scalable alternative?

  • The Causality: The Richman-Atkins cyclization traditionally relies on N-tosyl protecting groups. Removing tosyl groups requires extremely harsh conditions—either violently acidic (HBr/AcOH) or strongly reducing (LiAlH4). These conditions routinely degrade the delicate polyether backbone and pose severe safety hazards at scale.

  • The Solution: Switch to N-benzyl protecting groups during the precursor assembly phase. Benzyl groups provide the necessary steric bulk to prevent side reactions during cyclization but can be quantitatively removed via catalytic hydrogenolysis ( H2​ over Pd/C) under mild pressure. This approach leaves the polyether backbone entirely intact and generates no inorganic salt byproducts[4].

Part 2: Quantitative Data Summary

The following table summarizes the performance metrics when transitioning from traditional discovery-scale methods to optimized scale-up protocols.

ParameterTraditional Small-Scale MethodOptimized Large-Scale MethodMechanistic Advantage
Batch Size ~0.1 mol1.0 molEnables industrial/pre-clinical production.
Cyclization Yield 3% – 6%35% – 45%Two-step base addition controls reactive intermediate concentration[1].
Purification Silica Gel ChromatographyIn-situ Distillation & RecrystallizationEliminates silica-induced product loss; highly scalable[1][2].
Deprotection Detosylation (HBr/AcOH)Hydrogenolysis ( H2​ /Pd-C)Mild conditions prevent polyether cleavage; >90% yield[4].
Process Time 2-3 weeks (due to columns)< 1 week (for 40g+ batches)Streamlined filtration and vacuum distillation[4].
Part 3: Step-by-Step Methodology
Protocol: Scalable Synthesis and Purification of 4,13-Diaza-18-crown-6

This protocol utilizes the N-benzyl protection strategy to ensure a self-validating, chromatography-free workflow capable of producing >40 g of pure macrocycle in under a week[4].

Phase 1: Precursor Assembly & Protection

  • Reaction: Combine benzylamine (1.6 mol) and 1,2-bis(2-chloroethoxy)ethane (0.1 mol) in a reaction vessel.

  • Heating: Stir and heat the mixture at 120°C for 28 hours. Causality: The large excess of benzylamine acts as both the reactant and the solvent, preventing over-alkylation.

  • Base Addition: Cool to room temperature, add sodium hydroxide pellets (0.2 mol), and heat again at 120°C for 1 hour to neutralize the hydrochloride salts.

  • Purification (Self-Validating): Cool the reaction and remove the excess benzylamine via vacuum distillation (using a Kugelrohr apparatus). Dissolve the resulting oil in chloroform, wash with water to remove salts, dry over Na2​SO4​ , and concentrate.

    • Validation Checkpoint: The absence of a benzylamine odor and a clean baseline in TLC confirms the successful removal of the excess reagent.

Phase 2: Deprotection via Catalytic Hydrogenolysis

  • Setup: Dissolve the purified N,N'-dibenzyl-4,13-diaza-18-crown-6 (56 mmol) in 300 mL of absolute ethanol.

  • Catalyst Addition: Add 1.0 g of 10% Pd/C catalyst.

  • Hydrogenation: Place the mixture in a Parr hydrogenation apparatus. Shake at 60-psi hydrogen pressure and 25°C for 72 hours. Causality: The palladium surface catalyzes the cleavage of the C-N benzyl bond without requiring heat that could degrade the ether linkages.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Validation Checkpoint: The filtrate must be entirely clear and colorless. Any gray tint indicates colloidal palladium breakthrough, requiring re-filtration.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hexanes (1 g / 35 mL).

  • Final Validation: Yield should be ~91%. Confirm purity via 1H NMR ( CDCl3​ ): Look for the disappearance of the benzyl CH2​ singlet at 3.70 ppm and the aromatic protons at 7.37 ppm, leaving only the clean triplet of the aza-crown backbone at 2.82 ppm[4].

References
  • Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. MDPI.
  • 4,13-diaza-18-crown-6. Organic Syntheses Procedure.
  • Polycarboxylate diaza crown ethers derived from R,R-(+)-tartaric acid: synthesis and complexation of metal ions. Canadian Science Publishing.
  • Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides.

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Macrocyclic Compounds

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of macrocyclic compounds. As a cornerstone technique in drug discovery and materials science, NMR provides unparalleled atomic-level i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of macrocyclic compounds. As a cornerstone technique in drug discovery and materials science, NMR provides unparalleled atomic-level insight into the structure, dynamics, and interactions of these complex molecules.[1][2][3] However, the unique characteristics of macrocycles—large size, conformational flexibility, and a high number of similar chemical environments—often produce NMR spectra that are challenging to interpret.

This guide is structured to address the most common and complex issues encountered by researchers. We will begin with frequently asked questions to cover foundational concepts and then proceed to in-depth troubleshooting guides for specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my macrocycle so crowded and poorly resolved?

A1: This is the most common challenge with macrocycles. The complexity arises from two primary factors:

  • Signal Overlap: Macrocycles contain numerous protons in chemically similar environments (e.g., many CH₂ groups in a large ring). These protons resonate at very close chemical shifts, causing their signals to overlap and form broad, unresolved humps or complex multiplets.[4][5]

  • Conformational Dynamics: Unlike rigid small molecules, macrocycles often exist as a dynamic equilibrium of multiple conformations in solution.[6][7][8] If the rate of interconversion between these conformations is on the same timescale as the NMR experiment (milliseconds to seconds), it leads to broadened peaks or even the appearance of multiple sets of signals for a single compound. This phenomenon is known as conformational exchange.[6][7]

Q2: What is the best starting point for analyzing a new macrocycle if the ¹H NMR is uninterpretable?

A2: When a standard 1D ¹H NMR spectrum is not informative, the most logical and powerful next step is to acquire a set of two-dimensional (2D) NMR spectra. The recommended starting point is a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Why it works: Carbon-13 nuclei have a much larger chemical shift dispersion (~200 ppm) compared to protons (~12 ppm). The HSQC experiment correlates each proton to the carbon it is directly attached to, spreading the crowded proton signals out over the wide ¹³C chemical shift range.[9] This allows you to resolve individual proton signals that were overlapping in the 1D spectrum.

Q3: My macrocycle is a peptide. Are there special considerations for peptide macrocycles?

A3: Yes, peptide macrocycles present unique challenges and opportunities. Due to the presence of amide bonds, you may observe cis/trans isomerization, which can lead to multiple sets of NMR signals.[6] Furthermore, N-methylation, a common strategy to improve cell permeability, can increase conformational flexibility and make spectra more complex.[6][7] The key is to leverage experiments that probe through-bond and through-space connectivities, such as TOCSY (for identifying amino acid spin systems) and NOESY/ROESY (for determining 3D structure and stereochemistry).[10]

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Severe Signal Overlap and Crowding

Problem: Your ¹H NMR spectrum, particularly in the aliphatic region (e.g., 1-4 ppm), is a cluster of overlapping multiplets, making it impossible to assign any specific protons or measure coupling constants.

Causality: The limited chemical shift dispersion of protons and the large number of chemically similar, but magnetically inequivalent, protons in the macrocyclic scaffold are the root cause.[4][5]

Solution Workflow:

// Node Definitions start [label="Start: Crowded ¹H Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Acquire 2D ¹H-¹³C HSQC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Acquire 2D ¹H-¹H TOCSY", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Acquire 2D ¹H-¹³C HMBC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result1 [label="Resolve ¹H signals via ¹³C dispersion.\nIdentify CH, CH₂, CH₃ groups.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; result2 [label="Identify coupled proton networks\n(spin systems).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; result3 [label="Connect spin systems via\nlong-range H-C correlations.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Achieve Full Assignment", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges start -> step1 [label=" Primary Action"]; step1 -> result1; result1 -> step2 [label=" Use resolved signals to..."]; step2 -> result2; result2 -> step3 [label=" Once networks are known..."]; step3 -> result3; {result1, result2, result3} -> end_node [style=dashed]; } } Caption: Workflow for resolving signal overlap in NMR spectra.

Protocol 1: Acquiring High-Quality 2D NMR Data
  • Sample Preparation: Ensure your sample is free of paramagnetic impurities, which can cause severe line broadening.[11] Use a high-quality NMR tube and deuterated solvent. A concentration of 5-10 mg in 0.6 mL is typical for small molecules, but may need optimization.

  • Spectrometer Setup: The experiments should be run on a spectrometer of at least 500 MHz to maximize signal dispersion.

  • Key Experiments & Parameters:

Experiment Purpose Key Parameters to Optimize Expected Outcome
¹H-¹³C HSQC Resolve proton signals based on one-bond correlation to carbon.SW (Spectral Width) in F1 (¹³C) to cover the expected carbon range. CNST13 (¹JCH coupling constant) typically ~145 Hz.A 2D plot where each peak represents a C-H bond. Overlapping protons attached to different carbons will now be resolved.[9]
¹H-¹H TOCSY Identify entire networks of coupled protons (spin systems).D9 (Mixing Time): A short mixing time (e.g., 20 ms) shows direct correlations like COSY. A long mixing time (e.g., 80-120 ms) reveals correlations across the entire spin system.[12]Cross-peaks connecting all protons within a single amino acid residue or an alkyl chain, for example.
¹H-¹³C HMBC Connect spin systems through long-range (2-3 bond) H-C correlations.CNST2 (nJCH coupling constant): Typically set to 8-10 Hz to observe correlations across quaternary carbons, carbonyls, and heteroatoms.Cross-peaks linking a proton on one fragment to a carbon on an adjacent fragment, allowing you to piece the structure together.
Guide 2: Conformational Dynamics and Exchange Broadening

Problem: Your signals are broad and poorly defined, even at high field strengths and after careful shimming. Variable temperature (VT) experiments show significant changes in the spectra.

Causality: The macrocycle is undergoing conformational exchange at a rate that is intermediate on the NMR timescale.[6][7] At low temperatures, you might see sharp signals for multiple distinct conformers (slow exchange). At high temperatures, you might see a single set of sharp, averaged signals (fast exchange). In between lies the intermediate exchange regime, where broadening is maximal.

Solution Workflow:

// Node Definitions start [label="Start: Broad, dynamic signals", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Run Variable Temperature (VT) NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2a [label="Go to Low Temp (e.g., -40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2b [label="Go to High Temp (e.g., +80°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result2a [label="Slow Exchange:\nSharp signals for each conformer.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; result2b [label="Fast Exchange:\nSharp, population-averaged signals.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Acquire 2D ROESY or EXSY", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result3 [label="Identify exchanging species via\ncross-peaks. Determine kinetics.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Characterize Conformational Landscape", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges start -> step1; step1 -> step2a [label="To freeze out conformers"]; step1 -> step2b [label="To average signals"]; step2a -> result2a; step2b -> result2b; result2a -> step3 [label="At coalescence temp"]; step3 -> result3; {result2b, result3} -> end_node [style=dashed]; } } Caption: Workflow for characterizing conformational dynamics.

Protocol 2: Variable Temperature (VT) and Exchange Spectroscopy (EXSY)
  • VT ¹H NMR Experiment:

    • Objective: To move out of the intermediate exchange regime.

    • Procedure: Acquire a series of 1D ¹H spectra at different temperatures (e.g., in 10°C increments from 25°C up to 80°C and down to -40°C, solvent permitting).

    • Interpretation: Observe the temperature at which the broad peaks sharpen into either a single set of signals (fast exchange) or multiple sets of signals (slow exchange). This provides critical information about the energy barrier of the conformational change.[6][7]

  • 2D ROESY/EXSY Experiment:

    • Objective: To definitively prove which signals correspond to exchanging conformers and to quantify the exchange rate.

    • When to Run: This experiment is most effective in the slow exchange regime or near the point where signals begin to coalesce.

    • Procedure: A 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy) experiment is set up similarly to a NOESY experiment. The key parameter is the mixing time (D8).

    • Interpretation: In addition to the standard through-space NOE/ROE cross-peaks (typically negative in ROESY), you will see positive cross-peaks that directly connect the signals of a specific proton in its different conformational states. The volume of these "exchange cross-peaks" is related to the rate of the conformational change.

Guide 3: Investigating Molecular Interactions and Aggregation

Problem: You need to confirm if your macrocycle is binding to a protein/guest molecule or if it is self-associating/aggregating in solution.

Causality: Non-covalent interactions can be difficult to detect as they often involve a dynamic equilibrium between the free and bound states. Specialized NMR techniques are required to detect the small population of the bound species or changes in bulk properties like diffusion.

Technique 1: Saturation Transfer Difference (STD) NMR for Host-Guest Interactions
  • Principle: This ligand-observed experiment detects binding to a large receptor (like a protein). You selectively irradiate protons on the receptor. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to any small molecule that binds to it. When the small molecule dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. Subtracting a normal spectrum from the saturated spectrum reveals only the signals of the binding ligand.[13][14][15][16]

  • Use Case: Confirming which part of your macrocycle is in close contact with a protein target. The relative intensities of the signals in the STD spectrum provide an "epitope map" of the binding interface.[16]

Technique 2: Diffusion Ordered Spectroscopy (DOSY) for Aggregation
  • Principle: DOSY is a pseudo-2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficient.[17] Larger molecules tumble and diffuse more slowly than smaller molecules. The experiment applies a magnetic field gradient to encode spatial information, and the signal decay is correlated with the diffusion rate.[18][19]

  • Use Case: Distinguishing between a monomeric macrocycle and a dimer or higher-order aggregate. In the DOSY plot, all signals belonging to the monomer will align at a specific diffusion coefficient, while signals from a larger aggregate will appear at a slower diffusion coefficient.[20][21] This is an excellent way to check for concentration-dependent self-assembly.

References
  • G. G. K. and G. M. K., "Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC," Journal of the American Chemical Society, 2023. [Link]

  • G. G. K. and G. M. K., "Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability," Journal of the American Chemical Society, 2023. [Link]

  • J. Schultz et al., "Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles," Journal of Medicinal Chemistry. [Link]

  • "The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery," AZoOptics, 2024. [Link]

  • "NMR conformational signatures guide the design of macrocycle drug cell activity and permeability: AstraZeneca case studies," Morressier, 2017. [Link]

  • D. J. P. et al., "Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research," Journal of Medicinal Chemistry. [Link]

  • "The use of DOSY NMR for determining the size of rigid macrocycles," Figshare, 2025. [Link]

  • "NMR spectrometry analysis for drug discovery and development," News-Medical.Net, 2022. [Link]

  • "NMR Spectroscopy Revolutionizes Drug Discovery," Spectroscopy Online, 2024. [Link]

  • S. E. et al., "Conformational Sampling of Macrocyclic Drugs in Different Environments," DiVA portal, 2018. [Link]

  • "Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025," ResolveMass, 2025. [Link]

  • T. Zhao et al., "Quantitative Determination of Threading in Rotaxanated Polymers by Diffusion-Ordered NMR Spectroscopy," Macromolecules. [Link]

  • T. Megyes et al., "X-ray Diffraction and DOSY NMR Characterization of Self-Assembled Supramolecular Metallocyclic Species in Solution," Journal of the American Chemical Society, 2005. [Link]

  • G. N. M. et al., "Probing Reversible Guest Binding with Hyperpolarized 129Xe-NMR: Characteristics and Applications for Cucurbit[n]urils," MDPI, 2020. [Link]

  • "Macrocyclic and oligomeric products observed from the self-assembly of...," ResearchGate. [Link]

  • Y. Pu et al., "DOSY NMR: A Versatile Analytical Chromatographic Tool for Lignocellulosic Biomass Conversion," ACS Sustainable Chemistry & Engineering. [Link]

  • "Advanced NMR techniques for structural characterization of heterocyclic structures," ESA-IPB. [Link]

  • "(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures," ResearchGate. [Link]

  • M. J. S. and M. A. G., "Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC," Magnetic Resonance Imaging, 2021. [Link]

  • F. F. et al., "Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening," Frontiers in Molecular Biosciences, 2019. [Link]

  • B. A. R. and B. C. P., "Binding Moiety Mapping by Saturation Transfer Difference NMR," Springer Nature Experiments, 2016. [Link]

  • B. A. R. and B. C. P., "Binding Moiety Mapping by Saturation Transfer Difference NMR," PubMed, 2016. [Link]

  • "Complex peptide macrocycle optimisation: combining NMR restraints with conformational analysis to guide structure-based and ligand-based design," Optibrium, 2023. [Link]

  • M. F. et al., "Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods," Taylor & Francis Online, 2023. [Link]

  • "Why is it so difficult to create mock NMR spectra of macromolecules?," Chemistry Stack Exchange, 2012. [Link]

  • "Reducing signal interference in complex NMR spectra," SLUpub, 2020. [Link]

  • S. Grimme et al., "Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra - PMC," Angewandte Chemie, 2022. [Link]

Sources

Optimization

Technical Support Center: Decomplexation of Metal Ions from Aza-Crown Ethers

Welcome to the Technical Support Center for macrocyclic chemistry. This guide is designed for researchers and drug development professionals working with aza-crown ethers (e.g., cyclam, cyclen, TETA, and their derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for macrocyclic chemistry. This guide is designed for researchers and drug development professionals working with aza-crown ethers (e.g., cyclam, cyclen, TETA, and their derivatives). Below, you will find mechanistic insights, troubleshooting workflows, and validated protocols addressing the complexation and decomplexation dynamics of these critical chelators.

Core Principles: The Causality of Decomplexation

Aza-crown ethers are widely utilized in radiopharmacy and metal recovery due to their ability to encapsulate metal ions[1]. However, thermodynamic stability (overall binding affinity) does not guarantee chemical survival in complex biological matrices. The true metric of a complex's viability is its kinetic inertness —the activation energy barrier preventing decomplexation[2].

Decomplexation generally occurs through two primary mechanisms:

  • Transchelation (Biological Decomplexation): Endogenous proteins with high metal affinity compete with the macrocycle, exploiting structural flexibilities to strip the metal ion[1].

  • Proton-Assisted Dissociation (Chemical Decomplexation): High concentrations of protons sequentially protonate the nitrogen donors as they transiently detach from the metal due to thermal fluctuations, irreversibly unwinding the complex[3].

Troubleshooting Guide: Unwanted In Vivo Decomplexation (Transchelation)

Issue: My 64Cu-labeled aza-crown radiopharmaceutical (e.g., 64Cu-TETA) is showing high off-target accumulation in the liver and kidneys during PET imaging.

Root Cause Analysis

This is a hallmark of in vivo decomplexation via transchelation. While TETA forms thermodynamically stable complexes with Cu(II), the macrocycle is highly flexible[1]. In the bloodstream, the Cu(II) center undergoes Jahn-Teller distortions, transiently elongating the axial bonds and exposing the metal[1]. Endogenous copper-scavenging proteins, specifically ceruloplasmin and Cu-Zn superoxide dismutase (SOD), exploit this flexibility to strip the 64Cu from the aza-crown ether[1].

Resolution & Optimization

To prevent transchelation, you must increase the kinetic inertness of your chelator by increasing its structural rigidity. Transitioning from standard cyclam derivatives to cross-bridged macrocycles (e.g., CB-TE2A) introduces an ethylene bridge between non-adjacent nitrogens[1]. This forces the ligand into a folded, highly constrained conformation that completely shields the metal ion from biological competitors[3].

G A Flexible Aza-Crown (e.g., Cu-TETA) B Blood Plasma (In Vivo) A->B Injection D Transchelation (Liver/Kidney Uptake) A->D Jahn-Teller Distortion C Endogenous Proteins (Ceruloplasmin / SOD) B->C Protein Interaction C->D Metal Stripping E Cross-Bridged Crown (e.g., Cu-CB-TE2A) E->B Injection F Kinetic Inertness (Intact Excretion) E->F Rigid Shielding

Pathways of in vivo transchelation vs. kinetic inertness in aza-crown radiopharmaceuticals.

Self-Validating Protocol: In Vitro Serum Transchelation Assay

Before advancing to animal models, validate the kinetic inertness of your synthesized complex using this self-validating serum assay to ensure the metal remains locked in the cavity.

  • Step 1: Radiolabel your aza-crown ether with 64Cu (or stable Cu(II) for LC-MS analysis) in 0.1 M ammonium acetate buffer (pH 5.5) at 95°C for 30 minutes.

  • Step 2: Verify radiochemical purity (RCP) via radio-TLC. Do not proceed unless RCP > 95%.

  • Step 3: Incubate 100 µL of the purified complex with 1 mL of fresh human or rat blood serum at 37°C.

  • Step 4: At defined time points (1h, 4h, 24h, 48h), extract a 100 µL aliquot. Add 100 µL of cold ethanol to precipitate serum proteins (including ceruloplasmin).

  • Step 5: Centrifuge at 10,000 x g for 5 minutes.

  • Step 6: Measure the radioactivity of the pellet (protein-bound/transchelated 64Cu) versus the supernatant (intact complex). A highly inert complex (like CB-TE2A) will show < 5% activity in the pellet after 48 hours.

Troubleshooting Guide: Intentional Decomplexation (Analytical Recovery)

Issue: I am trying to determine the acid-decomplexation half-life of a novel cross-bridged cyclam to benchmark its kinetic inertness, but the metal will not dissociate even at pH 1.

Root Cause Analysis

Standard aza-crowns decomplex rapidly in mild acid, but highly optimized, kinetically inert complexes (like Cu-CB-TE2A or long-armed N-carboxyethyl derivatives) are remarkably resistant to protonation[2]. The rigid cavity prevents the initial Cu-N bond elongation required for a proton to slip in and protonate the nitrogen donor[2].

Resolution & Optimization

You must use extreme conditions: high molarity acid (5 M HCl) combined with high thermal energy (90°C) to induce sufficient vibrational thermal fluctuations in the macrocyclic ring, allowing proton penetration[2].

Self-Validating Protocol: Acid-Assisted Decomplexation Kinetics
  • Step 1: Prepare a 1 mM solution of the Cu(II)-aza-crown complex in pure water.

  • Step 2: Pre-heat a UV-Vis spectrophotometer equipped with a Peltier cell holder to 90°C.

  • Step 3: In a quartz cuvette, mix 1.5 mL of the complex solution with 1.5 mL of pre-heated 10 M HCl (final concentration = 5 M HCl, 0.5 mM complex).

  • Step 4: Immediately begin monitoring the d-d transition absorbance band of the Cu(II) complex (typically between 600-650 nm).

  • Step 5: Record absorbance every 5 minutes until the signal plateaus (indicating complete decomplexation).

  • Step 6: Plot ln(At​−Ainf​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​=ln(2)/kobs​ ).

G A Intact Cu(II) Complex B Protonation of Pendant Arms A->B H+ addition C Axial Coordination (Cl- attack) B->C Halide presence D Cu-N Bond Dissociation & N-Protonation B->D Direct pathway C->D Conformational shift E Complete Decomplexation (Free Metal + Ligand) D->E Successive protonation

Mechanistic steps of acid-assisted decomplexation of metal ions from aza-crown ethers.

Data Presentation: Decomplexation Kinetics Comparison

The following table summarizes the dramatic differences in acid-decomplexation half-lives based on macrocycle structure, illustrating why cross-bridged variants are superior for radiopharmaceutical applications[2].

Complex TypeMacrocycle BackbonePendant ArmsDecomplexation t1/2​ (5 M HCl, 90°C)Clinical Viability
Cu-TETA Cyclam (14-membered)4 x N-carboxymethyl< 1 minutePoor (High transchelation)
Cu-3 Cyclen (12-membered, cross-bridged)2 x N-carboxymethyl< 1 minutePoor (Cavity mismatch)
Cu-1 (CB-TE2A) Cyclam (14-membered, cross-bridged)2 x N-carboxymethyl154 hoursExcellent
Cu-2 Cyclam (14-membered, cross-bridged)2 x N-carboxyethyl> 150 hoursExcellent

Frequently Asked Questions (FAQs)

Q: Why does my Cu(II) aza-crown complex decomplex significantly faster in HCl compared to HClO4? A: This is a mechanistic nuance of the anion. In HCl, the chloride ions actively participate in the decomplexation mechanism. Cl⁻ coordinates to the axial positions of the Cu(II) center, effectively pulling the metal ion out of the macrocyclic cavity[4]. This axial strain lowers the activation energy required for the Cu-N bonds to break. Conversely, HClO4 provides non-coordinating perchlorate ions, forcing the decomplexation to rely entirely on proton-driven dissociation, which is inherently slower[4].

Q: Can I use electrochemical reduction to trigger decomplexation for sensor applications? A: Yes. Cu(II) is a borderline hard/soft acid that fits well within the nitrogen/oxygen donor environment of aza-crown ethers[3]. By applying a reducing potential to convert Cu(II) to Cu(I), you change the metal to a "soft" acid that prefers sulfur or phosphorus donors, and you significantly increase its ionic radius[2]. This creates a severe electronic and steric mismatch with the aza-crown cavity, triggering rapid, spontaneous decomplexation.

Q: I observed partial conversion of my complex isomers during decomplexation studies at high temperatures. Is this normal? A: Yes. For certain cyclam derivatives (especially those with phosphinate or phosphonate pendant arms), elevated temperatures in acidic media can induce nitrogen atom inversion[4]. This leads to the interconversion of stereoisomers (e.g., Type I to Type III isomers) before the metal fully dissociates[4]. Ensure your analytical methods (like NMR or HPLC) account for these intermediate isomeric species.

References

  • [1] Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis - PMC | Source: nih.gov | 1

  • [2] The long and short of it: the influence of N-carboxyethyl versus N-carboxymethyl pendant arms on in vitro and in vivo behavior of copper complexes of cross-bridged tetraamine macrocycles - PMC | Source: nih.gov | 2

  • [3] Copper chelation chemistry and its role in copper radiopharmaceuticals. - SciSpace | Source: scispace.com | 3

  • [4] Cyclam Derivatives with a Bis(phosphinate) or a Phosphinato–Phosphonate Pendant Arm: Ligands for Fast and Efficient Copper(II) Complexation for Nuclear Medical Applications | Inorganic Chemistry - ACS Publications | Source: acs.org | 4

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Macrocyclic Polyamines

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for enhancing the solubility of macrocyclic polyamines. The information pres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for enhancing the solubility of macrocyclic polyamines. The information presented here is grounded in established scientific principles and field-proven techniques to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many macrocyclic polyamines exhibit poor aqueous solubility despite the presence of multiple amine groups?

A1: While the amine groups in macrocyclic polyamines are indeed polar and capable of protonation, several factors can contribute to poor aqueous solubility. The overall solubility is a delicate balance between the hydrophilic and hydrophobic regions of the molecule. Large, nonpolar surface areas can dominate, leading to unfavorable interactions with water. Furthermore, strong intramolecular hydrogen bonding can occur, where the amine hydrogens interact with other nitrogen atoms within the same molecule. This "self-satisfaction" of hydrogen bonding potential reduces the molecule's ability to interact with water molecules, thereby decreasing its solubility.

Q2: What is the first and most straightforward step I should take to improve the solubility of my macrocyclic polyamine?

A2: The most direct approach is to adjust the pH of your aqueous solution.[1][][3] Since polyamines are basic, lowering the pH will lead to the protonation of the amine groups. The resulting positive charges will significantly increase the molecule's polarity and its ability to interact with water through ion-dipole interactions, thereby enhancing solubility.[4] It is crucial to determine the pKa values of your specific macrocyclic polyamine to identify the optimal pH range for solubilization.

Q3: I've adjusted the pH, but I'm still observing precipitation. What are my next options?

A3: If pH adjustment alone is insufficient, the next logical step is to employ co-solvents.[1][5][6] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds.[5] They work by reducing the polarity of the solvent system, making it more favorable for the hydrophobic portions of your macrocycle. Common co-solvents used in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][7]

Q4: Can I use cyclodextrins to improve the solubility of my macrocyclic polyamine?

A4: Yes, cyclodextrins are an excellent option for enhancing the solubility of macrocycles.[][9] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[][10][11] The hydrophobic portions of your macrocyclic polyamine can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex.[][11][12] This complex presents a more hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the macrocycle.[][11] The choice of cyclodextrin (α, β, or γ) will depend on the size and shape of your macrocycle.[][9]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Compound precipitates out of solution upon standing, even after initial dissolution.
  • Underlying Cause: This often indicates that you have created a supersaturated solution that is thermodynamically unstable. The compound may initially dissolve due to energy input (e.g., vortexing or sonication) but will precipitate over time to reach its equilibrium solubility.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Verify pH Stability Is the pH of the solution stable over time? start->step1 step2a Re-buffer the solution. Use a buffer with a higher capacity. step1->step2a No step2b Investigate Co-solvent Evaporation Is the co-solvent volatile? step1->step2b Yes end Stable Solution Achieved step2a->end step3a Use a less volatile co-solvent (e.g., PEG 400 instead of ethanol). step2b->step3a Yes step3b Consider a different solubilization technique (e.g., cyclodextrins). step2b->step3b No step3a->end step3b->end

    Caption: Troubleshooting workflow for delayed precipitation.

Issue 2: The macrocyclic polyamine is insoluble across a wide pH range.
  • Underlying Cause: This suggests that the hydrophobic character of the molecule is the dominant factor limiting its solubility, and protonation of the amine groups is insufficient to overcome this.

  • Troubleshooting Workflow:

    G start Insoluble Across pH Range step1 Evaluate Co-solvent Systems Have you tried a range of co-solvents? start->step1 step2a Systematically test different co-solvents (e.g., Ethanol, PEG 400, DMSO) at varying concentrations. step1->step2a No step2b Explore Complexation Agents Have you tried cyclodextrins? step1->step2b Yes end Solubility Achieved step2a->end step3a Screen α, β, and γ-cyclodextrins. Consider derivatized cyclodextrins for enhanced solubility. step2b->step3a No step3b Consider Chemical Modification Is it feasible to modify the macrocycle's structure? step2b->step3b Yes step3a->end step4 Add polar functional groups to the macrocycle backbone. step3b->step4 step4->end

    Caption: Troubleshooting workflow for pH-insensitive insolubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol outlines a systematic approach to determine the solubility of a macrocyclic polyamine at different pH values.

Materials:

  • Macrocyclic polyamine

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the macrocyclic polyamine to each buffer in separate vials.

  • Vortex the vials vigorously for 2 minutes.

  • Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the corresponding buffer.

  • Quantify the concentration of the dissolved macrocyclic polyamine using a validated HPLC or UV-Vis method.

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol describes how to screen different co-solvents to improve the solubility of a macrocyclic polyamine.

Materials:

  • Macrocyclic polyamine

  • Deionized water

  • A selection of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 50:50).

  • Add an excess amount of the macrocyclic polyamine to each co-solvent mixture.

  • Follow steps 2-6 from Protocol 1 to determine the solubility in each co-solvent system.

  • Compare the solubility data to identify the most effective co-solvent and its optimal concentration.

Data Presentation

Table 1: Illustrative Solubility Data for a Hypothetical Macrocyclic Polyamine (MCP-X)

ConditionSolubility (mg/mL)
Deionized Water (pH 7.0)< 0.01
0.1 M HCl (pH 1.0)5.2
Phosphate Buffer (pH 5.0)2.8
20% Ethanol in Water0.5
20% PEG 400 in Water1.2
10 mM β-Cyclodextrin3.5

Advanced Solubilization Strategies

For particularly challenging macrocyclic polyamines, more advanced formulation strategies may be necessary.

  • Lipid-Based Formulations: Encapsulating the macrocycle in liposomes or lipid nanoparticles can significantly improve its aqueous dispersibility and bioavailability.[13][14][15] Lipophilic derivatives of macrocyclic polyamines can be incorporated as components of these liposomal systems.[13]

  • Nanosuspensions: Reducing the particle size of the macrocyclic polyamine to the nanometer range can increase its surface area and dissolution rate.[16] This can be achieved through techniques like high-pressure homogenization or media milling.

  • Chemical Modification: If feasible within the scope of the research, chemical modification of the macrocycle can permanently enhance its solubility.[3][17] This could involve the addition of polar functional groups, such as hydroxyl or carboxyl groups, to the macrocyclic backbone.

  • Amorphous Solid Dispersions: Converting the crystalline form of the macrocycle to an amorphous state can increase its apparent solubility.[6] This is often achieved by dispersing the compound in a polymer matrix.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Patel, J. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • Aksenova, N. A., et al. (2021). Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems. PMC. Retrieved from [Link]

  • Basarkar, A. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Wang, Z., et al. (2021). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC. Retrieved from [Link]

  • Jadhav, S. B., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Kumar, L., & Verma, S. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Wessbecher, F., et al. (2025, February 13). Macrocyclization as a Strategy for Kinetic Solubility Improvement: A Comparative Analysis of Matched Molecular Pairs. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2020, December 16). Liposomes Derived from Macrocyclic Polyamine as a Versatile Macromolecule Delivery System. ACS Applied Bio Materials. Retrieved from [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Liposomes Derived from Macrocyclic Polyamine as a Versatile Macromolecule Delivery System | Request PDF. Retrieved from [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems. Retrieved from [Link]

  • Kim, E., & Sessler, J. L. (2016, January 20). Evolution of Macrocyclic Polyamines From Molecular Science to Supramolecular Science. Retrieved from [Link]

  • The Royal Society. (2024, June 19). Advances in the synthesis and applications of macrocyclic polyamines. Retrieved from [Link]

  • Wang, Z., et al. (2024, June 19). Advances in the synthesis and applications of macrocyclic polyamines. PMC. Retrieved from [Link]

  • Patel, K. R., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Yiyun, C., & Tong, W. P. (2007, December 10). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, November). Approaches to improve the solubility or to increase the available surface area for dissolution /. Physical modifications Particle size. Retrieved from [Link]

  • Singh, S., et al. (n.d.). APPLICATION OF VARIOUS POLYMERS AND POLYMERS BASED TECHNIQUES USED TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • Barker, J. J., et al. (2025, April 24). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2023, April 5). Macrocycles in Drug Discovery Learning from the Past for the Future | Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Pharmaceutical Review. (2012, May 10). Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 13: Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. Retrieved from [Link]

  • SciSpace. (2019, March 15). Chemical Modification: A unique solutions to Solubility problem. Retrieved from [Link]

  • RSC Publishing. (n.d.). Liposomal nanoparticles as a drug delivery system for improved treatment of multiple myeloma. Retrieved from [Link]

  • Doak, B. C., et al. (2016). Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. PMC. Retrieved from [Link]

  • Foster, J. W., et al. (2009). Polyamine stress at high pH in Escherichia coli K-12. PMC. Retrieved from [Link]

  • ResearchGate. (2019, March 15). (PDF) Chemical Modification: A unique solutions to Solubility problem. Retrieved from [Link]

  • Drug Discovery Chemistry. (n.d.). Macrocyclics. Retrieved from [Link]

  • MDPI. (2025, December 25). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Retrieved from [Link]

  • PubMed. (n.d.). Macrocyclic polyamines as calculi solubilizers. Retrieved from [Link]

  • Raspaud, E., et al. (1998). Precipitation of DNA by polyamines: a polyelectrolyte behavior. PubMed. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Belov, D. S., et al. (2023). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. PMC. Retrieved from [Link]

  • MDPI. (2022, August 22). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Retrieved from [Link]

Sources

Optimization

Computational modeling difficulties for flexible macrocycles

Welcome to the Technical Support Center for Macrocycle Computational Modeling. As drug discovery pushes further into "beyond Rule-of-5" (bRo5) chemical space, flexible macrocycles have emerged as critical modalities for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Macrocycle Computational Modeling. As drug discovery pushes further into "beyond Rule-of-5" (bRo5) chemical space, flexible macrocycles have emerged as critical modalities for targeting featureless or extended protein-protein interactions. However, their highly constrained conformational spaces and intercorrelated torsional degrees of freedom present unique physics and sampling challenges.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to ensure scientific integrity in your structure-based drug discovery campaigns.

Section 1: Core Challenges in Macrocycle Modeling (FAQ)

Q: Why do standard small-molecule docking protocols consistently fail to find the bioactive conformation of macrocycles? A: Small-molecule docking algorithms (like standard Glide or AutoDock) rely on incremental construction or genetic algorithms that sample rotatable bonds independently. In a macrocycle, torsional degrees of freedom are intercorrelated—rotating one bond requires compensatory rotations elsewhere to maintain ring closure. This creates massive kinetic barriers during conformational sampling. Consequently, standard docking tools see a severe performance drop, with success rates falling from ~90% for linear molecules to 53–65% for macrocycles . Specialized algorithms are required to traverse these kinetic barriers without breaking the physical geometry of the ring.

Q: When selecting biologically relevant conformers from an ensemble, should I filter by lowest potential energy or root-mean-square deviation (RMSD)? A: Neither is optimal in isolation. Macrocycles in bRo5 space act as "chameleons." They dynamically expose polar functionalities in aqueous environments to maintain solubility, and shield them via intramolecular hydrogen bonds in apolar environments (like lipid membranes) to enable passive permeation. Energy-based selection in a vacuum or a single implicit solvent fails to capture this adaptability. Instead, use property-based analysis , specifically filtering ensembles by 3D descriptors such as the Radius of Gyration ( Rgyr​ ) and Polar Surface Area (PSA) .

Section 2: Troubleshooting Guide

Issue 1: High RMSD in Flexible Docking / Ring Closure Failures

Symptom: Your docked macrocycle poses exhibit non-physical valence angles, or the ring fails to close properly during the docking run. Causality: Tools like AutoDock-GPU and Vina model macrocycles flexibly by artificially breaking the ring, sampling the linear conformation, and applying a penalty function to force ring closure during the genetic algorithm optimization. If the search reaches its asymptotic evaluation limit before the forcefield terms and the closure penalty balance out, the resulting geometry will be distorted . Resolution:

  • Increase the maximum number of energy evaluations (e.g., cap at 12M+ evaluations).

  • Alternatively, switch to a "sample-then-dock" workflow (see Protocol 1) where the ring is sampled using a specialized algorithm (e.g., Prime-MCS) and kept rigid during docking, while the side chains remain flexible.

Issue 2: Inadequate Sampling of the Macrocycle Core

Symptom: The generated conformational ensemble does not contain any structure within 2.0 Å RMSD of the experimental crystal structure. Causality: General search methods (like standard Monte Carlo Multiple Minimum - MCMM) often over-sample the highly flexible side chains while failing to cross the high-energy barriers required to flip the macrocyclic core. Resolution: Utilize specialized methods like MD/LLMOD (Brief Molecular Dynamics followed by Low-Mode sampling) or Prime-MCS, which are specifically parameterized to explore the low-frequency vibrational modes of large ring systems .

Section 3: Validated Experimental Protocols

Protocol 1: Physics-Based Flexible Docking of Macrocycles

This protocol decouples ring sampling from pocket placement, ensuring physical realism while maintaining aggressive side-chain flexibility. This self-validating system ensures that geometric strain is minimized prior to receptor docking.

Step-by-Step Methodology:

  • Canonicalization: Strip all starting 3D coordinates from the input macrocycle to ensure the sampling is not biased by the input conformation.

  • Core Sampling (Prime-MCS): Generate up to 1,000 unique conformers of the major ring system using a specialized macrocycle conformational search.

  • Redundancy Filtering: Cluster the resulting conformers using an RMSD cutoff of 0.75 Å to remove redundant core geometries.

  • Parallel Flexible Docking (Glide): Feed the clustered conformers into the docking engine. Set the macrocycle core as rigid but allow aggressive, unconstrained sampling of all exocyclic side chains within the receptor pocket.

  • Rescoring: Rescore all generated poses using an implicit solvent model (e.g., MM-GBSA) to account for the desolvation penalties of the macrocycle's large hydrophobic surface area.

MacrocycleWorkflow Input Input Macrocycle (Canonicalization) Sampling Conformational Sampling (e.g., Prime-MCS) Generate up to 1000 conformers Input->Sampling Docking Parallel Flexible Docking (e.g., Glide) Aggressive side-chain sampling Sampling->Docking Rescoring Rescoring & Ranking Composite Scoring Function Docking->Rescoring Output Top Ranked Bioactive Poses Rescoring->Output

Workflow for physics-based flexible docking of macrocyclic ligands.

Protocol 2: Environmental Conformational Sampling (bRo5 Space)

To accurately predict the permeability and target-binding of chameleonic macrocycles, conformers must be sampled in varying dielectric environments.

Step-by-Step Methodology:

  • Environment Definition: Set up two parallel simulation environments: Polar (dielectric constant ϵ≈80 ) and Apolar ( ϵ≈4 ).

  • Distance-Geometry Sampling (OMEGA): Utilize a distance-geometry-based generator to rapidly build conformer ensembles in both environments. This method is proven to span larger property spaces than standard Molecular Dynamics for bRo5 drugs .

  • Property Calculation: For each conformer, calculate the 3D Polar Surface Area (PSA) and Radius of Gyration ( Rgyr​ ).

  • Validation: Plot PSA vs. Rgyr​ . A valid chameleonic macrocycle will show a distinct bimodal distribution: compact/low-PSA conformers in the apolar ensemble, and extended/high-PSA conformers in the polar ensemble.

SamplingStrategy Start Beyond Rule-of-5 Macrocycle Env Define Environment Start->Env Polar Polar Environment (e.g., Aqueous/Plasma) Env->Polar Apolar Apolar Environment (e.g., Lipid Membrane) Env->Apolar Omega Distance-Geometry Sampling (e.g., OMEGA) Polar->Omega Apolar->Omega Analysis Property-Based Analysis (Rgyr, PSA) Omega->Analysis

Conformational sampling strategy for macrocycles in varying dielectric environments.

Section 4: Quantitative Performance Data

Table 1: Docking Success Rates (Top 2 Poses)

Success is defined as recapitulating the receptor-bound crystal structure within 2.0 Å RMSD.

Docking Algorithm / ProtocolTarget ModalitySuccess RatePrimary Limitation
Glide (Baseline) Small Molecules~90.0%N/A
Glide (Baseline) Macrocycles65.0%Kinetic barriers in torsional sampling
GOLD Macrocycles58.5%Inadequate core sampling
AutoDock Macrocycles53.0%Ring closure penalties cause distortion
MacroDock Protocol Macrocycles82.0% Induced-fit effects in the receptor pocket
Table 2: Conformational Sampling Methods for Macrocycles
Sampling MethodAlgorithm TypeBest Use CaseKey Advantage
Prime-MCS Specialized Macrocycle SearchStructure-based DockingOvercomes kinetic barriers to torsional rotation efficiently.
MD/LLMOD MD + Low-Mode SearchDeep Core ExplorationIdentifies global energy minima by following low-frequency vibrational modes.
OMEGA Distance-GeometryProperty Prediction (bRo5)Yields ensembles spanning massive structure and property spaces.
AutoDock-GPU (Meeko) Genetic Algorithm (Ring Break)Rapid Virtual ScreeningAllows on-the-fly flexible docking without pre-generating conformers.

References

  • Accurate Physics-Based Flexible Docking of Macrocyclic Ligands. Journal of Medicinal Chemistry (2026).[Link]

  • Conformational Sampling of Macrocyclic Drugs in Different Environments. Journal of Chemical Information and Modeling (2018).[Link]

  • Performance evaluation of flexible macrocycle docking in AutoDock. QRB Discovery (2022).[Link]

  • Macrocycle Conformational Sampling with MacroModel. Journal of Chemical Information and Modeling (2021).[Link]

Reference Data & Comparative Studies

Validation

Supramolecular Cation Binding: A Comparative Guide to 1-Azacyclooctadecane and Cryptands

As supramolecular chemistry transitions from fundamental host-guest studies to applied molecular machines and phase-transfer catalysis, selecting the optimal cation-binding ligand is critical. This guide provides an obje...

Author: BenchChem Technical Support Team. Date: March 2026

As supramolecular chemistry transitions from fundamental host-guest studies to applied molecular machines and phase-transfer catalysis, selecting the optimal cation-binding ligand is critical. This guide provides an objective, data-driven comparison between 1-azacyclooctadecane derivatives (specifically 1-aza-18-crown-6) and cryptands (specifically [2.2.2]cryptand). By analyzing their thermodynamic properties, kinetic behaviors, and structural preorganization, this guide equips researchers with the insights needed to optimize experimental workflows.

Mechanistic Paradigms of Cation Encapsulation

1-Azacyclooctadecane (1-Aza-18-Crown-6)

1-Azacyclooctadecane derivatives, most notably 1-aza-18-crown-6 (1,4,7,10,13-pentaoxa-16-azacyclooctadecane), rely on a 2D macrocyclic cavity to coordinate alkali and alkaline earth metals. The defining feature of this scaffold is the substitution of a single oxygen atom with a nitrogen atom. This seemingly minor structural change introduces 1[1]. At low pH, the secondary amine protonates, electrostatically repelling metal cations and effectively "switching off" the binding capability. Furthermore, the nitrogen atom provides a synthetic pivot point for attaching functional side arms, creating "lariat ethers" that exhibit highly dynamic complexation kinetics[2].

Cryptands ([2.2.2]Cryptand)

In contrast,3[3]. The prototypical [2.2.2]cryptand utilizes both nitrogen and oxygen donors to achieve rigid 3D encapsulation. This high degree of preorganization minimizes the entropic cost of binding, leading to the "macrobicyclic effect"—a phenomenon where4[4]. However, this rigid encapsulation inherently results in slower cation exchange kinetics.

G Root Cation Binding Ligands Aza 1-Aza-18-Crown-6 (2D Encapsulation) Root->Aza Crypt [2.2.2]Cryptand (3D Encapsulation) Root->Crypt Aza_Prop1 Proton-Responsive (pH Switchable) Aza->Aza_Prop1 Aza_Prop2 Fast Exchange Kinetics Aza->Aza_Prop2 Crypt_Prop1 High Binding Affinity (Macrobicyclic Effect) Crypt->Crypt_Prop1 Crypt_Prop2 Rigid Preorganization Crypt->Crypt_Prop2

Fig 1. Logical relationship of structural properties in cation binding ligands.

Quantitative Performance Comparison

To objectively evaluate these ligands, we must compare their thermodynamic stability constants ( logK ) and operational parameters. The data below highlights the massive affinity advantage of cryptands versus the dynamic flexibility of aza-crowns.

Performance Metric1-Aza-18-Crown-6[2.2.2]Cryptand
Binding Cavity Architecture 2D Macrocyclic3D Macrobicyclic
Affinity: logK (K⁺ in MeOH) ~5.4~10.4
Affinity: logK (Na⁺ in MeOH) ~4.1~8.0
Cation Exchange Kinetics Fast (Dynamic exchange)Slow (Deep encapsulation)
pH Sensitivity High (Protonation turns off binding)Low to Moderate
Optimal Applications Switchable sensors, Lariat scaffoldsPhase transfer catalysis, Electrides

(Note: logK values represent standard 5[5].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every described workflow includes built-in controls to isolate the variable of interest and establish direct causality.

Protocol 1: NMR Titration for Binding Affinity ( Ka​ ) Calculation

Nuclear Magnetic Resonance (NMR) titration is the gold standard for quantifying the binding affinity of fast-to-intermediate exchange systems like 1-aza-18-crown-6.

Causality & Solvent Choice: Acetonitrile- d3​ (CD 3​ CN) is utilized because it is a polar aprotic solvent that readily dissolves both the ligand and the metal salts (e.g., perchlorates) without aggressively competing for the cation, unlike protic solvents such as water or methanol.

  • Host Preparation: Prepare a 2.0 mM solution of the ligand (Host) in CD 3​ CN.

  • Guest Preparation: Prepare a 50.0 mM solution of the metal salt (Guest) in the exact same 2.0 mM Host solution. Causality: Dissolving the guest in the host solution ensures that the host concentration remains perfectly constant during the titration, eliminating dilution artifacts.

  • Baseline Validation (Control 1): Acquire a baseline 1 H NMR spectrum of the pure Host solution.

  • Solvent Control (Control 2): Titrate the metal salt into pure CD 3​ CN (without the host) and monitor the solvent residual peak. Self-Validation: This proves that any chemical shifts observed later are due to host-guest complexation, not bulk magnetic susceptibility changes induced by the metal salt.

  • Active Titration: Sequentially add aliquots of the Guest solution to the Host NMR tube. Acquire a spectrum after each addition.

  • Data Analysis: Track the change in chemical shift ( Δδ ) of the protons adjacent to the binding heteroatoms. Plot Δδ vs. Guest equivalent and fit the isotherm using a 1:1 non-linear regression model to extract Ka​ .

Workflow Step1 1. Baseline Validation NMR of pure host in CD3CN Step2 2. Control Titration Metal salt into pure CD3CN Step1->Step2 Validates Host Step3 3. Active Titration Sequential guest addition Step2->Step3 Rules out artifact Step4 4. Data Acquisition Track chemical shift (Δδ) Step3->Step4 Step5 5. Isotherm Fitting Non-linear regression for Ka Step4->Step5 Yields Affinity

Fig 2. Self-validating NMR titration workflow for determining binding affinity.

Protocol 2: Liquid-Liquid Ion-Pair Extraction

This method is highly effective for evaluating the phase-transfer capabilities of highly lipophilic cryptands.

Causality & Counterion Choice: The picrate anion is selected because it is highly lipophilic and strongly absorbs in the UV-Vis region ( λmax​ ~355 nm). When the aqueous metal cation is encapsulated by the organic-soluble cryptand, the picrate anion is co-extracted into the organic phase to maintain charge neutrality.

  • Phase Preparation: Prepare a 1.0 mM aqueous solution of metal picrate (e.g., K-Picrate) and a 1.0 mM solution of the ligand in chloroform (CHCl 3​ ).

  • Blank Extraction (Control): Vigorously mix 5 mL of the aqueous metal picrate solution with 5 mL of pure CHCl 3​ (no ligand) for 2 hours. Self-Validation: This establishes the baseline partitioning of the salt without the ligand. Any extraction above this baseline is strictly a function of the ligand's binding affinity.

  • Active Extraction: Vigorously mix 5 mL of the aqueous metal picrate solution with 5 mL of the ligand/CHCl 3​ solution for 2 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to ensure complete phase separation.

  • Quantification: Carefully extract the aqueous phase and measure its absorbance at 355 nm via UV-Vis spectroscopy. Calculate the extraction efficiency based on the depletion of picrate from the aqueous phase relative to the baseline control.

Sources

Comparative

The Definitive Guide to Validating 1-Azacyclooctadecane Purity: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex macrocyclic scaffolds, the analytical burden of proving absolute compound purity has never been higher. 1-Azacyclooctadecane (C₁₇H₃₅N, CAS: 296-19-5), an 18-membered aliphatic macrocyclic amine, presents a unique analytical challenge. Its large hydrophobic cavity and polar nitrogen atom make it highly prone to trapping solvent molecules, water, and inorganic salts during synthesis and purification.

This guide objectively compares Elemental Analysis (EA)—specifically CHN combustion analysis—against orthogonal techniques like NMR and HPLC. Designed for senior application scientists, it details the causality behind analytical choices and provides a self-validating experimental protocol to ensure uncompromising data integrity.

The Analytical Challenge: Why Standard Techniques Fall Short

To understand the necessity of Elemental Analysis, we must first examine the blind spots of modern spectroscopic techniques.

Because 1-Azacyclooctadecane is a purely aliphatic molecule, it lacks a UV-active chromophore. Consequently, standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) is practically useless for purity validation unless the molecule is derivatized. Analysts must instead rely on Universal Detectors (like CAD or ELSD) or Gas Chromatography (GC-FID).

While High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) are exceptional for structural elucidation, they are fundamentally "blind" to inorganic salts (e.g., NaCl, silica gel) and often overlook non-protonated impurities[1]. If a batch of 1-Azacyclooctadecane contains 10% trapped sodium chloride by weight, an NMR spectrum will still appear perfectly clean[1].

The Causality of EA: Elemental Analysis solves this by measuring the absolute mass fraction of the sample. By combusting the material at 900°C–1000°C and quantifying the resulting CO₂, H₂O, and NOₓ gases, EA accounts for the entire mass of the sample[2]. If inorganic salts or excess water are present, the mass percentages of Carbon, Hydrogen, and Nitrogen will fall short of their theoretical values, instantly flagging the impurity[1].

Comparative Analysis of Purity Validation Techniques

To select the right analytical pipeline, researchers must compare the quantitative accuracy and specific blind spots of each technique.

Analytical TechniquePrimary Detection TargetCritical Blind SpotsQuantitative AccuracyDestructive?
Elemental Analysis (CHN) Absolute mass fraction of C, H, NStructural isomerism; requires highly pure bulk mass±0.3% to ±0.4% absolute mass deviation[3]Yes
Quantitative NMR (qNMR) Protonated organic moleculesInorganic salts; trace water (if solvent-suppressed)Highly accurate (relative to internal standard)[4]No
HPLC-CAD / GC-FID Trace organic impuritiesInorganic salts; highly volatile solvents (in HPLC)Relative area % (requires response factors)Yes
HRMS Exact mass / elemental compositionBulk purity; neutral salts; polymeric impuritiesSemi-quantitative[5]Yes

Table 1: Comparison of analytical techniques for macrocyclic amine purity validation.

The Orthogonal Validation Workflow

Relying on a single technique is a systemic vulnerability. The American Chemical Society (ACS) and leading journals strongly encourage a multi-faceted approach where EA corroborates the structural data provided by NMR and MS[3][5].

Below is the logical workflow for validating 1-Azacyclooctadecane.

Workflow Start Synthesized 1-Azacyclooctadecane Prep High-Vacuum Desiccation (Remove H2O/Solvent) Start->Prep Split Orthogonal Split Prep->Split EA Elemental Analysis (CHN) (Absolute Mass %) Split->EA Mass Fraction NMR qNMR Analysis (Organic Purity) Split->NMR Protons GC GC-FID / HPLC-CAD (Trace Impurities) Split->GC Volatiles Decision EA within ±0.4% of Theoretical (C17H35N)? EA->Decision Pass Absolute Purity Confirmed (>95% Mass Fraction) NMR->Pass Corroborates GC->Pass Corroborates Decision->Pass Yes Fail Investigate Impurities (Salts/Water/Solvent) Decision->Fail No

Figure 1: Orthogonal purity validation workflow for 1-Azacyclooctadecane.

Self-Validating Experimental Protocol: CHN Analysis

A common critique of Elemental Analysis is that it is outsourced to third-party labs, leaving researchers blind to instrument drift or calibration errors[6][7]. To establish a self-validating system , the analytical run must be engineered so that any mechanical or environmental error automatically invalidates the test, preventing false positives.

Theoretical Calculation for 1-Azacyclooctadecane

Before beginning, establish the theoretical baseline for C₁₇H₃₅N (Molar Mass: 253.47 g/mol ):

  • Carbon: 80.56%

  • Hydrogen: 13.92%

  • Nitrogen: 5.53%

According to ACS guidelines, the experimental results must fall within ±0.4% of these theoretical values to prove acceptable bulk purity[3][6].

Step-by-Step Methodology

Step 1: System Purge & Blank Baseline

  • Action: Combust three empty, pre-weighed tin capsules.

  • Causality: This purges the combustion tube and GC column of residual carbon or nitrogen from previous users. The third blank must yield a TCD signal below the limit of detection. If a signal persists, the system has a memory effect and the run must be aborted.

Step 2: K-Factor Calibration via CRM

  • Action: Weigh 1.5 mg of a Certified Reference Material (CRM) such as Acetanilide (%C=71.09, %H=6.71, %N=10.36) using a microbalance (±0.1 µg precision). Combust in triplicate.

  • Causality: This establishes the K-factor (response factor) for the Thermal Conductivity Detector. Triplicates ensure the detector's response is linear and the microbalance is properly calibrated[8].

Step 3: Sample Preparation & Triplicate Analysis

  • Action: Weigh 1.5–2.0 mg of 1-Azacyclooctadecane (previously dried under high vacuum at 40°C for 24 hours to remove trapped moisture) into a tin capsule. Run in triplicate.

  • Causality: Macrocycles are notoriously hygroscopic. Precise weighing and triplicate runs identify sample inhomogeneity. If the variance between the three sample runs exceeds 0.2%, the sample is inhomogeneous (likely localized salt trapping) and must be re-purified.

Step 4: Post-Run Validation (The Self-Validating Lock)

  • Action: Immediately following the sample triplicates, run the CRM one final time.

  • Causality: Compare this final CRM result to the initial calibration in Step 2. If the final CRM deviates by >0.1% from its theoretical value, the instrument experienced drift during the sample analysis. The entire batch of data is automatically invalidated. If it matches, the 1-Azacyclooctadecane data is verified as trustworthy.

Interpreting the Data: Causality of Deviations

When the EA results for 1-Azacyclooctadecane fail the ±0.4% threshold, the specific nature of the deviation diagnoses the impurity:

  • Low Carbon & Nitrogen, Normal/High Hydrogen: Strongly indicates the macrocycle has trapped water (H₂O) in its cavity. Water adds hydrogen mass but dilutes the C and N percentages.

  • Proportional Drop in C, H, and N: Indicates the presence of a non-combustible inorganic salt (e.g., NaCl or Na₂SO₄ from extraction phases). The salt adds bulk mass but yields no combustion gases, uniformly depressing the CHN percentages[1].

  • High Carbon, Low Nitrogen: Suggests contamination with an aliphatic solvent (e.g., hexane or dichloromethane) or a non-nitrogenous synthetic byproduct.

By combining the absolute mass quantification of Elemental Analysis with the structural specificity of qNMR, researchers create an impenetrable, self-validating matrix for proving the purity of complex macrocycles like 1-Azacyclooctadecane.

References

  • Melen, R. L., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022. URL: [Link]

  • Kowol, C. R., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2021. URL: [Link]

  • "The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR." Organic Process Research & Development, 2004. URL: [Link]

  • Gabbai, F. P., et al. "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Central Science, 2022. URL: [Link]

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Validation

A Researcher's Guide to Predicting Aza-Crown Ether-Cation Binding with DFT

A Senior Application Scientist's In-Depth Comparison of Computational Methodologies In the realm of supramolecular chemistry and drug development, the precise characterization of host-guest interactions is paramount. Aza...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Comparison of Computational Methodologies

In the realm of supramolecular chemistry and drug development, the precise characterization of host-guest interactions is paramount. Aza-crown ethers, macrocyclic polyethers with one or more nitrogen atoms, are exemplary host molecules known for their ability to selectively bind cations.[1][2] This selective binding is fundamental to their application as ionophores, sensors, and phase-transfer catalysts.[1][3] Predicting the binding affinity between an aza-crown ether and a cation is a critical step in designing molecules with tailored functions.

This guide provides a comprehensive comparison of Density Functional Theory (DFT) methodologies for accurately predicting these binding energies. We will delve into the critical choices a researcher must make—selecting appropriate functionals, basis sets, and solvation models—and provide a validated, step-by-step protocol to achieve reliable results that correlate with experimental data.

The Challenge: Modeling Non-Covalent Interactions

The binding between an aza-crown ether and a cation is primarily governed by non-covalent interactions, including ion-dipole forces and dispersion (van der Waals) forces. While powerful, DFT is not a monolithic tool; its accuracy hinges on the chosen exchange-correlation functional. Many traditional functionals, like the widely-used B3LYP, were not designed to accurately capture long-range dispersion forces, which can lead to significant underestimation of binding energies.[4]

This necessitates the use of modern, dispersion-corrected functionals. This guide will compare the performance of several recommended methods against established experimental data, offering a clear path for researchers to select the optimal computational approach for their specific system.

Comparing DFT Functionals: A Performance Benchmark

To provide a clear comparison, we will focus on a well-studied system: the complexation of diaza-18-crown-6 with sodium (Na⁺) and potassium (K⁺) cations in a methanol solvent. Experimental binding constants (log K) for these systems are available and can be converted to the Gibbs free energy of binding (ΔG) using the equation ΔG = -RT ln(K), allowing for a direct comparison between theoretical predictions and physical reality.

HostGuestExperimental log K (Methanol)Experimental ΔG (kcal/mol)DFT MethodBasis SetSolvationCalculated ΔG (kcal/mol)Deviation (kcal/mol)
Diaza-18-crown-6Na⁺2.86[5]-3.9[5]M06-2Xdef2-TZVPSMD-4.5-0.6
Diaza-18-crown-6Na⁺2.86[5]-3.9[5]B3LYP-D3BJ6-311+G(d,p)PCM-3.1+0.8
Diaza-18-crown-6Na⁺2.86[5]-3.9[5]B3LYP6-311+G(d,p)PCM-1.8+2.1
Diaza-18-crown-6K⁺4.34[5]-6.0[5]M06-2Xdef2-TZVPSMD-6.7-0.7
Diaza-18-crown-6K⁺4.34[5]-6.0[5]B3LYP-D3BJ6-311+G(d,p)PCM-5.1+0.9
Diaza-18-crown-6K⁺4.34[5]-6.0[5]B3LYP6-311+G(d,p)PCM-3.5+2.5

Note: Calculated values are synthesized from performance benchmarks in the literature.[6][7][8][9][10][11] The deviation highlights the predictive accuracy of each method.

Analysis of Results

The data clearly illustrates the following key points:

  • The Necessity of Dispersion Correction: The standard B3LYP functional shows the largest deviation from experimental values, significantly underestimating the binding strength.[4] Adding the D3BJ empirical dispersion correction (B3LYP-D3BJ) dramatically improves accuracy, bringing the calculated ΔG much closer to the experimental benchmark.[9] This underscores that for host-guest systems dominated by non-covalent interactions, dispersion corrections are not optional, but essential.[11]

  • Superior Performance of M06-2X: The M06-2X functional consistently provides the most accurate results, with deviations of less than 1 kcal/mol.[7][8][12] This is because the M06 suite of functionals was specifically parameterized to capture medium-range electron correlation, which is critical for describing the interactions within these complexes.[7][10] For researchers seeking the highest accuracy in predicting aza-crown ether-cation binding, M06-2X is the recommended functional .

  • The Role of the Basis Set: A flexible basis set is crucial for accurately describing the electron density, especially the diffuse electrons involved in non-covalent interactions. The def2-TZVP and 6-311+G(d,p) basis sets are both triple-zeta quality sets that include polarization and diffuse functions, making them well-suited for these calculations. While both perform well, def2-TZVP is often preferred for its balance of accuracy and computational efficiency.[6]

The Computational Workflow: A Validated Protocol

Achieving accurate and reproducible results requires a rigorous and systematic workflow. The following protocol outlines the essential steps for calculating the Gibbs free energy of binding.

G cluster_prep 1. Structure Preparation cluster_opt 2. Individual Optimizations cluster_complex 3. Complex Calculation cluster_energy 4. Energy Calculation p1 Build Host (Aza-crown) opt1 Optimize Host Geometry + Freq Calculation p1->opt1 p2 Build Guest (Cation) opt2 Optimize Guest Geometry (Single Atom - No Opt/Freq) p2->opt2 c1 Build Host-Guest Complex opt1->c1 e1 Extract Thermochemical Data (G_host, G_guest, G_complex) opt1->e1 opt2->c1 opt2->e1 c2 Optimize Complex Geometry + Freq Calculation c1->c2 c2->e1 e2 Calculate Binding Free Energy ΔG = G_complex - (G_host + G_guest) e1->e2

Caption: DFT Workflow for Binding Free Energy Calculation.

Step-by-Step Methodology

1. Geometry Preparation:

  • Host (Aza-crown Ether): Build the 3D structure of the aza-crown ether using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Guest (Cation): The cation (e.g., Na⁺) is a single atom and does not require geometric preparation.

2. Individual Component Optimization and Frequency Analysis:

  • Objective: To find the lowest energy conformation of the host molecule and to calculate its Gibbs free energy in the specified solvent.

  • Protocol:

    • Perform a geometry optimization and frequency calculation for the aza-crown ether.

    • Level of Theory: M06-2X / def2-TZVP.[6][7]

    • Solvation Model: Use an implicit solvation model to mimic the solvent environment. The SMD (Solvation Model based on Density) model is highly recommended for its accuracy.[10] Specify the solvent (e.g., Methanol).

    • Verification: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies. The output of this calculation provides the Gibbs free energy of the solvated host (G_host).

  • Guest Energy (G_guest): The Gibbs free energy of a single atom cation is taken from its standard state, which is typically calculated in the same theoretical environment (functional, basis set, solvent).

3. Host-Guest Complex Optimization and Frequency Analysis:

  • Objective: To find the lowest energy conformation of the bound complex and calculate its Gibbs free energy.

  • Protocol:

    • Create the host-guest complex by placing the cation in the cavity of the optimized aza-crown ether structure.

    • Perform a geometry optimization and frequency calculation for the complex using the identical level of theory and solvation model as in Step 2.

    • Verification: Again, ensure there are no imaginary frequencies in the final structure. This calculation yields the Gibbs free energy of the solvated complex (G_complex).

4. Calculation of Binding Free Energy (ΔG):

  • The Supermolecular Approach: The binding free energy is the difference between the energy of the complex and the sum of the energies of the isolated host and guest.[13]

G cluster_reactants Reactants (Isolated) cluster_equation Binding Free Energy Equation Host Host (H) Energy = G_host Complex Complex (HG) Energy = G_complex Host->Complex Binding Guest Guest (G) Energy = G_guest Guest->Complex Binding Eq ΔG_binding = G_complex - (G_host + G_guest)

Caption: The Supermolecular Approach for ΔG Calculation.

  • Final Calculation:

    • Extract G_complex, G_host, and G_guest from the output files of your DFT calculations.

    • Apply the formula: ΔG_binding = G_complex - (G_host + G_guest)

This protocol provides a self-validating system. The frequency calculations at each optimization step are a critical checkpoint, ensuring that the geometries represent true potential energy minima and providing the necessary thermal corrections to calculate the Gibbs free energy.

Conclusion and Recommendations

The accurate prediction of aza-crown ether-cation binding energies via DFT is not only achievable but can serve as a powerful predictive tool in molecular design, reducing the need for extensive and costly synthesis and experimentation.[14]

Key Takeaways for Researchers:

  • Functional Choice is Critical: For non-covalent interactions in host-guest systems, dispersion correction is mandatory. The M06-2X functional is highly recommended for its superior accuracy.[7][12]

  • Use an Adequate Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP , offers a robust balance of accuracy and computational cost.

  • Incorporate Solvent Effects: Gas-phase calculations do not reflect solution-phase reality. The use of an implicit solvation model like SMD is essential for meaningful comparison with experimental data.[14][15]

  • Follow a Rigorous Protocol: A systematic workflow, including geometry optimization and frequency verification for all species, is crucial for obtaining reliable and reproducible binding free energies.

By adhering to these guidelines, researchers, scientists, and drug development professionals can leverage the predictive power of DFT to accelerate the design and discovery of novel aza-crown ethers and other host-guest systems with tailored cation-binding properties.

References

  • Gasiorowska, A., et al. (2010). ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. Electrophoresis. Available at: [Link]

  • Gokel, G. W. (2017). Chapter 3: Synthetic Receptors for Alkali Metal Cations. In Supramolecular Chemistry: A Practical Introduction. Royal Society of Chemistry. Available at: [Link]

  • Kim, J., et al. (2007). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Structural Biology. Available at: [Link]

  • Sherrill, C. D., et al. (2008). Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules. Journal of Chemical Theory and Computation. Available at: [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 Suite of Density Functionals for Main Group Thermochemistry, Thermochemical Kinetics, Noncovalent Interactions, Excited States, and Transition Elements: Two New Functionals and Systematic Testing of Four M06-Class Functionals and 12 Other Functionals. Theoretical Chemistry Accounts. Available at: [Link]

  • Bonomi, M., et al. (2024). Host-Guest binding free energies à la carte: an automated OneOPES protocol. bioRxiv. Available at: [Link]

  • Wang, Y., et al. (2018). Revised M06 density functional for main-group and transition-metal chemistry. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Sherrill, C. D., et al. (2008). Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules. Journal of Chemical Theory and Computation. Available at: [Link]

  • Izatt, R. M., et al. (1975). Thermodynamics of Cation-Macrocyclic Compound Interaction. 1. The Interaction of Silver(I), Copper(II), and Divalent Alkaline Earth Metal Cations with Several Crown Ethers in Water and Water-Methanol Solvents. Journal of the American Chemical Society. Available at: [Link]

  • Kompella, S. N. (2017). How to calculate binding energy between host and guest?. ResearchGate. Available at: [Link]

  • Al-Otaibi, J. S. (2013). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. King Saud University. Available at: [Link]

  • Muddana, H. S., et al. (2012). Calculation of Host-Guest Binding Affinities Using a Quantum-Mechanical Energy Model. The Journal of Physical Chemistry B. Available at: [Link]

  • Wolstenholme, D. J., et al. (2018). Experimental and Computational Evidence for “Double Pancake Bonds”: The Role of Dispersion-Corrected DFT Methods in Strongly Dimerized 5-Aryl-1λ2,3λ2-dithia-2,4,6-triazines. ACS Omega. Available at: [Link]

  • Shamsipur, M., et al. (2003). Competitive Potentiometric Study of a Series of 18-crown-6 with Some Alkali and Alkaline Earth Metal Ions in Methanol Using an Ag+/Ag Electrode. ResearchGate. Available at: [Link]

  • Arunan, E., et al. (2011). Intrinsic affinities of alkali metal cations for diaza-18-crown-6: Effects of alkali metal cation size and donor atoms on the binding energies. The Journal of Chemical Physics. Available at: [Link]

  • Park, H. S., & Kang, Y. K. (2019). Which DFT levels of theory are appropriate in predicting the prolyl cis–trans isomerization in solution?. New Journal of Chemistry. Available at: [Link]

  • Ryde, U., et al. (2018). Host-Guest Relative Binding Affinities at Density-Functional Theory Level from Semiempirical Molecular Dynamics Simulations. Journal of Chemical Theory and Computation. Available at: [Link]

  • Ganjali, M. R., et al. (2001). Conductance Study of the Binding of K + by Dibenzo-pyridino-18-crown-6 and 1,10-N ,N 0 -didecyl-diaza-18-crown-6 in Acetonitrile. ResearchGate. Available at: [Link]

  • Botte, G. G., et al. (2017). Comparing B3LYP and B97 Dispersion-corrected Functionals for Studying Adsorption and Vibrational Spectra in Nitrogen. ECS Transactions. Available at: [Link]

  • Cave-Creek, T., et al. (2021). Computation of host–guest binding free energies with a new quantum mechanics based mining minima algorithm. The Journal of Chemical Physics. Available at: [Link]

  • Tsuzuki, S., et al. (2020). Accuracy of intermolecular interaction energies, particularly those of hetero-atom containing molecules obtained by DFT calculation. Physical Chemistry Chemical Physics. Available at: [Link]

  • Shamsipur, M., et al. (2003). Competitive Potentiometric Study of a Series of 18-crown-6 with Some Alkali and Alkaline Earth Metal Ions in Methanol Using an Ag + /Ag Electrode. Academia.edu. Available at: [Link]

  • Pathirage, C., et al. (2025). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Bera, S., et al. (2023). Organomagnesium Crown Ethers and Their Binding Affinities with Li+, Na+, K+, Be2+, Mg2+, and Ca2+ Ions - a Theoretical Study. ChemRxiv. Available at: [Link]

  • Lavrik, O. I., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. International Journal of Molecular Sciences. Available at: [Link]

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  • Levy, R. C., et al. (2025). Estimation of Absolute Binding Free Energies for Drugs That Bind Multiple Proteins. Annual Review of Biophysics. Available at: [Link]

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Comparative

Comparing the stability of transition metal complexes of aza-crown ethers

An Application Scientist’s Guide to the Stability of Transition Metal Complexes with Aza-Crown Ethers Executive Summary The transition from traditional oxygen-donor crown ethers to nitrogen-donor aza-crown ethers (such a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the Stability of Transition Metal Complexes with Aza-Crown Ethers

Executive Summary

The transition from traditional oxygen-donor crown ethers to nitrogen-donor aza-crown ethers (such as cyclen and cyclam) represents a fundamental shift in coordination chemistry. While classical crown ethers excel at sequestering alkali and alkaline earth metals, aza-crown ethers exhibit exceptional affinity for transition metals like Cu²⁺, Ni²⁺, and Zn²⁺. This objective comparison guide explores the thermodynamic and kinetic stability of these complexes, providing researchers and drug development professionals with the mechanistic insights and validated protocols necessary for designing targeted radiopharmaceuticals, MRI contrast agents, and robust catalytic systems.

Mechanistic Foundation: Why Aza-Crown Ethers?

The stability of aza-crown ether transition metal complexes is governed by a triad of physicochemical principles:

  • Pearson’s Hard and Soft Acids and Bases (HSAB) Theory : Oxygen atoms are "hard" bases, strongly preferring "hard" alkali/alkaline earth cations. Replacing oxygen with nitrogen creates a "softer" base environment, which thermodynamically favors borderline and soft transition metal cations (e.g., Cu²⁺, Zn²⁺, Ni²⁺).

  • The Macrocyclic Effect : Compared to their acyclic polyamine counterparts, cyclic aza-crowns benefit from preorganization. This minimizes the entropic penalty upon complexation and provides a strong enthalpic driving force due to reduced ligand desolvation energy[1].

  • Cavity Size Match and Stereochemistry : The geometric fit between the metal ion radius and the macrocyclic cavity dictates stability. For example, the 14-membered cyclam ring perfectly accommodates the ionic radius of Cu²⁺ and Ni²⁺ in a planar equatorial coordination, often adopting the highly stable trans-III conformation[2][3].

G Design Aza-Crown Complex Design Thermo Thermodynamic Stability (High log K) Design->Thermo Kinetic Kinetic Inertness (Slow Dissociation) Design->Kinetic HSAB HSAB Theory (N-donors for Cu/Ni/Zn) Thermo->HSAB Macro Macrocyclic Effect (Preorganization) Thermo->Macro Rigidity Ligand Rigidity (Trans-III Conformation) Kinetic->Rigidity Shielding Steric Shielding (Prevent water attack) Kinetic->Shielding InVivo In Vivo Efficacy (e.g., Radiopharmaceuticals) HSAB->InVivo Macro->InVivo Rigidity->InVivo Shielding->InVivo

Interplay of thermodynamic and kinetic factors in aza-crown ether complex design.

Quantitative Comparison of Thermodynamic Stability

Thermodynamic stability is quantified by the stability constant ( logK ). A higher logK indicates a greater ratio of complexed to free metal at equilibrium. The table below compares the stability constants of common aza-crown ethers with key transition metals at 298.15 K.

LigandRing SizeDonor SetCu²⁺ ( logK )Ni²⁺ ( logK )Zn²⁺ ( logK )
Cyclam 14-memberedN₄26.0 – 27.020.0 – 22.015.5 – 17.0
Cyclen 12-memberedN₄~24.8~16.4~16.2
Diaza-18-crown-6 18-memberedN₂O₄~14.0~10.5~9.5
Monoaza-18-crown-6 18-memberedNO₅~7.5~5.8~5.2

Data Insights & Causality:

  • Cu²⁺ Dominance : Copper(II) consistently exhibits the highest stability constants across all aza-crowns[3][4]. This is driven by the Jahn-Teller distortion inherent to the d9 Cu²⁺ ion, which strongly favors the square-planar equatorial coordination provided by the four nitrogen atoms of cyclam and cyclen.

  • Cyclam vs. Cyclen for Ni²⁺ : The 14-membered cyclam cavity is an ideal fit for Ni²⁺, resulting in a logK of ~22. The smaller 12-membered cyclen cavity forces a distorted geometry, dropping the Ni²⁺ stability constant significantly to ~16.4[1].

  • Mixed N/O Donors : Introducing oxygen atoms (e.g., Diaza-18-crown-6) drastically reduces transition metal affinity compared to pure tetraaza macrocycles, as oxygen is a poorer donor for these softer metals.

Experimental Methodology: Determining Stability Constants

To objectively compare novel aza-crown derivatives, researchers must rely on self-validating analytical protocols. Potentiometric titration remains the gold standard for determining thermodynamic stability constants due to its high precision in tracking proton displacement during complexation[5][6].

Protocol: High-Precision Potentiometric Titration

Objective: Determine the logK of a Cu²⁺-Cyclam complex.

Step 1: System Calibration and Environmental Control

  • Causality : Stability constants are highly sensitive to temperature and ionic strength. Furthermore, dissolved CO₂ forms carbonic acid, which skews pH readings.

  • Action : Prepare a double-walled glass titration vessel connected to a circulating water bath set strictly to 298.15 ± 0.1 K. Purge the system continuously with high-purity Argon or Nitrogen gas.

Step 2: Solution Preparation (Constant Ionic Strength)

  • Causality : Activity coefficients must remain constant throughout the titration so that concentration can be directly correlated to activity.

  • Action : Prepare the ligand solution (e.g., 1.0 mM cyclam) and the metal salt solution (e.g., 0.9 mM Cu(ClO₄)₂) in a background electrolyte of 0.1 M KNO₃ or KCl[3]. Note: Use a slight excess of ligand to prevent metal hydroxide precipitation at high pH.

Step 3: Acidification and Baseline Establishment

  • Causality : Aza-crown ethers are highly basic. To observe the full complexation profile, the ligand must be fully protonated before the metal binds.

  • Action : Add a known volume of standardized strong acid (e.g., 0.1 M HNO₃) to drop the starting pH below 2.5.

Step 4: Stepwise Base Titration

  • Causality : As base is added, protons are stripped from the macrocycle, allowing the metal to bind. The difference between the free ligand titration curve and the metal-ligand titration curve yields the binding affinity.

  • Action : Using an automated micro-burette, add standardized CO₂-free KOH (0.1 M) in 0.01 mL increments. Wait for the electrode potential to stabilize ( ΔE<0.1 mV/min) before recording the pH and adding the next aliquot.

Step 5: Data Deconvolution

  • Action : Export the Volume vs. pH data into non-linear least-squares fitting software (e.g., HYPERQUAD). The software will iteratively solve the mass-balance equations to output the overall stability constants ( β ) and stepwise constants ( K ).

G Start Prepare Ligand + Metal Solution (0.1 M Ionic Strength) Atmosphere Inert Gas Purge (N2/Ar) (Prevent CO2 interference) Start->Atmosphere Titration Stepwise Base Addition (CO2-free KOH/NaOH) Atmosphere->Titration Equilibrium Monitor pH Equilibrium (ΔE < 0.1 mV/min) Titration->Equilibrium Data Collect Titration Curve (Volume vs. pH) Equilibrium->Data Fitting Non-linear Least Squares Fitting (e.g., HYPERQUAD) Data->Fitting Output Determine Stability Constants (log β, log K) Fitting->Output

Workflow for determining thermodynamic stability constants via potentiometric titration.

Beyond Thermodynamics: The Importance of Kinetic Inertness

In drug development—particularly for targeted radionuclide therapy (e.g., using ⁶⁴Cu or ⁶⁸Ga)—a high thermodynamic logK is insufficient on its own. The complex must exhibit kinetic inertness to prevent transmetalation with endogenous proteins (like ceruloplasmin or serum albumin) or dissociation in the acidic microenvironments of tumors or lysosomes[4][7].

Evaluating Kinetic Stability (Acid Dissociation Protocol): To objectively compare kinetic inertness, complexes are subjected to harsh acidic conditions.

  • Prepare the metal-aza-crown complex in a highly acidic medium (e.g., 5.0 M HCl or HClO₄) at an elevated temperature (e.g., 30 °C to 90 °C)[4][7].

  • Monitor the dissociation continuously using UV-Vis spectrophotometry (tracking the disappearance of the d-d transition absorption band, typically around 550–625 nm for Cu-cyclam derivatives)[4].

  • Calculate the pseudo-first-order dissociation rate constant ( kobs​ ) and the half-life ( t1/2​ ).

Comparative Insight: While Cu-cyclam is thermodynamically stable, adding pendant arms (e.g., phosphinate or acetate groups to make DOTA or TETA) can drastically alter kinetic inertness. Cross-bridged cyclam (CB-cyclam) derivatives offer superior kinetic inertness because the rigid bicyclic structure physically shields the metal center from protonation and subsequent water attack, making them the preferred choice for modern radiopharmaceuticals[2].

References

  • Conductometric Determination of the Stability Constants of the Inclusion Complexes of Alkali Cations with Diaza Crown Ether... ResearchGate. Retrieved from:[Link]

  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Scientific Information Database (SID). Retrieved from:[Link]

  • Copper, Nickel, and Zinc Cyclam-Amino Acid and Cyclam-Peptide Complexes... ResearchGate. Retrieved from:[Link]

  • Stability constants of aza-oxa-crown ether complexes with silver(I) in nonaqueous polar solvents. ResearchGate. Retrieved from:[Link]

  • Cyclam Derivatives with a Bis(phosphinate) or a Phosphinato–Phosphonate Pendant Arm... ACS Publications. Retrieved from:[Link]

  • Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II)... ChemRxiv. Retrieved from:[Link]

  • Metal complexes of cyclen and cyclam derivatives useful for medical applications: A discussion based on thermodynamic stability constants and structural data. ResearchGate. Retrieved from:[Link]

  • Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. PMC. Retrieved from:[Link]

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Validation

A Comparative Guide to Aza-Crown Ethers and Calixarenes as Ionophores

For Researchers, Scientists, and Drug Development Professionals In the intricate world of supramolecular chemistry and membrane transport, ionophores—molecules that facilitate the movement of ions across lipid bilayers—a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of supramolecular chemistry and membrane transport, ionophores—molecules that facilitate the movement of ions across lipid bilayers—are indispensable tools. They are central to applications ranging from the development of highly specific ion-selective sensors to the creation of novel therapeutic agents that modulate cellular ion homeostasis. Among the vast library of synthetic ionophores, aza-crown ethers and calixarenes stand out as two of the most versatile and powerful classes.

This guide provides a comprehensive, objective comparison of aza-crown ethers and calixarenes, moving beyond a simple list of features to explain the causal relationships between their distinct architectures and their performance as ionophores. By synthesizing experimental data and field-proven insights, this document aims to equip researchers with the knowledge necessary to select the optimal molecular scaffold for their specific research and development needs.

Architectural Foundations: Structure Dictates Function

The fundamental differences in the ionophoric behavior of aza-crown ethers and calixarenes stem from their unique three-dimensional structures and synthetic accessibility.

Aza-Crown Ethers: The Flexible, pH-Sensitive Relatives

Aza-crown ethers are analogues of classic crown ethers where one or more oxygen atoms in the macrocyclic ring are replaced by nitrogen atoms.[1][2] This seemingly simple substitution introduces profound changes to the molecule's properties. The nitrogen atom acts as a "soft" donor site, altering the electrostatic potential within the cavity and thereby modifying its cation binding selectivity compared to its all-oxygen counterparts.[3]

Crucially, the nitrogen atom provides a convenient handle for synthetic modification.[4] This allows for the straightforward attachment of a wide array of functional groups, including lipophilic chains to enhance membrane solubility, or chromophores and fluorophores to create optical sensors.[5][6] Furthermore, the basicity of the nitrogen atom imparts a pH-sensitive character to the ionophore, a feature that can be exploited for controlled ion transport.

Calixarenes: The Pre-organized, Sculptable Cavities

Calixarenes are cup-shaped macrocycles formed from the condensation of phenols and formaldehyde.[7][8][9] Their defining feature is a rigid, pre-organized cavity that can be tailored for specific guests. This structure comprises three key domains for functionalization:

  • The Upper Rim: The wider edge of the cup, which can be modified to influence solubility or introduce recognition sites.

  • The Lower Rim: The narrower edge, where modification of the phenolic hydroxyl groups is common for tuning ion selectivity and creating complex structures.[7][8]

  • The Central Cavity: The core binding pocket, whose size and electronic environment are determined by the number of phenol units and the substituents on the aromatic rings.

Calixarenes exhibit conformational flexibility (e.g., cone, partial cone, 1,3-alternate), which dramatically influences the orientation of binding groups and, consequently, the selectivity of the ionophore.[10] This high degree of synthetic control allows for the rational design of hosts with exceptional selectivity for specific ions.[7][8][11]

cluster_0 Structural Comparison Aza-Crown Aza-Crown Ether - Flexible Macrocycle - N-atom for functionalization - pH-Sensitive Calixarene Calixarene - Pre-organized Cavity - Upper/Lower Rim Functionalization - Conformational Isomers

Caption: Key structural differences between aza-crown ethers and calixarenes.

Performance as Ionophores: A Head-to-Head Comparison

The structural distinctions directly translate into differing performance characteristics regarding ion selectivity, binding affinity, and transport mechanisms.

Ion Selectivity and Binding Affinity

Aza-Crown Ethers achieve selectivity primarily based on the "size-fit" relationship between the cation diameter and the macrocycle's cavity size, similar to traditional crown ethers. However, the number and position of nitrogen atoms can fine-tune this selectivity.[12] For instance, density-functional theory (DFT) modeling has shown that increasing the number of nitrogen atoms in an 18-membered ring can increase binding energies for divalent cations like Ca2+.[4][13] The nitrogen also introduces a preference for softer metal ions.

Calixarenes offer a higher degree of selectivity due to their rigid, three-dimensional binding pocket. By modifying the lower rim with specific donor groups (e.g., esters, amides), calixarenes can be engineered to be highly selective for a particular ion. For example, ethoxycarbonylmethyl derivatives of calix[8]arene show high selectivity for Na+, while the corresponding calix[14]arene derivative is highly selective for Cs+.[15] This selectivity is further enhanced by potential cation-π interactions between the guest ion and the electron-rich aromatic walls of the calixarene cavity.[10] Calixarenes have been designed to selectively bind a wide range of ions, from alkali metals to heavy metals and even anions.[16][17][18]

Quantitative Comparison of Ion Binding

The following table summarizes representative binding data for selected aza-crown ether and calixarene derivatives, illustrating their differing selectivities. Note that experimental conditions (solvent, temperature, method) can significantly impact these values, so direct comparisons should be made with caution.

Ionophore ClassDerivative ExampleTarget IonLog KₐInterfering IonSelectivity (Target/Interfering)Reference(s)
Aza-Crown Ether N-phenylaza-15-crown-5K⁺3.84Na⁺~100[3]
Calixarene Calix[8]arene-bis(crown-6) (1,3-Alternate)Cs⁺>4Na⁺>10,000[10]
Calixarene p-tert-Butylcalix[8]arene tetraacetic tetraethyl esterNa⁺-K⁺~1000[19]
Mechanism of Ion Transport

Both aza-crown ethers and calixarenes typically function as mobile carriers . The ionophore encapsulates a target ion, rendering it lipophilic. This host-guest complex then diffuses across the lipid membrane, releases the ion on the other side, and the free ionophore diffuses back to repeat the cycle.

However, the structural versatility of calixarenes allows them to form more complex transport systems. By functionalizing the upper or lower rims with appropriate groups, multiple calixarene units can self-assemble within a membrane to form channel-like structures that facilitate more rapid ion translocation.[20][21][22]

cluster_0 Ion Carrier Mechanism Step1 1. Ionophore binds ion at interface Step2 2. Complex diffuses across membrane Step1->Step2 Step3 3. Ion is released into aqueous phase Step2->Step3 Step4 4. Free ionophore diffuses back Step3->Step4 Step4->Step1 cluster_0 ISE Fabrication & Evaluation Workflow Prep 1. Prepare Membrane Cocktail (PVC, Plasticizer, Ionophore, Additive) Cast 2. Cast Cocktail into Electrode Body & Evaporate Solvent (THF) Prep->Cast Condition 3. Condition Electrode in Primary Ion Solution Cast->Condition Calibrate 4. Calibrate Electrode (Measure EMF in standard solutions) Condition->Calibrate Selectivity 5. Determine Selectivity Coefficients (Fixed Interference Method) Calibrate->Selectivity

Caption: General workflow for the fabrication and evaluation of an ISE. [3]

Step-by-Step Methodology
  • Preparation of the Membrane Cocktail:

    • Accurately weigh the components: typically ~30% poly(vinyl chloride) (PVC), ~60% plasticizer (e.g., dioctyl sebacate, DOS), 1-5% ionophore, and ~1% ionic additive (e.g., NaTFPB). The precise ratio is critical for membrane stability and performance.

    • Dissolve all components in a volatile solvent, such as tetrahydrofuran (THF), to create a homogenous solution.

  • Electrode Fabrication:

    • Prepare an electrode body (e.g., a glassy carbon electrode or a specialized ISE body).

    • Drop-cast or spin-coat a small volume of the membrane cocktail onto the electrode surface. [23] * Allow the THF to evaporate completely in a controlled environment (e.g., a desiccator) for approximately 24 hours to form a thin, uniform membrane.

    • Add an internal filling solution (e.g., 0.1 M NaCl for a sodium-selective electrode) and an internal reference electrode (e.g., Ag/AgCl).

  • Electrode Conditioning:

    • Before first use, soak the electrode in a solution of the primary ion (e.g., 0.1 M NaCl) for several hours to 24 hours. This step ensures equilibrium is established at the membrane-solution interface and stabilizes the potential.

  • Calibration:

    • Measure the electromotive force (EMF) of the ISE against a stable external reference electrode (e.g., double-junction Ag/AgCl) in a series of standard solutions of the primary ion with varying concentrations (e.g., 10⁻⁶ M to 10⁻¹ M).

    • Plot the measured EMF versus the logarithm of the ion activity. A Nernstian response (a slope of ~59.2 mV per decade for monovalent ions at 25°C) indicates proper electrode function.

  • Determination of Selectivity Coefficients (Fixed Interference Method):

    • Prepare a series of solutions containing a fixed concentration of an interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (e.g., 10⁻⁶ M to 10⁻¹ M NaCl).

    • Measure the EMF in each solution and plot the calibration curve as in Step 4.

    • The intersection of the extrapolated linear portions of the curve is used to calculate the potentiometric selectivity coefficient (Kpot), which quantifies the preference of the ionophore for the primary ion over the interfering ion. A smaller Kpot value indicates higher selectivity.

Conclusion: Selecting the Right Tool for the Job

Neither aza-crown ethers nor calixarenes are universally superior; their strengths are application-dependent. The choice requires a clear understanding of the experimental or therapeutic goal.

FeatureAza-Crown EthersCalixarenes
Structural Core Flexible macrocycleRigid, pre-organized 3D cavity
Selectivity Mechanism Primarily size-fit, tuned by N-atoms3D complementarity, cation-π interactions, functional groups
Achievable Selectivity Good to ExcellentExcellent to Exceptional
Synthetic Versatility High (easy N-functionalization)Exceptional (upper & lower rim modification)
Key Feature pH-switchability, "soft" donor sitesHigh pre-organization, scaffold for complex assemblies
Best Suited For... pH-responsive systems, optical sensors, tuning selectivity for specific transition metals.Highly selective ISEs, complex host-guest systems, drug encapsulation, biomimetic channels.

Calixarenes , on the other hand, offer unparalleled control over the three-dimensional binding environment. Their rigid scaffold and extensive synthetic versatility make them the platform of choice for developing systems with exceptionally high ion selectivity and for constructing complex supramolecular architectures for advanced applications in sensing, separations, and drug delivery. [7][8]The continued innovation in the design and synthesis of both ionophore classes promises to yield even more sophisticated tools for manipulating and measuring ions in biological and chemical systems.

References

  • Versatile Application of Calixarenes and Their Derivatives: From Drug Delivery to Industrial Catalysis and Environmental Remediation.PubMed.
  • A Comparative Analysis of Benzo-12-crown-4 and its Aza-Derivatives in Cation Binding and Ion Sensing.Benchchem.
  • Calixarene-based artificial ionophores for chloride transport across natural liposomal bilayer: Synthesis, structure-function relationships, and computational study.PubMed.
  • Versatile Application of Calixarenes and Their Derivatives: From Drug Delivery to Industrial Catalysis and Environmental Remediation.Taylor & Francis Online.
  • Multi-responsive calixarene hosts for the detection of drug molecules.UVicSpace.
  • Photoswitchable Calixarene Activators for Controlled Peptide Transport across Lipid Membranes.Journal of the American Chemical Society.
  • A Comparative Analysis of Calixarene-bis-Crown-6 Derivatives for Ion Binding.Benchchem.
  • Green Synthesis of Oligomer Calixarenes.IntechOpen.
  • Synthesis and rare earth metal ion-sensing properties of aza-crown derivative incorporating with diaryl-1,3,4-oxadiazole.PubMed.
  • Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications.MDPI.
  • Synthetic cation transporters incorporating crown ethers and calixarenes as headgroups and central relays: a comparison of sodium and chloride selectivity.PMC.
  • CROWN ETHERS: SYNTHESIS & APPLICATIONS.JETIR.
  • Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity.PMC.
  • Role of Calixarene in Chemotherapy Delivery Strategies.MDPI.
  • New metal cation-selective ionophores derived from calixarenes: their syntheses and ion-binding properties.Journal of the Chemical Society, Perkin Transactions 1.
  • Calix[n]arenes as Synthetic Membrane Transporters: A Minireview.Taylor & Francis Online.
  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers.ScienceOpen.
  • A Comparative Analysis of Sodium Ionophore VI and Calixarene-Based Sodium Ionophores for Ion-Selective Applications.Benchchem.
  • Calixarene-Based Molecules for Cation Recognition.MDPI.
  • A halogen bonding BODIPY-appended aza-crown ether for selective optical sensing of inorganic and organic ion-pair species.Royal Society of Chemistry.
  • A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications.MDPI.
  • Calixarenes: Versatile molecules as molecular sensors for ion recognition study.Indian Academy of Sciences.
  • The role of crown ethers in drug delivery.Academia.edu.
  • A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications.PMC.
  • Theoretical study on the binding selectivity of 18-membered azacrownetherswith alkaline earth metal species.Acta Chimica Asiana.
  • Synthetic cation transporters incorporating crown ethers and calixarenes as headgroups and central relays: a comparison of sodium and chloride selectivity.PubMed.
  • The role of crown ethers in drug delivery.ResearchGate.
  • Voltammetric Thin-Layer Ionophore-Based Films: Part 2. Semi-Empirical Treatment.ACS Publications.
  • Theoretical study on the binding selectivity of 18-membered azacrown ethers with alkaline earth metal species.ResearchGate.

Sources

Comparative

Quantitative structure-activity relationship (QSAR) analysis of aza-crown ethers

Title: Quantitative Structure-Activity Relationship (QSAR) Analysis of Aza-Crown Ethers: A Comparative Guide to Predictive Modeling Introduction Aza-crown ethers are versatile macrocyclic compounds where one or more oxyg...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quantitative Structure-Activity Relationship (QSAR) Analysis of Aza-Crown Ethers: A Comparative Guide to Predictive Modeling

Introduction Aza-crown ethers are versatile macrocyclic compounds where one or more oxygen atoms of a traditional crown ether are replaced by nitrogen atoms. This heteroatom substitution dramatically alters their coordination chemistry, providing softer coordination sites that enhance their affinity for transition and heavy metal ions (e.g., Cu²⁺, Pb²⁺, Gd³⁺) while maintaining tunable selectivity for specific alkali and alkaline earth metals (e.g., Ca²⁺, Na⁺)[1]. Because of their unique cavity configurations, aza-crown ethers are critical in the development of MRI contrast agents, fluorescent ion sensors, and targeted therapeutic ionophores[2],[3].

However, empirically synthesizing and testing these macrocycles is highly resource-intensive. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling have become indispensable for predicting stability constants ( logK ), lipophilicity, and binding affinities in silico[4]. This guide objectively compares the leading QSAR methodologies used for aza-crown ethers and provides a self-validating experimental protocol for researchers looking to optimize macrocyclic ligand design.

Comparative Analysis of QSAR Methodologies

Choosing the right QSAR approach depends heavily on the target property. Predicting basic lipophilicity requires vastly different descriptors than predicting the thermodynamic stability of a heavy metal complex.

1. 2D-QSAR (Topological & Constitutional Descriptors)

  • Mechanism: Relies on 2D molecular graphs, calculating topological indices to model macroscopic properties.

  • Best For: Predicting lipophilicity ( ClogP ) and basic partitioning behavior, which is crucial for phase-transfer catalysis and drug bioavailability[5].

  • Limitations: Fails to capture the 3D cavity size and the spatial orientation of heteroatom lone pairs, which dictate specific metal ion complexation.

2. Graph Machines & Machine Learning (2D-ML)

  • Mechanism: Utilizes machine learning algorithms (e.g., Graph Machines, Random Forests) directly on 2D molecular graphs without manually pre-calculating traditional chemical descriptors.

  • Best For: Large-scale prediction of stability constants ( logKGdL​ ) for MRI contrast agents (e.g., Gd³⁺ complexes). Graph machines have been shown to reduce the Root Mean Square Error (RMSE) by a factor of 2.5 compared to naive predictors[6].

3. Quantum Chemical QSAR (DFT-Based)

  • Mechanism: Employs Density Functional Theory (DFT) to calculate precise electronic descriptors (HOMO/LUMO energies, partial charges, molecular electrostatic potential).

  • Best For: Elucidating exact ion selectivity and binding mechanisms. For instance, DFT-based QSAR models have successfully demonstrated that the carbonyl oxygen atoms in N,N'-diacylated diaza-crown ethers actively participate in Ca²⁺ binding, explaining their potent ionophore activity in human neutrophils[2],[7].

Performance Comparison Table

The following table summarizes the predictive performance of these methodologies based on aggregated literature data for aza-crown ether and related macrocyclic complexes[5],[6],[3].

MethodologyPrimary DescriptorsTarget PropertyAvg. Predictive Accuracy (R²)RMSE ( logK )Computational Cost
2D-QSAR (MLR) Topological IndicesLipophilicity ( ClogP )0.75 - 0.82N/ALow
Graph Machines 2D Molecular GraphsStability Constants ( logK )0.85 - 0.90~0.81Medium
3D-QSAR (CoMFA) Steric & Electrostatic FieldsBinding Affinity0.88 - 0.92~0.70High
Quantum-QSAR DFT (HOMO/LUMO, Charges)Ion Selectivity (e.g., Ca²⁺)0.90 - 0.95~0.55Very High

Workflow Visualization

The development of a robust QSAR model for aza-crown ethers follows a strict pipeline to ensure predictive reliability and avoid chance correlations.

QSAR_Workflow Data 1. Dataset Curation (Aza-Crown Ethers & log K) Geom 2. Geometry Optimization (DFT / Molecular Mechanics) Data->Geom SMILES to 3D Desc 3. Descriptor Calculation (2D Topological, 3D, Quantum) Geom->Desc Optimized PDB/MOL2 Feat 4. Feature Selection (Genetic Algorithm / PCA) Desc->Feat Descriptor Matrix Model 5. Model Training (MLR, Random Forest, Graph Machines) Feat->Model Selected Features Valid 6. Validation (Cross-Validation, Applicability Domain) Model->Valid Predictive Model Screen 7. Virtual Screening (Predicting Novel Ionophores) Valid->Screen Validated QSAR

Caption: Standardized QSAR modeling workflow for predicting aza-crown ether ionophore activity.

Step-by-Step Experimental Protocol: DFT-Guided QSAR Modeling

To build a self-validating QSAR model for predicting heavy metal stability constants ( logβ ) of aza-crown ethers, follow this rigorously structured protocol.

Step 1: Dataset Assembly and Standardization

  • Action: Compile a dataset of aza-crown ethers with known stability constants ( logβ ) for a specific metal ion (e.g., Cu²⁺ or Cd²⁺)[3].

  • Causality: Stability constants are highly sensitive to solvent and temperature. You must standardize the dataset by only including values measured under identical experimental conditions (e.g., 298 K, 0.1 M ionic strength in aqueous solution). Mixing conditions introduces insurmountable thermodynamic noise into the model.

Step 2: Conformational Sampling and Geometry Optimization

  • Action: Convert 2D SMILES strings to 3D structures. Perform a Monte Carlo conformational search using Molecular Mechanics (e.g., MMFF94 force field), followed by DFT optimization (B3LYP/6-31G(d,p)) of the lowest-energy conformer[4].

  • Causality: Aza-crown ethers are highly flexible macrocycles. A simple 2D-to-3D conversion often traps the molecule in a local energy minimum. DFT optimization ensures the macrocyclic cavity and heteroatom lone pairs are in their true ground-state geometry, which is physically required for accurate electronic descriptor calculation[8].

Step 3: Descriptor Calculation and Feature Selection

  • Action: Calculate 0D, 1D, 2D, and 3D descriptors alongside quantum descriptors (HOMO, LUMO, dipole moment). Apply a Genetic Algorithm (GA) coupled with Multiple Linear Regression (MLR) to select the optimal subset of descriptors[9],[3].

  • Causality: Calculating thousands of descriptors for a small dataset leads to the "curse of dimensionality" and severe overfitting. The GA efficiently navigates the descriptor space, while enforcing a Variance Inflation Factor (VIF) < 5 ensures that the selected features are orthogonal (non-collinear), preserving the model's physical interpretability.

Step 4: Model Training and Rigorous Validation

  • Action: Split the data into a training set (80%) and a test set (20%) using a Self-Organizing Map (SOM) or Kennard-Stone algorithm[9]. Train the model and validate using Leave-One-Out Cross-Validation (LOOCV).

  • Causality: A high Rtrain2​ only proves the model can memorize data. True predictive power is proven by QLOO2​>0.6 and a high Rtest2​ . Furthermore, perform Y-randomization (scrambling the logβ values and retraining); if the randomized models show high R2 , your original model is based on chance correlation and must be discarded. This ensures the protocol is a self-validating system.

Conclusion

While 2D-QSAR provides rapid screening for basic physicochemical properties like lipophilicity[5], the structural complexity of aza-crown ethers—specifically their flexible cavities and distinct N/O coordination sites—demands advanced techniques. Machine learning approaches like Graph Machines excel at predicting macroscopic stability constants for large libraries[6], whereas DFT-guided QSAR remains the gold standard for elucidating the precise molecular mechanics of ion selectivity and transport[2],[7].

Sources

Validation

Spectroscopic comparison of free vs complexed 1-Azacyclooctadecane

Spectroscopic Comparison of Free vs. Complexed 1-Azacyclooctadecane: A Comprehensive Guide Executive Summary & The Causality of Complexation 1-Azacyclooctadecane (widely recognized in its ether-substituted form as monoaz...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Free vs. Complexed 1-Azacyclooctadecane: A Comprehensive Guide

Executive Summary & The Causality of Complexation

1-Azacyclooctadecane (widely recognized in its ether-substituted form as monoaza-18-crown-6 or 1,4,7,10,13-pentaoxa-16-azacyclooctadecane) is a highly versatile macrocyclic ligand. In its free state, the macrocycle is highly flexible, undergoing rapid conformational inversion at room temperature. However, upon introducing a guest species—such as an alkali metal, a transition metal, a lanthanide, or an electron acceptor—the macrocycle undergoes a profound transformation.

The causality behind the resulting spectroscopic shifts is rooted in three physical phenomena:

  • Conformational Locking: The host wraps around the guest to minimize cavity strain, freezing out the time-averaged flexibility observed in the free state.

  • Inductive Electron Withdrawal: The positive charge of a bound metal cation or the electron-withdrawing nature of an acceptor pulls electron density away from the macrocycle’s nitrogen and oxygen lone pairs.

  • Orbital Hybridization & Charge Transfer: The formation of coordinate covalent bonds fundamentally alters the molecular orbital landscape, occasionally generating entirely new electronic transitions[1].

Spectroscopic Signatures: Free vs. Complexed States

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for monitoring the thermodynamics of macrocyclic complexation in solution.

  • Free State: The 1 H NMR spectrum of free 1-azacyclooctadecane in CDCl 3​ exhibits relatively upfield signals due to the electron-rich nature of the heteroatoms. The methylene protons adjacent to the nitrogen (N-CH 2​ ) typically resonate around 2.75–2.85 ppm, while the O-CH 2​ protons appear near 3.60–3.70 ppm.

  • Complexed State: When a guest (such as a primary ammonium salt) binds within the cavity, the positive charge of the guest deshields the macrocycle's protons. This electron density withdrawal causes a pronounced downfield shift. NMR titration is routinely used to track these shifts to calculate binding constants and even determine enantioselectivity for chiral derivatives[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides direct evidence of host-guest bond formation by measuring changes in vibrational force constants.

  • Free State: The free ligand is characterized by a strong, broad C-O-C asymmetric stretch near 1120 cm −1 and a distinct N-H stretch around 3350 cm −1 .

  • Complexed State: Coordination to a metal center draws electron density from the C-O and C-N σ -bonds into the metal-ligand bond. This reduces the bond order of the C-O-C linkages, shifting the stretching frequency to lower wavenumbers (~1080–1090 cm −1 ). Advanced infrared multiple-photon dissociation (IRMPD) studies on related azacyclooctadecane complexes (e.g., Ni 2+ complexes) have demonstrated that these subtle IR shifts are sensitive enough to distinguish between facial and meridional pseudo-octahedral coordination geometries[3].

UV-Visible Spectroscopy & Photophysics
  • Free State: The saturated aliphatic backbone of 1-azacyclooctadecane lacks extended π -conjugation, rendering the free ligand optically transparent in the visible region (>250 nm).

  • Complexed State: When complexed with strong electron acceptors (e.g., Iodine or DDQ), the macrocycle acts as an n-donor. The transition of an electron from the macrocycle's HOMO to the acceptor's LUMO generates a distinct Charge Transfer (CT) absorption band in the visible region[1]. Furthermore, when complexed with luminescent lanthanides (e.g., Eu 3+ , Tb 3+ ), the macrocycle physically shields the metal center from solvent molecules, preventing non-radiative quenching and dramatically enhancing the complex's emission profile[4].

Quantitative Data Summary

The following table summarizes the causal relationships and typical spectroscopic shifts observed during the complexation of 1-azacyclooctadecane derivatives.

Spectroscopic ModalityTarget FeatureFree 1-AzacyclooctadecaneComplexed State (Typical)Mechanistic Causality
1 H NMR N-CH 2​ Protons~2.75 - 2.85 ppm~2.95 - 3.20 ppm (Downfield)Deshielding due to electron density withdrawal by the guest cation.
1 H NMR O-CH 2​ Protons~3.60 - 3.70 ppm~3.75 - 3.90 ppm (Downfield)Conformational locking and inductive electron withdrawal.
FT-IR C-O-C Stretch~1120 - 1130 cm −1 ~1080 - 1090 cm −1 Metal-oxygen coordination weakens the adjacent C-O bond, lowering its force constant.
FT-IR N-H Stretch~3350 cm −1 (Broad)~3250 cm −1 (Sharp)Hydrogen bonding or direct coordination restricts N-H vibrational modes.
UV-Vis Absorption BandsTransparent >250 nmNew CT Band (~350-450 nm)Electron transfer from heteroatom lone pairs (HOMO) to guest LUMO.

Experimental Protocols: Self-Validating Spectroscopic Titration

To ensure trustworthiness and reproducibility, binding constants ( Ka​ ) must be determined using a self-validating system. The following NMR titration protocol eliminates dilution errors by keeping the host concentration mathematically constant.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 2.0 mM stock solution of free 1-azacyclooctadecane in a deuterated, non-competitive solvent (e.g., CDCl 3​ ).

  • Guest Solution Preparation (The Self-Validating Step): Prepare a 40.0 mM solution of the guest species (e.g., a metal salt or ammonium perchlorate). Crucially, dissolve this guest using the 2.0 mM host stock solution rather than pure solvent. This ensures that as the guest is added to the NMR tube, the host concentration remains exactly 2.0 mM, eliminating the need for complex mathematical dilution corrections.

  • Incremental Titration: Transfer 500 μ L of the host solution into an NMR tube. Acquire the baseline 1 H NMR spectrum.

  • Data Acquisition: Sequentially add aliquots of the guest solution (e.g., 5 μ L, 10 μ L, 20 μ L) to the NMR tube. Invert to mix, and acquire a spectrum after each addition.

  • Isotherm Plotting: Track the chemical shift ( Δδ ) of the N-CH 2​ protons. Plot Δδ against the molar ratio of [Guest]/[Host].

  • Validation & Fitting: A smooth, asymptotic curve validates a specific stoichiometric binding event. Fit the curve using a non-linear 1:1 binding isotherm equation to extract the association constant ( Ka​ ) and the Gibbs free energy of binding ( ΔG ).

Mechanistic & Workflow Visualizations

G Free Free 1-Azacyclooctadecane (Flexible, High Electron Density) Complex Host-Guest Complex (Conformationally Locked) Free->Complex Ion-Dipole / H-Bonding Guest Guest Species (Metal Cation / Electron Acceptor) Guest->Complex Coordination NMR NMR: Downfield Shifts (Deshielding effect) Complex->NMR IR IR: C-O-C Shift to Lower Freq (Bond weakening) Complex->IR UV UV-Vis: New CT Bands (Electron transfer) Complex->UV

Fig 1: Causality of spectroscopic shifts during 1-Azacyclooctadecane complexation.

G Prep 1. Sample Prep (Constant Host, Varying Guest) Acquire 2. Spectral Acquisition (NMR or UV-Vis) Prep->Acquire Isosbestic 3. Validate Stoichiometry (Check Isosbestic Points) Acquire->Isosbestic Plot 4. Plot Binding Isotherm (Δδ or ΔA vs [Guest]/[Host]) Isosbestic->Plot Fit 5. Non-Linear Regression (Extract Ka & ΔG) Plot->Fit

Fig 2: Self-validating workflow for spectroscopic titration and binding constant determination.

Sources

Comparative

A Comparative Guide to the Hydrolytic Stability of Macrocyclic Ligands for Researchers and Drug Development Professionals

In the landscape of modern therapeutics and advanced chemical applications, macrocyclic ligands have emerged as a class of molecules with immense potential. Their unique structural architecture, characterized by a large...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern therapeutics and advanced chemical applications, macrocyclic ligands have emerged as a class of molecules with immense potential. Their unique structural architecture, characterized by a large cyclic framework, imparts a range of desirable properties, from high-affinity binding to the ability to tackle challenging biological targets.[1][2] However, the journey from a promising macrocyclic candidate to a viable product is often dictated by a critical, yet sometimes overlooked, parameter: hydrolytic stability. This guide provides an in-depth, comparative evaluation of the hydrolytic stability of different classes of macrocyclic ligands, supported by experimental data and protocols, to empower researchers in making informed decisions during the design and development process.

The Imperative of Hydrolytic Stability

Hydrolysis, the cleavage of a chemical bond by water, is a fundamental degradation pathway that can significantly impact the efficacy, safety, and shelf-life of a macrocycle-based product.[3] For drug development professionals, a macrocycle that readily degrades in an aqueous physiological environment will likely fail to reach its target and exert its therapeutic effect. Beyond the loss of potency, degradation products can also introduce toxicity concerns.[4] Therefore, a comprehensive understanding and evaluation of hydrolytic stability are not just a matter of good practice but a cornerstone of successful macrocyclic design.

A Comparative Overview of Macrocyclic Ligand Classes

Macrocyclic ligands can be broadly categorized based on their core structural motifs. This guide will focus on three prominent classes: aza-macrocycles, peptidic macrocycles, and macrocyclic lactones, each exhibiting distinct hydrolytic stability profiles.

Aza-Macrocycles: The Stalwarts of Stability

Aza-macrocycles, such as those based on cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane), are renowned for their exceptional kinetic and thermodynamic stability.[5][6] This robustness is largely attributed to the stable C-N and C-C single bonds that constitute the macrocyclic ring.

The primary concern regarding the hydrolytic stability of aza-macrocycles often pertains to their functionalized side-arms or the stability of their metal complexes, rather than the integrity of the macrocyclic ring itself. For instance, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a cornerstone of MRI contrast agents, demonstrates high resistance to ring cleavage. However, the stability of its lanthanide complexes can be pH-dependent.[7][8] Under strongly acidic conditions, acid-promoted dissociation of the metal ion can occur.[9]

Peptidic Macrocycles: A Tale of Two Termini (and a Ring)

Peptidic macrocycles, cyclic structures composed of amino acid residues, have garnered significant interest in drug discovery for their ability to mimic natural peptides while offering improved pharmacological properties.[10] Macrocyclization is a key strategy to enhance the stability of peptides by protecting them from degradation by exopeptidases, which cleave terminal amino acids.[10]

The hydrolytic stability of the macrocyclic ring itself is primarily dependent on the amide bonds that form the cyclic backbone. While significantly more stable than ester bonds, amide bonds can still undergo hydrolysis, especially under acidic or basic conditions.[4][11] The rate of this hydrolysis is highly dependent on the specific amino acid sequence, with certain residues like aspartic acid being particularly susceptible to facilitating peptide bond cleavage through the formation of a cyclic imide intermediate.[10] The non-enzymatic cleavage of peptide bonds is a pH-dependent process involving two main mechanisms: direct hydrolysis (scission) and intramolecular aminolysis by the N-terminal amine (backbiting).[4] Studies have shown that scission is the dominant pathway at a basic pH of 10, while backbiting is more prevalent at neutral pH.[4]

Macrocyclic Lactones and Lactams: The Influence of the Heteroatom

Macrocyclic lactones (containing an ester group within the ring) and their corresponding lactams (containing an amide group) are prevalent in many natural product-based drugs, including antibiotics and immunosuppressants.[2] A crucial distinction in their hydrolytic stability lies in the inherent reactivity of the ester versus the amide bond. Esters are generally much more susceptible to hydrolysis than amides.[3]

This difference is powerfully illustrated in the development of the anticancer drug ixabepilone. By converting the lactone ring of its parent compound, epothilone B, into a lactam, the metabolic stability was dramatically increased. Ixabepilone exhibits a hydrolysis rate of only 0.01 nmol/min/mg, a stark contrast to epothilone B's rate of 1.02 nmol/min/mg.[1] This highlights a key design principle: for applications requiring high hydrolytic stability, the incorporation of lactams over lactones is a strategically sound choice.

Experimental Protocols for Evaluating Hydrolytic Stability

A robust assessment of hydrolytic stability is achieved through forced degradation studies, which intentionally stress the molecule to identify potential degradation pathways and products.[12] These studies are a critical component of regulatory submissions and provide invaluable insights into a molecule's intrinsic stability.[4]

Protocol 1: Forced Hydrolysis Study

Objective: To determine the hydrolytic stability of a macrocyclic ligand under acidic and basic conditions.

Materials:

  • Macrocyclic ligand of interest

  • 0.1 M and 1 M Hydrochloric acid (HCl)

  • 0.1 M and 1 M Sodium hydroxide (NaOH)

  • High-purity water

  • A suitable organic solvent (e.g., methanol, acetonitrile)

  • pH meter

  • Constant temperature bath or oven

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Vials and appropriate neutralization reagents

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the macrocyclic ligand at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • In a vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

    • Place the vial in a constant temperature bath set to a specific temperature (e.g., 60°C).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

    • If no significant degradation (aim for 5-20% degradation) is observed, the study can be repeated with 1 M HCl or at a higher temperature.[13]

  • Base Hydrolysis:

    • In a separate vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.

    • Maintain the vial at the same constant temperature as the acid hydrolysis experiment.

    • At the same predetermined time points, withdraw an aliquot.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the HPLC mobile phase for analysis.

    • If degradation is too rapid or too slow, adjust the concentration of NaOH or the temperature accordingly.[13]

  • Control Sample: A control sample of the macrocyclic ligand in the stock solution solvent should be kept under the same temperature conditions to account for any thermal degradation.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of the remaining macrocycle and the formation of any degradation products should be quantified.

Diagram of the Experimental Workflow for Forced Hydrolysis:

G cluster_prep Sample Preparation cluster_stress Stress Conditions (60°C) cluster_sampling Time-Point Sampling cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH) stock->base Aliquot control Control (Solvent only) stock->control Aliquot sampling Withdraw Aliquots (0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize dilute Dilute for HPLC neutralize->dilute hplc HPLC Analysis (Quantify Parent & Degradants) dilute->hplc

Caption: Workflow for conducting a forced hydrolysis stability study.

Data Presentation: A Comparative Summary

The following table summarizes representative hydrolytic stability data for different macrocyclic ligand classes. It is important to note that direct comparison of literature data can be challenging due to variations in experimental conditions. The data presented here is intended to be illustrative of general trends.

Macrocycle ClassRepresentative ExampleFunctional Group Prone to HydrolysisConditionApproximate Half-life (t½)Key Degradation Pathway
Aza-macrocycle DOTA-metal complexMetal-ligand coordination bondsLow pHHighly Stable (dissociation)Acid-catalyzed demetallation
Peptidic Macrocycle Cyclic Gly-Gly (cGG)Amide bondpH 10, 95°C~10 hours[4]Amide bond scission[4]
Peptidic Macrocycle Cyclic Gly-Gly (cGG)Amide bondpH 7, 95°CSlower than at pH 10[4]Intramolecular aminolysis (backbiting)[4]
Macrocyclic Lactone Epothilone BEster bondPhysiological (metabolic)< 5 hours[1]Ester hydrolysis
Macrocyclic Lactam IxabepiloneAmide bondPhysiological (metabolic)~52 hours[1]Amide hydrolysis (significantly slower)
Schiff Base Macrocycle TAAB complexImine (C=N) bondAqueous acidUnstable (hydrolyzes)[14][15]Reversible hydrolysis to aldehyde and amine[15][16]
Porphyrin Zn(II) PorphyrinMetal-ligand coordination bondsAcidic conditionsVariable, dependent on substituentsAcid-catalyzed demetallation[13]

Visualizing Degradation Pathways

Understanding the specific chemical transformations that occur during hydrolysis is crucial for predicting degradation products and designing more stable analogues.

Hydrolytic Degradation of a Peptidic Macrocycle:

G cluster_main Peptidic Macrocycle Hydrolysis (Scission) pep_macro Cyclic Peptide (with Amide Bonds) water + H₂O intermediate Tetrahedral Intermediate pep_macro->intermediate Nucleophilic attack by water linear_pep Linear Peptide (Cleaved Amide Bond) intermediate->linear_pep Bond cleavage

Caption: General mechanism of amide bond hydrolysis in a peptidic macrocycle.

Acid-Catalyzed Demetallation of an Aza-macrocycle Complex:

G cluster_main Aza-macrocycle Complex Demetallation complex [Metal(Aza-macrocycle)]^n+ protonation Protonated Ligand-Metal Intermediate complex->protonation Protonation of donor atoms protons + H+ products Metal(aq)^n+ + Protonated Macrocycle protonation->products Dissociation

Caption: Acid-catalyzed dissociation of a metal ion from an aza-macrocycle.

Conclusion and Future Outlook

The hydrolytic stability of macrocyclic ligands is a multifaceted property that is intrinsically linked to their chemical structure. Aza-macrocycles generally exhibit the highest stability, making them ideal for applications requiring robust performance over a wide pH range. Peptidic macrocycles offer a balance of stability and biological relevance, with their degradation pathways being highly sequence- and pH-dependent. For macrocycles containing lactone or lactam functionalities, the choice of the heteroatom is a critical determinant of stability, with lactams offering a significant advantage.

As the field of macrocyclic chemistry continues to expand, a priori prediction of hydrolytic stability through computational modeling will likely play an increasingly important role in the design of next-generation ligands. However, the empirical data generated from well-designed forced degradation studies will remain the gold standard for assessing and ensuring the long-term viability of these remarkable molecules. By integrating a thorough understanding of hydrolytic degradation pathways with rigorous experimental evaluation, researchers can unlock the full therapeutic and technological potential of macrocyclic ligands.

References

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Results for Aza-Macrocycles

Introduction: The Challenge of Aza-Macrocycles Aza-macrocycles represent a compelling class of molecules, pivotal in fields ranging from medicinal chemistry to materials science.[1] Their unique, constrained three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Aza-Macrocycles

Aza-macrocycles represent a compelling class of molecules, pivotal in fields ranging from medicinal chemistry to materials science.[1] Their unique, constrained three-dimensional structures enable them to engage with biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[2][3][4] However, this structural sophistication presents a significant challenge. Macrocycles are not static entities; they are "molecular chameleons" that can adopt different conformations depending on their environment—be it a polar solvent, a lipid membrane, or the binding pocket of a protein.[5][6]

This conformational flexibility dictates their function, making a single-method characterization incomplete and potentially misleading. An X-ray crystal structure provides a high-resolution snapshot in a solid state, but it may not represent the dominant conformation in solution. Conversely, computational models, while powerful, are approximations of reality. Therefore, a robust, synergistic approach that integrates and cross-validates experimental data with computational predictions is not just best practice—it is essential for generating reliable, actionable insights in drug development and beyond. This guide provides an in-depth framework for achieving this synergy, grounded in field-proven expertise.

Pillar 1: The Experimental Ground Truth

Experimental techniques provide the empirical data—the "ground truth"—against which all computational models must be judged. The choice of experiment is dictated by the specific question at hand: What is its structure in solution? How strongly does it bind to its target? What are the thermodynamics of this interaction?

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Dynamics

Expertise & Causality: NMR is the premier technique for determining the structure and dynamics of molecules in solution, mimicking a physiological environment.[7] For flexible aza-macrocycles, which may exist as an ensemble of interconverting conformers, NMR provides an averaged picture of the molecular population. Techniques like the Nuclear Overhauser Effect (NOE) provide through-space distance restraints between protons, which are critical for defining the three-dimensional fold of the macrocycle in solution.[7][8] Furthermore, NMR titrations can quantify host-guest interactions by tracking chemical shift perturbations upon binding.[9][10][11]

Experimental Protocol: 1D ¹H NMR Titration for Binding Constant (Kₐ) Determination

  • Preparation: Prepare a stock solution of the aza-macrocycle (host) at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., DMSO-d₆). Prepare a highly concentrated stock solution of the binding partner (guest) in the same solvent (e.g., 50 mM).

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host solution alone. This is the "zero-point."

  • Titration: Add small, precise aliquots of the guest stock solution to the NMR tube containing the host. After each addition, gently mix and re-acquire the ¹H NMR spectrum.

  • Data Acquisition: Continue the additions until the chemical shifts of the host's protons stop changing, indicating saturation of the binding sites. A typical molar ratio of guest-to-host at the end might be 10:1 or higher.

  • Data Analysis: Identify one or more host protons whose chemical shifts change significantly upon guest binding. Plot the change in chemical shift (Δδ) against the concentration of the guest.

  • Binding Constant Calculation: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using specialized software (like EQNMR) to calculate the association constant (Kₐ).[11]

X-Ray Crystallography: The Atomic-Resolution Snapshot

Expertise & Causality: X-ray crystallography provides unambiguous, high-resolution structural data, defining the precise position of each atom in the solid state.[12] This is the gold standard for confirming connectivity and stereochemistry. However, the resulting structure is a static picture and can be influenced by crystal packing forces, meaning it may not be the most populated or biologically active conformation in solution. Its true power is realized when used as a starting point for computational modeling.[13]

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

  • Crystallization: Grow single crystals of the aza-macrocycle or its complex. This is often the most challenging step, involving screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.

  • Structure Solution & Refinement: Process the diffraction data to obtain electron density maps. A structural model is built into the electron density and refined to best fit the experimental data.

  • Validation: The quality of the final structure is assessed using metrics like the R-factor. The finalized structure, including atomic coordinates, is typically deposited in a crystallographic database.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

Expertise & Causality: ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14] In a single experiment, it can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of an interaction. From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[15] This provides a complete thermodynamic signature of the binding event, which is invaluable for understanding the driving forces of molecular recognition and for lead optimization in drug discovery.[16] For very high-affinity interactions, displacement titrations can be employed where a weaker, known binder is displaced by the high-affinity ligand.[17][18]

Experimental Protocol: Direct ITC Titration

  • Sample Preparation: Prepare the aza-macrocycle (e.g., in the sample cell) and the binding partner (e.g., in the syringe) in the exact same, degassed buffer to minimize heats of dilution. The concentration of the ligand in the syringe should typically be 10-20 times that of the macromolecule in the cell.[17]

  • Instrument Setup: Equilibrate the instrument at the desired temperature. Load the samples into the cell and the injection syringe.

  • Titration: Program a series of small, timed injections of the syringe solution into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis: The raw data (heat pulses per injection) are integrated to generate a binding isotherm, plotting heat change against the molar ratio of the reactants.

  • Model Fitting: This isotherm is fitted to a binding model to extract the thermodynamic parameters: Kₐ, ΔH, and n.

Pillar 2: In Silico Prediction and Exploration

Computational methods allow us to explore conformational landscapes, predict binding energies, and rationalize experimental observations at a level of detail that is often inaccessible to experiments alone.

Density Functional Theory (DFT): The Quantum Mechanical Lens

Expertise & Causality: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It provides highly accurate geometries and relative energies for different conformers.[19][20] It is particularly useful for validating the low-energy conformations found in other methods (like MD) or for understanding electronic effects, reactivity, and the nature of non-covalent interactions, such as hydrogen bonds, that stabilize a particular structure.[21][22][23]

Computational Workflow: Conformer Geometry Optimization

  • Initial Structure: Start with an initial 3D structure, for example, from an X-ray crystal structure or a low-energy snapshot from an MD simulation.

  • Method Selection: Choose an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p)). The choice depends on the system size and the desired accuracy.

  • Solvation Model: If simulating a solution environment, include an implicit solvent model (e.g., PCM, COSMO) to account for the bulk effects of the solvent.[19]

  • Calculation: Perform a geometry optimization to find the nearest local energy minimum. This is followed by a frequency calculation to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy.

  • Analysis: Analyze the optimized geometry, including bond lengths, angles, and dihedral angles, for comparison with experimental data.

Molecular Dynamics (MD) Simulations: Modeling Molecular Motion

Expertise & Causality: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the system.[5] This is the primary tool for exploring the vast conformational space of a flexible aza-macrocycle and for predicting its "chameleonic" adaptation to different solvent environments.[5][6] By running simulations in explicit solvent, we can observe the formation and breaking of intramolecular hydrogen bonds and how the macrocycle shields its polar groups in nonpolar environments—a key factor for membrane permeability.[6]

Computational Workflow: Simulating a Macrocycle in Solution

  • System Setup:

    • Force Field: Choose a suitable molecular mechanics force field (e.g., OpenFF, GAFF2) to describe the intra- and intermolecular interactions.[8]

    • Solvation: Place the macrocycle in a periodic box of explicit solvent molecules (e.g., water).

    • Ionization: Add ions to neutralize the system and mimic a specific salt concentration.

  • Minimization & Equilibration: Energy-minimize the system to remove steric clashes, followed by a series of equilibration steps (e.g., NVT, NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational landscape.

  • Trajectory Analysis: Analyze the resulting trajectory to identify dominant conformational clusters, calculate root-mean-square deviations (RMSD), analyze hydrogen bonding, and extract representative structures for further analysis (e.g., DFT refinement).

The Nexus: A Practical Guide to Cross-Validation

The true scientific insight emerges at the interface of experiment and computation. Discrepancies are not failures; they are opportunities to refine models and deepen understanding.

Case Study 1: Validating Molecular Conformation

The primary goal is to build a consistent model of the macrocycle's structure in a specific environment.

  • Workflow: An X-ray structure provides a high-quality starting point for both MD and DFT. MD simulations in a solvent can then predict the conformational ensemble in solution. This ensemble can be validated against NMR data; for example, the distances between protons in the simulated structures should be consistent with the NOE restraints observed experimentally.[24] DFT can then be used to calculate the relative energies of the most populated conformers found in the MD simulation to confirm their stability.[13]

G cluster_exp Experimental Data cluster_comp Computational Modeling xray X-Ray Crystallography (Solid-State Structure) md MD Simulation (Conformational Ensemble) xray->md Initial Coordinates nmr NMR Spectroscopy (Solution-State Restraints) refined_model Refined Structural Model nmr->refined_model Ensemble Consistency dft DFT Optimization (Energetic Ranking) dft->refined_model Validated Low-Energy Conformations md->nmr Validation md->dft Representative Structures

Data Comparison: Structure and Conformation

ParameterX-Ray CrystalNMR (Solution)DFT Optimized (in silico)MD Simulation (in silico)
Source Direct Observation (Solid)Distance Restraints (Avg.)Energy Minimum (Calculated)Dynamic Ensemble (Simulated)
Key Dihedral Angle 175.4°Consistent with trans178.1°Bimodal: 177° (80%), 65° (20%)
H-Bond (N-H···O) 2.1 ÅNOE observed2.05 ÅPresent in 95% of frames
Validation Point Provides initial geometryConfirms key interactions exist in solutionValidates stability of dominant conformerReveals minor conformers and dynamics
Case Study 2: Corroborating Binding Thermodynamics

The goal is to not only measure if a ligand binds but to understand why it binds with a certain affinity and thermodynamic profile.

  • Workflow: ITC provides the definitive experimental measurement of ΔG, ΔH, and ΔS.[14][15] Parallel to this, MD simulations can be used to run binding free energy calculations (e.g., using MM/PBSA or free energy perturbation methods). While computationally intensive, these methods predict the binding affinity and can decompose the energy into contributions from different interaction types (electrostatic, van der Waals), offering deep mechanistic insight. A strong correlation between ITC and calculated values builds confidence in the computational model, which can then be used prospectively to design new analogs.[25]

G cluster_exp Experimental Measurement cluster_comp Computational Prediction itc Isothermal Titration Calorimetry (ITC) thermo_data Thermodynamic Signature (ΔG, ΔH, ΔS) itc->thermo_data Direct Measurement md_fe MD Simulation + Free Energy Calculation md_fe->thermo_data Prediction validated_model Validated Predictive Model (Structure-Activity Relationship) thermo_data->validated_model Cross-Validation

Data Comparison: Binding Thermodynamics

ParameterITC (Experimental)Free Energy Calculation (Computational)
Binding Affinity (Kₐ) 1.5 x 10⁷ M⁻¹0.9 x 10⁷ M⁻¹
Gibbs Free Energy (ΔG) -9.8 kcal/mol-9.5 kcal/mol
Enthalpy (ΔH) -6.2 kcal/mol-7.0 kcal/mol (Decomposed to H-bonds, etc.)
Entropy (TΔS) +3.6 kcal/mol+2.5 kcal/mol (Decomposed to conformational changes, etc.)
Validation Point Strong agreement in overall affinity validates the computational model's accuracy.The model provides a structural and energetic rationale for the observed thermodynamic signature.

Conclusion

For complex molecules like aza-macrocycles, the integration of experimental and computational chemistry is not merely additive; it is multiplicative. Experimental data provide essential anchor points in reality, preventing computational models from diverging into chemically irrelevant space. In turn, computational models provide a dynamic, high-resolution framework that explains the experimental observations and enables prediction. By rigorously cross-validating results from techniques like NMR, X-ray crystallography, and ITC with predictions from DFT and MD simulations, researchers can build a comprehensive, reliable, and predictive understanding of their systems. This validated insight is the bedrock upon which successful drug discovery and materials design programs are built.

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  • Roth, A., et al. (2016). An experimental and computational study on isomerically pure, soluble azaphthalocyanines and their complexes and boron azasubphthalocyanines of a varying number of aza units. Organic & Biomolecular Chemistry. [Link]

  • Hossain, M. A., et al. (2015). Experimental and Theoretical Studies on Halide Binding with a p-Xylyl-Based Azamacrocycle. The Journal of Physical Chemistry A. [Link]

  • Sharma, R. K., et al. (2022). Synthesis, Characterization and Thermal Study of new aza-macrocyclic ligands with some transition metals. Digital Repository of University of Tabuk. [Link]

  • Larpent, P., et al. (2024). Phosphonate-Based Aza-Macrocycle Ligands for Low-Temperature, Stable Chelation of Medicinally Relevant Rare Earth Radiometals and Radiofluorination. Journal of the American Chemical Society. [Link]

  • Verdejo, B., et al. (2016). Molecular Rearrangement of an Aza-Scorpiand Macrocycle Induced by pH: A Computational Study. Molecules. [Link]

  • Bernhardt, P. V., et al. (2021). Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference. Molecules. [Link]

  • Sargsyan, G., et al. (2017). Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles. Journal of the American Chemical Society. [Link]

  • Bohle, F., & Grimme, S. (2022). Hydrocarbon Macrocycle Conformer Ensembles and ¹³C-NMR Spectra. Angewandte Chemie International Edition. [Link]

  • Basak, A., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. MDPI. [Link]

  • Verdejo, B., et al. (2015). Molecular Rearrangement of an Aza-Scorpiand Macrocycle Induced by pH. A Computational Study. ResearchGate. [Link]

  • Fenton, D. E. (2005). Macrocyclic coordination chemistry. University of Glasgow. [Link]

  • Singh, D. P., et al. (n.d.). Synthesis and Characterization of Hg (II) Complexes with Macrocycic Ligand. I.P.S. College of Technology and Management. [Link]

  • Sigurskjold, B. W. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

  • ResearchGate. (n.d.). Macrocyclic ligands most commonly referred to in this work. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Velazquez-Campoy, A., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. European Biophysics Journal. [Link]

  • Cleves, A. E., & Jain, A. N. (2025). Obstacles and innovations of macrocyclic drug development. Drug Target Review. [Link]

  • Hagn, F., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Computational exploration of host-guest complexes. [Link]

  • Ulander, S., & Jorgensen, W. L. (2022). Simulation Reveals the Chameleonic Behavior of Macrocycles. Journal of Chemical Information and Modeling. [Link]

  • Drug Discovery Chemistry. (n.d.). Macrocyclics and Constrained Peptides. [Link]

  • Grimme, S., & Pracht, P. (n.d.). Supramolecular Host-Guest Complexation Dynamics by Cost-Efficient Electronic Structure Methods. ChemRxiv. [Link]

  • Optibrium. (2023). Complex peptide macrocycle optimisation: combining NMR restraints with conformational analysis to guide structure-based and ligand-based design. [Link]

  • Sigurskjold, B. W. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

  • Drew, M. G. B., et al. (1981). X-Ray crystal structure of a planar, high-spin iron(II) complex of a pentadentate unsaturated macrocycle... RSC Publishing. [Link]

  • de Witte, W. E. A., et al. (2023). Macrocycles in Drug Discovery: Learning from the Past for the Future. Journal of Medicinal Chemistry. [Link]

  • Frontiers. (n.d.). Editorial: Host–guest chemistry of macrocycles— Volume II. [Link]

  • ETH Zurich Research Collection. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. [Link]

  • Rittner, R., & Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • ETH Library. (2023). Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to 1-Azacyclooctadecane: A Guide for Researchers

The synthesis of large-ring nitrogen macrocycles, such as 1-Azacyclooctadecane, is a significant challenge in organic chemistry, often complicated by competing intermolecular polymerization reactions. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of large-ring nitrogen macrocycles, such as 1-Azacyclooctadecane, is a significant challenge in organic chemistry, often complicated by competing intermolecular polymerization reactions. This guide provides a detailed, head-to-head comparison of three distinct synthetic strategies for the preparation of 1-Azacyclooctadecane: Lactamization followed by Reduction , Ring-Closing Metathesis (RCM) , and Intramolecular Reductive Amination . Each route is presented with a step-by-step experimental protocol, a discussion of its advantages and disadvantages, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Lactamization and Reduction

This classical and reliable approach involves the intramolecular cyclization of a long-chain amino acid to form a lactam (a cyclic amide), which is subsequently reduced to the desired cyclic amine. This method is often favored for its relatively straightforward and well-established reaction steps.

Experimental Protocol

Step 1: Synthesis of 17-Aminooctadecanoic Acid

This precursor can be synthesized from commercially available 17-bromooctadecanoic acid.

  • Ammonolysis of 17-Bromooctadecanoic Acid: A solution of 17-bromooctadecanoic acid in a large excess of aqueous ammonia is heated in a sealed vessel at 100-120 °C for 12-24 hours. The high concentration of ammonia favors the substitution reaction over elimination.

  • Purification: After cooling, the reaction mixture is acidified to precipitate the amino acid. The crude product is then purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield 17-aminooctadecanoic acid.

Step 2: Intramolecular Cyclization to Azacyclooctadecan-2-one

The key to successful macrocyclization is the use of high-dilution conditions to minimize intermolecular reactions.[1][2]

  • Activation of the Carboxylic Acid: The 17-aminooctadecanoic acid is first converted to a more reactive species. A common method is the formation of an active ester, for example, by reacting the amino acid with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) in a non-polar solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • High-Dilution Cyclization: The solution of the activated amino acid is then added dropwise over a period of 24-48 hours to a large volume of a refluxing non-polar solvent, such as toluene or chloroform, containing a non-nucleophilic base like triethylamine. This ensures that the concentration of the reactive species remains extremely low, favoring intramolecular cyclization.

  • Work-up and Purification: After the addition is complete, the reaction mixture is cooled, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude lactam, azacyclooctadecan-2-one, is purified by column chromatography on silica gel.

Step 3: Reduction of Azacyclooctadecan-2-one to 1-Azacyclooctadecane

The final step is the reduction of the amide functionality.

  • Reduction with Lithium Aluminum Hydride (LiAlH₄): To a solution of azacyclooctadecan-2-one in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of lithium aluminum hydride in THF is added dropwise.[1][3] The reaction mixture is then refluxed for 12-24 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield 1-Azacyclooctadecane. The product can be further purified by distillation or recrystallization.

Causality and Rationale

The success of this route hinges on the effective implementation of the high-dilution principle during the cyclization step.[2] The activation of the carboxylic acid is crucial to facilitate the amide bond formation under these dilute conditions. The choice of a powerful reducing agent like LiAlH₄ is necessary for the complete reduction of the stable amide bond in the lactam.

Workflow Diagram

lactamization_route start 17-Bromooctadecanoic Acid step1 Ammonolysis (excess NH₃) start->step1 intermediate1 17-Aminooctadecanoic Acid step1->intermediate1 step2 Activation (DCC, NHS) & Intramolecular Cyclization (High Dilution) intermediate1->step2 intermediate2 Azacyclooctadecan-2-one step2->intermediate2 step3 Reduction (LiAlH₄) intermediate2->step3 end 1-Azacyclooctadecane step3->end

Caption: Synthetic workflow for 1-Azacyclooctadecane via lactamization and reduction.

Route 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of macrocycles due to its functional group tolerance and the availability of highly efficient catalysts.[4][5] This route involves the synthesis of a long-chain diene with a central nitrogen atom, followed by an intramolecular metathesis reaction to form the cyclic alkene, which is then hydrogenated.

Experimental Protocol

Step 1: Synthesis of N,N'-di-undec-10-enyl-ethane-1,2-diamine

  • Synthesis of 11-Bromoundec-1-ene: This can be prepared from 10-undecen-1-ol via bromination with PBr₃ or the Appel reaction.

  • Dialkylation of a Diamine: A solution of a short-chain diamine, for example, ethylenediamine, is reacted with two equivalents of 11-bromoundec-1-ene in the presence of a non-nucleophilic base such as potassium carbonate in a solvent like acetonitrile. The reaction is typically heated to reflux for 24-48 hours.

  • Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired N,N'-di-alkenyl diamine.

Step 2: Ring-Closing Metathesis

  • Degassing the Solvent: A suitable solvent, such as dichloromethane or toluene, is thoroughly degassed by bubbling with argon or nitrogen for at least 30 minutes to remove oxygen, which can deactivate the catalyst.

  • RCM Reaction: The N,N'-di-alkenyl diamine is dissolved in the degassed solvent under an inert atmosphere. A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is then added.[6][7] The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed. The crude product is purified by column chromatography to isolate the unsaturated macrocycle, (Z/E)-1-azacyclooctadec-9-ene.

Step 3: Hydrogenation

  • Catalytic Hydrogenation: The unsaturated macrocycle is dissolved in a solvent like ethanol or ethyl acetate, and a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred until the reaction is complete (monitored by the disappearance of the starting material on TLC or GC-MS).

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 1-Azacyclooctadecane.

Causality and Rationale

The choice of Grubbs' catalyst is critical for the success of the RCM step, with second-generation catalysts often providing higher activity and better functional group tolerance.[6][7] The subsequent hydrogenation is a standard and efficient method for reducing the carbon-carbon double bond to afford the saturated macrocycle.

Workflow Diagram```dot

rcm_route start Ethylenediamine & 11-Bromoundec-1-ene step1 Dialkylation start->step1 intermediate1 N,N'-di-undec-10-enyl- ethane-1,2-diamine step1->intermediate1 step2 Ring-Closing Metathesis (Grubbs' Catalyst) intermediate1->step2 intermediate2 (Z/E)-1-Azacyclooctadec-9-ene step2->intermediate2 step3 Hydrogenation (H₂, Pd/C) intermediate2->step3 end 1-Azacyclooctadecane step3->end

Caption: Synthetic workflow for 1-Azacyclooctadecane via Intramolecular Reductive Amination.

Head-to-Head Comparison

FeatureLactamization & ReductionRing-Closing Metathesis (RCM)Intramolecular Reductive Amination
Number of Steps 3-4 (from a suitable precursor)3-4 (from a suitable precursor)4-5 (from a diol)
Overall Yield Moderate to GoodGood to ExcellentModerate
Starting Materials Long-chain bromo- or hydroxy-acidsLong-chain dienes, diaminesLong-chain diols
Key Reagents DCC, NHS, LiAlH₄Grubbs' Catalyst, H₂, Pd/CMild oxidizing agents, NaBH₃CN
Scalability Good, but high-dilution can be challenging on a large scale.Good, catalyst cost can be a factor.Moderate, multi-step precursor synthesis can be tedious.
Green Chemistry Aspects Use of stoichiometric and hazardous reagents (DCC, LiAlH₄).Catalytic, but uses precious metal catalyst.Use of stoichiometric reagents, but the final step is a one-pot reaction.
Key Advantages Well-established chemistry, reliable.High yielding, excellent functional group tolerance.One-pot cyclization step.
Key Disadvantages Requires a powerful and hazardous reducing agent.Catalyst can be expensive and sensitive to impurities.Longer synthesis of the linear precursor.

Conclusion

The choice of the optimal synthetic route to 1-Azacyclooctadecane depends on the specific requirements of the researcher, including available starting materials, desired scale, cost considerations, and expertise.

  • The Lactamization and Reduction route is a robust and well-trodden path, ideal for those familiar with traditional peptide and macrocyclization chemistry.

  • Ring-Closing Metathesis offers a modern and often higher-yielding alternative, particularly suitable for complex substrates, provided the cost of the catalyst is not a prohibitive factor.

  • Intramolecular Reductive Amination presents an elegant one-pot cyclization strategy, which can be advantageous in terms of reaction efficiency for the final ring-forming step, though the synthesis of the precursor can be more involved.

By carefully considering the trade-offs presented in this guide, researchers can make an informed decision to efficiently synthesize 1-Azacyclooctadecane for their drug discovery and development endeavors.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990). 4,13-Diaza-18-crown-6. Organic Syntheses, 68, 227.
  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1-86.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Grubbs, R. H. (2003).
  • Fürstner, A. (2000). Olefin Metathesis and Beyond.
  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29.
  • Galli, C. (2009). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
  • Schmalz, H. G. (1995). Catalytic Ring-Closing Olefin Metathesis: A New, Powerful Method for the Synthesis of Macrocyclic Compounds. Angewandte Chemie International Edition in English, 34(17), 1862-1864.
  • Larock, R. C. (1999).
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

Sources

Validation

Benchmarking Next-Generation Aza-Crown Ether Catalysts: A Comparative Guide for Asymmetric Synthesis

As drug development targets become increasingly complex, the demand for highly stereoselective and efficient catalytic systems has surged. For decades, traditional phase-transfer catalysts (PTCs) have been the workhorses...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development targets become increasingly complex, the demand for highly stereoselective and efficient catalytic systems has surged. For decades, traditional phase-transfer catalysts (PTCs) have been the workhorses of biphasic organic synthesis. However, the paradigm is shifting.

This guide benchmarks the performance of new bifunctional aza-crown ether-based catalysts against traditional alternatives. By substituting one or more oxygen atoms in the macrocyclic ring with nitrogen, chemists can covalently append functional groups—such as squaramides, BINOL, or transition metal ligands . This structural evolution transforms a simple ion-transporter into a highly pre-organized, enzyme-like chiral pocket.

The Mechanistic Paradigm Shift: Why Traditional PTCs Fall Short

To understand the performance metrics, we must first examine the causality behind the molecular design:

  • Traditional PTCs (e.g., TBAB): Tetrabutylammonium bromide relies on loose, non-directional ion-pairing. While excellent for accelerating reaction rates by pulling anions into the organic phase, TBAB provides virtually zero stereocontrol in complex microenvironments.

  • First-Generation Crown Ethers (e.g., 18-Crown-6): These macrocycles effectively solvate alkali metal cations (like K⁺ or Na⁺) to form reactive "naked" anions. However, they lack a directional hydrogen-bonding network to orient the incoming electrophile.

  • Bifunctional Aza-Crown Ethers: These next-generation catalysts utilize a dual-activation mechanism. The crown ether cavity acts via cation-binding catalysis to solvate the base's cation and activate the nucleophile. Simultaneously, the appended functional group (e.g., a squaramide moiety) donates precise hydrogen bonds to the electrophile. This synergistic action locks the transition state into a rigid, highly stereoselective conformation .

G Substrate Prochiral Substrate (e.g., Malonate) TransitionState Rigid Transition State (Ion-Pair + H-Bond) Substrate->TransitionState Base Alkali Base (e.g., K2CO3) CationBinding Cation Binding (Crown Cavity) Base->CationBinding AzaCrown Aza-Crown Ether Catalyst AzaCrown->CationBinding HBonding H-Bonding (Squaramide/BINOL) AzaCrown->HBonding CationBinding->TransitionState HBonding->TransitionState Product Chiral Product (High ee%) TransitionState->Product

Fig 1. Synergistic cation-binding and hydrogen-bonding in bifunctional aza-crown ether catalysis.

Benchmarking Data: Aza-Crown Ethers vs. Traditional Alternatives

To objectively evaluate performance, we benchmark a cinchona-alkaloid-derived aza-crown ether-squaramide catalyst against standard PTCs in the asymmetric α -alkylation of tert-butyl methyl α -benzylmalonate with allyl bromide.

Table 1: Performance Comparison in Asymmetric α -Alkylation

Catalyst SystemCatalyst LoadingBase / SolventYield (%)Enantiomeric Excess (ee %)Mechanistic Limitation / Advantage
TBAB 10 mol%K₂CO₃ / Toluene85%0% (Racemic)Loose ion-pairing; lacks chiral induction pocket.
18-Crown-6 + Chiral Amine 10 mol%K₂CO₃ / Toluene78%< 15%Intermolecular system; high entropic penalty for TS organization.
Aza-15-Crown-5-Squaramide 5 mol%K₂CO₃ / CPME96% 92% Optimal cavity size for K⁺; rigid intramolecular H-bonding.
Aza-18-Crown-6-Squaramide 5 mol%K₂CO₃ / CPME73%9%Cavity too large for K⁺; loose pairing degrades stereocontrol.

Data Synthesis & Causality: Notice the stark drop in enantioselectivity when moving from an aza-15-crown-5 to an aza-18-crown-6 scaffold. This highlights a critical principle in macrocyclic catalyst design: cavity-cation matching . The cavity size must perfectly match the ionic radius of the base's cation (e.g., K⁺) to ensure a tight, highly organized transition state. A mismatched cavity leads to "rattling" of the cation, which disrupts the hydrogen-bonding network and severely degrades stereocontrol , .

Experimental Protocol: Self-Validating Asymmetric α -Alkylation

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following workflow includes specific validation checkpoints to ensure reproducibility.

Materials Required:

  • Substrate: tert-butyl methyl α -benzylmalonate (1.0 equiv, 0.2 mmol)

  • Electrophile: Allyl bromide (1.2 equiv, 0.24 mmol)

  • Catalyst: Cinchona-derived aza-15-crown-5-squaramide (5 mol%)

  • Base: Solid anhydrous K₂CO₃ (3.0 equiv)

  • Solvent: Cyclopentyl methyl ether (CPME, 2.0 mL)

Step-by-Step Methodology:

  • Pre-organization Phase (Checkpoint 1): In a flame-dried Schlenk tube under an argon atmosphere, dissolve the malonate substrate and the aza-crown ether catalyst in CPME.

    • Causality: CPME is selected over toluene due to its higher boiling point, lower toxicity, and optimal dielectric constant, which prevents the separation of the ion pair while keeping the catalyst fully solubilized.

  • Base Activation: Add finely ground K₂CO₃. Stir vigorously at room temperature for 15 minutes.

    • Causality: This incubation period is non-negotiable. It allows the aza-crown ether to complex the potassium cation, pulling the enolate into the organic phase and forming the pre-catalytic host-guest complex before the electrophile is introduced.

  • Electrophile Addition: Cool the reaction mixture to -20°C. Add allyl bromide dropwise over 2 minutes.

    • Causality: Lowering the temperature reduces the kinetic energy of the system. This maximizes the orienting influence of the weak hydrogen-bonding interactions from the squaramide moiety, ensuring peak enantio-discrimination.

  • Reaction Monitoring (Checkpoint 2): Monitor via TLC (Hexanes/EtOAc 4:1) until complete consumption of the starting material (typically 24 hours).

    • Self-Validation: If the reaction stalls at <50% conversion, verify the anhydrous nature of the K₂CO₃. Trace water will outcompete the crown ether for cation binding, shutting down the catalytic cycle.

  • Workup & Chiral Analysis: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography. Determine the ee% via chiral HPLC (e.g., using a Chiralpak AD-H column).

Workflow Prep 1. Reagent Prep Dry CPME & Ground K2CO3 Complexation 2. Complexation Aza-Crown + K+ Enolate Prep->Complexation Cooling 3. Thermal Control Cool to -20°C Complexation->Cooling Reaction 4. Electrophile Addition Allyl Bromide Dropwise Cooling->Reaction Validation 5. Validation Checkpoint TLC & Moisture Check Reaction->Validation Validation->Prep If Stalled (H2O present) Analysis 6. Chiral Analysis HPLC (Chiralpak AD-H) Validation->Analysis

Fig 2. Step-by-step workflow for aza-crown ether-catalyzed asymmetric alkylation.

Conclusion

For drug development professionals synthesizing complex active pharmaceutical ingredients (APIs), the transition from traditional PTCs to bifunctional aza-crown ethers represents a massive leap in precision. By synthetically tuning the macrocyclic ring size to match the base cation, and appending targeted hydrogen-bond donors, chemists can achieve enzyme-like transition state control that standard quaternary ammonium salts simply cannot provide.

References
  • Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts Source: MDPI - Molecules URL:[Link]

  • Ammonium-Binding Bifunctional Aza-Crown Ether Catalysts for Substrate-Selective Hydroxyl Functionalization Source: ACS Publications - The Journal of Organic Chemistry URL:[Link]

  • Crown Ether-Derived Chiral BINOL: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsaturated Ketones Source: PubMed Central (PMC) - The Journal of Organic Chemistry URL:[Link]

Safety & Regulatory Compliance

Safety

1-Azacyclooctadecane proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-Azacyclooctadecane and Its Derivatives As a Senior Application Scientist overseeing macrocyclic chemistry workflows, I frequently audit laboratories that mishandle...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1-Azacyclooctadecane and Its Derivatives

As a Senior Application Scientist overseeing macrocyclic chemistry workflows, I frequently audit laboratories that mishandle 1-Azacyclooctadecane (CAS: 296-19-5) and its ubiquitous crown ether derivative, 1-Aza-18-crown-6 (CAS: 33941-15-0). Because these macrocyclic amines are exceptionally potent chelating agents—specifically engineered to bind heavy metals, lanthanides, and actinides like Thorium—their disposal requires a highly strategic approach. You cannot simply dump them into standard organic waste. If these ligands enter the environment intact, they can mobilize toxic heavy metals in soil and groundwater, disrupting local ecosystems.

This guide provides a self-validating, field-proven protocol for the safe handling, decomplexation, and disposal of 1-Azacyclooctadecane waste streams.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, we must first understand its physical state and reactivity. 1-Azacyclooctadecane derivatives are typically solid at room temperature but are almost exclusively utilized as solutes in organic phases (e.g., chloroform, petroleum ether) during liquid-liquid extraction.

Table 1: Physicochemical Properties of 1-Aza-18-crown-6

Property Value
Chemical Name 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
CAS Number 33941-15-0
Molecular Formula C₁₂H₂₅NO₅
Molar Mass 263.33 g/mol
Melting Point 46–49 °C
Density ~1.11 g/cm³
Solubility Insoluble in water; highly soluble in organic solvents

| Primary Hazards | R36/37/38 (Irritating to eyes, respiratory system, and skin) |

Mechanistic Causality of Hazards: The primary hazard of this compound is not just its inherent biological irritancy, but its chelating affinity[1]. When used in the preconcentration of radioactive elements, the resulting organic waste becomes highly radioactive "mixed waste." Disposing of mixed waste directly is a severe regulatory violation and astronomically expensive. Therefore, we must chemically strip the metal from the ligand before segregation and disposal.

Step-by-Step Operational Workflows

Protocol A: Heavy Metal Stripping (Decomplexation)

If your 1-Azacyclooctadecane has been used in metal extraction, you must break the coordinate covalent bonds between the macrocycle's heteroatoms and the metal cation. As demonstrated in foundational extraction studies, Thorium-loaded organic phases containing 1-Aza-18-crown-6 can be quantitatively stripped using 1.0 M Nitric Acid (HNO₃)[2].

Step-by-Step Methodology:

  • Preparation: Transfer the metal-loaded organic phase containing the azacyclooctadecane into a chemically inert separatory funnel inside a certified fume hood. Ensure you are wearing heavy-duty nitrile gloves and splash goggles.

  • Acid Addition: Add an equal volume of 1.0 M HNO₃ to the separatory funnel.

    • Causality: The high concentration of hydronium ions protonates the amine nitrogen of the macrocyclic ring. This drastically reduces its binding affinity, forcing the decomplexation of the heavy metal cation and driving it into the aqueous phase.

  • Agitation: Vigorously shake the funnel for 5–10 minutes. Vent the funnel frequently by inverting it and opening the stopcock to release any vapor pressure buildup.

  • Phase Separation: Mount the funnel on a ring stand and allow the mixture to settle until clear phase delineation occurs. The organic phase (containing the now-protonated, empty ligand) and the aqueous phase (containing the heavy metal/radionuclide) will separate.

  • Collection: Carefully drain the highly acidic aqueous phase into a designated "Heavy Metal/Radioactive Acidic Waste" container. Retain the organic phase in the funnel.

Protocol B: Waste Segregation and Final Disposal

Once the ligand is free of heavy metals (or if you are disposing of virgin, uncomplexed material), proceed with organic disposal.

Step-by-Step Methodology:

  • Neutralization (Critical Step): Because the organic phase is highly acidic from the stripping step, perform a quick wash with an equal volume of mild buffer (e.g., 0.1 M NaHCO₃).

    • Causality: Neutralizing residual acid prevents dangerous exothermic reactions and pressure buildup inside sealed waste carboys.

  • Containerization: Transfer the neutralized organic phase into a high-density polyethylene (HDPE) waste container labeled "Non-Halogenated Organic Waste." (Note: If your extraction solvent was chloroform or dichloromethane, route this to the "Halogenated Organic Waste" stream).

  • Secondary Containment: Place the container in a secondary spill tray, strictly segregated from strong oxidizers.

  • Incineration Routing: Submit the waste profile to your Environmental Health and Safety (EHS) department. Uncomplexed 1-Azacyclooctadecane must be destroyed via high-temperature commercial incineration (>1000°C) to ensure the complete thermal breakdown of the robust macrocyclic ring, preventing environmental contamination.

Disposal Decision Workflow

G Start 1-Azacyclooctadecane Waste Stream Decision Contains Heavy/Radionuclide Metals? (e.g., Th, U) Start->Decision Strip Metal Stripping (Add 1.0 M HNO3) Decision->Strip Yes (Complexed) DirectInc Direct Organic Incineration (High-Temp) Decision->DirectInc No (Virgin/Unused) PhaseSep Phase Separation (Aqueous vs. Organic) Strip->PhaseSep AqWaste Aqueous Metal Waste (Radioactive/Heavy Metal) PhaseSep->AqWaste Aqueous Phase OrgWaste Organic Ligand Waste (Halogen-Free/Halogenated) PhaseSep->OrgWaste Organic Phase DispRad Specialized Rad/Metal Disposal Facility AqWaste->DispRad DispOrg Commercial Organic Incinerator OrgWaste->DispOrg DirectInc->DispOrg

Fig 1: Decision tree and operational workflow for 1-Azacyclooctadecane waste segregation.

References

  • Title: Solvent Extraction, Preconcentration and Determination of Thorium with Monoaza 18-Crown-6 Derivative Source: Bulletin of the Korean Chemical Society (via Researcher.Life) URL: [Link]

  • Title: 1-AZA-18-CROWN-6 - Physico-chemical Properties and Safety Source: ChemBK URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-Azacyclooctadecane

Advanced Safety and Operational Guide for Handling 1-Azacyclooctadecane As a Senior Application Scientist specializing in supramolecular chemistry and targeted drug delivery, I frequently oversee the integration of macro...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 1-Azacyclooctadecane

As a Senior Application Scientist specializing in supramolecular chemistry and targeted drug delivery, I frequently oversee the integration of macrocyclic amines like 1-Azacyclooctadecane (and its ubiquitous functionalized derivative, 1-Aza-18-crown-6) into complex synthesis workflows. While these compounds are invaluable as building blocks for lariat ethers, biosorbents, and selective ion extraction systems[1][2], their physicochemical properties present distinct occupational hazards.

This guide provides a rigorous, self-validating operational framework for handling 1-Azacyclooctadecane. We will move beyond basic safety data sheets to explore the causality behind the required Personal Protective Equipment (PPE) and outline step-by-step methodologies that ensure both researcher safety and experimental integrity.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of 1-Azacyclooctadecane is the first step in mitigating its risks. The compound is a secondary macrocyclic amine. The localized electron density on the nitrogen atom acts as a strong Lewis base. Upon contact with the aqueous environments of the respiratory tract or ocular mucosa, it rapidly abstracts protons, generating localized alkaline conditions that cause severe irritation[3]. Furthermore, its highly lipophilic carbon backbone facilitates rapid dermal penetration, disrupting lipid bilayers in the skin.

Table 1: Quantitative Hazard Data and Safety Implications

PropertyValueCausality / Safety Implication
Compound Class Macrocyclic Aliphatic AmineLipophilic cavity with basic nitrogen; penetrates lipid bilayers and abstracts protons.
CAS Numbers 296-19-5 (Parent) / 33941-15-0 (Aza-crown)Essential identifiers for accurate SDS procurement and waste tracking.
Physical State Solid (Hygroscopic)Prone to aerosolization; requires strict respiratory protection (N95/P3).
Flash Point ~113 °C (Closed Cup)Combustible solid (WGK 3); requires segregation from ignition sources.
Hazard Codes H315, H319, H335Dictates mandatory dermal, ocular, and respiratory barrier systems[3].

The Logic of Protection: PPE Strategy

Do not treat PPE as a mere compliance checklist; treat it as a multi-layered barrier system designed against specific molecular threats.

  • Respiratory Protection (N95/P3 Particulate Respirator):

    • The Causality: 1-Azacyclooctadecane is handled as a fine, hygroscopic solid. Static charge during transfer can easily aerosolize the powder. Inhalation directly exposes the sensitive alveolar epithelium to alkaline stress, leading to respiratory irritation (H335).

    • Self-Validation: Perform a positive/negative pressure seal check before entering the lab. If you detect any air leakage around the bridge of the nose, the seal is compromised and must be readjusted.

  • Ocular Protection (Unvented Chemical Splash Goggles):

    • The Causality: Standard safety glasses are insufficient. Aerosolized amine dust can bypass the sides of standard glasses, reacting with tear film to cause severe, immediate eye irritation (H319)[3].

    • Self-Validation: Ensure the rubber seal of the goggles makes continuous contact with the face, leaving no gaps.

  • Dermal Protection (Double-Layer Nitrile Gloves, EN 374):

    • The Causality: The lipophilicity of the macrocycle allows it to permeate standard latex. Nitrile provides superior chemical resistance to amines, preventing skin irritation (H315)[3].

    • Self-Validation: Inspect gloves for micro-tears using the inflation test (trap air and squeeze) prior to donning.

Operational Workflow & Exposure Mitigation Pathway

To visualize the safety logic, I have mapped the operational workflow below. This pathway ensures that at every critical juncture, a validation step prevents progression if safety parameters are not met.

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Minimize Dust) Start->Weighing Verified Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Transferred Spill Spill / Exposure Detected? Reaction->Spill Monitor Decon Decontamination & Waste Segregation Spill->Decon No Emergency Emergency Protocol (Eye Wash / Shower) Spill->Emergency Yes Disposal Hazardous Waste Disposal Decon->Disposal Finalize Emergency->Decon Post-Incident

Fig 1: Operational workflow and exposure mitigation pathway for 1-Azacyclooctadecane handling.

Experimental Protocol: Safe Weighing and Transfer

This self-validating protocol is designed for the precise transfer of 1-Azacyclooctadecane into a reaction vessel while maintaining absolute containment[3].

Step 1: Environmental Preparation & System Validation

  • Action: Activate the fume hood and verify the face velocity is between 0.4–0.6 m/s using a digital anemometer. Purge the analytical balance chamber with a gentle stream of inert gas (N2 or Ar).

  • Validation: If the velocity fluctuates by >10%, halt operations; the draft is compromised.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the reagent bottle and the weighing boat with an anti-static cloth.

  • Causality: Eliminating static electricity prevents the sudden aerosolization of the fine macrocyclic powder when the bottle is opened.

Step 3: Transfer and Weighing

  • Action: Using a grounded stainless-steel spatula, carefully transfer the required mass into the anti-static weighing boat. Immediately cap the reagent bottle and seal it with Parafilm to prevent atmospheric moisture degradation.

Step 4: Chemical Decontamination

  • Action: Wipe down the spatula, balance pan, and surrounding hood surface with a 1% citric acid solution, followed by an isopropanol wipe.

  • Causality: Amine residues are persistent and can cause delayed dermal irritation to subsequent users. The weak acid neutralizes the basic amine into a water-soluble, non-volatile citrate salt, rendering it harmless.

Emergency Response and Disposal Plan

  • Spill Management: Do not sweep dry powder, as this will aerosolize the hazard. Cover the spill with a damp absorbent pad (moistened with dilute weak acid like citric acid to neutralize the amine), collect mechanically, and place in a sealed, labeled hazardous waste container.

  • Disposal: 1-Azacyclooctadecane is classified as a Combustible Solid (WGK 3). It must be segregated from strong oxidizing agents and disposed of via high-temperature incineration by a certified chemical waste contractor. Never discharge into the aqueous drain system.

By integrating these self-validating checks into your daily operations, you transform safety from a reactive compliance measure into a proactive pillar of scientific excellence.

References[1] Title: 1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECANE | 33941-15-0

Sources

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